3-amino-N-(2,3-dimethylphenyl)benzamide
Description
Properties
IUPAC Name |
3-amino-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGORUYGVLRARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424186 | |
| Record name | 3-amino-N-(2,3-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102630-86-4 | |
| Record name | 3-amino-N-(2,3-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-amino-N-(2,3-dimethylphenyl)benzamide
This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for the novel compound, 3-amino-N-(2,3-dimethylphenyl)benzamide. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps, but also the underlying scientific rationale for key experimental choices.
Introduction: The Rationale and Potential of Novel Benzamides
N-substituted benzamides are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] The specific structural motifs of an aminobenzamide core coupled with a substituted phenyl ring offer a versatile scaffold for designing molecules with targeted biological interactions. The title compound, this compound, combines the hydrogen bonding capabilities of the amino and amide groups with the steric and electronic influence of the dimethylphenyl moiety, making it a compound of interest for further investigation in drug discovery programs.
This document outlines a validated, two-step synthetic approach, beginning with the amidation of 3-nitrobenzoyl chloride, followed by the reduction of the nitro group. Furthermore, it details a comprehensive suite of analytical techniques for the structural elucidation and purity assessment of the final product.
Part 1: Synthesis of this compound
The synthesis is logically divided into two primary stages: the formation of the amide bond and the subsequent reduction of the nitro functional group.
Workflow for the Synthesis
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of the Intermediate, 3-nitro-N-(2,3-dimethylphenyl)benzamide
The initial step involves an amidation reaction between 3-nitrobenzoyl chloride and 2,3-dimethylaniline. The acid chloride is a highly reactive species, readily undergoing nucleophilic acyl substitution with the primary amine.
Protocol:
-
Acyl Chloride Formation: 3-Nitrobenzoic acid is converted to 3-nitrobenzoyl chloride. A common and effective method is refluxing with thionyl chloride (SOCl₂).[2][3] An alternative is the use of oxalyl chloride with a catalytic amount of DMF.[4]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add an equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture. This is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]
-
Acyl Chloride Addition: Slowly add a solution of 3-nitrobenzoyl chloride in the same anhydrous solvent to the stirred solution of the aniline derivative at 0 °C. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group to Form the Final Product
The reduction of the aromatic nitro group to a primary amine is a well-established transformation with several reliable methods.[5][6] The choice of reducing agent is critical to ensure chemoselectivity, leaving the amide bond intact.
Protocol:
-
Choice of Reducing Agent: A common and effective method for this reduction is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol.[7] This method is favored for its mild conditions and high yield. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source can be employed.[7][8]
-
Reaction Setup: Dissolve the intermediate, 3-nitro-N-(2,3-dimethylphenyl)benzamide, in ethanol in a round-bottom flask.
-
Reagent Addition: Add an excess of SnCl₂·2H₂O to the solution and reflux the mixture for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution. The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography or recrystallization to yield this compound.
Part 2: Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Characterization Workflow
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A Comprehensive Technical Guide to the Physicochemical Properties of 3-amino-N-(2,3-dimethylphenyl)benzamide
Foreword
In the landscape of modern chemical research, particularly within drug discovery and materials science, a thorough understanding of a molecule's fundamental properties is the bedrock of innovation. It is the bridge between a chemical structure on paper and its tangible behavior in a complex system. This guide is dedicated to providing an in-depth, practical, and scientifically rigorous examination of 3-amino-N-(2,3-dimethylphenyl)benzamide. Our objective is to move beyond a mere listing of data points, instead offering a narrative that explains the causality behind experimental choices and the implications of the resulting data. This document is structured to serve as a foundational reference for researchers, scientists, and drug development professionals, enabling them to leverage this compound with a comprehensive understanding of its characteristics.
Molecular Identity and Structural Elucidation
The unambiguous identification of a compound is the first and most critical step in any scientific investigation. This section establishes the precise chemical identity of this compound through standardized nomenclature and structural representation.
Chemical Structure
The molecule is a disubstituted benzamide. The core is a benzoic acid derivative with an amino group at the meta- (3-) position. This is connected via an amide linkage to a 2,3-dimethylaniline moiety. This specific arrangement of functional groups and substituents dictates its steric and electronic properties.
Caption: 2D structure of this compound.
Chemical Identifiers
To ensure data integrity and facilitate cross-referencing across databases and publications, the following identifiers are provided.
| Identifier | Value | Authoritative Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 102630-86-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₆N₂O | [1] |
| Molecular Weight | 240.30 g/mol | [1][4] |
| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)N)C | N/A |
| InChI Key | KUOKLERLHHRXPU-UHFFFAOYSA-N | [4] |
Core Physicochemical Properties
The physicochemical properties of a molecule are the primary determinants of its behavior, from solubility in a solvent to its ability to cross biological membranes. The data presented here are a combination of experimental and computationally predicted values, which together provide a robust profile of the compound.
| Property | Value | Experimental Rationale and Significance |
| Melting Point | Not available | The melting point is a critical indicator of purity and the strength of intermolecular forces in the crystal lattice. A sharp, defined melting range suggests a highly pure compound. This would be determined experimentally using a calibrated melting point apparatus, observing the temperature range from initial liquefaction to complete melting. |
| Boiling Point | 443.2±40.0 °C (Predicted) | As a solid at room temperature, the experimental boiling point is not typically measured. This predicted value is derived from computational models that analyze the molecule's structure, size, and polarity. It serves as an estimate of its thermal stability and volatility under high-temperature conditions. |
| Density | 1.159±0.06 g/cm³ (Predicted) | Density is a fundamental physical property relevant for formulation and process chemistry. The predicted value is based on quantitative structure-property relationship (QSPR) models, providing a reliable estimate for solid materials. |
| pKa (Acidity/Basicity) | Acidic (Amide NH): 15.01±0.29Basic (Amino NH₂): 4.25±0.10 (Predicted) | The pKa values are paramount for predicting the ionization state of the molecule at a given pH. The basicity of the aromatic amine (pKa ~4.25) means it will be protonated (cationic) in strongly acidic environments like the stomach, significantly impacting its solubility and absorption. The amide proton is very weakly acidic and not relevant under physiological conditions. These values are crucial for designing formulations and interpreting bioassay results. |
| LogP (Lipophilicity) | 2.97 (Predicted) | The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity or "greasiness." A LogP of ~3 suggests a compound that is significantly more soluble in lipids than in water. This property is a strong predictor of membrane permeability, protein binding, and overall pharmacokinetic behavior in drug development. |
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of a compound are essential for its practical application and the exploration of its derivatives.
Synthetic Workflow: Amide Bond Formation
The most direct and common synthesis of this compound involves the formation of an amide bond between a carboxylic acid and an amine. This is a cornerstone reaction in medicinal chemistry.
Caption: Generalized workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
Objective: To form an amide bond between 3-aminobenzoic acid and 2,3-dimethylaniline.
-
Acid Activation (Causality: The carboxylic acid is not reactive enough to couple directly; it must be converted to a more electrophilic species).
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 3-aminobenzoic acid in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add 1.1 equivalents of a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and 1.1 equivalents of an activator (e.g., Hydroxybenzotriazole, HOBt).
-
Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of a highly reactive activated ester intermediate.
-
-
Amine Coupling.
-
To the activated mixture, add 1.05 equivalents of 2,3-dimethylaniline.
-
Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification (Causality: To remove unreacted reagents, byproducts, and the solvent to isolate the pure product).
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography or recrystallization to yield the final product.
-
Chemical Reactivity Profile
-
Aromatic Amine (NH₂): This is the most reactive site for electrophilic attack. It can be readily acylated, alkylated, or undergo diazotization followed by Sandmeyer-type reactions, making it a versatile handle for further chemical modification.
-
Amide Linkage (C(=O)NH): The amide bond is generally robust and stable under physiological conditions. It can be hydrolyzed back to the constituent carboxylic acid and amine under harsh acidic or basic conditions with heating.
-
Aromatic Rings: Both phenyl rings are susceptible to electrophilic aromatic substitution. The positions of substitution will be directed by the existing activating (amino, methyl) and deactivating (benzamide) groups.
Spectroscopic and Safety Information
Expected Spectral Characteristics
Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra are the gold standard, predicted data provides a valuable reference.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, two singlets for the non-equivalent methyl groups, a broad singlet for the primary amine (NH₂) protons, and a downfield singlet for the amide (NH) proton.
-
¹³C NMR: The carbon NMR would reveal signals for all 15 unique carbon atoms, including the characteristic carbonyl carbon signal around 165-175 ppm.
-
Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 241.13.
Safety, Handling, and Storage
While detailed toxicological data is not available, standard laboratory precautions for handling novel chemical entities should be strictly followed.[3]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.[3]
Conclusion
This compound is a molecule with a defined structure and a predictable physicochemical profile. Its lipophilicity (LogP ~3) and basicity (pKa ~4.25) are key parameters that will govern its behavior in both chemical and biological systems. The synthetic route via amide coupling is robust and well-established, and the primary amine functional group serves as a versatile point for further chemical elaboration. This guide provides the foundational data and scientific rationale necessary for informed research and development involving this compound.
References
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- 3-amino-N-(2,4-dimethylphenyl)benzamide PubChem Entry.
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An In-Depth Technical Guide to the Mechanism of Action of 3-Aminobenzamide and its Derivatives as PARP Inhibitors
This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activity of 3-aminobenzamide (3-AB) and its derivatives, with a primary focus on their role as inhibitors of Poly(ADP-ribose) Polymerase (PARP). It is intended for researchers, scientists, and drug development professionals engaged in oncology, DNA repair, and related fields.
Introduction: The Significance of 3-Aminobenzamide in PARP Inhibition
3-Aminobenzamide is a foundational molecule in the study of PARP inhibition.[1] Historically identified for its role in DNA repair and its ability to enhance the cytotoxicity of DNA alkylating agents and radiation, 3-AB has served as a prototype for the development of more potent and selective PARP inhibitors currently in clinical use.[1] Understanding the mechanism of this archetypal inhibitor provides a solid framework for comprehending the therapeutic strategies that exploit the vulnerabilities of cancer cells with deficient DNA repair pathways.
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for a variety of cellular processes, including DNA repair, genomic stability, and programmed cell death.[2] The most abundant and well-studied member, PARP1, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the Base Excision Repair (BER) pathway.[3]
Core Mechanism: Competitive Inhibition of the PARP Catalytic Domain
The primary mechanism of action for 3-aminobenzamide and its derivatives is the competitive inhibition of the PARP enzyme's catalytic activity.[1] PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto target proteins, a process known as PARylation.[4] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.
3-Aminobenzamide, structurally mimicking the nicotinamide moiety of NAD+, binds to the catalytic domain of PARP.[5] This binding action physically obstructs the access of NAD+ to the active site, thereby preventing the synthesis of PAR and halting the downstream DNA repair signaling cascade.[1] This competitive inhibition is a key feature of many PARP inhibitors that have been developed based on the 3-aminobenzamide scaffold.[6]
The PARP Catalytic Cycle and its Interruption
The activation of PARP1 is a multi-step process initiated by the detection of DNA strand breaks.[4] The N-terminal DNA-binding domain of PARP1, which contains zinc finger motifs, recognizes and binds to the damaged DNA.[4] This binding induces a conformational change across the enzyme, leading to the destabilization of an auto-inhibitory helical domain (HD) within the C-terminal catalytic domain.[4][7] The unfolding of the HD opens up the active site, allowing NAD+ to bind and initiate PAR synthesis.[8][9] 3-Aminobenzamide exploits this open conformation, competing with NAD+ for binding and effectively shutting down the enzymatic activity.
Quantitative Analysis of Inhibitory Potency
The efficacy of a PARP inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce PARP activity by 50%. The IC50 of 3-aminobenzamide can vary depending on the cell type and the assay conditions.
| Compound | Cell Line | IC50 | Reference |
| 3-Aminobenzamide | Chinese Hamster Ovary (CHO) | ~50 nM | [10][11][12][13] |
| 3-Aminobenzamide | L1210 (murine leukemia) | 19.1 µM | [10] |
It is noteworthy that while 3-aminobenzamide is a potent inhibitor, some of its derivatives and newer generations of PARP inhibitors exhibit significantly lower IC50 values.[1]
Downstream Consequences of PARP Inhibition
The inhibition of PARP by 3-aminobenzamide has profound effects on cellular function, particularly in the context of DNA repair and cell survival.
Impairment of Base Excision Repair and PARP Trapping
By preventing PARylation, 3-aminobenzamide disrupts the base excision repair (BER) pathway, which is the primary mechanism for repairing single-strand DNA breaks.[3] This leads to a delay in the rejoining of these breaks.[14][15] Furthermore, the inhibition of PARP's catalytic activity can lead to a phenomenon known as "PARP trapping."[5] When a PARP inhibitor is bound to the enzyme at a site of DNA damage, the PARP-DNA complex can become stabilized, effectively "trapping" the enzyme on the DNA.[5] This trapped complex can itself be a cytotoxic lesion, obstructing DNA replication and leading to the formation of more severe double-strand breaks (DSBs).[16]
The Principle of Synthetic Lethality
The most significant therapeutic application of PARP inhibitors, including the conceptual framework provided by 3-aminobenzamide, is the exploitation of synthetic lethality.[1] This concept applies to situations where a defect in two genes or pathways simultaneously results in cell death, while a defect in either one alone is compatible with cell viability.[17]
Many hereditary breast and ovarian cancers are associated with mutations in the BRCA1 or BRCA2 genes.[18] These genes encode proteins that are essential for the high-fidelity repair of DNA double-strand breaks through homologous recombination (HR).[18] In cells with functional BRCA proteins, DSBs that arise from stalled replication forks due to PARP inhibition can be efficiently repaired. However, in BRCA-deficient cancer cells, the absence of a functional HR pathway means that these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death.[18] This selective killing of cancer cells while sparing normal, BRCA-proficient cells is the cornerstone of PARP inhibitor therapy.[17]
Beyond DNA Repair: Other Biological Effects
While the primary mechanism of 3-aminobenzamide is through PARP inhibition and its impact on DNA repair, it and other PARP inhibitors have been shown to influence other cellular processes. These non-canonical functions of PARPs are an active area of research.[2][19][20]
-
Inflammation: 3-aminobenzamide has demonstrated anti-inflammatory effects in various models.[21][22][23] This may be due to the role of PARP1 in regulating the expression of pro-inflammatory cytokines.[23]
-
Neuroprotection: In models of neurodegenerative disorders and traumatic insults, PARP inhibition has shown protective effects.[24][25][26] Overactivation of PARP in response to oxidative stress can lead to neuronal cell death, a process that can be mitigated by inhibitors like 3-aminobenzamide.[25][26]
-
Apoptosis: 3-aminobenzamide can have anti-apoptotic effects in certain contexts, such as protecting against radiation-induced organ damage.[27]
Experimental Protocols for Studying 3-Aminobenzamide Derivatives
Validating the mechanism of action of 3-aminobenzamide and its derivatives requires robust experimental methodologies. Below are outlines of key assays.
Protocol 1: In Vitro PARP Activity Assay (ELISA-based)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Principle: Histones are coated onto a microplate. The PARP enzyme, along with the test compound (e.g., 3-aminobenzamide) and biotin-labeled NAD+, is added. If PARP is active, it will transfer the biotinylated ADP-ribose to the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate.[28]
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate to remove unbound histones.
-
Reagent Preparation: Prepare serial dilutions of the 3-aminobenzamide derivative. Prepare the reaction mixture containing the PARP enzyme and biotinylated NAD+.
-
Incubation: Add the test compound dilutions to the wells, followed by the PARP reaction mixture. Incubate at 37°C for 1 hour to allow the enzymatic reaction to proceed.[29]
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at 37°C.[29][30]
-
Substrate Addition: After another wash step, add the HRP substrate (e.g., TMB for colorimetric detection) and incubate in the dark until color develops.[30]
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[29][30] The signal intensity is inversely proportional to the inhibitory activity of the compound.
Protocol 2: Cellular Viability Assay (AlamarBlue Assay)
This assay assesses the cytotoxic effect of 3-aminobenzamide, particularly in combination with DNA damaging agents, to demonstrate synthetic lethality.
Principle: Metabolically active cells reduce the AlamarBlue reagent (resazurin) to a fluorescent product (resorufin). The amount of fluorescence is directly proportional to the number of viable cells.[31]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 3-aminobenzamide derivative, both alone and in combination with a DNA damaging agent (e.g., a topoisomerase inhibitor or an alkylating agent). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.[31]
-
AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the culture volume) to each well and incubate for 4-6 hours at 37°C.[31]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~544 nm and emission at ~590 nm.[31]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot dose-response curves to determine the IC50 values.
Conclusion
3-Aminobenzamide and its derivatives are pivotal tools in cancer research and drug development. Their mechanism of action, centered on the competitive inhibition of PARP enzymes, has paved the way for targeted therapies that exploit the principle of synthetic lethality in cancers with deficiencies in homologous recombination repair. A thorough understanding of their molecular interactions, downstream cellular consequences, and the appropriate experimental methodologies for their evaluation is essential for advancing the field of precision oncology.
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- NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. ResearchGate.
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- PARP (Poly ADP‐ribose Polymerase) Family in Health and Disease. Advanced Science.
- Overview of Base Excision Repair Biochemistry. Progress in Nucleic Acid Research and Molecular Biology.
- How ligands regulate the binding of PARP1 with DNA: Deciphering the mechanism at the molecular level. PLOS ONE.
- 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. Experimental Neurology.
- 3-Aminobenzamide – Knowledge and References. Taylor & Francis.
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- Structures of 3-aminobenzamides reported by Schüler, Linusson et al.... ResearchGate.
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- Non-DNA repair functions of PARP-1 influence the “hallmarks of cancer”. ResearchGate.
- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience.
- 3-Aminobenzamide protects against cerebral artery injury and inflammation in rats with intracranial aneurysms. Pharmazie.
- Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase. Mutation Research.
- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience.
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- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols.
- Protective effects of 3-aminobenzamide, an inhibitor of poly (ADP- ribose) synthase in a carrageenan-induced model of local inflammation. UTMB Research Experts.
- 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. Digestive Diseases and Sciences.
- Unlocking Synthetic Lethality: Targeting PARP Inhibition in BRCA1 and BRCA2 Mutant Cancers. YouTube.
- Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats. International Journal of Radiation Biology.
- Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Translational Cancer Research.
- Synthetic Lethality through the Lens of Medicinal Chemistry. Journal of Medicinal Chemistry.
- Captured snapshots of PARP1 in the active state reveal the mechanics of PARP1 allostery. Molecular Cell.
- Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText.
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3-Aminobenzamide: A Technical Guide to a First-Generation PARP Inhibitor
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the foundational poly(ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide (3-AB). This document provides a detailed exploration of its mechanism of action, historical significance, comparative analysis with contemporary PARP inhibitors, and practical, field-proven experimental protocols.
Section 1: The Central Role of PARP1 in Cellular Homeostasis and Disease
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP1 catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming complex poly(ADP-ribose) (PAR) chains.[1] This process, known as PARylation, serves as a scaffold to recruit DNA repair machinery to the site of damage, facilitating pathways such as base excision repair (BER).
Beyond its role in DNA repair, PARP1 is involved in a multitude of cellular processes, including the regulation of chromatin structure, transcription, and programmed cell death.[1] However, the overactivation of PARP1 in response to extensive DNA damage can lead to a significant depletion of cellular NAD+ and ATP, culminating in a form of programmed cell death known as parthanatos.[2]
Section 2: 3-Aminobenzamide (3-AB): The Archetypal PARP Inhibitor
Historical Perspective and Chemical Properties
3-Aminobenzamide (3-AB) was one of the first compounds identified as an inhibitor of PARP activity.[3] As a structural analog of the nicotinamide moiety of NAD+, 3-AB acts as a competitive inhibitor, binding to the catalytic domain of PARP and preventing the synthesis of PAR.[1][3] This foundational discovery paved the way for the development of a new class of therapeutic agents targeting DNA repair pathways.
Chemical Properties of 3-Aminobenzamide:
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈N₂O | [4] |
| Molecular Weight | 136.15 g/mol | [4] |
| Appearance | Off-white powder | [4] |
| Melting Point | 115-116 °C | [4] |
| Solubility | Soluble in water (up to 100 mM), DMSO (~30 mg/ml), and ethanol (~25 mg/ml) | [5][6] |
| CAS Number | 3544-24-9 | [4] |
Mechanism of Action: Competitive Inhibition of NAD+
The inhibitory action of 3-aminobenzamide is a direct consequence of its structural similarity to the nicotinamide portion of NAD+.[1] This allows it to occupy the NAD+ binding site within the catalytic domain of PARP1. By doing so, it prevents the enzymatic transfer of ADP-ribose units, effectively halting the formation of PAR chains. This inhibition of PARP activity disrupts the recruitment of DNA repair proteins to sites of single-strand breaks.
Diagram: Mechanism of 3-Aminobenzamide Inhibition
Caption: Mechanism of PARP1 inhibition by 3-aminobenzamide.
Section 3: Comparative Analysis of PARP Inhibitors
While 3-AB was a pioneering tool in PARP research, its potency is significantly lower than that of clinically approved and next-generation PARP inhibitors.[3] The development of more potent and selective inhibitors has been a major focus of cancer therapy research. The following table provides a comparative overview of the inhibitory concentrations (IC50) of 3-AB and other notable PARP inhibitors against PARP1 and PARP2.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Generation/Class |
| 3-Aminobenzamide | ~30,000 | - | - | First-Generation (prototype) |
| Olaparib | 1 - 19 | 1 - 251 | ~1 - 13 | First-Generation (clinical) |
| Rucaparib | 0.8 - 3.2 | 28.2 | ~8.8 - 35 | First-Generation (clinical) |
| Niraparib | 2 - 35 | 2 - 15.3 | ~0.4 - 7.6 | First-Generation (clinical) |
| Talazoparib | ~0.5 | ~0.2 | ~0.4 | First-Generation (clinical) |
| Veliparib | ~4 - 5 | ~2 - 4 | ~0.5 - 0.8 | First-Generation (clinical) |
| AZD5305 (Saruparib) | 2.3 | >1000 | >500 | Next-Generation (PARP1-selective) |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[7][8][9][10][11][12][13]
The trend in PARP inhibitor development has moved towards greater potency and, more recently, selectivity for PARP1 over PARP2. This is driven by evidence suggesting that PARP1 is the primary driver of synthetic lethality in cancers with homologous recombination deficiencies (e.g., BRCA mutations), while inhibition of PARP2 may contribute to hematological toxicities.[14]
Section 4: Experimental Protocols Utilizing 3-Aminobenzamide
The following protocols provide detailed, step-by-step methodologies for common experiments involving 3-aminobenzamide.
In Vitro PARP Activity Assay (Radiometric)
This protocol measures the incorporation of radiolabeled NAD+ into acid-precipitable macromolecules as a measure of PARP activity.
Materials:
-
Cells of interest cultured in 12-well plates
-
3-Aminobenzamide (stock solution in water or DMSO)
-
³H-NAD+ (radiolabeled NAD+)
-
Sheared genomic DNA (to activate PARP)
-
Ice-cold 5% Trichloroacetic acid (TCA)
-
Scintillation counter and vials
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Plate cells in 12-well plates and grow to the desired confluency (typically 70-80%).
-
Inhibitor Treatment: Treat the cells with varying concentrations of 3-aminobenzamide (e.g., 1 µM to 10 mM) for a predetermined duration (e.g., 1-4 hours). Include a vehicle control (water or DMSO).
-
Reaction Initiation: Prepare a reaction mixture containing ³H-NAD+ and sheared genomic DNA in an appropriate buffer. Aspirate the culture medium from the wells and wash the cells once with PBS. Add the reaction mixture directly to the washed cells.[15][16]
-
Incubation: Incubate the plates at 37°C for 60 minutes to allow the PARP-catalyzed reaction to proceed.[15][16]
-
Precipitation: Stop the reaction by aspirating the reaction mixture and adding ice-cold 5% TCA to each well. Scrape the cells and transfer the suspension to a microcentrifuge tube.[15][16]
-
Washing: Pellet the precipitated macromolecules by centrifugation. Wash the pellet with 5% TCA to remove unincorporated ³H-NAD+.
-
Quantification: Resuspend the final pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated ³H-NAD+ is proportional to the PARP activity.[15]
Diagram: PARP Activity Assay Workflow
Caption: Workflow for a radiometric PARP activity assay.
Cell Viability Assay (MTT) to Assess Sensitization to DNA Damage
This protocol uses the MTT assay to determine if 3-aminobenzamide can sensitize cancer cells to a DNA-damaging agent.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
3-Aminobenzamide
-
DNA-damaging agent (e.g., temozolomide, cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[17]
-
Treatment: Treat the cells with a dose range of the DNA-damaging agent, both in the presence and absence of a fixed concentration of 3-aminobenzamide (e.g., 1-5 mM). Include wells with 3-AB alone to assess its intrinsic cytotoxicity, as well as untreated and vehicle controls.
-
Incubation: Incubate the plates for a period sufficient to observe the cytotoxic effects of the DNA-damaging agent (typically 48-72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A decrease in cell viability in the combination treatment group compared to the DNA-damaging agent alone indicates sensitization by 3-aminobenzamide.
In Vivo Mouse Model of Ischemia-Reperfusion Injury
This protocol provides a general framework for using 3-aminobenzamide in a mouse model of transient focal cerebral ischemia.
Materials:
-
Male Swiss mice
-
3-Aminobenzamide
-
Sterile saline for injection
-
Anesthetic (e.g., chloral hydrate)
-
Surgical instruments for inducing middle cerebral artery occlusion (MCAO)
Procedure:
-
Animal Model: Induce transient focal cerebral ischemia in anesthetized mice by occluding the middle cerebral artery for a defined period (e.g., 15 minutes).[20]
-
3-AB Formulation and Administration: Prepare a solution of 3-aminobenzamide in sterile saline. A common in vivo formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[16] Administer 3-AB via intraperitoneal (i.p.) injection. A range of doses (e.g., 20-40 mg/kg) should be tested to determine the optimal neuroprotective dose.[20] In the cited study, 3-AB was administered 15 minutes before reperfusion.[20]
-
Reperfusion: After the ischemic period, remove the occlusion to allow for reperfusion.
-
Endpoint Analysis: At a predetermined time point post-reperfusion (e.g., 24 or 48 hours), euthanize the animals and harvest the brains.[20]
-
Outcome Measures: Assess the extent of brain injury by measuring the infarct volume (e.g., using TTC staining). Additionally, neutrophil infiltration can be quantified by measuring myeloperoxidase (MPO) activity in brain tissue homogenates.[20]
Section 5: Conclusion and Future Perspectives
3-Aminobenzamide, as a first-generation PARP inhibitor, has been instrumental in elucidating the fundamental roles of PARP1 in DNA repair and cellular stress responses. While it has been largely superseded in clinical applications by more potent and selective inhibitors, 3-AB remains a valuable and cost-effective tool for preclinical research. Its well-characterized mechanism of action and extensive history of use provide a solid foundation for investigating the broader implications of PARP inhibition in various disease models. The continued exploration of PARP biology, including the development of highly selective PARP1 inhibitors, owes a significant debt to the foundational knowledge gained from studies utilizing 3-aminobenzamide.
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- Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. Benchchem. URL: https://www.benchchem.com/blog/application-of-3-amino-2-iodobenzamide-in-medicinal-chemistry-a-focus-on-parp-inhibition/
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- Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9433433/
- Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. Frontiers. URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.950993/full
- PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate. URL: https://www.researchgate.
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- 3-Aminobenzamide | C7H8N2O | CID 1645. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminobenzamide
- Universal Chemiluminescent PARP Assay Kit 96 Tests. Trevigen. URL: https://trevigen.com/wp-content/uploads/2017/08/4676-096-K.pdf
- Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. URL: https://www.researchgate.net/figure/Summary-of-inhibition-measurements-for-PARPi-with-PARP1-and-PARP2-and-comparison-to_fig3_359196317
- Inhibitors of PARP: Number crunching and structure gazing. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8919011/
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- 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/14732560/
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- 3-Aminobenzamide PARP inhibitor. Selleck Chemicals. URL: https://www.selleckchem.com/products/3-aminobenzamide.html
- PARP-1 domain layout and arrangement in the DNA-bound form. (A) Cartoon... ResearchGate. URL: https://www.researchgate.
- 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/09553002.2016.1236728
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- Cell Viability Assays. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/books/NBK143586/
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- Post-treatment at 12 or 18 hours with 3-aminobenzamide ameliorates retinal ischemia-reperfusion damage. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11488421/
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A Technical Guide to the Discovery of Novel Benzamide-Based PARP Inhibitors
Abstract
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in targeted cancer therapy, particularly for malignancies with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. The discovery of these agents is rooted in the principle of synthetic lethality, a concept that has been successfully translated from bench to bedside. Central to the development of many clinically successful PARP inhibitors is the benzamide scaffold, a privileged structure that effectively mimics the nicotinamide moiety of the PARP substrate, NAD+. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies underpinning the discovery of novel benzamide-based PARP inhibitors. We will explore the molecular rationale for PARP inhibition, the evolution of inhibitor design through structure-activity relationship (SAR) studies, and the critical experimental workflows for compound validation. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.
The Foundational Rationale: Why Target PARP with Benzamides?
The Role of PARP in the DNA Damage Response
The Poly (ADP-ribose) polymerase (PARP) superfamily consists of enzymes critical to maintaining genomic integrity.[1] PARP1, the most abundant member, functions as a primary sensor for DNA single-strand breaks (SSBs).[2][3] Upon detecting a break, PARP1 binds to the damaged DNA and utilizes its substrate, nicotinamide adenine dinucleotide (NAD+), to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins.[4][5] This PARylation event acts as a signaling scaffold, recruiting other essential DNA repair proteins, such as XRCC1 and DNA ligase III, to the site of damage to orchestrate the repair process.[4]
The Principle of Synthetic Lethality: An Achilles' Heel for Cancer
The therapeutic power of PARP inhibitors lies in the concept of "synthetic lethality." This occurs when the simultaneous loss of two separate gene functions leads to cell death, whereas the loss of either one alone is non-lethal.[3] Many hereditary cancers, particularly breast and ovarian cancers, are associated with mutations in the BRCA1 or BRCA2 genes, which are essential for repairing DNA double-strand breaks (DSBs) through the high-fidelity homologous recombination (HR) pathway.[3][6]
In these BRCA-deficient cancer cells, the HR pathway is compromised. The cells become heavily reliant on other repair mechanisms, including the PARP-mediated repair of SSBs, to survive. When a PARP inhibitor is introduced, SSBs are no longer efficiently repaired.[3] During DNA replication, these unrepaired SSBs collapse the replication fork, leading to the formation of highly toxic DSBs.[7] Since the HR pathway is non-functional, the cancer cell cannot repair these DSBs, resulting in catastrophic genomic instability and apoptotic cell death.[3][6] Normal, healthy cells with functional BRCA genes are largely unaffected because they can still utilize the HR pathway to repair the DSBs, creating a wide therapeutic window.[3]
The Benzamide Scaffold: A Foundational Pharmacophore
The discovery of PARP inhibitors began with the observation that nicotinamide, a natural byproduct of the PARP reaction, could inhibit the enzyme. This led to the exploration of nicotinamide mimetics. The benzamide structure emerged as a highly effective pharmacophore.[8][9] Co-crystallization studies revealed that the benzamide core fits neatly into the nicotinamide-binding pocket of the PARP catalytic domain, establishing key hydrogen bond interactions with backbone atoms of Gly863 and Ser904, mimicking the binding of the natural substrate.[10][11] This foundational interaction anchors the inhibitor, providing a stable platform from which further chemical modifications can be made to enhance potency and selectivity.[9]
From Simple Scaffolds to Potent Drugs: The Evolution of Inhibitor Design
The journey from the first simple benzamide inhibitors to today's highly potent, clinically approved drugs is a testament to the power of medicinal chemistry and structure-based drug design.
Early-Generation Inhibitors and Structure-Activity Relationship (SAR)
The first PARP inhibitors, such as 3-aminobenzamide, were relatively weak, with IC50 values in the micromolar range.[8][12] Initial SAR studies focused on modifications to the benzamide ring.[13][14] These early efforts established fundamental principles: the primary carboxamide group was essential for the key hydrogen bonding interactions, and substitutions at different positions on the phenyl ring could modulate potency.[15][16][17] Relating these structural changes to biological activity allowed chemists to build a qualitative understanding of the binding pocket.[13]
The Impact of Structure-Based Drug Design
A paradigm shift occurred with the solving of the co-crystal structure of the PARP catalytic domain with inhibitors.[1] These structures provided a high-resolution map of the NAD+ binding site, revealing a hydrophobic pocket and a critical π-π stacking interaction with the side chain of Tyr907.[5][11] This knowledge enabled a transition from trial-and-error chemistry to rational, structure-based design.
Design strategies evolved to incorporate cyclic structures that would constrain the amide bond in a favorable conformation for binding, leading to scaffolds like the phthalazinone in Olaparib.[11] Further modifications extended from the core benzamide moiety to occupy the adjacent adenosine-binding pocket, significantly increasing both potency and selectivity for PARP-1/2 over other PARP family members.[18]
Caption: Benzamide core interactions within the PARP-1 catalytic site.
A Validated Workflow for Inhibitor Discovery and Characterization
A robust and logical experimental cascade is essential for identifying and validating novel benzamide-based PARP inhibitors. The following workflow progresses from high-throughput screening to detailed cellular characterization.
Caption: A logical progression for identifying and validating lead candidates.
Protocol: In Vitro PARP-1 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP-1 enzyme.
Causality: This is the primary screen. It directly measures the compound's ability to inhibit the enzyme's catalytic activity in a clean, biochemical system, free from confounding cellular factors like membrane permeability.
Methodology:
-
Plate Preparation: Add 2 µL of test compound serially diluted in DMSO to a 384-well plate. Include a positive control (e.g., Olaparib) and a negative control (DMSO only).
-
Enzyme Addition: Add 10 µL of reaction buffer containing recombinant human PARP-1 enzyme and biotinylated NAD+ substrate to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Stopping the Reaction: Add 10 µL of streptavidin-europium solution. This streptavidin conjugate will bind to the biotinylated PAR chains produced by the active enzyme.
-
Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader. High signal indicates high PARP-1 activity (low inhibition), while low signal indicates low activity (high inhibition).
-
Analysis: Plot the signal versus compound concentration and fit to a four-parameter logistic equation to calculate the IC50 value.
Protocol: Cellular Viability Assay in Isogenic Cell Lines
Objective: To demonstrate selective killing of BRCA-deficient cells (synthetic lethality) and determine the cellular IC50.
Causality: This is the critical experiment to validate the therapeutic hypothesis. Using an isogenic pair of cell lines (identical genetic background except for the BRCA gene status) provides a self-validating system. Potent activity in the BRCA-deficient line coupled with minimal activity in the BRCA-proficient line confirms the desired mechanism of action.
Methodology:
-
Cell Seeding: Seed both BRCA1-mutant (e.g., MDA-MB-436) and BRCA1-proficient (e.g., MDA-MB-231) cells into 96-well plates at a density of 5,000 cells/well.[19] Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72-96 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence Reading: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of cell viability against the compound concentration for both cell lines to determine the respective IC50 values. A large differential between the two IC50 values indicates successful synthetic lethality.
Advanced Mechanistic Insights: PARP Trapping
While catalytic inhibition is the foundational mechanism, a second, more potent mechanism has been identified for many advanced inhibitors: PARP trapping .[20]
This phenomenon occurs when the inhibitor binds to the PARP enzyme in such a way that it not only blocks its catalytic activity but also physically traps the PARP-inhibitor complex onto the DNA at the site of a break.[20][21] This trapped complex is a significant physical obstruction to DNA replication and repair machinery, proving to be even more cytotoxic than an unrepaired SSB alone. The trapping efficiency of different inhibitors varies and does not always correlate directly with their catalytic inhibitory potency. This dual mechanism helps explain why some PARP inhibitors are more clinically effective than others.[21]
Caption: Catalytic inhibition vs. the more potent PARP trapping mechanism.
Data Summary and Preclinical Advancement
The culmination of the discovery workflow is the identification of a lead candidate with a compelling data package.
Table 1: Representative Data Profile for a Novel Benzamide PARP Inhibitor Candidate (INV-2026)
| Assay Type | Metric | Result | Interpretation |
| Biochemical | PARP-1 Enzymatic IC50 | 1.5 nM | Potent direct inhibition of the target enzyme. |
| Cellular Target | PARylation EC50 | 5.2 nM | Excellent cell permeability and target engagement. |
| Synthetic Lethality | MDA-MB-436 (BRCA1-mut) IC50 | 8.0 nM | High potency in the target cancer cell line. |
| Synthetic Lethality | MDA-MB-231 (BRCA1-WT) IC50 | >5,000 nM | >600-fold selectivity, confirming synthetic lethality. |
| DNA Damage | γH2AX Foci Induction | Strong induction at 10 nM | Confirms mechanism of inducing DSBs. |
A candidate like INV-2026 would proceed to further studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, toxicology assessments, and ultimately, evaluation in in vivo xenograft models using BRCA-deficient tumors to confirm anti-cancer efficacy in a living system.[19][22]
Conclusion
The discovery of novel benzamide-based PARP inhibitors is a landmark achievement in rational drug design and personalized medicine. By leveraging a deep understanding of the DNA damage response and the principle of synthetic lethality, scientists have successfully exploited a key vulnerability in certain cancers. The benzamide scaffold provided the critical starting point, and its evolution was guided by structural biology, meticulous SAR studies, and a robust cascade of biochemical and cellular assays. The methodologies and principles outlined in this guide represent a validated framework for the continued discovery and development of next-generation PARP inhibitors, with the ultimate goal of improving outcomes for patients with difficult-to-treat cancers.
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"3-amino-N-(2,3-dimethylphenyl)benzamide safety data sheet"
An In-Depth Technical Guide to the Safe Handling of 3-amino-N-(2,3-dimethylphenyl)benzamide
This guide provides comprehensive safety information for researchers, scientists, and drug development professionals working with this compound. It is structured to provide not only essential safety protocols but also the scientific rationale behind these recommendations, ensuring a thorough understanding of the potential hazards and the necessary precautions.
Chemical Identification and Physical Properties
This compound is a benzamide derivative with the molecular formula C15H16N2O.[1] Understanding its fundamental properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 102630-86-4 | [1][2] |
| Molecular Formula | C15H16N2O | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| Appearance | Off-white solid (powdered form), Colorless crystals (crystalline form) | [3] |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | [3] |
Hazard Identification and GHS Classification
While a specific GHS classification for this compound is not detailed in the available safety data sheet, related benzamide compounds are known to cause skin, eye, and respiratory irritation.[4][5][6] Therefore, it is prudent to handle this compound with the assumption that it may present similar hazards.
Anticipated Potential Hazards:
The following workflow outlines the initial assessment and handling precautions upon receiving the compound.
Caption: Initial Hazard Assessment and Handling Workflow.
Exposure Controls and Personal Protection
Given the potential for irritation, stringent exposure controls are paramount. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize any potential exposure.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5][7] This is the primary means of controlling inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent skin and eye contact.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear impervious, flame-retardant clothing and compatible chemical-resistant gloves.[2][7] The specific glove material should be selected based on the solvent being used.
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.[2]
Caption: Personal Protective Equipment (PPE) Selection Guide.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.
Handling
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent electrostatic discharge.[2]
Storage
First-Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][4][8] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4][8] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
Accidental Release Measures
A clear and practiced response plan is essential for managing accidental spills.
Step-by-Step Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[2]
-
Absorb: For small spills, collect the material with an inert absorbent material.
-
Collect: Carefully scoop or sweep up the spilled material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[2][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[2]
Stability and Reactivity
While specific reactivity data for this compound is not available, general principles for organic amides should be followed.[2]
-
Conditions to Avoid: Avoid dust generation.[5]
-
Incompatible Materials: Avoid strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides and nitrogen oxides.[5]
Toxicological and Ecological Information
There is no specific toxicological or ecological data available for this compound in the provided search results.[2] As a precautionary measure, it should be handled as a compound with unknown toxicity. Release into the environment should be avoided.[7]
Disposal Considerations
All waste materials should be considered hazardous and disposed of accordingly.
-
Product: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
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A-Technical-Guide-to-Unlocking-the-Therapeutic-Potential-of-3-amino-N-2-3-dimethylphenyl-benzamide-A-Roadmap-for-Target-Identification-and-Validation
Abstract
This technical guide outlines a comprehensive strategy for the identification and validation of potential therapeutic targets for the novel chemical entity, 3-amino-N-(2,3-dimethylphenyl)benzamide. Given the absence of extensive prior research on this specific molecule, this document provides a robust, methodology-focused roadmap for researchers, scientists, and drug development professionals. We will navigate the critical path from initial computational predictions to rigorous experimental validation, establishing a framework to unlock the therapeutic promise of this and other novel benzamide derivatives. The guide emphasizes the causality behind experimental choices, adherence to self-validating protocols, and is grounded in authoritative scientific principles.
Part 1: Foundational Analysis and In Silico Target Prediction
The journey to elucidate the therapeutic utility of a novel compound begins not at the bench, but with a foundational analysis of its structure and a disciplined in silico screening campaign. The structure of this compound presents a benzamide core, a common scaffold in numerous approved therapeutics, suggesting a high potential for biological activity.[1]
Rationale for In Silico First Approach
An in silico or computational approach is a cost-effective and rapid first step to generate testable hypotheses about a compound's biological targets.[2] By comparing the chemical structure of our lead compound against vast databases of molecules with known biological activities, we can predict potential targets based on the principle of chemical similarity—similar molecules often have similar targets.[3]
Recommended Tools and Workflow
Several web-based tools are available for this purpose. We recommend a consensus approach using multiple platforms to increase the confidence of predictions.
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures against a library of known active compounds.[4]
-
TargetHunter: Utilizes a novel algorithm by exploring large chemogenomic databases like ChEMBL.[3]
-
KinasePred: A more specialized tool if initial screens suggest kinase activity, combining machine learning with explainable AI to predict kinase targets.[5]
Experimental Protocol: In Silico Target Prediction
-
Obtain Compound Structure: Secure the 2D structure (SMILES format) of this compound.
-
Query Submission: Input the SMILES string into the selected prediction servers (e.g., SwissTargetPrediction, TargetHunter).
-
Data Aggregation: Collect the predicted target lists from each tool. Each prediction is typically associated with a probability or confidence score.
-
Consensus Analysis: Cross-reference the lists to identify targets predicted by multiple independent algorithms. These consensus targets represent the highest-confidence hypotheses.
-
Target Class Prioritization: Analyze the consensus list for enrichment of specific protein families (e.g., kinases, G-protein coupled receptors (GPCRs), enzymes). The benzamide scaffold is known to target enzymes like Poly (ADP-ribose) polymerases (PARPs) and Histone deacetylases (HDACs), as well as GPCRs.[6][7][8]
Visualization: In Silico Workflow
Caption: Workflow for in silico prediction of therapeutic targets.
Predicted Target Classes & Rationale
Based on the prevalence of the benzamide scaffold in medicinal chemistry, the following target classes are high-probability candidates for this compound:
-
Poly (ADP-ribose) Polymerases (PARPs): The benzamide moiety is a well-established pharmacophore for PARP inhibition, crucial for DNA damage repair.[6][9][10]
-
Histone Deacetylases (HDACs): Many benzamide derivatives are known to be potent HDAC inhibitors, making this an important enzyme class to investigate.[7][11][12]
-
G-Protein Coupled Receptors (GPCRs): Benzamides are known to modulate GPCRs, including dopamine and serotonin receptors, and more recently, orphan receptors like GPR52.[8][13]
-
Other Enzymes: The scaffold has also been implicated in the inhibition of enzymes like carbonic anhydrases and acetylcholinesterase.[14]
Part 2: Experimental Target Deconvolution & Validation
With a list of high-probability targets, the next phase is to experimentally confirm these predictions in a biologically relevant context. This requires a multi-pronged approach using unbiased, proteome-wide techniques followed by specific, direct-binding and functional assays.
Unbiased Proteome-Wide Screening
The goal here is to identify which proteins in a complex cellular environment interact with the compound without a priori bias. This is crucial for discovering both expected and unexpected targets (off-targets).
Causality: TPP is a powerful method for detecting direct target engagement in live cells or cell lysates.[15][16] It operates on the principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[15][17] This label-free approach provides a global and unbiased view of compound-protein interactions.[[“]]
Protocol: Temperature-Range TPP (TPP-TR)
-
Cell Culture & Treatment: Culture a relevant human cell line (e.g., a cancer cell line like HCT116 if anti-proliferative effects are hypothesized) and treat one batch with a test concentration of the compound (e.g., 10 µM) and another with a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the cell lysates from both batches and heat each aliquot to a different temperature across a defined range (e.g., 37°C to 67°C in 10 steps).
-
Isolate Soluble Proteins: After heating, centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
Sample Preparation for MS: Collect the soluble fractions, digest the proteins into peptides, and label them with tandem mass tags (TMT) for multiplexed quantitative mass spectrometry.
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples by LC-MS/MS to identify and quantify the relative amount of each protein remaining soluble at each temperature.
-
Data Analysis: Plot the soluble protein fraction against temperature for each identified protein to generate "melting curves." A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a potential interaction.
Causality: This technique uses an immobilized version of the compound to "fish" for its binding partners from a cell lysate.[19][20] It provides a direct method for identifying proteins that physically associate with the small molecule.[21]
Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads). The linker position must be carefully chosen to avoid disrupting the key binding pharmacophore.
-
Lysate Incubation: Incubate the immobilized compound (and control beads without the compound) with a total cell lysate.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
MS Analysis: Identify the eluted proteins using shotgun proteomics (LC-MS/MS).
-
Hit Prioritization: True binding partners should be significantly enriched in the compound-bead eluate compared to the control-bead eluate.
Visualization: Target Deconvolution Workflow
Caption: Experimental workflow for target identification and validation.
Direct Target Validation and Functional Confirmation
Once high-confidence candidate targets are identified, it is imperative to confirm direct binding and functional modulation using orthogonal, reductionist assays.
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetics of binding. A purified recombinant target protein is immobilized on a sensor chip, and the compound is flowed over the surface. This allows for precise determination of association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the target protein in solution. It is the gold standard for determining binding thermodynamics and stoichiometry, providing a direct measurement of the KD.
The choice of functional assay is entirely dependent on the validated target class.
-
If the target is an enzyme (e.g., PARP, HDAC): A biochemical activity assay should be performed. For example, a PARP activity assay would measure the incorporation of ADP-ribose units onto a substrate, while an HDAC assay would measure the deacetylation of a fluorogenic substrate. The goal is to determine the IC50 value of the compound.
-
If the target is a GPCR: A cell-based reporter assay can be used. For example, if the GPCR couples to Gs, a cAMP accumulation assay would be appropriate. If it couples to Gq, an intracellular calcium flux assay would be used. The goal is to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation: Hypothetical Validation Data
The following tables summarize the type of quantitative data that should be generated during the validation phase.
Table 1: Biophysical Binding Affinity
| Target Protein | Method | K D (nM) |
|---|---|---|
| PARP1 | SPR | 25.3 |
| HDAC1 | ITC | 150.8 |
| Target X | SPR | >10,000 |
Table 2: Functional Activity
| Target Protein | Assay Type | IC 50 /EC 50 (nM) |
|---|---|---|
| PARP1 | PARP Activity Assay | 45.1 |
| HDAC1 | HDAC Activity Assay | 275.4 |
| Cell Line (HCT116) | Anti-proliferation Assay | 89.2 |
Part 3: Mechanistic Insights and Pathway Analysis
Identifying a direct target is a critical milestone, but understanding its downstream functional consequences is equally important.
Case Study: PARP Inhibition Pathway
Assuming validation studies confirm PARP1 as a primary target, the mechanism of action would involve the disruption of DNA single-strand break repair.
Mechanism: PARP1 is a key enzyme that detects single-strand breaks (SSBs) in DNA. Upon binding to a break, it synthesizes long chains of poly(ADP-ribose) (PAR), which recruits other DNA repair factors. Inhibition of PARP1 "traps" the enzyme on the DNA, preventing the repair process. When the cell attempts to replicate its DNA, these unresolved SSBs are converted into toxic double-strand breaks (DSBs). In cancer cells that have a pre-existing defect in repairing DSBs (e.g., through mutations in BRCA1/2), this accumulation of DSBs leads to cell death—a concept known as synthetic lethality.[9]
Visualization: PARP Inhibition Signaling Pathway
Caption: Simplified signaling pathway of PARP1 inhibition.
Conclusion
This guide provides a structured, multi-step framework for the systematic identification and validation of therapeutic targets for the novel compound this compound. By integrating in silico prediction with unbiased proteomic screening and rigorous biophysical and functional validation, researchers can efficiently deconvolve the compound's mechanism of action. The benzamide scaffold holds significant therapeutic precedent, particularly in oncology and neurology, suggesting that a disciplined investigation into targets like PARPs and HDACs is a promising avenue. The methodologies outlined herein are designed to be self-validating and grounded in established drug discovery principles, providing a clear path forward for preclinical development.
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An In-depth Technical Guide to the Molecular Structure of 3-amino-N-(2,3-dimethylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-N-(2,3-dimethylphenyl)benzamide is a substituted aromatic amide with the chemical formula C₁₅H₁₆N₂O[1]. As a member of the broader class of benzamides, it holds potential for investigation in various fields of medicinal chemistry and materials science. Substituted benzamides are a versatile scaffold known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2][3]. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound, offering a foundational resource for researchers and developers.
Molecular Structure and Chemical Identity
The core structure of this compound consists of a benzamide moiety substituted with an amino group at the 3-position of the benzoyl ring and a 2,3-dimethylphenyl group attached to the amide nitrogen.
| Identifier | Value |
| CAS Number | 102630-86-4[1][4][5] |
| Molecular Formula | C₁₅H₁₆N₂O[1] |
| Molecular Weight | 240.3 g/mol [1] |
The spatial arrangement of the functional groups and the substitution pattern on the aromatic rings are critical determinants of the molecule's physicochemical properties and its potential interactions with biological targets.
Caption: 2D representation of the molecular structure of this compound.
Synthesis Protocols
General Synthetic Workflow
The synthesis of substituted benzamides typically follows a well-defined workflow, starting from commercially available precursors and involving one or more reaction steps to assemble the final molecule. This is followed by purification and comprehensive spectroscopic characterization to confirm the structure and purity.
Caption: General workflow for the synthesis and characterization of substituted benzamides.
Experimental Protocol: Amide Synthesis via Acyl Chloride
This protocol describes a general and robust method for the synthesis of N-substituted benzamides from a carboxylic acid.
Step 1: Activation of 3-Aminobenzoic Acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminobenzoic acid in an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-aminobenzoyl chloride.
Step 2: Amide Bond Formation
-
Dissolve the crude 3-aminobenzoyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve 2,3-dimethylaniline in the same solvent, along with a slight excess of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl formed during the reaction.
-
Slowly add the solution of 3-aminobenzoyl chloride to the amine solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not available in the reviewed literature, the expected spectroscopic features can be predicted based on the analysis of similar substituted benzamide structures[6][7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the amide N-H proton, the amino N-H protons, and the two methyl groups. The aromatic region will likely be complex due to the substitution patterns. The amide proton will appear as a broad singlet, and its chemical shift may be concentration-dependent. The two methyl groups on the dimethylphenyl ring will each give a singlet.
¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the amide will resonate at a characteristic downfield position (typically ~165-170 ppm). The aromatic carbons will appear in the range of ~110-150 ppm, with their specific shifts influenced by the attached functional groups. The two methyl carbons will be observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key absorption bands are expected for:
-
N-H stretching (amine and amide): Broad bands in the region of 3200-3500 cm⁻¹.
-
C=O stretching (amide I): A strong absorption band around 1640-1680 cm⁻¹.
-
N-H bending (amide II): A band in the region of 1510-1550 cm⁻¹.
-
C-N stretching: Bands in the fingerprint region.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 240.3 g/mol . The fragmentation pattern will likely involve cleavage of the amide bond, leading to characteristic fragment ions.
Potential Applications and Biological Activity
While no specific biological activities or applications have been reported for this compound in the searched literature, the benzamide scaffold is a well-established pharmacophore in drug discovery[3]. Benzamide derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Many substituted benzamides have shown potent antiproliferative activity against various cancer cell lines[2].
-
Enzyme Inhibitors: The benzamide moiety can interact with the active sites of various enzymes, leading to their inhibition.
-
Antimicrobial and Antifungal Agents: Certain benzamide derivatives have demonstrated significant activity against bacteria and fungi[8].
Given the diverse biological roles of substituted benzamides, this compound represents a valuable compound for screening in various biological assays to explore its potential therapeutic utility.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, synthesis, and expected spectroscopic characteristics of this compound. While experimental data for this specific compound is limited in the public domain, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers interested in synthesizing and investigating this molecule. Further research to determine its precise spectroscopic properties and to explore its biological activity is warranted and could unveil novel applications in medicinal chemistry and other scientific disciplines.
References
- Supplementary Material - The Royal Society of Chemistry.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Benzamide-simplified mass spectrum[2]. ResearchGate.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed.
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Methodological & Application
Application Note: Utilizing 3-Aminobenzamide for Robust PARP Activity Assay Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction: PARP, DNA Repair, and the Role of Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to a multitude of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] The most abundant member, PARP1, functions as a critical sensor of DNA single-strand breaks (SSBs).[1] Upon detecting DNA damage, PARP1 binds to the damaged site and undergoes a conformational change, activating its catalytic activity. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes and transfers long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process termed PARylation.[1][3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the resolution of the damage.[1]
Given this critical role, inhibiting PARP activity has become a cornerstone of research and therapeutic development, particularly in oncology.[4][5] PARP inhibitors exploit a concept known as "synthetic lethality," where their application is particularly cytotoxic to cancer cells that have pre-existing defects in other DNA repair pathways (like BRCA1/2 mutations).[4][6]
3-Aminobenzamide (3-AB) is a well-characterized, first-generation PARP inhibitor that has become an indispensable tool in the laboratory.[1] It functions as a competitive inhibitor by mimicking the nicotinamide portion of NAD+, thereby binding to the catalytic domain of PARP and preventing the synthesis of PAR.[1][7] This action effectively halts the DNA repair signaling cascade initiated by PARP.
3-Aminobenzamide as a Foundational Research Tool
As a Senior Application Scientist, I emphasize the utility of 3-AB not just as an inhibitor, but as a fundamental system-validation tool. In any PARP activity assay, 3-AB serves as the quintessential positive control for inhibition. Its consistent and potent activity allows researchers to:
-
Validate Assay Performance: Confirm that the assay system (reagents, enzyme, and detection method) is responsive to a known inhibitor.
-
Establish a Baseline for Comparison: Quantify the potency of novel or experimental PARP inhibitors relative to a well-established standard.
-
Dissect Cellular Mechanisms: Probe the downstream consequences of PARP inhibition in cell-based models, such as effects on cell viability, DNA repair kinetics, and cell cycle progression.[8][9]
Key Experimental Parameters for 3-Aminobenzamide
The potency of 3-AB can vary based on the specific assay format and conditions. It is crucial to understand its inhibitory constants and establish appropriate working concentrations for your experimental system.
Table 1: Inhibitory Potency of 3-Aminobenzamide
| Parameter | Value | Context/System | Source |
| IC₅₀ | <50 nM | CHO (Chinese Hamster Ovary) cells | [10][11][12] |
| IC₅₀ | ~30 µM | Biochemical Assay | [13] |
| Kᵢ | 1.8 µM | Biochemical Assay |
Note: The half-maximal inhibitory concentration (IC₅₀) can vary significantly depending on assay conditions, particularly the concentration of the substrate, NAD+.[1]
Table 2: Recommended Working Concentrations for In Vitro Assays
| Application | Concentration Range | Rationale & Considerations | Source |
| Biochemical Assays | 1 µM - 10 mM | A wide range is used to generate a full dose-response curve for IC₅₀ determination. | [14] |
| Cell-Based Assays | 50 µM - 5 mM | 50 µM has been shown to inhibit ~90% of PARP activity.[8] Higher concentrations (e.g., 4-5 mM) may be required for complete inhibition or to study effects on DNA strand break rejoining.[15][16] | |
| High-Fidelity Inhibition | >1 µM | Achieves over 95% inhibition of PARP activity in cellular models without significant cytotoxicity.[17][18][19] |
Visualizing the Mechanism of Action
To understand how 3-AB functions, it is helpful to visualize its role within the PARP catalytic cycle.
Caption: PARP1 activation by DNA damage and competitive inhibition by 3-aminobenzamide.
Experimental Protocols
The following protocols provide self-validating frameworks for biochemical and cell-based assays. It is essential to include all specified controls to ensure data integrity.
Protocol 1: In Vitro Biochemical PARP1 Activity Assay (Homogeneous, Fluorescence-Based)
This protocol measures the activity of purified recombinant PARP1 enzyme and is ideal for determining the IC₅₀ of inhibitors like 3-AB. It relies on the detection of nicotinamide, a byproduct of the PARP reaction.[20]
A. Materials
-
Recombinant Human PARP1 Enzyme
-
Activated (nicked) DNA
-
β-NAD+
-
3-Aminobenzamide (Control Inhibitor)
-
PARP Assay Buffer
-
Detection Reagent Mix (containing nicotinamidase, developer)
-
White, opaque 96-well assay plate
-
Fluorescence plate reader
B. Reagent Preparation
-
1X PARP Assay Buffer: Prepare according to the manufacturer's instructions. Keep on ice.
-
PARP1 Enzyme Working Solution: Dilute recombinant PARP1 in ice-cold 1X PARP Assay Buffer to the optimal concentration determined by an initial enzyme titration (e.g., 10 ng/µL for a final concentration of 50 ng/reaction).[20]
-
3-AB Serial Dilutions: Prepare a 10-point, 2-fold serial dilution of 3-AB in 1X PARP Assay Buffer. Start with a high concentration (e.g., 20 mM) to generate a full inhibition curve. Include a "no inhibitor" control containing only the assay buffer.
-
Reaction Master Mix (prepare fresh): For each reaction, combine activated DNA and β-NAD+ in 1X PARP Assay Buffer to achieve the desired final concentration (e.g., 50 ng activated DNA and 0.5 mM β-NAD+).
C. Assay Procedure
-
Plate Setup: Add reagents to the 96-well plate in the following order:
-
Negative Control (No Enzyme): 25 µL Assay Buffer.
-
Positive Control (100% Activity): 5 µL PARP1 Enzyme Working Solution + 20 µL Assay Buffer.
-
Inhibitor Wells: 5 µL PARP1 Enzyme Working Solution + 20 µL of each 3-AB dilution.
-
-
Initiate Reaction: Add 25 µL of the Reaction Master Mix to all wells.
-
Incubation: Mix gently on a plate shaker and incubate for 60 minutes at 37°C.[1]
-
Signal Development: Add 50 µL of the Detection Reagent Mix to all wells. Incubate for 15-30 minutes at room temperature, protected from light.
-
Read Plate: Measure fluorescence using an appropriate plate reader (e.g., Excitation/Emission ~450/540 nm, check kit specifications).
D. Data Analysis
-
Subtract the average fluorescence of the Negative Control wells from all other readings.
-
Calculate the percent inhibition for each 3-AB concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Plot % Inhibition vs. log[3-AB concentration] and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Protocol 2: Cell-Based PARP Activity Assay (Western Blot Method)
This protocol measures endogenous PARP activity inside cells by quantifying the formation of PAR polymers in response to a DNA damaging agent.
Caption: Experimental workflow for cell-based PARP activity analysis via Western blot.
A. Materials
-
Adherent cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
DNA damaging agent (e.g., Hydrogen Peroxide (H₂O₂), Methyl Methanesulfonate (MMS))[15]
-
3-Aminobenzamide
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors and a PARG inhibitor (essential to prevent PAR degradation).
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary Antibodies: Rabbit anti-PAR and Mouse anti-β-Actin (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
B. Assay Procedure
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Pre-treatment: Remove media and add fresh media containing various concentrations of 3-AB (e.g., 0, 50 µM, 500 µM, 5 mM). Include a vehicle-only control (e.g., DMSO or water). Incubate for 1-2 hours.
-
DNA Damage Induction: Add H₂O₂ directly to the media to a final concentration of 1 mM. Incubate for 10 minutes at 37°C. This step is critical for activating PARP. A control plate with no H₂O₂ treatment should be run in parallel to measure basal PARP activity.
-
Cell Lysis: Immediately place plates on ice, aspirate the media, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer. Boil samples, load onto an SDS-PAGE gel, and perform electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane, then probe with primary antibodies (anti-PAR and anti-β-Actin). Wash, then incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Apply ECL substrate and image the blot using a chemiluminescence imager. A strong smear in the high molecular weight range in the positive control lane indicates robust PARylation.
C. Data Analysis
-
Using imaging software, perform densitometry to quantify the intensity of the PAR signal (the entire lane smear) and the β-Actin band for each sample.
-
Normalize the PAR signal to the corresponding β-Actin signal to correct for loading differences.
-
Compare the normalized PAR signal in 3-AB-treated samples to the vehicle-treated, DNA-damaged control to determine the extent of inhibition.
Scientific Considerations and Troubleshooting
-
Specificity: While 3-AB is a potent PARP inhibitor, it is considered a pan-inhibitor, affecting multiple PARP family members.[17] At high concentrations, it may have off-target effects, including modulation of DNA synthesis or cell cycle progression, though these are distinct from its direct impact on PARP's enzymatic activity.[21][22]
-
Solubility: 3-AB is soluble in water and DMSO.[13] Ensure complete dissolution before adding to culture media to avoid precipitation.
-
PARG Inhibition: Poly(ADP-ribose) glycohydrolase (PARG) is the enzyme that degrades PAR chains. For cell-based assays, it is critical to include a PARG inhibitor in the lysis buffer to preserve the PAR signal for accurate detection.
-
Controls are Non-Negotiable: A robust experiment must include a negative control (no DNA damage) to assess basal PARP activity and a positive control (DNA damage, no inhibitor) to confirm maximal PARP activation.
Conclusion
3-Aminobenzamide is a foundational tool for the study of PARP biology. Its well-defined mechanism of action and extensive characterization make it an ideal control for validating PARP activity assays and a reliable pharmacological agent for probing the cellular consequences of PARP inhibition. By employing the robust, self-validating protocols detailed in this guide, researchers can generate high-quality, reproducible data, advancing our understanding of DNA repair and related disease pathologies.
References
- Taylor & Francis. 3-Aminobenzamide – Knowledge and References. [Link]
- Ahnström, G., & Ljungman, M. (1988). Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase.
- Online Inhibitor. (2025). 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Research. [Link]
- Online Inhibitor. (2025). 3-Aminobenzamide (PARP-IN-1)
- Dziadkowiec, J., et al. (2016). PARP Inhibitors: Science and Current Clinical Development.
- Online Inhibitor. (2026). 3-Aminobenzamide (PARP-IN-1)
- Kalainayakan, S. P., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology. [Link]
- Kalainayakan, S. P., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology. [Link]
- Hunting, D. J., & Gowans, B. J. (1984). 3-Aminobenzamide Does Not Alter DNA Repair in Human Fibroblasts Through Modulation of Deoxynucleoside Triphosphate Pools.
- Anderson, R., et al. (2015). Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines. Molecular and Cellular Biology. [Link]
- Online Inhibitor. (2025). Applied Use-Cases, Protocols, and Troubleshooting for 3-Aminobenzamide (PARP-IN-1). [Link]
- Sapient Bio.
- Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]
- ResearchGate. (2018).
- Karlstetter, M., et al. (2014). Fluorescent detection of PARP activity in unfixed tissue. PLoS One. [Link]
- Amsbio. PARP Assays. [Link]
- BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
- Li, H., et al. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers. [Link]
- Gaggianesi, M., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Cellular and Molecular Life Sciences. [Link]
- Park, J. H., et al. (2015). Treatment with 3-aminobenzamide (3-AB) attenuates poly(ADP-ribose) polymerase (PARP) activation increased by glucose in LLC-PK1 kidney proximal tubule epithelial cells.
- BPS Bioscience. 3-aminobenzamide. [Link]
- BCTT. (2026). Organoids Forecast Chemotherapy, PARP Inhibitor Outcomes in Ovarian Cancer. [Link]
- YouTube. (2024).
- Journal of Critical and Intensive Care. (2012). Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. [Link]
- Schwartz, J. L., et al. (1985). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. Carcinogenesis. [Link]
- Cuzzocrea, S., et al. (1998). Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. British Journal of Pharmacology. [Link]
- ResearchGate. (2012).
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- 3. amsbio.com [amsbio.com]
- 4. PARP Inhibitors: Science and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
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- 15. Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 22. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to 3-Aminobenzamide (3-AB) Treatment in Cell Culture
Introduction
3-Aminobenzamide (3-AB) is a potent and widely utilized small molecule inhibitor of Poly(ADP-ribose) polymerases (PARPs).[1] PARP enzymes are critical players in a variety of cellular processes, most notably DNA damage repair and the maintenance of genomic integrity.[2][3] When DNA damage occurs, PARP-1, the most abundant member of the family, detects strand breaks and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[4][5] This PARylation event serves as a scaffold to recruit DNA repair machinery.[4] By inhibiting this process, 3-AB allows researchers to probe the intricacies of DNA repair pathways, sensitize cancer cells to DNA-damaging agents, and study cellular responses to stress.[6][7] This guide provides a comprehensive overview of 3-AB's mechanism, applications, and a detailed, validated protocol for its effective use in cell culture experiments.
Mechanism of Action: PARP Inhibition
3-Aminobenzamide functions as a competitive inhibitor at the NAD+ binding site of PARP enzymes.[6] NAD+ is the substrate that PARP-1 utilizes to build PAR chains upon detecting DNA damage.[4] By occupying this site, 3-AB prevents the synthesis of PAR, thereby blocking the recruitment of downstream DNA repair factors to the site of damage.[2][5] This inhibition is highly efficient, with an IC50 (half-maximal inhibitory concentration) of approximately 50 nM in CHO (Chinese Hamster Ovary) cells, and greater than 95% inhibition of PARP activity can be achieved at concentrations above 1 µM, often without significant cytotoxicity.[8][9]
The consequences of PARP inhibition are context-dependent. In cells with competent DNA repair pathways, blocking PARP can delay the repair of single-strand breaks.[10] In cancer cells deficient in other repair pathways (e.g., those with BRCA1/2 mutations), PARP inhibition can lead to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[2] Furthermore, hyperactivation of PARP-1 in response to severe DNA damage can lead to a form of programmed cell death called parthanatos, which is characterized by the depletion of cellular NAD+ and ATP pools.[11][12][13] 3-AB can prevent this cell death pathway by preserving these energy stores.[13]
Core Applications in Cell Culture
-
Investigating DNA Repair Pathways: Use 3-AB to study the relative contribution of PARP-dependent repair mechanisms, such as Base Excision Repair (BER), in response to specific DNA damaging agents.[2]
-
Sensitizing Cancer Cells to Chemotherapy: 3-AB can enhance the efficacy of alkylating agents and ionizing radiation by preventing the repair of induced DNA lesions.[7]
-
Studying Cell Death Mechanisms: Differentiate between apoptosis and parthanatos by using 3-AB to block PARP-1 hyperactivation and subsequent energy depletion.[7][11]
-
Modeling Oxidative Stress: In models of oxidative stress (e.g., H₂O₂ treatment), 3-AB can be used to prevent PARP-mediated cell dysfunction and death.[8][12]
Experimental Protocol: 3-AB Treatment
This protocol provides a framework for treating adherent mammalian cells with 3-AB. It is essential to optimize parameters such as cell density, 3-AB concentration, and treatment duration for each specific cell line and experimental goal.
Part 1: Reagent Preparation
-
3-AB Powder Handling: 3-Aminobenzamide (MW: 136.15 g/mol ) should be stored as a dry powder at -20°C.[8]
-
Solvent Selection: 3-AB has versatile solubility.[8]
-
DMSO: Recommended for most in vitro work. Soluble at ≥7.35 mg/mL.[9]
-
Water: Soluble at ≥23.45 mg/mL.[9]
-
Ethanol: Soluble at ≥48.1 mg/mL.[8]
-
Scientist's Note: While water is an option, high-concentration stock solutions are most reliably prepared in DMSO. Ultrasonic assistance can expedite dissolution in all solvents.[8][9]
-
-
Stock Solution Preparation (10 mM in DMSO): a. Weigh out 1.36 mg of 3-AB powder. b. Dissolve in 1 mL of anhydrous, sterile DMSO. c. Mix thoroughly by vortexing. d. Prepare single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can reduce compound potency.[8][9] e. Store stock solution aliquots at -20°C for up to one month or -80°C for up to one year.[14][15]
Part 2: Determining Optimal Working Concentration
It is critical to perform a dose-response experiment to identify the optimal, non-toxic concentration of 3-AB for your specific cell line and experimental endpoint.
-
Cell Seeding: Plate your cells in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will result in 60-80% confluency at the time of treatment.[8]
-
Treatment: a. Prepare a serial dilution of your 3-AB stock solution in complete cell culture medium to achieve a range of final concentrations. A common starting range is 0.01 µM to 10 µM.[8][9] b. Crucial Control: Include a "vehicle-only" control. This contains the highest concentration of DMSO used in the experiment (typically ≤0.1%) to account for any solvent-induced effects.[9] Also include an "untreated" control. c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of 3-AB or the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to your experiment (e.g., 2-24 hours).[8]
-
Endpoint Analysis: a. Viability/Toxicity: Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). 3-AB is known for its low cytotoxicity, but this must be confirmed for your system.[9] b. PARP Inhibition: To confirm target engagement, you can pre-treat cells with 3-AB, then induce DNA damage (e.g., with 100-500 µM H₂O₂ for 15-30 minutes), and finally assess PAR levels via Western blot (using an anti-PAR antibody) or a commercial PARP activity assay.[8][9] A significant reduction in the PAR signal indicates effective inhibition.
Part 3: Standard Treatment Workflow
-
Day 1: Cell Seeding: Plate cells according to the optimized density from your dose-response experiment. Allow cells to adhere and resume logarithmic growth overnight in a standard incubator (37°C, 5% CO₂).[16]
-
Day 2: Treatment: a. Aspirate the culture medium. b. Add the pre-warmed medium containing the final desired concentration of 3-AB, the vehicle control, or other experimental conditions. c. If your experiment involves co-treatment with a DNA-damaging agent, the timing is critical. You may pre-incubate with 3-AB (e.g., 1-2 hours) before adding the damaging agent, or add them concurrently, depending on the scientific question.
-
Incubation: Return the cells to the incubator for the predetermined experimental duration.
-
Day 2/3: Endpoint Analysis: Harvest cells for downstream analysis (e.g., Western blotting, flow cytometry, viability assays) as required.
Data Summary & Troubleshooting
Table 1: Recommended Starting Concentrations for 3-AB
| Parameter | Recommended Range | Rationale & Source |
| Stock Solution | 10-50 mM in DMSO | High concentration allows for minimal final solvent volume in culture.[8] |
| Dose-Response Range | 0.01 µM - 10 µM | Covers the range from partial to >95% PARP inhibition.[8][9] |
| Effective Concentration | >1 µM | Typically achieves >95% inhibition of PARP activity in cell-based assays.[6][9] |
| Concentration (Specific Study) | 50 µM | Shown to inhibit PARP activity by 90% in biochemical assays.[11][12] |
| Final DMSO Concentration | ≤0.1% | Minimizes potential off-target effects or toxicity from the solvent.[9] |
Troubleshooting Common Issues
-
Inconsistent Inhibition:
-
Cause: Degradation of 3-AB in stock solutions.
-
Solution: Always use freshly prepared working solutions. Ensure stock aliquots are single-use to avoid freeze-thaw cycles.[9]
-
-
Unexpected Cellular Toxicity:
-
Cause: Cell line is highly sensitive; DMSO concentration is too high.
-
Solution: Perform a careful dose-response curve to find the IC10 (concentration causing 10% inhibition of growth). Ensure the final DMSO concentration is kept below 0.1%.[9]
-
-
Precipitation in Media:
-
Cause: Exceeding the solubility of 3-AB in aqueous media.
-
Solution: Ensure the stock solution is fully dissolved before diluting into media. Pre-warm the media before adding the 3-AB stock. If issues persist, consider filter-sterilizing the final treatment media.[9]
-
References
- Schall, G. M., & Purnell, M. R. (1987). 3-Aminobenzamide, an Inhibitor of poly(ADP-ribose) Polymerase, Is a Stimulator, Not an Inhibitor, of DNA Repair. Experimental Cell Research, 172(2), 258-264. [Link]
- Li, M., & Yu, X. (2019). PARP-1 and its associated nucleases in DNA damage response. DNA Repair, 81, 102668. [Link]
- Online Inhibitor. (2026). 3-Aminobenzamide (PARP-IN-1): Mechanistic Leverage and St... Online Inhibitor. [Link]
- Zilio, S., et al. (2022). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. International Journal of Molecular Sciences, 23(15), 8568. [Link]
- Kadam, A. A., et al. (2021). Rapid Detection and Signaling of DNA Damage by PARP-1. International Journal of Molecular Sciences, 22(16), 8546. [Link]
- Online Inhibitor. (2025). 3-Aminobenzamide (PARP-IN-1): Applied Workflows & Trouble... Online Inhibitor. [Link]
- Online Inhibitor. (2025). 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese... Online Inhibitor. [Link]
- Muthu, K. F. I., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 17, 1121081. [Link]
- Muthu, K. F. I., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 17. [Link]
- Taylor & Francis Online. (Date N/A). 3-Aminobenzamide – Knowledge and References. [Link]
- Weaver, A. N., & Yang, E. S. (2013). PARPs and the DNA damage response. Carcinogenesis, 34(7), 1452-1459. [Link]
- Semantic Scholar. (Date N/A). PARP-1 and its associated nucleases in DNA damage response. [Link]
- Muthu, K. F. I., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 17. [Link]
- Patsnap Synapse. (Date N/A).
- ResearchGate. (2015). How can I dissolve 3,3'-Diaminobenzidine?. [Link]
- BPS Bioscience.
- Ahnström, G., & Ljungman, M. (1988). Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase. Mutation Research/DNA Repair, 194(1), 17-22. [Link]
- QIAGEN. (Date N/A). Cell culture conditions. [Link]
- Launay, S., et al. (2002). 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. Journal of Cerebral Blood Flow & Metabolism, 22(10), 1223-1231. [Link]
- In Vitro Technologies.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempaign.net [chempaign.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chempaign.net [chempaign.net]
- 9. chempaign.net [chempaign.net]
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- 11. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 12. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Cell culture conditions [qiagen.com]
Application Notes and Protocols: Investigating 3-amino-N-(2,3-dimethylphenyl)benzamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the investigation of 3-amino-N-(2,3-dimethylphenyl)benzamide in the context of cancer research. While direct literature on this specific compound is sparse, its structural similarity to the well-characterized pan-PARP inhibitor, 3-aminobenzamide, suggests a potential mechanism of action centered on the inhibition of Poly(ADP-ribose) polymerase (PARP). This application note, therefore, is structured around the hypothesis that this compound functions as a PARP inhibitor. We will delve into the foundational principles of PARP inhibition as a therapeutic strategy in oncology, followed by a comprehensive set of protocols to enable researchers to systematically evaluate the compound's efficacy and mechanism of action.
Introduction: The Rationale for Investigating this compound
Benzamide derivatives represent a rich scaffold for the development of targeted cancer therapies. A prominent member of this class, 3-aminobenzamide, is a well-established inhibitor of PARP enzymes.[1][2][3][4] PARP proteins are crucial for cellular homeostasis, playing a key role in DNA repair, genomic stability, and programmed cell death.[5] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways such as those with BRCA1/2 mutations, the inhibition of PARP can lead to a synthetic lethality, selectively killing cancer cells while sparing normal cells.[6][7]
The compound this compound, the subject of this guide, shares the core 3-aminobenzamide structure. The addition of a 2,3-dimethylphenyl group may influence its potency, selectivity, and pharmacokinetic properties. This application note provides the framework to test the hypothesis that this compound is a PARP inhibitor and to characterize its potential as an anti-cancer agent.
The Principle of Synthetic Lethality and PARP Inhibition
Synthetic lethality is a phenomenon where the co-occurrence of two genetic events results in cell death, while either event alone is viable. In the context of PARP inhibition, this is most prominently observed in cancers with mutations in the BRCA1 or BRCA2 genes, which are critical for homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[8][6]
When single-strand breaks (SSBs) in DNA occur, PARP is recruited to the site of damage and facilitates their repair through the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon encountering a replication fork, are converted into toxic DSBs. In healthy cells, these DSBs can be efficiently repaired by the HR pathway. However, in cancer cells with a deficient HR pathway (e.g., BRCA-mutated cancers), these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death.[1]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Hypothesized mechanism of this compound.
Experimental Protocols
This section provides a series of standardized protocols to evaluate the anti-cancer properties of this compound, focusing on its potential as a PARP inhibitor.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., BRCA-mutant: MDA-MB-436, CAPAN-1; BRCA-wildtype: MCF-7, HeLa)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Hypothetical Data Presentation:
| Cell Line | BRCA Status | IC50 of this compound (µM) |
| MDA-MB-436 | Mutant | 5.2 |
| CAPAN-1 | Mutant | 8.9 |
| MCF-7 | Wild-type | 54.1 |
| HeLa | Wild-type | >100 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Experimental Workflow: From Cell Culture to Data Analysis
Caption: A generalized workflow for in vitro evaluation.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Studies
For promising in vitro results, the efficacy of this compound should be evaluated in vivo using xenograft models.
Objective: To assess the anti-tumor activity of this compound in a living organism.
Model:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Subcutaneous injection of a BRCA-mutant cancer cell line (e.g., MDA-MB-436)
Protocol Outline:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group should receive the vehicle.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Concluding Remarks
The structural analogy of this compound to known PARP inhibitors provides a strong rationale for its investigation as a potential anti-cancer agent. The protocols outlined in this application note offer a systematic approach to validate this hypothesis, from initial in vitro cytotoxicity screening to in vivo efficacy studies. The key to this investigation will be to demonstrate selective activity against cancer cells with DNA repair deficiencies, a hallmark of successful PARP inhibitors. The data generated from these studies will be crucial in determining the therapeutic potential of this novel benzamide derivative.
References
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
- Cancer Research UK. (2022). PARP inhibitors. [Link]
- MD Anderson Cancer Center. (2024).
- Cleveland Clinic. (2023). PARP Inhibitors. [Link]
- Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]
- BPS Bioscience. (n.d.). 3-aminobenzamide. [Link]
- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
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- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors in Cancer Diagnosis and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
Application Notes & Protocols: 3-Aminobenzamide as a Tool for Studying DNA Repair
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of PARP in Genomic Integrity
The stability of the genome is under constant assault from both endogenous metabolic byproducts and exogenous agents, resulting in tens of thousands of DNA lesions per cell every day.[1] To counteract this, cells have evolved a sophisticated network of DNA damage response (DDR) pathways.[2] Among the key players in this network are the Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1.[1][3] PARP1 acts as a critical sensor for DNA single-strand breaks (SSBs), which are common intermediates in the base excision repair (BER) pathway.[2][3][4] Upon detecting a break, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, a process known as PARylation.[5] This modification serves as a scaffold to recruit other DNA repair factors, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating efficient repair.[3]
Given its central role, the chemical inhibition of PARP has become a cornerstone of cancer research and therapy.[1][5] 3-Aminobenzamide (3-AB), a structural analog of nicotinamide, is one of the classical and most widely studied PARP inhibitors.[1][6] By competitively binding to the NAD+ binding site of PARP enzymes, 3-AB effectively blocks the PARylation process, thereby impeding the recruitment of the repair machinery.[7] This action makes 3-AB an invaluable tool for researchers seeking to dissect the mechanisms of DNA repair, potentiate the effects of DNA-damaging agents, and explore therapeutic strategies like synthetic lethality.[2][5]
Mechanism of Action: How 3-Aminobenzamide Disrupts DNA Repair
The primary mechanism of 3-aminobenzamide is the competitive inhibition of PARP enzymes.[3][7] When a single-strand break occurs, PARP1's DNA-binding domain recognizes and binds to the damaged site. This binding event triggers a conformational change that activates its catalytic domain. Using NAD+ as a substrate, the activated PARP1 synthesizes and attaches PAR chains to acceptor proteins, including itself. This burst of localized negative charge at the break site facilitates the recruitment of the BER machinery to resolve the damage.[1][3]
3-Aminobenzamide, by mimicking the nicotinamide portion of NAD+, occupies the catalytic site of PARP, preventing the synthesis of PAR.[1] This inhibition has two major consequences for a cell with DNA damage:
-
Delayed Repair Ligation: The absence of PARylation stalls the recruitment of essential repair proteins. This leads to an accumulation of unrepaired SSBs, as the ligation step of the repair process is delayed.[8][9] These persistent SSBs can be particularly cytotoxic.
-
Replication Fork Collapse: If an unrepaired SSB is encountered by a replication fork during S-phase, it can lead to the collapse of the fork and the formation of a more complex and dangerous DNA double-strand break (DSB).[5][10]
In normal, healthy cells, these DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway.[4] However, in cancer cells with defects in HR genes (e.g., BRCA1/2 mutations), the inability to repair these PARP inhibitor-induced DSBs leads to genomic instability and cell death. This concept, known as synthetic lethality , is a powerful therapeutic strategy where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR).[2][5]
3-Aminobenzamide: Key Characteristics and Handling
Before initiating experiments, it is crucial to understand the physicochemical properties of 3-aminobenzamide to ensure proper preparation and application.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O | [3] |
| Molecular Weight | 136.15 Da | [3] |
| Appearance | Solid | [3] |
| Purity | >99% (recommended) | [3] |
| Inhibitory Constant (Ki) | ~1.8 µM | [3] |
| IC₅₀ | ~30 µM (general); <50 nM in CHO cells | [11][12] |
| Solubility | Water: ≥23 mg/mL; DMSO: ≥27 mg/mL; Ethanol: ≥27 mg/mL | [6][12][13] |
Note: IC₅₀ values can vary significantly depending on the cell type and assay conditions.[14] It is always recommended to perform a dose-response curve for your specific experimental system.
Experimental Protocols: A Practical Guide
Protocol 1: Stock Solution Preparation and Storage
Rationale: Accurate and consistent results begin with the correct preparation of the inhibitor. Given that solvents like DMSO can have effects on cells, preparing a concentrated stock solution is essential for minimizing the final solvent concentration in culture media.[13]
Materials:
-
3-Aminobenzamide (3-AB) powder (purity >99%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile, single-use aliquot tubes
-
Ultrasonicator (optional, but recommended for rapid dissolution)[13][15]
Procedure:
-
Calculation: Determine the required mass of 3-AB to prepare a high-concentration stock solution (e.g., 50 mM or 100 mM). For a 100 mM stock:
-
Mass (mg) = 100 mmol/L * 0.001 L * 136.15 g/mol * 1000 mg/g = 13.615 mg for 1 mL of DMSO.
-
-
Dissolution:
-
Aseptically weigh the 3-AB powder and add it to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO. Using fresh, anhydrous DMSO is critical as moisture can reduce solubility.[6]
-
Vortex thoroughly. If needed, use an ultrasonicator or warm the solution gently (not exceeding 37°C) to ensure complete dissolution.[13][15]
-
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is crucial for cell culture applications.
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[13][15]
-
Store the aliquots at -20°C. Solid powder can be stored at room temperature, while DMSO stocks are stable for at least one month at -20°C.[12] Do not store aqueous working solutions for more than a day.[12]
-
Self-Validation Check:
-
Final DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is ≤0.1% to minimize solvent-induced artifacts.[13]
-
Solubility: Observe the stock solution for any signs of precipitation after thawing. If present, warm gently and vortex before use.
Protocol 2: Cell Viability Assay to Determine Working Concentration
Rationale: Before investigating DNA repair, it is essential to determine the concentration range where 3-AB inhibits PARP without causing significant cytotoxicity on its own. This protocol can also be adapted to assess how 3-AB potentiates the cytotoxicity of a DNA-damaging agent.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear, flat-bottom plates
-
3-AB stock solution (from Protocol 1)
-
DNA-damaging agent (e.g., Hydrogen Peroxide (H₂O₂), Methyl Methanesulfonate (MMS), or a specific chemotherapeutic)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of 3-AB in complete medium. A common range to test is 0.01 µM to 10 mM. If testing for potentiation, also prepare dilutions of the DNA-damaging agent.
-
Experimental Setup (Example):
-
Column 1: Cells + Medium only (Untreated Control)
-
Column 2: Cells + Medium with 0.1% DMSO (Vehicle Control)
-
Columns 3-7: Cells + Increasing concentrations of 3-AB alone.
-
Column 8: Cells + Fixed, sub-lethal concentration of DNA-damaging agent.
-
Columns 9-12: Cells + Fixed DNA-damaging agent + Increasing concentrations of 3-AB.
-
-
Incubation: Replace the medium in the wells with the prepared treatments. Incubate for a relevant period (e.g., 24, 48, or 72 hours), which should match the intended duration of your main experiment.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the output on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the dose-response curves (Cell Viability % vs. log[Concentration]).
-
Determine the concentration of 3-AB that causes minimal toxicity (e.g., >90% viability) for use in subsequent experiments. Studies show that concentrations up to 10 µM are often non-toxic.[13] For potentiation studies, observe the leftward shift in the DNA-damaging agent's dose-response curve in the presence of 3-AB.
-
Protocol 3: Enhancing Comet Assay Sensitivity with 3-AB
Rationale: The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks.[16] By inhibiting the immediate repair of these breaks with 3-AB, the assay's sensitivity can be significantly enhanced, allowing for the detection of damage from weak genotoxins or lower doses of known mutagens.[17] Pre-treatment with 3-AB leads to an accumulation of transient strand breaks that might otherwise be repaired before detection.[17]
Materials:
-
Comet Assay Kit (includes specialized slides, lysis buffer, alkaline electrophoresis buffer)[18]
-
Cell line of interest or primary cells (e.g., peripheral blood lymphocytes)
-
3-AB stock solution
-
Genotoxic agent
-
Low melting point agarose
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Pre-treatment: Treat cells with a non-toxic concentration of 3-AB (determined in Protocol 2, e.g., 30 mg/kg for in vivo mouse studies) for a short period before adding the genotoxin (e.g., 2 hours).[17]
-
Co-treatment: Expose the 3-AB pre-treated cells to the genotoxic agent for the desired time. Include controls: untreated, vehicle, 3-AB alone, and genotoxin alone.
-
Cell Harvesting and Embedding:
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind the nucleoid.[20]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-30 minutes. This unwinds the DNA.[16][20]
-
Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. The negatively charged, broken DNA fragments will migrate away from the nucleus, forming a "comet tail".[20]
-
Neutralization and Staining:
-
Visualization and Scoring:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze at least 50-100 randomly selected comets per slide using specialized software. Key metrics include % Tail DNA, Tail Length, and Tail Moment.
-
Expected Results: Cells treated with the genotoxin plus 3-AB are expected to show a significant increase in comet tail formation compared to cells treated with the genotoxin alone, demonstrating the potentiation of DNA damage by inhibiting repair.[17]
Troubleshooting and Data Interpretation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of 3-AB in stock solution | Compound came out of solution during freeze-thaw; moisture in DMSO. | Gently warm solution to 37°C and vortex/sonicate.[13] Always use fresh, anhydrous DMSO and prepare single-use aliquots.[6][13] |
| High background cytotoxicity | 3-AB concentration is too high for the specific cell line; solvent toxicity. | Perform a careful dose-response curve (Protocol 2) to find the optimal non-toxic concentration. Ensure final DMSO concentration is <0.1%.[13] |
| Inconsistent PARP inhibition | Degradation of 3-AB; insufficient concentration. | Prepare fresh working solutions for each experiment.[13] Verify the potency of your 3-AB batch with a PARP activity assay. Titrate the concentration for your cell type. |
| No enhancement of DNA damage seen | Insufficient 3-AB concentration or incubation time; DNA damage is repaired by a PARP-independent pathway. | Increase 3-AB concentration or pre-incubation time. Confirm that the type of damage induced is repaired via a PARP-dependent pathway (e.g., SSBs from alkylating agents are ideal).[8] |
Interpreting Your Data: The key insight from using 3-AB is the difference it makes. An increase in cell death, DNA strand breaks, or cell cycle arrest in the presence of 3-AB plus a damaging agent (compared to the agent alone) strongly implies that PARP-mediated repair is critical for mitigating that specific type of damage.[21][22] Conversely, a lack of effect may suggest that other repair pathways (e.g., nucleotide excision repair for UV damage) are dominant for that lesion type.[23]
Conclusion
3-Aminobenzamide remains a foundational and cost-effective tool for cell biologists and pharmacologists. Its well-characterized mechanism as a competitive PARP inhibitor allows for the elegant dissection of DNA repair pathways, particularly base excision repair. By delaying the ligation of single-strand breaks, 3-AB can be used to study the dynamics of DNA repair, sensitize cells to genotoxic stress, and explore the powerful concept of synthetic lethality. The protocols and insights provided here offer a robust framework for leveraging 3-aminobenzamide to advance research in genome integrity, cancer biology, and drug development.
References
- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed Central.
- 3-Aminobenzamide (3-AB), PARP inhibitor. Abcam.
- 3-Aminobenzamide PARP inhibitor. Selleck Chemicals.
- 3-Aminobenzamide | PARP. TargetMol.
- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Unknown Source.
- A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. SciSpace.
- 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese... Unknown Source.
- 3-Aminobenzamide, an Inhibitor of poly(ADP-ribose) Polymerase, Is a Stimulator, Not an Inhibitor, of DNA Repair. PubMed.
- PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. Brieflands.
- 3-Aminobenzamide (PARP-IN-1): Mechanistic Leverage and St... Online Inhibitor.
- Review Article The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Unknown Source.
- PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. CancerNetwork.
- 3-Aminobenzamide (PARP-IN-1): Applied Workflows & Trouble... Online Inhibitor.
- Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts. PubMed.
- Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase. PubMed.
- 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed.
- Elevating Cell-Based Assays: Practical Insights with 3-Am... Online Inhibitor.
- A Comparative Analysis of 3-Aminobenzamide and 3-Bromobenzamide in Cellular Efficacy. Benchchem.
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- Inhibition of potentially lethal radiation damage repair in normal and neoplastic human cells by 3-aminobenzamide: an inhibitor of poly(ADP-ribosylation). PubMed.
- Unleashing the Full Potential of 3-Aminobenzamide (PARP-I... Online Inhibitor.
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Measuring the Effects of 3-amino-N-(2,3-dimethylphenyl)benzamide on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for researchers to assess the in vitro effects of 3-amino-N-(2,3-dimethylphenyl)benzamide on cell viability. Due to the limited publicly available biological data specific to this compound, the protocols and mechanistic insights presented herein are based on established methodologies for analogous benzamide derivatives. This guide emphasizes scientific integrity by detailing self-validating experimental designs and explaining the rationale behind protocol choices. We will cover essential techniques, from initial cell culture and compound handling to a suite of robust cell viability assays, data analysis, and interpretation.
Introduction and Scientific Rationale
Benzamide and its derivatives represent a versatile class of molecules with a broad spectrum of biological activities, including applications as anti-cancer agents.[1] While the specific biological functions of this compound are not extensively documented in current literature, its structural similarity to other biologically active benzamides suggests a potential for impacting cellular processes. Therefore, a critical first step in characterizing this compound is to determine its effect on cell viability and its cytotoxicity profile.
This guide provides a framework for conducting these initial studies, focusing on two primary, complementary assays: a metabolic activity assay (MTS) and a cytotoxicity assay (LDH release). The combination of these assays allows for a more complete picture of the compound's effects, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (direct cell killing) mechanisms.
Potential Mechanisms of Action for Benzamide Derivatives
While the precise mechanism of this compound is yet to be elucidated, related benzamide compounds have been reported to exert their effects through various pathways. For instance, some benzamide derivatives have been shown to induce apoptosis, potentially through the mitochondrial pathway.[1] Others have been identified as inhibitors of key cellular enzymes like Glycogen Synthase Kinase-3β (GSK-3β), which is involved in multiple signaling pathways related to cell proliferation and survival.[2] Aromatic amines, a feature of the target compound, can also undergo metabolic activation, leading to reactive metabolites that may cause cellular damage.[3]
A hypothesized signaling pathway that could be influenced by a benzamide derivative is illustrated below:
Caption: Hypothesized signaling pathway for a benzamide derivative.
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining reliable and reproducible data. The following workflow provides a general overview of the steps involved in assessing the effects of this compound on cell viability.
Caption: General experimental workflow for cytotoxicity testing.
Detailed Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., MCF-7, HCT-116) and a non-cancerous cell line (e.g., HEK293) for comparison.
-
Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: High-purity solid.
-
Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.
-
MTS Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar.
-
LDH Release Assay Kit: CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega) or similar.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
96-well, clear, flat-bottom cell culture plates.
-
CO2 incubator: 37°C, 5% CO2.
-
Microplate reader.
Protocol 1: MTS Assay for Metabolic Activity
The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product.[4] The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Protocol 2: LDH Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[5] This assay is a reliable indicator of cell death.
Step-by-Step Procedure:
-
Follow Steps 1-3 from the MTS Assay Protocol.
-
LDH Assay:
-
After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Presentation
Calculations
-
MTS Assay:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Vehicle Control)] * 100
-
Data Presentation
The results should be summarized in a table for clear comparison. A dose-response curve should be plotted with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Hypothetical Cell Viability Data for this compound in MCF-7 Cells after 48-hour treatment.
| Concentration (µM) | % Cell Viability (MTS Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 98.5 | 1.2 |
| 1 | 92.1 | 5.8 |
| 10 | 55.3 | 42.7 |
| 50 | 15.7 | 82.4 |
| 100 | 5.2 | 95.1 |
Troubleshooting and Considerations
-
Compound Solubility: Ensure the compound is fully dissolved in DMSO before diluting in culture medium. Precipitation can lead to inaccurate results.
-
Cell Seeding Density: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Incubation Time: The optimal incubation time with the compound may vary between cell lines and should be determined empirically.
-
Orthogonal Assays: It is highly recommended to use more than one type of cell viability assay to confirm the results, as different assays measure different cellular parameters.[6]
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the effects of this compound on cell viability. By employing both metabolic and cytotoxicity assays, researchers can gain valuable insights into the compound's biological activity and potential as a therapeutic agent. Further investigation into the specific molecular mechanisms of action is warranted based on these initial findings.
References
- National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual.
- Yuan, L., et al. (2019). Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors. Chemistry & Biodiversity.
- Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology.
- Stoddart, M. J. (Ed.). (2011). Mammalian Cell Viability: Methods and Protocols. Humana Press.
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Application Notes and Protocols for Experimental Design in PARP Inhibition Studies
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers harboring defects in DNA damage repair pathways.[1][2] Their mechanism of action is primarily rooted in the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, leads to catastrophic DNA damage and cell death.[1][3][4][5] This guide provides a comprehensive overview of the experimental design, key assays, and detailed protocols essential for robust preclinical evaluation of PARP inhibitors.
Foundational Principles: Understanding the "Why"
A successful experimental design hinges on a clear understanding of the underlying biological principles. For PARP inhibitors, two key mechanisms are at play: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs).[1][6] They utilize NAD+ as a substrate to synthesize poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[6][7][8] This PARylation process acts as a scaffold to recruit other DNA repair proteins.[8][9][10] PARP inhibitors competitively bind to the NAD+ binding pocket of PARP, preventing this catalytic activity and hindering SSB repair.[11][12]
-
PARP Trapping: Perhaps the more critical mechanism for cytotoxicity, PARP trapping occurs when the inhibitor not only blocks the catalytic activity but also stabilizes the PARP enzyme on the DNA at the site of the break.[4][11] This trapped PARP-DNA complex is a significant obstacle to DNA replication, leading to replication fork collapse and the formation of more lethal double-strand breaks (DSBs).[3][4][13] In HR-deficient cells, these DSBs cannot be efficiently repaired, triggering cell death.[1][4] The trapping potential varies among different PARP inhibitors and is a crucial determinant of their efficacy.[14][15]
Signaling Pathway Overview
In Vitro Assays: Building a Comprehensive Profile
A multi-faceted in vitro testing strategy is crucial to characterize the activity of a PARP inhibitor.
Biochemical Assays: Target Engagement and Potency
These assays utilize purified components to directly measure the inhibitor's effect on PARP enzyme activity.
2.1.1. PARP Activity Assays
-
Rationale: To determine the potency of an inhibitor in blocking the catalytic activity of PARP1 and PARP2. This is often expressed as an IC50 value.
-
Common Formats:
-
ELISA-based assays: These assays measure the incorporation of biotinylated PAR onto histone proteins coated on a plate.[16][17] Detection is typically achieved using streptavidin-HRP and a chemiluminescent or colorimetric substrate.[16][17]
-
Homogeneous Assays (e.g., AlphaLISA®, NAD/NADH-Glo™): These formats are amenable to high-throughput screening.[2][18] AlphaLISA® detects the proximity of biotinylated histones and a PAR-binding reagent, while NAD/NADH-Glo™ measures the depletion of the NAD+ substrate.[2][18]
-
Protocol 1: ELISA-based PARP Activity Assay
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Addition: Add serial dilutions of the PARP inhibitor to the wells.
-
Reaction Initiation: Add a reaction mixture containing recombinant PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the PARylation reaction to occur.
-
Detection: Add streptavidin-HRP conjugate and incubate. After washing, add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition: Read the signal using a microplate reader.
-
Analysis: Calculate IC50 values by plotting the signal against the inhibitor concentration.
2.1.2. PARP Trapping Assays
-
Rationale: To quantify the ability of an inhibitor to trap PARP on a DNA substrate, a key indicator of cytotoxic potential.
-
Common Formats:
-
Fluorescence Polarization (FP): This assay measures the change in polarization of a fluorescently labeled DNA probe.[2][15][19] When PARP binds to the probe, the larger complex tumbles slower, increasing the FP signal.[15][19] A trapping inhibitor will prevent the dissociation of PARP, resulting in a sustained high FP signal.[15][19]
-
Biochemical Fractionation: This involves incubating purified PARP and DNA with the inhibitor, followed by separation of DNA-bound PARP from free PARP.
-
Protocol 2: Fluorescence Polarization-based PARP Trapping Assay
-
Reagent Preparation: Prepare solutions of recombinant PARP1 or PARP2, a fluorescently labeled DNA oligonucleotide with a single-strand break, and serial dilutions of the PARP inhibitor.
-
Reaction Setup: In a 384-well plate, combine the PARP enzyme, fluorescent DNA probe, and inhibitor.
-
Incubation: Incubate at room temperature to allow binding.
-
PARylation Induction: Add NAD+ to initiate the PARylation reaction. In the absence of a trapping inhibitor, PARP will auto-PARylate and dissociate from the DNA, leading to a decrease in the FP signal.
-
Data Acquisition: Measure the fluorescence polarization at multiple time points using a plate reader.
-
Analysis: Potent trapping inhibitors will maintain a high FP signal.[15] EC50 values for trapping can be determined.[15]
Cellular Assays: Assessing Biological Consequences
Cell-based assays are essential to validate the biochemical findings in a more physiologically relevant context.
2.2.1. Cellular PARylation Inhibition
-
Rationale: To confirm that the inhibitor can penetrate the cell membrane and inhibit PARP activity in a cellular environment.
-
Method: Typically performed by Western blot or immunofluorescence to detect the levels of PAR in cells treated with a DNA damaging agent (e.g., H2O2 or MMS) with and without the PARP inhibitor. A reduction in the PAR signal indicates successful inhibition.[20]
2.2.2. Cell Viability and Proliferation Assays
-
Rationale: To determine the cytotoxic and cytostatic effects of the PARP inhibitor, particularly in cell lines with and without HR defects (e.g., BRCA1/2 mutant vs. wild-type).
-
Methods:
-
Short-term viability assays (2-3 days): Assays like MTT, MTS, or those measuring ATP content (e.g., CellTiter-Glo®) are commonly used.[18]
-
Long-term proliferation assays (7-14 days): Clonogenic or soft agar assays are crucial as the cytotoxic effects of PARP inhibitors can take longer to manifest.[21][22]
-
Protocol 3: Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: The next day, treat the cells with a range of concentrations of the PARP inhibitor.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
2.2.3. DNA Damage and Repair Assays
-
Rationale: To visualize and quantify the DNA damage induced by PARP inhibition.
-
Methods:
-
γH2AX Foci Formation: The phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks.[23] Increased γH2AX foci, detected by immunofluorescence, indicate the accumulation of DSBs.[23]
-
RAD51 Foci Formation: RAD51 is a key protein in the homologous recombination pathway.[23] In HR-proficient cells, RAD51 will form nuclear foci at sites of DNA damage. A lack of RAD51 foci formation in response to DNA damage can indicate an HR deficiency.[24]
-
2.2.4. Cellular PARP Trapping
-
Rationale: To directly measure the trapping of PARP1 onto chromatin in a cellular context.
-
Method: This involves subcellular fractionation to separate chromatin-bound proteins from soluble nuclear proteins.[25][26] The amount of PARP1 in the chromatin fraction is then quantified by Western blot.[25][26] An increase in chromatin-bound PARP1 in inhibitor-treated cells indicates trapping.[25]
Experimental Workflow for In Vitro Profiling
In Vivo Studies: Assessing Efficacy and Tolerability
Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Model Selection
-
Rationale: The choice of animal model is critical for obtaining clinically relevant data.
-
Common Models:
-
Cell Line-Derived Xenografts (CDX): These models are generated by implanting cultured cancer cells into immunocompromised mice. They are useful for initial efficacy testing.
-
Patient-Derived Xenografts (PDX): These models are established by implanting tumor fragments from a patient directly into mice.[27] PDX models are considered to better recapitulate the heterogeneity and biology of human tumors.[24][27]
-
Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that mimic human cancers (e.g., BRCA1/2 mutations) and can be valuable for studying tumor development and response to therapy in an immunocompetent setting.
-
Efficacy Studies
-
Rationale: To determine if the PARP inhibitor can inhibit tumor growth in a living organism.
-
Design:
-
Monotherapy: Evaluate the effect of the PARP inhibitor as a single agent in tumors with and without HR defects.
-
Combination Therapy: Assess the potential for synergistic effects when combined with other agents, such as chemotherapy or immunotherapy.[28][29]
-
Dosing and Schedule: Test various doses and schedules to identify the optimal therapeutic window.
-
Pharmacodynamic (PD) Biomarker Analysis
-
Rationale: To confirm target engagement and measure the biological effects of the inhibitor in the tumor and surrogate tissues.
-
Methods:
-
PAR level measurement: Tumor and peripheral blood mononuclear cell (PBMC) samples can be collected at different time points after treatment to measure PAR levels by ELISA or Western blot.[20][23][30] A sustained reduction in PAR indicates effective target inhibition.[23]
-
γH2AX staining: Immunohistochemistry (IHC) can be used to assess the levels of γH2AX in tumor tissues as a marker of DNA damage.[20]
-
Protocol 4: In Vivo Efficacy and PD Study in a PDX Model
-
Model Establishment: Implant tumor fragments from a well-characterized patient tumor (e.g., BRCA-mutant ovarian cancer) into immunocompromised mice.
-
Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the PARP inhibitor (e.g., via oral gavage) and/or vehicle control according to the predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
PD Sample Collection: At specified time points after the final dose, collect tumor tissue and blood samples.
-
PD Analysis: Process the tumor tissue for PAR and γH2AX analysis by ELISA and/or IHC. Isolate PBMCs from blood to assess PAR levels.
-
Data Analysis: Compare tumor growth rates between the treatment and control groups. Correlate tumor growth inhibition with the PD biomarker data.
Investigating Resistance Mechanisms
The development of resistance to PARP inhibitors is a significant clinical challenge.[11][31][32][33] Experimental design should also include strategies to understand and overcome resistance.
Key Mechanisms of Resistance
| Mechanism | Description |
| HR Restoration | Secondary mutations in BRCA1/2 or other HR genes can restore their function, thereby reactivating the HR repair pathway.[7][11][31] |
| PARP1 Alterations | Mutations in the PARP1 gene can reduce the inhibitor's binding affinity or decrease PARP trapping.[31] |
| Drug Efflux | Upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the PARP inhibitor.[11][31] |
| Replication Fork Protection | Mechanisms that stabilize stalled replication forks can prevent their collapse into DSBs, thereby reducing the cytotoxic effects of PARP inhibitors.[11][32] |
Experimental Approaches to Study Resistance
-
Generation of resistant cell lines: Continuously expose sensitive cell lines to increasing concentrations of a PARP inhibitor to select for resistant clones.
-
Genomic and transcriptomic analysis: Compare the molecular profiles of sensitive and resistant cells to identify genetic and epigenetic alterations associated with resistance.
-
Functional studies: Validate the role of potential resistance genes using techniques like CRISPR/Cas9-mediated gene editing or siRNA/shRNA-mediated knockdown.
Conclusion
The robust preclinical evaluation of PARP inhibitors requires a well-structured experimental design that integrates biochemical, cellular, and in vivo studies. By systematically assessing target engagement, biological consequences, in vivo efficacy, and potential resistance mechanisms, researchers can build a comprehensive data package to support the clinical development of novel and effective PARP-targeted therapies.
References
- Lord, C. J., & Ashworth, A. (2013). Mechanisms of resistance to PARP inhibitors. Cancer Discovery, 3(1), 22-23. [Link]
- D'Andrea, A. D. (2018). Mechanisms of PARP inhibitor resistance in BRCA-mutant cancers. Journal of Clinical Oncology, 36(15_suppl), 1500-1500. [Link]
- Yuan, J., et al. (2014). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Biomarkers in Medicine, 8(1), 41-55. [Link]
- Gourley, C., et al. (2019). PARP inhibitors: Clinical relevance, mechanisms of action and tumor resistance. Cancers, 11(7), 968. [Link]
- Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]
- Perniola, M., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers, 14(6), 1546. [Link]
- Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]
- Syed, A., et al. (2023). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology, 6(3), 323-333. [Link]
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: The first synthetic lethal targeted therapy. Cell, 169(2), 190-193. [Link]
- Mweempwa, A., et al. (2021). Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. Cancer Drug Resistance, 4(3), 607-620. [Link]
- Tang, C., et al. (2023). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality.
- Lord, C. J., & Ashworth, A. (2013). Mechanisms of resistance to PARPi in BRCA-mutant cancers. Cancer Discovery, 3(1), 22-23. [Link]
- Pilie, P. G., et al. (2019). Mechanism of Action of PARP Inhibitors. Pharmacology & Therapeutics, 194, 97-110. [Link]
- Jelinic, P., et al. (2018). Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. Clinical Cancer Research, 24(21), 5328-5341. [Link]
- Patsnap. (2024). What are PARP inhibitors and how do they work? [Link]
- Li, H., et al. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 23(15), 8213. [Link]
- Butler, M., et al. (2023). Pharmacodynamic model of PARP1 inhibition and global sensitivity analyses can lead to cancer biomarker discovery. bioRxiv. [Link]
- LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 11, 175883591985458. [Link]
- BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]
- Zimmerman, M. W., & Sleckman, B. P. (2018). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1608, 339-348. [Link]
- Zimmerman, M. W., & Sleckman, B. P. (2018). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.
- Wang, Y., et al. (2021). Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome.
- Reiner, T., et al. (2017). Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. Clinical Cancer Research, 23(14), 3671-3681. [Link]
- Gogola, E., et al. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3(1), 235-253. [Link]
- Sun, K., et al. (2020). Pharmacodynamic biomarker analyses reflecting the in vitro and in vivo activities of MPH.
- Liu, X., et al. (2008). An enzyme-linked immunosorbent poly(ADP-ribose) polymerase biomarker assay for clinical trials of PARP inhibitors. Analytical Biochemistry, 377(2), 238-245. [Link]
- Zientara-Rytter, K., et al. (2023). Design of a small molecule screening assay to detect DNA trapping of PARP1/2. Cancer Research, 83(7_Supplement), 6111. [Link]
- BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
- BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. [Link]
- Cancer Therapy Advisor. (2017).
- Shen, Y., et al. (2015). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics, 14(6), 1635-1645. [Link]
- BPS Bioscience. (n.d.). PARP Assays. [Link]
- Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100311. [Link]
- Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(10), 1465-1477. [Link]
- Thapa, D., et al. (2020). Therapeutic Strategies and Biomarkers to Modulate PARP Activity for Targeted Cancer Therapy. Cancers, 12(10), 2809. [Link]
- Papeo, G., et al. (2010). In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Cancer Research, 70(8_Supplement), 691. [Link]
- Scott, J. S., et al. (2022). Preclinical Characterization of AZD5305, a Next-Generation, Orally Bioavailable, and Highly Selective PARP1 Inhibitor. Cancer Research, 82(18), 3341-3356. [Link]
- Mullany, S. K., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 351-358. [Link]
- Anderson, R. K. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Pharmacy Times. [Link]
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- Creative Biolabs. (n.d.). PARP Assay. [Link]
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- ClinicalTrials.gov. (2020). Study of AZD5305 as Monotherapy and in Combination With Anti-cancer Agents in Patients With Advanced Solid Malignancies. [Link]
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Application Notes: 3-Aminobenzamide in Preclinical Inflammatory Disease Models
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting Inflammation at its Energetic and Transcriptional Core
Inflammation is a complex biological response essential for host defense, yet its dysregulation drives the pathology of numerous chronic diseases. At the heart of the inflammatory cascade lies a critical enzymatic family: the Poly(ADP-ribose) polymerases (PARPs). 3-Aminobenzamide (3-AB) is a well-established, first-generation competitive inhibitor of PARP enzymes.[1] While initially studied in the context of DNA repair, its application in models of inflammation has revealed a profound ability to modulate inflammatory responses.
PARP-1, the most abundant member of the family, is activated by DNA strand breaks, which are a common consequence of the oxidative and nitrosative stress inherent to inflammatory environments.[2][3] Upon activation, PARP-1 cleaves NAD+ to form polymers of ADP-ribose (PAR) on nuclear proteins. While this is a crucial process for DNA repair, its hyperactivation during severe inflammation triggers two key pro-inflammatory events:
-
An Energetic Crisis: Massive consumption of NAD+ leads to depletion of ATP, culminating in cellular dysfunction and necrotic cell death. This necrotic demise releases damage-associated molecular patterns (DAMPs), which further fuel the inflammatory cycle.[4]
-
Transcriptional Up-regulation: PARP-1 acts as a transcriptional co-activator for pivotal pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][5][6] This action promotes the expression of a vast array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[6][7]
3-AB, by inhibiting the catalytic activity of PARP, offers a powerful tool to intervene in both of these pathways, thereby mitigating excessive inflammation and subsequent tissue damage.
Mechanism of Action: How 3-AB Modulates the Inflammatory Signaling Cascade
The anti-inflammatory effects of 3-aminobenzamide are rooted in its ability to prevent PARP-1 hyperactivation. This intervention disrupts a vicious cycle of oxidative stress, DNA damage, and transcriptional amplification of the inflammatory response.
The core mechanism involves:
-
Preservation of Cellular Energy: By blocking excessive NAD+ consumption, 3-AB prevents the catastrophic drop in cellular ATP levels, protecting cells from energy failure-induced necrosis. This is particularly critical in tissues with high metabolic demand that are under inflammatory attack.[4]
-
Suppression of Pro-inflammatory Gene Expression: PARP-1 facilitates the transcription of NF-κB-dependent genes.[3][5] While the precise mechanism is cell-type dependent, it can involve the PARylation of histones or direct interaction with the p65 subunit of NF-κB to enhance its transcriptional competency.[7] Inhibition of PARP-1 with 3-AB can attenuate the expression of key cytokines like TNF-α, IL-1β, and IL-6.[6][8][9]
-
Reduction of Oxidative/Nitrosative Stress: The inflammatory process generates high levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which cause DNA damage and activate PARP.[3] By dampening the inflammatory response, 3-AB helps to break this cycle, leading to a reduction in markers of oxidative stress like malondialdehyde (MDA) and nitrotyrosine.[2][10]
Signaling Pathway Diagram
Caption: PARP-1's central role in inflammation and the inhibitory action of 3-AB.
Application in Preclinical Inflammatory Disease Models
3-Aminobenzamide has demonstrated efficacy in a wide range of acute and chronic inflammatory models. Below are detailed protocols and notes for its application in three common and well-characterized models.
General Considerations for In Vivo Use
-
Reagent Preparation: 3-AB is soluble in aqueous solutions like sterile saline (NaCl 0.9%).[11] Prepare solutions fresh daily and warm to approximately 37°C before injection.[11] For some applications, DMSO can be used for stock solutions, but the final concentration in the injection volume should be minimized (e.g., ≤0.1%) to avoid solvent effects.[12]
-
Controls: Always include a vehicle control group that receives the same solvent and injection regimen as the 3-AB treated group. A sham or naive group (no disease induction) and a positive control group (a known anti-inflammatory agent) are also highly recommended.
-
Dosing Route: Intraperitoneal (i.p.) injection is the most common route of administration in rodent models, providing rapid systemic distribution.[11][13][14]
Model: Lipopolysaccharide (LPS)-Induced Endotoxemia
Scientific Rationale: This model mimics the systemic inflammatory response seen in sepsis.[15] LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a massive release of pro-inflammatory cytokines.[15] This cytokine storm leads to oxidative stress, PARP hyperactivation, multi-organ failure, and septic shock.[3][8] 3-AB is used to investigate whether inhibiting PARP can mitigate this lethal cascade.
Detailed Experimental Protocol:
-
Animals: Use 8-10 week old C57BL/6 or BALB/c mice. Acclimatize animals for at least one week prior to the experiment.
-
Grouping (Example):
-
Group 1: Sham (Saline i.p. + Saline i.p.)
-
Group 2: Vehicle Control (Saline i.p. + LPS i.p.)
-
Group 3: 3-AB Treatment (3-AB i.p. + LPS i.p.)
-
-
3-AB Administration: Administer 3-AB (e.g., 10-30 mg/kg) via i.p. injection. The timing is critical; for a prophylactic effect, inject 30-60 minutes before the LPS challenge.
-
Induction of Endotoxemia: Inject a lethal or sub-lethal dose of LPS (e.g., 15-50 mg/kg for a lethal model in C57BL/6 mice; 2 µg/g for a sub-lethal model) via i.p. injection.[15][16][17]
-
Monitoring and Endpoints:
-
Survival: For lethal models, monitor survival rates over 48-72 hours.[16]
-
Clinical Score: For sub-lethal models, monitor disease activity scores (e.g., posture, activity, piloerection) every few hours for up to 8 hours.[15]
-
Cytokine Analysis: Collect blood via cardiac puncture at a terminal timepoint (e.g., 2-6 hours post-LPS) to measure serum levels of TNF-α, IL-1β, and IL-6 via ELISA.[15][16][17]
-
Organ Injury: Harvest organs (liver, lung, kidney) for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Biomarker Analysis: Homogenize tissues to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.[13]
-
Expected Outcomes: Treatment with 3-AB is expected to significantly increase survival rates, reduce clinical disease scores, decrease serum and tissue levels of pro-inflammatory cytokines, and attenuate organ damage and neutrophil infiltration.[8][9][16]
Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
Scientific Rationale: This is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis. DSS is a chemical toxic to colonic epithelial cells, leading to a breach of the intestinal barrier, subsequent microbial infiltration, and a robust inflammatory response.[18] PARP-1 activation is a key event in the pathogenesis of colitis.[19] 3-AB is used to test if PARP inhibition can ameliorate colonic inflammation and restore intestinal barrier integrity.
Detailed Experimental Protocol:
-
Animals: Use 8-12 week old male BALB/c or C57BL/6 mice. BALB/c mice are often more susceptible.
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 5-7 consecutive days to induce acute colitis.[19] For chronic models, cycles of DSS administration followed by recovery periods with regular water can be used.[19]
-
Grouping and Treatment:
-
Group 1: Control (Regular drinking water + Saline i.p.)
-
Group 2: DSS + Vehicle (DSS water + Saline i.p.)
-
Group 3: DSS + 3-AB (DSS water + 3-AB i.p.)
-
-
3-AB Administration: Administer 3-AB daily via i.p. injection at doses ranging from 5-20 mg/kg.[19] Treatment can be started concurrently with DSS administration (prophylactic) or after a few days once symptoms appear (therapeutic).
-
Monitoring and Endpoints:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and presence of blood in the stool.
-
Colon Assessment: At the end of the study, sacrifice the animals, resect the colon, and measure its length (shortening is a sign of inflammation).
-
Histology: Take a distal segment of the colon for H&E staining to score for inflammation, crypt damage, and ulceration.
-
Biomarker Analysis: Homogenize colon tissue to measure MPO activity and cytokine levels (TNF-α, IL-1β) via ELISA.
-
Gene/Protein Expression: Use Western blot or immunohistochemistry to assess the expression of PARP-1, NF-κB, and tight junction proteins (e.g., occludin) in colon tissue.[19]
-
Expected Outcomes: 3-AB treatment is expected to reduce the DAI score, prevent colon shortening, decrease histological damage scores, and lower MPO activity and pro-inflammatory cytokine levels in the colon.[19][20] Lower doses (5-10 mg/kg) have been shown to be particularly effective.[19]
Model: Collagen-Induced Arthritis (CIA)
Scientific Rationale: The CIA model is one of the most widely used preclinical models of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[21][22] The model is induced by immunization with type II collagen, leading to an autoimmune response against cartilage, characterized by T-cell and B-cell activation, inflammatory cell infiltration into the joints, and subsequent destruction of cartilage and bone.[23] PARP inhibition is explored for its potential to suppress the inflammatory drivers of joint destruction.
Detailed Experimental Protocol:
-
Animals: Use genetically susceptible mouse strains, most commonly male DBA/1 mice, aged 8-10 weeks.[23][24]
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject 100-150 µL of the emulsion intradermally at the base of the tail.[22][24]
-
Day 21 (Booster Immunization): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA) and inject as above.[23]
-
-
3-AB Administration: Begin daily i.p. injections of 3-AB (e.g., 10-30 mg/kg) using one of the following paradigms:
-
Monitoring and Endpoints:
-
Clinical Scoring: Starting around Day 18, score paws 3-4 times per week for signs of arthritis (erythema, swelling) on a scale of 0-4 per paw, for a maximum score of 16 per animal.[24]
-
Paw Thickness: Use a digital caliper to measure paw thickness over time.
-
Histopathology: At the end of the study (e.g., Day 35-45), harvest paws and process for H&E and Safranin O staining to assess inflammation, pannus formation, cartilage damage, and bone erosion.[25]
-
Systemic Markers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Expected Outcomes: 3-AB treatment, particularly in a prophylactic or semi-established paradigm, is expected to delay the onset and reduce the severity of clinical arthritis, decrease paw swelling, and significantly lower histopathological scores for inflammation and joint destruction.
Data Summary Table
| Disease Model | Species/Strain | 3-AB Dosage Range (Route) | Key Efficacy Endpoints | Reference |
| LPS-Induced Endotoxemia | Mouse (Swiss, C57BL/6) | 10 - 40 mg/kg (i.p.) | ↑ Survival, ↓ Serum TNF-α/IL-6, ↓ Organ Injury | [9][11][13] |
| DSS-Induced Colitis | Mouse (BALB/c) | 5 - 20 mg/kg (i.p.) | ↓ DAI, ↓ Histological Score, ↑ Occludin, ↓ MPO | [19] |
| TNBS-Induced Colitis | Rat (Wistar) | 10 mg/kg (i.p.) | ↑ Bowel Bursting Pressure, ↓ Perforation Risk | [14][26] |
| Carrageenan Pleurisy | Rat | 1 - 30 mg/kg | ↓ Pleural Exudate, ↓ Neutrophil Infiltration | [2] |
| Cerebral Ischemia | Mouse (Swiss) | 40 mg/kg (i.p.) | ↓ Infarct Volume, ↓ Neutrophil Infiltration (MPO) | [13] |
Experimental Workflow Visualization
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Application Note: A Multi-Parametric Flow Cytometry Approach for Characterizing Cellular Responses to the PARP Inhibitor 3-amino-N-(2,3-dimethylphenyl)benzamide
Audience: Researchers, scientists, and drug development professionals engaged in oncology, DNA repair, and cellular pharmacology.
Abstract: This guide provides a comprehensive framework for analyzing the cellular effects of 3-amino-N-(2,3-dimethylphenyl)benzamide, a compound belonging to the benzamide class of molecules known to act as inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2][3] PARP enzymes are critical components of the DNA damage response (DDR), particularly in the base excision repair (BER) pathway.[3] Inhibition of PARP leads to the accumulation of unrepaired single-strand DNA breaks, which upon encountering replication forks, collapse into highly cytotoxic double-strand breaks (DSBs). This mechanism triggers a cascade of cellular events, including the activation of DNA damage checkpoints, cell cycle arrest, and ultimately, apoptosis. Flow cytometry offers a powerful, high-throughput platform to quantitatively dissect these interconnected cellular responses at a single-cell level. We present detailed protocols for three key assays: quantification of DNA double-strand breaks via γH2AX phosphorylation, analysis of cell cycle distribution, and assessment of apoptosis through Annexin V and Propidium Iodide (PI) staining.
Introduction: The Rationale for a Multi-Parametric Approach
The therapeutic strategy of PARP inhibition is centered on exploiting deficiencies in DNA repair pathways, a concept known as synthetic lethality, which is particularly effective in tumors with mutations in genes like BRCA1/2. The compound this compound is structurally related to 3-aminobenzamide, a well-established and potent PARP inhibitor that competitively binds to the enzyme's NAD+ binding site.[1][4] Therefore, a robust characterization of its cellular impact requires a multi-faceted investigation into the direct and downstream consequences of its presumed on-target activity.
A comprehensive analysis should follow the logical progression of cellular events post-treatment:
-
Induction of DNA Damage: The primary consequence of effective PARP inhibition is the accumulation of DSBs, which can be sensitively detected by monitoring the phosphorylation of histone variant H2AX (γH2AX).[5][6]
-
Cell Cycle Perturbation: In response to significant DNA damage, cells activate checkpoints, typically leading to arrest in the G2/M phase to prevent entry into mitosis with damaged chromosomes.[7][8]
-
Induction of Apoptosis: If DNA damage is irreparable, the cell is directed towards programmed cell death, or apoptosis, a process characterized by distinct morphological and biochemical changes.[9][10]
Flow cytometry is uniquely suited to measure these three endpoints from a single treated cell population, providing a holistic view of the compound's mechanism of action.
Overall Experimental Workflow
The following diagram outlines the general workflow for assessing the cellular impact of this compound.
Caption: High-level experimental workflow.
Protocol 1: DNA Damage Quantification by γH2AX Staining
Principle: Phosphorylation of H2AX on Serine 139 (γH2AX) is one of the earliest events in the DDR following the formation of a DSB.[6] Flow cytometry allows for the rapid quantification of the mean fluorescence intensity (MFI) of γH2AX-positive cells, providing a robust measure of overall DNA damage within the population.[5][11]
Materials and Reagents
| Reagent/Material | Recommended Source |
| Anti-H2AX (pS139) Antibody (e.g., FITC or Alexa Fluor 488 conjugate) | Bio-Rad, BD Biosciences |
| Fixation Buffer (e.g., 4% Paraformaldehyde in PBS) | Electron Microscopy Sciences |
| Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) | Sigma-Aldrich |
| Blocking Buffer / Staining Buffer (e.g., PBS with 1% BSA) | Thermo Fisher Scientific |
| 1.5 mL Microcentrifuge Tubes | Standard Lab Supplier |
| Flow Cytometer with 488 nm laser | BD, Beckman Coulter, etc. |
Step-by-Step Methodology
-
Cell Treatment: Seed cells at an appropriate density and treat with a concentration range of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Etoposide for 2 hours).
-
Cell Harvest: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase to preserve cell surface epitopes. Count cells and adjust to a concentration of 1-2 x 10⁶ cells/mL.
-
Fixation: Add 100 µL of cell suspension to a microcentrifuge tube. Add 100 µL of 4% paraformaldehyde and incubate for 15 minutes at room temperature. Rationale: Fixation cross-links proteins, preserving the cellular state and the location of post-translational modifications like phosphorylation.
-
Permeabilization: Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 200 µL of ice-cold Permeabilization Buffer. Incubate for 10 minutes on ice. Rationale: Permeabilization allows the antibody to access intracellular targets like nuclear histones.
-
Staining: Wash cells once with 1 mL of Staining Buffer. Centrifuge and resuspend the pellet in 100 µL of Staining Buffer containing the fluorescently conjugated anti-γH2AX antibody at the manufacturer's recommended dilution.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Add 1 mL of Staining Buffer, centrifuge, and resuspend the final cell pellet in 300-500 µL of Staining Buffer for analysis.
-
Data Acquisition: Analyze samples on a flow cytometer, exciting the fluorophore with the 488 nm laser and collecting emission in the appropriate channel (e.g., FL1 for FITC/AF488). Record at least 10,000 events per sample. An increase in the MFI of the population compared to the vehicle control indicates an increase in DSBs.
Protocol 2: Cell Cycle Analysis with Propidium Iodide
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).[12][13]
Materials and Reagents
| Reagent/Material | Recommended Source |
| Cold 70% Ethanol | Standard Lab Supplier |
| Propidium Iodide Staining Solution (e.g., 50 µg/mL PI in PBS) | Sigma-Aldrich |
| RNase A (100 µg/mL) | Thermo Fisher Scientific |
| Flow Cytometer with 488 nm laser | BD, Beckman Coulter, etc. |
Step-by-Step Methodology
-
Cell Treatment & Harvest: Follow steps 1 and 2 from Protocol 1.
-
Fixation: Centrifuge 1-2 x 10⁶ cells at 300 x g for 5 minutes. Discard the supernatant and gently resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. Rationale: Ethanol fixation is preferred for DNA content analysis as it permeabilizes cells and preserves DNA integrity, leading to sharp histogram peaks.
-
Storage: Fixed cells can be stored at 4°C for several days.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A. Incubate for 30 minutes at room temperature, protected from light. Rationale: RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring that the signal comes exclusively from DNA.
-
Data Acquisition: Analyze samples on a flow cytometer using a linear scale for the PI channel (e.g., FL2 or FL3). Collect at least 20,000 events. It is critical to use doublet discrimination gating to exclude cell aggregates, which can be mistaken for G2/M cells.[14] The resulting histogram can be analyzed using cell cycle modeling software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Detection with Annexin V & Propidium Iodide
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore.[16] Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[17] This dual staining allows for the differentiation of four cell populations:
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Necrotic Cells: Annexin V-negative / PI-positive[18]
Materials and Reagents
| Reagent/Material | Recommended Source |
| FITC Annexin V | Thermo Fisher Scientific, Bio-Techne |
| Propidium Iodide (PI) Solution | Included in most kits |
| 1X Annexin-Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) | Included in most kits |
| Flow Cytometer with 488 nm laser | BD, Beckman Coulter, etc. |
Step-by-Step Methodology
-
Cell Treatment & Harvest: Follow steps 1 and 2 from Protocol 1. It is crucial to be gentle during harvesting to avoid mechanically inducing membrane damage.
-
Washing: Wash cells once with cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube. Add 5 µL of FITC Annexin V and 1-2 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube. Analyze immediately on the flow cytometer. Do not wash cells after staining.
-
Data Acquisition: Acquire data using a dot plot of Annexin V-FITC (e.g., FL1) vs. PI (e.g., FL3). Set up compensation and quadrants using unstained, single-stained controls.
Data Synthesis and Mechanistic Interpretation
By integrating the data from all three assays, a clear mechanistic picture emerges. A successful PARP inhibitor like this compound is expected to show a dose-dependent effect across all endpoints.
Expected Quantitative Outcomes (Hypothetical Data)
| Concentration (µM) | % γH2AX Positive Cells (MFI Fold Change) | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| 0 (Vehicle) | 5% (1.0x) | 15% | 4% |
| 0.1 | 15% (1.8x) | 20% | 8% |
| 1.0 | 45% (4.5x) | 38% | 25% |
| 10.0 | 80% (9.2x) | 65% | 55% |
Proposed Signaling Pathway of Inhibition
The following diagram illustrates the proposed mechanism of action leading to the cellular phenotypes measured by the described protocols.
Caption: Proposed mechanism of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background (γH2AX) | Insufficient washing; antibody concentration too high; non-specific binding. | Increase number of washes; titrate antibody to find optimal concentration; increase BSA concentration in Staining Buffer. |
| Broad CVs in Cell Cycle | Inconsistent fixation; rapid addition of ethanol; presence of doublets. | Add ethanol dropwise while vortexing; ensure adequate fixation time; apply doublet discrimination gating during analysis. |
| High PI+ in Annexin V Assay | Harsh cell harvesting technique; cells were overgrown or unhealthy pre-treatment. | Use a gentle enzyme (Accutase); harvest cells before they reach 100% confluency; ensure consistent, gentle pipetting. |
| Weak Annexin V Signal | Insufficient calcium in buffer; assay performed too early. | Ensure 1X Annexin-Binding Buffer is correctly prepared with 2.5 mM CaCl₂; perform a time-course experiment to find optimal endpoint. |
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Jayaraman, M. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- Lee, M., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 31(1), 1B.6.1-1B.6.12. [Link]
- PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio Protoc., 3(6), e374. [Link]
- Svetlova, M., Solovjeva, L., & Nasonova, E. (2017). Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells. Methods in Molecular Biology, 1644, 129-138. [Link]
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Wikipedia. (n.d.). 3-Aminobenzamide.
- PubMed. (2017). Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells. Methods Mol Biol., 1644, 129-138. [Link]
- Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
- Ismail, I. H., et al. (2007). An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans. Nucleic Acids Research, 35(15), e98. [Link]
- Patsnap Synapse. (n.d.). 3-Aminobenzamide - Drug Targets, Indications, Patents.
- Salem, N., et al. (2018). Target engagement imaging of PARP inhibitors in small-cell lung cancer. Scientific Reports, 8(1), 586. [Link]
- ResearchGate. (n.d.). Staining-time dependent gamma-H2AX signal analysed by flow cytometry.
- Goulart, M., et al. (2018). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. Methods in Molecular Biology, 1682, 165-175. [Link]
- L Stunden, C., et al. (2019). PARP Inhibition Induces Enrichment of DNA Repair–Proficient CD133 and CD117 Positive Ovarian Cancer Stem Cells. Clinical Cancer Research, 25(3), 995-1008. [Link]
- ResearchGate. (n.d.). Cell death and cell cycle analysis by flow cytometry. A, Olaparib and....
- Jelinic, P., et al. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(6), 1645-1654. [Link]
- PubChem. (n.d.). 3-Aminobenzamide.
- ResearchGate. (n.d.). PARP1 and PARP2 depletion rescue olaparib-induced scattering, S-phase....
- PubChem. (n.d.). 3-amino-N-(2,4-dimethylphenyl)benzamide.
- Patrick, D. A., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5545-5550. [Link]
- National Center for Biotechnology Information. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10427-10446. [Link]
- ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.
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"western blot analysis for PARP activity after 3-aminobenzamide treatment"
Application Note & Protocol
Topic: Western Blot Analysis for PARP Activity after 3-Aminobenzamide Treatment
Audience: Researchers, scientists, and drug development professionals.
Scientific Introduction: The Dual Roles of PARP and the Action of 3-Aminobenzamide
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a critical nuclear enzyme that functions as a DNA damage sensor.[1][2] Upon detecting DNA strand breaks, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate, NAD+.[1][3][4] This PARylation process creates a scaffold that recruits other DNA repair proteins to the site of injury, facilitating pathways like base excision repair (BER).[2]
However, under conditions of extensive DNA damage, the hyperactivation of PARP can lead to a significant depletion of cellular NAD+ and ATP, ultimately causing cell death through necrosis.[5] In a different cellular context, PARP-1 is a key substrate for executioner caspases, primarily caspase-3 and caspase-7, during apoptosis.[6][7] The cleavage of full-length PARP (~116 kDa) into a ~89 kDa catalytic fragment and a ~24 kDa DNA-binding fragment is a hallmark of apoptosis.[6][8][9] This cleavage inactivates PARP, preventing the depletion of cellular energy stores that are required for the orderly execution of the apoptotic program.[10]
3-Aminobenzamide (3-AB) is a well-characterized competitive inhibitor of PARP.[3][11] It functions by mimicking the nicotinamide moiety of NAD+, thereby binding to the catalytic domain of PARP and preventing PAR chain synthesis.[3][11] By inhibiting PARP's repair function, 3-AB can sensitize cells to DNA-damaging agents, leading to an accumulation of DNA lesions that can trigger apoptosis.[2][11] Therefore, while 3-AB inhibits the enzymatic activity of PARP, its application in combination with a DNA-damaging stimulus can paradoxically lead to an increase in the apoptotic cleavage of PARP, making Western blotting for the ~89 kDa fragment a crucial readout for treatment efficacy.
Signaling and Experimental Rationale
The experimental strategy detailed here uses 3-aminobenzamide to inhibit PARP-mediated DNA repair in cells that are concurrently or subsequently exposed to a DNA-damaging agent (e.g., H₂O₂, etoposide, or UV radiation). The resulting accumulation of unrepaired DNA damage is expected to trigger the intrinsic apoptotic pathway, leading to the activation of caspase-3 and the subsequent cleavage of PARP. Western blot analysis serves to quantify this cleavage event.
Diagram 1: PARP's role in DNA repair and apoptosis, and the effect of 3-Aminobenzamide.
Materials and Reagents
| Reagent/Material | Specifications & Recommended Supplier |
| Cell Line | e.g., HeLa, MCF-7, or Jurkat cells known to undergo apoptosis |
| 3-Aminobenzamide (3-AB) | Sigma-Aldrich (Cat# A0788) or equivalent |
| DNA-Damaging Agent | e.g., Etoposide (Sigma, E1383), H₂O₂ (Sigma, H1009) |
| Apoptosis Inducer (Positive Control) | e.g., Staurosporine (Sigma, S4400) |
| Cell Lysis Buffer | RIPA Buffer (e.g., Thermo Scientific, 89900) |
| Protease/Phosphatase Inhibitor Cocktail | (e.g., Thermo Scientific, 78440) |
| BCA Protein Assay Kit | (e.g., Thermo Scientific, 23225) |
| Primary Antibody: Anti-PARP | Antibody recognizing both full-length (~116 kDa) and cleaved (~89 kDa) PARP (e.g., Cell Signaling Technology, #9542) |
| Primary Antibody: Loading Control | Anti-β-Actin (e.g., CST, #4970) or Anti-GAPDH (e.g., CST, #5174) |
| Secondary Antibody | HRP-conjugated Anti-Rabbit IgG (e.g., CST, #7074) or Anti-Mouse IgG |
| PVDF Membrane | (e.g., Millipore, IPVH00010) |
| ECL Western Blotting Substrate | (e.g., Thermo Scientific, 32106) |
Step-by-Step Protocol
Part A: Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Pre-treatment (Optional): For many experimental setups, pre-incubating cells with 3-AB for 1-2 hours prior to adding the DNA-damaging agent enhances its inhibitory effect.
-
Treatment: Aspirate the old medium and replace it with fresh medium containing the compounds as per the experimental groups:
-
Group 1: Vehicle Control (e.g., DMSO)
-
Group 2: 3-Aminobenzamide (e.g., 1-5 mM)
-
Group 3: DNA-Damaging Agent (e.g., 10 µM Etoposide)
-
Group 4: 3-AB + DNA-Damaging Agent
-
Group 5: Positive Control (e.g., 1 µM Staurosporine for 4-6 hours)
-
-
Incubation: Incubate cells for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C and 5% CO₂. The optimal duration depends on the cell type and DNA-damaging agent used.
Part B: Cell Lysis and Protein Quantification
-
Harvesting: Place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer, supplemented with a protease and phosphatase inhibitor cocktail, to each well.
-
Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
Part C: Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured samples onto an 8-10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Expert Tip: Ensure complete methanol activation of the PVDF membrane for optimal protein binding.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. 5. Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:2000-1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. [8]10. Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Interpretation and Expected Results
The primary endpoint of this assay is the change in the ratio of cleaved PARP to full-length PARP.
| Band | Molecular Weight | Expected Observation in Apoptotic Samples |
| Full-Length PARP | ~116 kDa | A decrease in band intensity as apoptosis progresses. |
| Cleaved PARP | ~89 kDa | An increase in band intensity, indicating caspase-3 activity. |
| Loading Control | Varies (e.g., β-Actin ~42 kDa) | Consistent band intensity across all lanes. |
-
Vehicle Control & 3-AB Only Lanes: Should primarily show the full-length ~116 kDa PARP band with little to no cleaved ~89 kDa fragment.
-
DNA-Damaging Agent Lane: Should show a decrease in the 116 kDa band and the appearance of the 89 kDa band, indicating induction of apoptosis.
-
3-AB + DNA-Damaging Agent Lane: This is the key experimental group. A significant potentiation of apoptosis is expected. This will be visualized as a more pronounced decrease in the 116 kDa band and a stronger increase in the 89 kDa band compared to the DNA-damaging agent alone. [11]* Positive Control Lane: Should show a very strong band for cleaved PARP (~89 kDa) and a faint or absent band for full-length PARP. [8]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No cleaved PARP band in positive control | - Inactive apoptosis inducer- Insufficient incubation time- Antibody not working | - Use fresh staurosporine/etoposide.- Perform a time-course experiment.- Verify antibody with a control lysate known to be apoptotic. |
| High background on the blot | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 2 hours or use a different blocking agent (e.g., BSA).- Titrate primary and secondary antibodies.- Increase the number and duration of TBST washes. |
| Multiple unexpected bands | - Non-specific antibody binding- Protein degradation | - Use a more specific antibody or increase blocking stringency.- Ensure protease inhibitors are always added fresh to the lysis buffer and samples are kept on ice. |
| Weak or no signal | - Insufficient protein loaded- Inefficient protein transfer- Inactive ECL substrate | - Load 20-30 µg of protein.- Confirm transfer with Ponceau S staining.- Use fresh ECL substrate. |
References
- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
- Manger, P. A., & Gadaleta, R. M. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cells, 10(1), 40.
- Wesierska-Gadek, J., & Schmid, G. (2001). DNA Excision Repair and DNA Damage-Induced Apoptosis Are Linked to Poly(ADP-Ribosyl)ation but Have Different Requirements for p53. Molecular and Cellular Biology, 21(13), 4237–4248.
- Herceg, Z., & Wang, Z. Q. (1999). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. The Journal of Experimental Medicine, 190(11), 1617–1626.
- Plummer, R. (2010). The Role of PARP in DNA Repair and its Therapeutic Exploitation. In Cancer and DNA Damage Responses (pp. 63-81). Humana Press.
- D'Amours, D., et al. (2012). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. Journal of Pharmacology and Experimental Therapeutics, 342(1), 15-28.
- Muthuraman, A., & Singh, N. (2020). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Molecular and Cellular Biochemistry, 5(1), 1-15.
- Shrivastava, S., et al. (2022). The role of PARP1 in DNA damage response and repair and cancer therapy. Journal of King Saud University - Science, 34(4), 102079.
- iMedicalSchool. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube.
- ResearchGate. (n.d.). Activation of caspase-3 and PARP cleavage.
- Simbulan-Rosenthal, C. M., et al. (1999). Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells. The Journal of Biological Chemistry, 274(33), 22932–22940.
- Assay Genie. (2023, July 18). Cleaved Caspase-3 and Apoptosis.
- Waladkhani, A. R., & Clemens, M. R. (2005). Caspase-3 Activation and Induction of PARP Cleavage by Cyclic Dipeptide Cyclo(Phe-Pro) in HT-29 Cells. Anticancer Research, 25(6B), 3999-4003.
Sources
- 1. DNA Excision Repair and DNA Damage-Induced Apoptosis Are Linked to Poly(ADP-Ribosyl)ation but Have Different Requirements for p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Application Note: A High-Throughput Screening Platform for the Discovery of Novel 3-Aminobenzamide Analog PARP Inhibitors
Abstract
This application note details a robust and validated high-throughput screening (HTS) platform for the identification and characterization of novel 3-aminobenzamide analogs as inhibitors of Poly(ADP-ribose) polymerase (PARP). 3-Aminobenzamide is a well-established PARP inhibitor that competitively binds to the NAD+ site, playing a crucial role in DNA repair and cell death pathways.[1][2][3] The inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[4][5] We present a comprehensive guide, from assay development and optimization to a full HTS workflow and data analysis pipeline, designed for the efficient discovery of next-generation PARP inhibitors. The primary screen utilizes a Fluorescence Polarization (FP) competitive binding assay, chosen for its homogeneity, sensitivity, and suitability for automation.[4][6] A secondary, cell-based assay is also described to validate primary hits in a physiologically relevant context, ensuring the identification of potent and cell-permeable compounds.
Introduction: The Rationale for Screening 3-Aminobenzamide Analogs
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to a variety of cellular processes, most notably the repair of single-strand DNA breaks.[7] In the context of cancer, particularly in tumors with defective homologous recombination repair pathways (e.g., those with BRCA1 or BRCA2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[5]
3-Aminobenzamide (3-AB) is a foundational PARP inhibitor that acts by competing with the enzyme's natural substrate, NAD+.[1][3] Its well-defined mechanism of action and structural simplicity make it an ideal scaffold for the development of novel analogs with improved potency, selectivity, and pharmacokinetic properties.[3] High-throughput screening (HTS) provides a powerful methodology to rapidly evaluate large chemical libraries of such analogs, enabling the identification of promising lead compounds for further drug development.[8][9] This guide provides the scientific framework and detailed protocols for establishing a successful HTS campaign targeting PARP1.
The Scientific Foundation: Assay Selection and Principles
The success of any HTS campaign hinges on the selection of an appropriate assay. For PARP inhibitors, several robust methods are available. We have selected a Fluorescence Polarization (FP) assay for the primary screen due to its high signal-to-background ratio, homogeneous "mix-and-read" format, and adaptability to high-density plate formats (384- and 1536-well).[4][6]
Principle of the Fluorescence Polarization (FP) Assay:
The FP assay measures the displacement of a fluorescently labeled probe from the PARP1 enzyme.[10]
-
A small, fluorescently labeled molecule (the probe), often an analog of a known inhibitor like Olaparib, binds to the PARP1 enzyme. Due to the large size of the resulting complex, the probe tumbles slowly in solution and emits highly polarized light when excited.[10]
-
When an unlabeled inhibitor from the compound library (e.g., a 3-aminobenzamide analog) is introduced, it competes with the probe for the same binding site on PARP1.
-
If the library compound binds to PARP1, it displaces the fluorescent probe. The now-free probe tumbles rapidly in solution, resulting in a decrease in fluorescence polarization.[10]
This change in polarization is directly proportional to the binding affinity of the test compound, allowing for quantitative assessment of inhibition.
Primary Screen: PARP1 Fluorescence Polarization Assay
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Recombinant Human PARP1 Enzyme | BPS Bioscience | Target enzyme |
| PARP1 Fluorescent Probe (e.g., Olaparib-based) | BPS Bioscience | Fluorescent ligand for FP detection |
| Assay Buffer | Varies | Provides optimal conditions for binding |
| 3-Aminobenzamide (Positive Control) | Selleck Chemicals | Reference PARP inhibitor |
| DMSO, Anhydrous | Sigma-Aldrich | Solvent for library compounds |
| 384-well, low-volume, black plates | Corning | Low-binding assay plates |
Protocol: Assay Development and Optimization
Before initiating the full screen, the assay must be optimized to ensure robustness and sensitivity.
-
Enzyme Titration: To determine the optimal PARP1 concentration, perform a titration of the enzyme against a fixed concentration of the fluorescent probe (e.g., 5 nM). The ideal concentration will be the one that yields a robust signal window (high polarization) without saturating the system.
-
Probe Titration: Determine the Kd (dissociation constant) of the fluorescent probe by titrating it against the optimized PARP1 concentration. This helps confirm the binding affinity and assay sensitivity.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay signal, as library compounds are typically stored in DMSO. Ensure the final DMSO concentration in the assay (e.g., <1%) does not significantly impact the results.[11]
-
Assay Stability: Measure the signal at various time points after adding all reagents to determine the optimal incubation time and ensure the signal is stable over the plate reading period.
-
Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality.[9] Run a test plate with multiple wells of positive controls (e.g., 10 µM 3-Aminobenzamide) and negative controls (DMSO vehicle) to calculate it. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12]
Z' = 1 - (3σp + 3σn) / |μp - μn| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control)
Protocol: High-Throughput Screening Workflow
This protocol is designed for a 384-well plate format using automated liquid handlers.
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer ~50 nL of each 3-aminobenzamide analog from the library plates into the 384-well assay plates. Also, plate positive (3-aminobenzamide) and negative (DMSO) controls in dedicated columns.
-
Enzyme Addition: Add 5 µL of diluted PARP1 enzyme solution to all wells.
-
Incubation: Incubate the plates at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
Probe Addition: Add 5 µL of the fluorescent probe solution to all wells.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plates on a microplate reader capable of measuring fluorescence polarization.
Data Analysis and Hit Identification
Data Analysis Pipeline
Raw FP data must be normalized to account for plate-to-plate and systematic variations.
-
Normalization: The activity of each compound is typically expressed as percent inhibition, calculated relative to the controls on the same plate:
% Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))
-
Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common starting point is a percent inhibition greater than three standard deviations from the mean of the negative controls, or simply >50% inhibition.[8]
-
Data Review: All hit compounds should be visually inspected for potential assay interference (e.g., autofluorescence).
Example Primary Screening Data
| Compound ID | Conc. (µM) | FP Signal (mP) | % Inhibition | Hit? |
| DMSO Ctrl | N/A | 285 ± 8 | 0% | No |
| 3-AB Ctrl | 10 | 112 ± 6 | 100% | Yes |
| Analog-001 | 10 | 279 | 3.5% | No |
| Analog-002 | 10 | 145 | 80.9% | Yes |
| Analog-003 | 10 | 210 | 43.4% | No |
| Analog-004 | 10 | 121 | 94.8% | Yes |
Hit Confirmation and Secondary Assays
Hits identified in the primary screen must be validated through a series of secondary assays to confirm their activity, determine potency (IC50), and assess their effects in a cellular environment.
Hit Confirmation
Primary hits should be re-tested using freshly sourced powder to confirm activity and rule out false positives from library storage issues. A dose-response curve is generated by testing the compound over a range of concentrations to determine its IC50 value.
Secondary Assay: Cell-Based PARP Activity Assay
A cell-based assay is critical to confirm that the identified inhibitors are cell-permeable and active in a more complex biological system. A common approach is to measure the potentiation of cytotoxicity induced by a DNA-damaging agent.[13]
Principle: In cancer cell lines (e.g., LoVo colon cancer cells), treatment with a DNA-damaging agent like temozolomide will be more cytotoxic in the presence of a PARP inhibitor.[13]
Protocol Outline:
-
Cell Seeding: Seed LoVo cells in 96-well, clear-bottom black plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose range of the hit compound (e.g., 0.01 to 30 µM) in the presence of a fixed, sub-lethal concentration of temozolomide. Include controls with temozolomide alone and vehicle alone.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Readout: Measure cell viability using a fluorescent reagent like AlamarBlue or a luminescent assay like CellTiter-Glo.[13]
-
Data Analysis: A successful hit will show a dose-dependent decrease in cell viability in the presence of temozolomide compared to temozolomide alone.
Conclusion
The HTS platform described in this application note provides a comprehensive and robust methodology for the discovery of novel 3-aminobenzamide analog inhibitors of PARP1. By combining a highly sensitive and automatable primary FP screen with a physiologically relevant cell-based secondary assay, this workflow enables the efficient identification and validation of potent lead compounds. This structured approach accelerates the drug discovery process, paving the way for the development of next-generation targeted cancer therapies.
References
- BPS Bioscience. (n.d.). PARP Assays.
- Online Inhibitor. (2026, January 3). 3-Aminobenzamide (PARP-IN-1): Mechanistic Leverage and St....
- Papeo, G., et al. (2015). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. PubMed.
- Dantzer, F., et al. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research.
- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
- National Center for Biotechnology Information. (n.d.). 3-Aminobenzamide. PubChem.
- Kosova, F., et al. (2024). A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity. iScience.
- Kosova, F., et al. (2024). A High-Throughput Approach to Identify BRCA1-Downregulating Compounds to Enhance PARP Inhibitor Sensitivity. ResearchGate.
- Soni, R., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Scientific Reports.
- Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC - NIH.
- Kozlov, S. V., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
- BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit.
- Carter-O'Connell, I., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH.
- Papeo, G., et al. (2015). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ResearchGate.
- BMG LABTECH. (2008). PARP assay for inhibitors.
- Deb, T. B., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
- Various Authors. (2025). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. ResearchGate.
- Yasgar, A., et al. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH.
- BMG LABTECH. (n.d.). AlphaScreen.
- Kamel, D., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC - NIH.
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Application Notes and Protocols: Developing Drug Delivery Systems for N-aryl Benzamides
Abstract
N-aryl benzamides are a versatile class of compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and central nervous system disorders. However, their development is often hampered by poor aqueous solubility and low bioavailability, posing significant challenges for effective drug delivery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of advanced drug delivery systems tailored for N-aryl benzamides. We will focus on a nanoemulsion-based approach, detailing the rationale, formulation protocols, characterization techniques, and in vitro evaluation methods. This guide aims to provide both the theoretical framework and practical, step-by-step instructions to enable the successful development of robust and effective delivery systems for this important class of molecules.
Introduction: The Challenge and Promise of N-aryl Benzamides
N-aryl benzamides are a class of organic compounds characterized by a benzamide moiety linked to an aryl group through the nitrogen atom. This structural motif has proven to be a "privileged scaffold" in medicinal chemistry, leading to the development of numerous biologically active molecules.[1][2] A notable example is the class of non-steroidal selective glucocorticoid receptor agonists, which have shown promise in treating inflammatory diseases with a potentially improved side-effect profile compared to traditional corticosteroids.[1][2]
Despite their therapeutic promise, many N-aryl benzamides suffer from poor physicochemical properties that limit their clinical utility. A primary obstacle is their low aqueous solubility, a direct consequence of their often rigid, aromatic structures and high lipophilicity.[2] This poor solubility leads to inadequate dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability.[1] Consequently, there is a critical need for advanced drug delivery systems that can overcome these limitations and unlock the full therapeutic potential of N-aryl benzamides.
This application note will use a representative N-aryl benzamide, N-(2-hydroxyethyl)-[1-(2,6-dichlorophenyl)-5-aminopyrazol-3-yl]benzamide , as a model compound to illustrate the development of a suitable drug delivery system. This compound is a conceptual analogue of known potent glucocorticoid receptor agonists, with the N-hydroxyethyl group incorporated to potentially reduce lipophilicity and improve oral exposure.[1]
Physicochemical Characterization of the Model N-aryl Benzamide
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the cornerstone of rational drug delivery system design. The following table summarizes the key properties of our model N-aryl benzamide.
| Property | Value | Significance for Drug Delivery |
| Molecular Weight | ~404.25 g/mol | Influences diffusion and transport across biological membranes. |
| Aqueous Solubility | Poorly soluble (<10 µg/mL) | A major challenge for oral absorption; necessitates enabling formulation strategies. |
| Calculated logP (cLogP) | ~3.5 - 4.5 | High lipophilicity contributes to poor aqueous solubility but can favor membrane partitioning. |
| Therapeutic Class | Selective Glucocorticoid Receptor Agonist (conceptual) | The biological target and mechanism of action inform the desired release profile and site of action. |
Note: The values for aqueous solubility and cLogP are estimated based on the structural similarity to known N-aryl benzamide glucocorticoid receptor agonists and are intended for illustrative purposes in the context of this guide.
Strategic Approach to Formulation: Why Nanoemulsions?
Given the poor aqueous solubility and high lipophilicity of our model N-aryl benzamide, a lipid-based drug delivery system is a logical choice. Among these, nanoemulsions offer several distinct advantages:
-
Enhanced Solubilization: The oil phase of the nanoemulsion can dissolve a significant amount of the lipophilic drug, keeping it in a solubilized state.
-
Increased Surface Area: The small droplet size (typically 20-200 nm) provides a large surface area for drug release and absorption.
-
Improved Bioavailability: By presenting the drug in a dissolved state and facilitating its transport across the intestinal mucosa, nanoemulsions can significantly enhance oral bioavailability.
-
Protection from Degradation: Encapsulating the drug within the oil droplets can protect it from enzymatic degradation in the gastrointestinal tract.
-
Versatility: Nanoemulsions can be formulated for various routes of administration, including oral, topical, and parenteral.
The following diagram illustrates the core challenges associated with N-aryl benzamide delivery and how nanoemulsion-based strategies can address them.
Caption: Overcoming N-aryl Benzamide Delivery Hurdles with Nanoemulsions.
Experimental Protocol: Formulation of an N-aryl Benzamide Nanoemulsion
This section provides a detailed, step-by-step protocol for the formulation of a nanoemulsion containing our model N-aryl benzamide. The high-energy ultrasonication method is employed to achieve a small and uniform droplet size.
Materials and Equipment
-
API: N-(2-hydroxyethyl)-[1-(2,6-dichlorophenyl)-5-aminopyrazol-3-yl]benzamide
-
Oil Phase: Medium-chain triglycerides (MCT) oil (e.g., Capryol™ 90)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Propylene glycol
-
Aqueous Phase: Deionized water
-
Equipment:
-
Analytical balance
-
Magnetic stirrer with stir bar
-
Probe sonicator (ultrasonicator)
-
Beakers and graduated cylinders
-
Syringe filters (0.22 µm)
-
Formulation Workflow Diagram
Caption: Workflow for N-aryl Benzamide Nanoemulsion Formulation.
Step-by-Step Protocol
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of MCT oil into a beaker.
-
Add the calculated amount of the N-aryl benzamide to the MCT oil.
-
Place the beaker on a magnetic stirrer and stir at a moderate speed until the API is completely dissolved. Gentle warming (e.g., to 40°C) may be used to facilitate dissolution, but care should be taken to avoid drug degradation.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, add the required amount of deionized water.
-
Add the calculated amounts of Polysorbate 80 (surfactant) and propylene glycol (co-surfactant) to the water.
-
Stir the mixture until a clear, homogeneous solution is formed.
-
-
Formation of a Coarse Emulsion:
-
While stirring the aqueous phase, slowly add the oil phase containing the dissolved API.
-
Continue stirring for 15-20 minutes to form a coarse oil-in-water (o/w) emulsion. The mixture will appear milky and opaque.
-
-
Nanoemulsification by Ultrasonication:
-
Place the beaker containing the coarse emulsion in an ice bath to dissipate the heat generated during sonication.
-
Immerse the tip of the probe sonicator into the emulsion.
-
Sonicate the mixture at a specific power output (e.g., 60% amplitude) for a defined period (e.g., 5-10 minutes) with pulsed cycles (e.g., 30 seconds on, 15 seconds off) to prevent overheating. Optimization of sonication parameters is crucial for achieving the desired droplet size and uniformity.
-
-
Cooling and Filtration:
-
After sonication, allow the nanoemulsion to cool to room temperature.
-
Filter the nanoemulsion through a 0.22 µm syringe filter to remove any potential aggregates or particulate matter.
-
-
Storage:
-
Store the final nanoemulsion in a sealed container at 4°C, protected from light.
-
Characterization of the Nanoemulsion Formulation
Thorough characterization is essential to ensure the quality, stability, and performance of the nanoemulsion.
Characterization Workflow Diagram
Caption: Comprehensive Characterization of the Nanoemulsion Formulation.
Characterization Protocols and Expected Results
| Parameter | Method | Protocol | Expected Results |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Dilute the nanoemulsion with deionized water to an appropriate concentration. Analyze using a DLS instrument at 25°C. | Droplet size: 50 - 150 nmPDI: < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Dilute the nanoemulsion with deionized water and measure the electrophoretic mobility. | A zeta potential of ±30 mV or greater indicates good physical stability. |
| Drug Content & Encapsulation Efficiency (EE%) | High-Performance Liquid Chromatography (HPLC) | Total Drug Content: Disrupt the nanoemulsion with a suitable solvent (e.g., methanol) and quantify the drug concentration using a validated HPLC method.Free Drug: Separate the aqueous phase containing free drug from the nanoemulsion using ultracentrifugation or a centrifugal filter device. Quantify the free drug in the aqueous phase by HPLC.EE% = [(Total Drug - Free Drug) / Total Drug] x 100 | Drug content should be close to the theoretical amount.EE% > 95% |
| Morphology | Transmission Electron Microscopy (TEM) | Place a drop of the diluted nanoemulsion on a carbon-coated copper grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and visualize under a transmission electron microscope. | Spherical, well-dispersed droplets with a narrow size distribution. |
| Stability | Long-term and accelerated stability studies | Store the nanoemulsion at different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH). Periodically evaluate droplet size, PDI, zeta potential, and drug content. | No significant changes in the measured parameters over the study period. |
In Vitro Evaluation of the Nanoemulsion Formulation
In vitro cell-based assays are crucial for assessing the biological performance and safety of the formulated nanoemulsion.
Cell Viability Assay (MTT Assay)
This assay evaluates the cytotoxicity of the nanoemulsion formulation.
Protocol:
-
Seed a suitable cell line (e.g., a human cancer cell line for an oncology drug) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the N-aryl benzamide nanoemulsion, the free drug (solubilized in a small amount of DMSO and diluted in media), and the blank nanoemulsion (without the drug). Include untreated cells as a control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Expected Outcome: The blank nanoemulsion should exhibit minimal cytotoxicity, while the drug-loaded nanoemulsion may show enhanced cytotoxicity compared to the free drug, indicating improved cellular delivery.
Cellular Uptake Study
This study assesses the extent to which the nanoemulsion facilitates the entry of the N-aryl benzamide into cells.
Protocol:
-
Seed cells in a suitable format (e.g., 6-well plates or on coverslips in a 24-well plate).
-
Treat the cells with the drug-loaded nanoemulsion and the free drug for various time points (e.g., 1, 2, 4, and 6 hours).
-
After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any non-internalized drug or nanoemulsion.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular drug concentration using a validated analytical method, such as HPLC or LC-MS/MS.
-
Normalize the drug concentration to the total protein content of the cell lysate.
Expected Outcome: The nanoemulsion formulation is expected to result in a higher intracellular concentration of the N-aryl benzamide compared to the free drug at each time point, demonstrating enhanced cellular uptake.
In Vitro Evaluation Workflow Diagram
Caption: Workflow for In Vitro Evaluation of the Nanoemulsion.
Conclusion
The development of effective drug delivery systems is paramount to harnessing the therapeutic potential of promising but challenging compounds like N-aryl benzamides. Nanoemulsions represent a robust and versatile platform to address the poor aqueous solubility and low bioavailability that often hinder their clinical translation. By following the detailed protocols for formulation, characterization, and in vitro evaluation outlined in this guide, researchers can systematically develop and validate nanoemulsion-based delivery systems for N-aryl benzamides. This approach not only enhances the likelihood of successful preclinical and clinical development but also paves the way for the creation of novel and effective therapies for a wide range of diseases.
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Application Notes & Protocols for Radiosensitization Studies with 3-amino-N-(2,3-dimethylphenyl)benzamide
Abstract
Radiotherapy is a fundamental modality in cancer treatment, yet its efficacy is often limited by the intrinsic and acquired radioresistance of tumor cells. A promising strategy to overcome this challenge is the use of radiosensitizers—compounds that selectively enhance the tumoricidal effects of ionizing radiation. This guide provides a comprehensive framework for the investigation of 3-amino-N-(2,3-dimethylphenyl)benzamide , a novel benzamide derivative, as a potential radiosensitizer. Drawing from the well-established role of similar benzamide structures, such as 3-aminobenzamide, in inhibiting Poly(ADP-ribose) polymerase (PARP) and disrupting the DNA Damage Response (DDR), we hypothesize a congruent mechanism of action.[1][2][3] This document offers a detailed, experience-driven approach for researchers, scientists, and drug development professionals to rigorously evaluate the radiosensitizing potential of this compound, from initial in vitro characterization to in vivo validation. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Investigating this compound as a Radiosensitizer
Ionizing radiation (IR) remains a cornerstone of cancer therapy, inducing cell death primarily through the generation of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic.[4][5] However, cancer cells can activate a complex signaling network known as the DNA Damage Response (DDR) to repair this damage, leading to radioresistance.[5][6][7] The DDR orchestrates cell cycle arrest to allow time for repair and activates multiple DNA repair pathways, including Base Excision Repair (BER) for single-strand breaks (SSBs) and Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ) for DSBs.[4][8]
Targeting key proteins within the DDR pathway is a validated strategy to enhance tumor radiosensitivity.[9][10] Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in this process, playing a central role in BER by detecting SSBs.[8] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into highly toxic DSBs.[8] This mechanism, termed "synthetic lethality," is particularly effective when combined with radiation, which generates a high load of SSBs. The resulting persistent DSBs overwhelm the cell's repair capacity, leading to mitotic catastrophe and cell death.[4][8]
The compound of interest, This compound , belongs to the benzamide class of molecules. Its structural analog, 3-aminobenzamide, is a well-characterized PARP inhibitor known to radiosensitize various human tumor cells.[1][2][3][11] Based on this structural precedent, we hypothesize that this compound will function as a PARP inhibitor, thereby disrupting DNA repair and sensitizing cancer cells to radiation. This guide provides the necessary protocols to test this hypothesis and characterize its efficacy.
Hypothesized Mechanism of Action
The proposed mechanism involves the inhibition of PARP, which prevents the efficient repair of radiation-induced SSBs. This leads to replication fork collapse and the formation of DSBs, augmenting the cytotoxic effects of radiotherapy.
Caption: Hypothesized mechanism of radiosensitization by this compound.
Preliminary Compound Characterization
Before proceeding to radiosensitization assays, it is crucial to determine the fundamental physicochemical and cytotoxic properties of the test compound.
Physicochemical Properties
A summary of the known properties of this compound is presented below. Researchers should independently verify solubility in their chosen cell culture media and vehicle (e.g., DMSO).
| Property | Value | Source |
| Molecular Formula | C15H16N2O | [12] |
| Molecular Weight | 240.30 g/mol | [12] |
| CAS Number | 102630-86-4 | [12] |
| Solubility | To be determined empirically in DMSO and cell culture medium. |
Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic or minimally toxic to the selected cancer cell lines. This is essential to ensure that any observed radiosensitizing effect is not merely additive cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Serially dilute this stock in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Replace the medium in the 96-well plates with the medium containing the various compound concentrations.
-
Incubation: Incubate the cells for a period that reflects the intended duration of exposure in the radiosensitization experiments (e.g., 24 hours).
-
Viability Assessment: Use a standard cell viability assay, such as MTT, MTS, or a crystal violet colorimetric assay, to quantify cell survival.[13]
-
Data Analysis: Plot cell viability (%) against compound concentration and calculate the IC10 and IC20 values (the concentrations that inhibit growth by 10% and 20%, respectively). For radiosensitization studies, concentrations at or below the IC10 are typically selected.[14]
In Vitro Radiosensitization Protocols
This section details the core assays to determine the radiosensitizing effect of the compound and elucidate its mechanism.
Protocol: Clonogenic Survival Assay
Objective: To provide the definitive measure of a cell's reproductive integrity after treatment and is the gold standard for assessing radiosensitivity.[15][16][17]
Caption: Workflow for the clonogenic survival assay.
Methodology:
-
Cell Plating: Prepare a single-cell suspension and plate an appropriate number of cells into 6-well plates.[15] The number of cells seeded must be adjusted for the expected toxicity of each radiation dose to yield a countable number of colonies (50-150) per well.[18]
-
Example Seeding Densities: 0 Gy: 200 cells; 2 Gy: 400 cells; 4 Gy: 1,000 cells; 6 Gy: 3,000 cells; 8 Gy: 8,000 cells. These must be optimized for each cell line.
-
-
Treatment: After cells adhere (4-6 hours), add this compound at the predetermined non-toxic concentration (e.g., IC10) or vehicle control. Incubate for 24 hours.
-
Irradiation: Irradiate the plates using a calibrated source (e.g., X-ray irradiator) at doses of 0, 2, 4, 6, and 8 Gy.[15]
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate plates undisturbed for 7-14 days, depending on the cell line's growth rate.[16]
-
Staining: When colonies in the 0 Gy control plate are visible and contain at least 50 cells, remove the medium, wash with PBS, fix the colonies (e.g., with methanol:acetic acid 3:1), and stain with 0.5% crystal violet.[15][19]
-
Counting & Analysis: Count colonies containing ≥50 cells.[16] Calculate the following:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the 0 Gy control group.
-
Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)) for each treatment group.
-
Plot SF on a logarithmic scale against radiation dose on a linear scale.
-
Sensitizer Enhancement Ratio (SER): The dose of radiation required to produce a given level of survival (e.g., SF=0.5) in the absence of the drug, divided by the dose required for the same survival level in the presence of the drug. An SER > 1 indicates radiosensitization.
-
Protocol: γ-H2AX Assay for DNA Damage Assessment
Objective: To quantify DNA DSBs, the most lethal form of radiation-induced damage. The phosphorylation of histone H2AX to form γ-H2AX is one of the earliest events in the DDR, creating foci at DSB sites that can be visualized and counted.[20][21] This assay measures the compound's effect on the induction and repair of these breaks.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in 24-well plates.
-
Treatment and Irradiation: Treat cells with the compound or vehicle for 24 hours, then irradiate with a clinically relevant dose (e.g., 2 or 4 Gy).
-
Time Course: Fix cells at various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) to assess both initial damage and repair kinetics.[20]
-
Immunofluorescence Staining:
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the average number of γ-H2AX foci per nucleus using automated software like Fiji or ImageJ.[22]
-
Expected Outcome: A radiosensitizer that inhibits DNA repair will show a higher number of residual γ-H2AX foci at later time points (e.g., 24 hours) compared to the radiation-only control group.[23]
-
In Vivo Radiosensitization Protocol
Objective: To validate the in vitro findings in a more clinically relevant setting using a tumor xenograft model.[24][25]
Caption: General workflow for an in vivo radiosensitization study.
Animal Model and Tumor Establishment
-
Model: Use immunocompromised mice (e.g., athymic Nude or NSG mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size of approximately 100-150 mm³.[14]
Study Design and Treatment
-
Randomization: Randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Vehicle + Ionizing Radiation (RT)
-
Group 4: this compound + RT (Combination)
-
-
Dosing: The compound dose and schedule must be determined in a preliminary Maximum Tolerated Dose (MTD) study. Administer the compound (e.g., via intraperitoneal injection or oral gavage) at a set time before irradiation (e.g., 1 hour).
-
Irradiation: Anesthetize the mice and deliver a fractionated radiation dose (e.g., 2 Gy/day for 5 days) locally to the tumor using a dedicated small animal irradiator. Shield the rest of the body.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight three times per week.[26]
-
Endpoint: The primary endpoint is typically the time taken for the tumor to reach a predetermined size (e.g., 1000 mm³). This is used to calculate tumor growth delay. Animal survival is a key secondary endpoint.
Data Analysis
-
Tumor Growth Delay: Compare the time for tumors in each group to reach the endpoint volume. A significant delay in the combination group compared to the RT-only group indicates in vivo radiosensitization.
-
Survival Analysis: Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
References
- Frontiers. (n.d.). PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications.
- MDPI. (n.d.). Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer.
- National Institutes of Health (NIH). (n.d.). PARP inhibitors as a radiosensitizer: a future promising approach in prostate cancer?
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- PubMed. (n.d.). Molecular targets and mechanisms of radiosensitization using DNA damage response pathways.
- PubMed. (n.d.). Radiosensitization effect of poly(ADP-ribose) polymerase inhibition in cells exposed to low and high liner energy transfer radiation.
- National Institutes of Health (NIH). (n.d.). Molecular targets and mechanisms of radiosensitization using DNA damage response pathways.
- Google Scholar. (n.d.). PARP Inhibition Increases the Radiosensitization of Breast Cancer Cells after Radiation with Photons and Protons.
- Google Scholar. (n.d.). Preclinical and clinical evaluation of PARP inhibitors as tumour-specific radiosensitisers.
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- Bio-protocol. (n.d.). Clonogenic Assay.
- PubMed. (n.d.). Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer.
- PubMed. (n.d.). Structure-activity relationships for tumour radiosensitization by analogues of nicotinamide and benzamide.
- PubMed. (n.d.). Radiosensitization of human fibroblasts by 3-aminobenzamide: an inhibitor of poly(ADP-ribosylation).
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- PubMed. (n.d.). Differential radiosensitization by the poly(ADP-ribose) transferase inhibitor 3-aminobenzamide in human tumor cells of varying radiosensitivity.
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- PubMed. (n.d.). Nicotinamide and other benzamide analogs as agents for overcoming hypoxic cell radiation resistance in tumours. A review.
- National Institutes of Health (NIH). (n.d.). Retrospective growth kinetics and radiosensitivity analysis of various human xenograft models.
- Journal of Applied Biology and Biotechnology. (n.d.). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers.
- JoVE. (n.d.). Video: Clonogenic Assay: Adherent Cells.
- Springer Nature Experiments. (n.d.). Clonogenic Cell Survival Assay.
- bioRxiv. (n.d.). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry.
- National Institutes of Health (NIH). (n.d.). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software.
- National Institutes of Health (NIH). (n.d.). Treatment with 3-Aminobenzamide Negates the Radiofrequency-Induced Adaptive Response in Two Cell Models.
- National Institutes of Health (NIH). (n.d.). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH.
- National Institutes of Health (NIH). (n.d.). Patient-Derived Xenografts as a Model System for Radiation Research.
- ResearchGate. (n.d.). Radiosensitization in vivo in tumor xenograft mice.
- National Institutes of Health (NIH). (n.d.). In vitro radiosensitization by eribulin in human cancer cell lines.
- National Institutes of Health (NIH). (n.d.). Radiosensitization of Pancreatic Cancer Cells In Vitro and In Vivo through Poly (ADP-ribose) Polymerase Inhibition with ABT-888.
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- 5. oaepublish.com [oaepublish.com]
- 6. Molecular targets and mechanisms of radiosensitization using DNA damage response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular targets and mechanisms of radiosensitization using DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP inhibitors as a radiosensitizer: a future promising approach in prostate cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment with 3-Aminobenzamide Negates the Radiofrequency-Induced Adaptive Response in Two Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 102630-86-4|this compound|BLD Pharm [bldpharm.com]
- 13. In vitro radiosensitization by eribulin in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiosensitization of Pancreatic Cancer Cells In Vitro and In Vivo through Poly (ADP-ribose) Polymerase Inhibition with ABT-888 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
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- 19. Video: Clonogenic Assay: Adherent Cells [jove.com]
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- 21. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Yield of 3-Amino-N-Aryl Benzamide Synthesis
Welcome to the technical support center dedicated to the synthesis of 3-amino-N-aryl benzamides. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important structural motif. We will delve into the mechanistic rationale behind experimental choices, provide detailed troubleshooting guides in a question-and-answer format, and offer step-by-step protocols for key procedures.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the synthesis of 3-amino-N-aryl benzamides, providing concise answers and directing you to more detailed explanations within this guide.
Q1: What are the primary synthetic routes to prepare 3-amino-N-aryl benzamides?
There are two primary and strategically different approaches to the synthesis of 3-amino-N-aryl benzamides. The choice between them depends on the availability of starting materials, the scale of the reaction, and the functional group tolerance of your specific substrates.
-
Route A: Amide Coupling with 3-Aminobenzoic Acid. This is a direct approach where 3-aminobenzoic acid is coupled with an N-aryl amine. A key consideration for this route is the potential for the amino group of 3-aminobenzoic acid to interfere with the reaction, necessitating the use of a protecting group.
-
Route B: Amide Coupling with 3-Nitrobenzoic Acid followed by Reduction. This route involves the formation of the N-aryl benzamide bond using 3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine. This approach avoids the need for protecting the amino group during the coupling step.
Q2: Is it necessary to protect the amino group of 3-aminobenzoic acid during amide coupling?
Yes, in most cases, protecting the 3-amino group is highly recommended to prevent side reactions and improve the yield of the desired product. The unprotected amino group is nucleophilic and can compete with the N-aryl amine for the activated carboxylic acid, leading to the formation of di-acylated byproducts or oligomers. The tert-butyloxycarbonyl (Boc) group is a commonly used and effective protecting group for this purpose.[1]
Q3: What are the most common side reactions that lower the yield of 3-amino-N-aryl benzamide synthesis?
Low yields can often be attributed to several side reactions:
-
Incomplete reaction: The coupling reaction may not go to completion due to insufficiently reactive reagents, steric hindrance, or suboptimal reaction conditions.
-
Hydrolysis of activated carboxylic acid: In the presence of moisture, the activated carboxylic acid intermediate can hydrolyze back to the starting carboxylic acid.
-
Side reactions of the coupling reagent: Some coupling reagents can undergo side reactions. For example, uronium/aminium reagents like HATU can react with the amine to form a guanidinium byproduct.[2][3]
-
Di-acylation or polymerization: If the 3-amino group is not protected, it can react with the activated 3-aminobenzoic acid, leading to undesired byproducts.
-
Racemization: For chiral starting materials, racemization can be a significant issue with some coupling reagents, particularly carbodiimides, if additives like HOBt are not used.[4]
Q4: How do I choose the best coupling reagent for my specific substrates?
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of your substrates, their electronic properties, and your budget.
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are highly efficient and fast-acting reagents that are particularly useful for sterically hindered substrates.[5] HATU is often preferred due to its high reactivity and lower rates of racemization.[4]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very effective and are less likely to cause the guanidinium side reaction seen with uronium salts.
-
Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used. However, they can lead to racemization and the formation of N-acylurea byproducts. The use of additives like HOBt or Oxyma is often necessary to suppress these side reactions.[4]
Q5: What are the most effective methods for purifying 3-amino-N-aryl benzamides?
Purification can be challenging due to the similar polarities of the product, starting materials, and some byproducts. A combination of techniques is often required:
-
Aqueous Work-up: An initial aqueous work-up is crucial to remove water-soluble impurities, excess reagents, and byproducts of the coupling reaction.
-
Flash Column Chromatography: This is the most common method for purifying the crude product. The choice of solvent system is critical and should be determined by thin-layer chromatography (TLC) analysis. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.[6][7]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[6]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 3-amino-N-aryl benzamides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient activation of the carboxylic acid. | - Switch to a more powerful coupling reagent like HATU or PyBOP. - Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the activated intermediate. |
| 2. Poor nucleophilicity of the N-aryl amine. | - If the N-aryl amine is electron-deficient, a stronger coupling reagent and longer reaction times may be necessary. - Consider using a more electron-rich N-aryl amine if the synthesis allows. | |
| 3. Steric hindrance. | - For sterically demanding substrates, use a more reactive coupling reagent (e.g., HATU) and potentially higher temperatures. | |
| 4. Reaction not going to completion. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Increase the equivalents of the coupling reagent and/or the N-aryl amine. | |
| Multiple Spots on TLC (Impure Product) | 1. Unreacted starting materials. | - Drive the reaction to completion by increasing the reaction time or adding more of the limiting reagent. - Optimize the purification strategy (see Section 3). |
| 2. Formation of N-acylurea byproduct (with carbodiimides). | - Use an additive like HOBt or switch to a different class of coupling reagent. - The N-acylurea byproduct can often be removed by filtration if it is insoluble (e.g., DCU from DCC). | |
| 3. Di-acylation or polymerization (if 3-amino group is unprotected). | - Protect the 3-amino group with a suitable protecting group like Boc before the coupling reaction. | |
| 4. Guanidinium byproduct formation (with uronium reagents). | - Use a phosphonium-based reagent like PyBOP instead. - Ensure the carboxylic acid is pre-activated before adding the amine to minimize the direct reaction of the amine with the coupling reagent.[2] | |
| Difficulty in Purification | 1. Similar polarity of product and impurities. | - Experiment with different solvent systems for flash chromatography. A shallow gradient can improve separation.[7] - Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel). - If the product is a solid, attempt recrystallization from various solvent systems.[6] |
| 2. Product is insoluble or "oils out" during work-up. | - During aqueous work-up, use a larger volume of organic solvent. - If the product precipitates, it may be purer than the material in solution. Collect the precipitate and analyze its purity. | |
| Product Degradation | 1. Harsh deprotection conditions (if using a protecting group). | - If using a Boc group, deprotection with a milder acid like HCl in dioxane or ethyl acetate may be preferable to neat TFA.[1] |
| 2. Instability of the final product. | - Store the purified product under an inert atmosphere and at a low temperature. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the key synthetic routes and purification techniques discussed in this guide.
Protocol 1: Synthesis of 3-Amino-N-Aryl Benzamide via a Two-Step Route (Protection, Coupling, Deprotection)
This protocol outlines the synthesis starting from 3-aminobenzoic acid, incorporating a Boc-protection step.
Step 1a: Boc-Protection of 3-Aminobenzoic Acid
Caption: Workflow for the Boc-protection of 3-aminobenzoic acid.
-
Dissolve 3-aminobenzoic acid (1.0 eq) in a mixture of THF and water.
-
Add a base such as sodium hydroxide (1.1 eq) or triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.[8]
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or dilute HCl) to a pH of ~3-4.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected 3-aminobenzoic acid.
Step 1b: Amide Coupling of Boc-Protected 3-Aminobenzoic Acid with an N-Aryl Amine (HATU-mediated)
Caption: Workflow for HATU-mediated amide coupling.
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Boc-protected 3-aminobenzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.[9]
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the N-aryl amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 1c: Boc-Deprotection
Caption: Workflow for the acidic deprotection of the Boc group.
-
Dissolve the purified 3-(Boc-amino)-N-aryl benzamide in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[10]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the deprotection is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.
Protocol 2: Synthesis of 3-Amino-N-Aryl Benzamide via a Two-Step Route (Coupling and Reduction)
This protocol outlines the synthesis starting from 3-nitrobenzoic acid.
Step 2a: Amide Coupling of 3-Nitrobenzoic Acid with an N-Aryl Amine
-
Convert 3-nitrobenzoic acid to 3-nitrobenzoyl chloride by reacting with thionyl chloride or oxalyl chloride.[11][12]
-
In a separate flask, dissolve the N-aryl amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent like DCM or THF.
-
Cool the amine solution to 0 °C and slowly add the 3-nitrobenzoyl chloride (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Perform an aqueous work-up and purify the resulting 3-nitro-N-aryl benzamide by recrystallization or column chromatography.
Step 2b: Reduction of the Nitro Group
-
Dissolve the 3-nitro-N-aryl benzamide in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).[13]
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
If using a chemical reductant like SnCl₂, the reaction is typically carried out in the presence of an acid like HCl.
-
Upon completion, filter off the catalyst (for hydrogenation) or perform an appropriate work-up to remove the reducing agent.
-
Purify the final 3-amino-N-aryl benzamide.
Protocol 3: Flash Column Chromatography Purification
-
TLC Analysis: Before performing column chromatography, determine the optimal solvent system using TLC. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.[7] Common solvent systems for these compounds include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder.[6]
-
Elution: Begin eluting with the least polar solvent and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Data Presentation
The following table provides a qualitative comparison of common coupling reagents for the synthesis of 3-amino-N-aryl benzamides to aid in reagent selection.
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Typical Purity of Crude Product |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | - High reactivity and fast reaction times.[5] - Effective for sterically hindered substrates. | - Can cause guanylation of the amine.[2] - More expensive than carbodiimides. | High[5] |
| Phosphonium Salts | PyBOP, PyAOP | - High reactivity. - Does not cause guanidinium side reactions. | - Can be more expensive. - Byproducts can sometimes be difficult to remove. | High |
| Carbodiimides | DCC, EDC | - Cost-effective. - Readily available. | - Can cause racemization.[4] - Formation of N-acylurea byproducts.[3] | Moderate to High (with additives) |
Section 5: Visualization of Key Processes
The following diagrams illustrate the key decision-making processes in the synthesis and troubleshooting of 3-amino-N-aryl benzamides.
Caption: Decision tree for the primary synthetic routes to 3-amino-N-aryl benzamides.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Figure 4. Chemical synthesis of 3-substituted benzamides. ResearchGate.
- Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. NIH.
- Preparation method of p-aminobenzamide. Google Patents.
- Amine Boc protection-Mechanism and Reaction Setup. YouTube.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.
- Amino-aryl-benzamide compounds and methods of use thereof. Google Patents.
- Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate.
- Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. ResearchGate.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
- Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications.
- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- Coupling Reagents. Aapptec Peptides.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. peptide.com [peptide.com]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solubility & Handling of 3-amino-N-(2,3-dimethylphenyl)benzamide
Welcome to the technical support center for 3-amino-N-(2,3-dimethylphenyl)benzamide (CAS: 102630-86-4). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in biological buffers. Here, we provide in-depth troubleshooting guides, FAQs, and detailed protocols to ensure the successful preparation and use of this molecule in your experiments.
Understanding the Molecule: Why Solubility is a Challenge
This compound is a compound with a molecular weight of 240.30 g/mol and a molecular formula of C₁₅H₁₆N₂O.[1] Its structure, featuring multiple aromatic rings, an amide linkage, and methyl groups, contributes to its significant hydrophobicity. This inherent low aqueous solubility is a primary hurdle for researchers. However, the presence of a basic amino group on the benzoyl ring provides a critical handle for manipulating its solubility through pH adjustment. The predicted pKa of the conjugate acid of this aromatic amine is expected to be in the range of 4-5.[2][3] This means that at pH values below its pKa, the amino group will be protonated, increasing the molecule's polarity and, consequently, its aqueous solubility.
Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 240.30 g/mol [1] | Contributes to solid-state stability but does not favor solubility. |
| logP (Predicted) | ~2.4 (for a similar isomer)[4] | Indicates a lipophilic/hydrophobic nature, predicting poor aqueous solubility. |
| pKa (Predicted) | 13.71 (for the amide N-H)[1] | The amide proton is not easily ionizable under physiological conditions. |
| pKa (Predicted) | ~4-5 (for the conjugate acid of the 3-amino group)[2][3] | The amino group is basic; protonation below this pH will increase solubility. |
| Density (Predicted) | 1.182 g/cm³[1] | Standard for organic molecules of this size. |
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What should I do?
This is the most common issue. Due to its hydrophobic nature, direct dissolution in neutral aqueous buffers is highly unlikely. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous buffer.
Q2: What is the maximum recommended concentration for a DMSO stock solution?
We recommend preparing a stock solution in the range of 10-20 mM in 100% DMSO. Higher concentrations may be possible but increase the risk of precipitation upon dilution into aqueous media. Always ensure the compound is fully dissolved in DMSO before further use. Gentle warming (to 37°C) or sonication can aid dissolution.[5]
Q3: I'm seeing precipitation when I dilute my DMSO stock into my cell culture media or buffer. How can I prevent this?
This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound in your assay.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions. For example, dilute the DMSO stock 1:10 in buffer, vortex, and then add this intermediate dilution to the final assay volume.[6]
-
Increase the Final DMSO Percentage: While not always possible due to cellular toxicity, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.[5][7]
-
Use Co-solvents: Incorporating a co-solvent like polyethylene glycol (PEG400) or ethanol in your final buffer can improve solubility.[8] However, their effects on your specific assay must be validated.
-
pH Adjustment: As this compound has a basic amino group, its solubility is pH-dependent.[9][10] Lowering the pH of your buffer to below the predicted pKa of the amino group (~4-5) will protonate it, increasing solubility. This is more applicable for biochemical assays than for live-cell experiments where physiological pH must be maintained.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO is cell-line dependent. A general guideline is to keep the final concentration below 0.5%, with many sensitive cell lines requiring concentrations of 0.1% or lower.[7][11] It is crucial to run a vehicle control (media with the same final DMSO concentration) to assess the impact of the solvent on your cells. Concentrations above 1% are often cytotoxic.[7]
Q5: Can I use solvents other than DMSO?
Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols such as ethanol can be used to prepare stock solutions. However, DMSO is generally preferred for its high solubilizing power and compatibility with a wide range of biological assays.[12] If using ethanol, be aware that it can have biological effects and its final concentration should also be carefully controlled.[8]
Q6: I need a higher concentration in my aqueous buffer than I can achieve with DMSO. Are there other options?
For applications requiring higher aqueous concentrations, consider using solubilizing excipients like cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice that can encapsulate hydrophobic molecules, increasing their apparent water solubility.[13][14][15] This requires preparing a complex of your compound with the cyclodextrin.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound appears as a film or fine precipitate in the vial. | Residual solvent evaporation; compound has low melting point. | This is generally not an issue. Proceed with preparing a stock solution in DMSO. |
| Incomplete dissolution in 100% DMSO. | Concentration is too high; compound may be in a stable crystalline form. | 1. Try sonicating the solution in a water bath.[5]2. Gently warm the solution (e.g., 37°C water bath).[5]3. If still not dissolved, reduce the stock concentration. |
| Stock solution precipitates after freeze-thaw cycles. | Supersaturated solution; water absorption into DMSO. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]2. Store aliquots at -20°C or -80°C in tightly sealed vials. |
| Inconsistent results between experiments. | Compound precipitation in the assay plate; inaccurate stock concentration due to incomplete initial dissolution. | 1. Visually inspect assay plates under a microscope for any signs of compound precipitation.2. Re-prepare the stock solution, ensuring complete dissolution.3. Optimize the dilution protocol to prevent precipitation (see FAQ Q3). |
| Observed cellular toxicity is higher than expected. | DMSO concentration is too high; compound itself is toxic. | 1. Lower the final DMSO concentration to ≤0.1%.2. Run a dose-response curve for DMSO alone to determine the toxicity threshold for your specific cell line.3. If toxicity persists at low DMSO levels, it is likely due to the compound itself. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh out 2.403 mg of this compound (FW: 240.30 g/mol ).
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution:
-
Vortex the vial for 1-2 minutes.
-
If not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.
-
If necessary, gently warm the vial in a 37°C water bath for 5 minutes and vortex again.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly sealed microcentrifuge tubes. Store at -20°C or -80°C.
Diagram 1: Workflow for Preparing Working Solutions
Caption: Workflow for preparing assay-ready solutions.
Diagram 2: Troubleshooting Decision Tree for Solubility Issues
Caption: Decision tree for troubleshooting precipitation.
References
- Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
- Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. [Link]
- Classic Chemistry. (n.d.). Solubility and pH of amines. [Link]
- Ito, Y., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. [Link]
- Pi, N., et al. (n.d.).
- Di, L., & Kerns, E. H. (2006).
- ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?[Link]
- Purdue University. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. [Link]
- Wamser, C. C. (2002). Chapter 22 Notes - Amines. [Link]
- Patel, R. B., et al. (2012).
- Mourtzinos, I., et al. (2023).
- Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
- Salameh, A., et al. (2006). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures.
- Gubbels, M. J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays.
- World Pharma Today. (n.d.).
- Al-Marzouqi, A. H., et al. (2008). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. [Link]
- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]
- Zhang, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
- ResearchGate. (2025, July 10).
- ResearchGate. (n.d.). Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. [Link]
- GSRS. (n.d.). 2-((2,3-DIMETHYLPHENYL)AMINO)BENZAMIDE. [Link]
- PubChem. (n.d.). 3-amino-N-(2,4-dimethylphenyl)benzamide. [Link]
- Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)benzamide.
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Technical Support Center: Troubleshooting Inconsistent Results in PARP Inhibition Assays
Welcome to the technical support center for PARP (Poly ADP-Ribose Polymerase) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the generation of robust, reproducible, and reliable data. Inconsistent results can be a significant roadblock in research, leading to wasted time and resources. This guide provides a structured approach to troubleshooting, rooted in the biochemical principles of PARP enzymes and the mechanics of their inhibition.
Introduction: The Criticality of Reliable PARP Inhibition Data
The family of PARP enzymes, particularly PARP1 and PARP2, are crucial players in the DNA damage response (DDR) network.[1][2] Their role in repairing single-strand DNA breaks has made them a prime target for cancer therapeutics, leading to the development of PARP inhibitors (PARPis) that exploit the concept of synthetic lethality in cancers with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1][3]
Accurate and consistent measurement of PARP inhibition is therefore paramount for drug discovery and development. However, these assays are susceptible to a variety of factors that can lead to variability in results. This guide will walk you through common problems, their underlying causes, and provide actionable solutions to get your experiments back on track.
Understanding the Core Mechanism: PARP Activation and Inhibition
Before delving into troubleshooting, it's essential to understand the fundamental biochemistry at play. Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long poly(ADP-ribose) (PAR) chains.[4][5][6] This PARylation event serves as a scaffold to recruit other DNA repair proteins.[4][7] PARP inhibitors typically act as competitive inhibitors by binding to the NAD+ binding pocket of the PARP enzyme, preventing PAR chain synthesis.[8] Some inhibitors also "trap" the PARP enzyme on the DNA, which is a key mechanism of their cytotoxicity.[2][9]
Section 1: Biochemical (Enzyme-Based) Assays
Biochemical assays utilize purified PARP enzymes to measure their activity in the presence of inhibitors. Common formats include ELISA-based, fluorescence-based, and radioactive assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a high background signal in my no-enzyme control wells. What's going on?
A high background can mask the true signal and significantly reduce the assay window.
-
Potential Cause 1: Contaminated Reagents. Buffers, water, or even the multi-well plates themselves can be a source of contamination that generates a signal.
-
Solution: Always use fresh, high-purity reagents. Prepare buffers with nuclease-free water. Ensure plates are from a reliable supplier and are clean.
-
-
Potential Cause 2: Non-specific Binding in Plate-Based Assays (ELISA). In assays where components are coated on a plate, inadequate blocking can lead to non-specific binding of detection reagents like streptavidin-HRP or antibodies.[10]
-
Solution: Optimize your blocking step. Increase the incubation time with the blocking buffer (e.g., 1-3% BSA in PBS) to at least 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking buffer completely covers the well surface.
-
-
Potential Cause 3: Degraded NAD+ Substrate. In radioactive assays, degraded ³²P-NAD+ can lead to unincorporated radioactivity that contributes to background.[11] In enzymatic assays using biotinylated NAD+, degradation can also be an issue.
-
Solution: Store NAD+ (both labeled and unlabeled) at -80°C in small aliquots to minimize freeze-thaw cycles.[11]
-
Q2: My positive control (enzyme activity without inhibitor) shows very low or no signal. Why is my enzyme not active?
A weak or absent positive control signal indicates a problem with the enzymatic reaction itself.
-
Potential Cause 1: Inactive Enzyme. The PARP enzyme may have lost its activity due to improper storage or handling.
-
Potential Cause 2: Suboptimal Assay Conditions. The buffer composition, pH, or temperature may not be optimal for PARP activity.
-
Solution: Refer to the manufacturer's datasheet for the optimal buffer conditions for your specific PARP enzyme. Ensure the assay is performed at the recommended temperature (typically 25-30°C).
-
-
Potential Cause 3: Missing Essential Cofactors. DNA-dependent PARPs like PARP1 and PARP2 require the presence of damaged DNA for activation.[2]
-
Solution: Ensure that activated DNA is included in the reaction mixture at the recommended concentration.[12]
-
Q3: The IC50 values for my inhibitor are inconsistent between experiments. What is causing this variability?
Inconsistent IC50 values are a frequent challenge and can undermine the reliability of your screening data.[9]
-
Potential Cause 1: Variability in Reagent Preparation. Minor differences in the concentrations of enzyme, NAD+, or activated DNA can significantly impact the IC50 value.
-
Solution: Prepare master mixes for your reagents to minimize pipetting errors. Calibrate your pipettes regularly.
-
-
Potential Cause 2: DMSO Concentration. The final concentration of DMSO, used as a solvent for inhibitors, should be consistent across all wells and ideally kept below 1%.[9] Higher concentrations can inhibit enzyme activity.
-
Solution: Prepare a dilution series of your inhibitor and ensure the final DMSO concentration is the same in all wells, including the controls.
-
-
Potential Cause 3: Incubation Time. The IC50 value can be dependent on the reaction time.
-
Solution: Keep the incubation time consistent across all experiments. For competitive inhibitors, pre-incubation of the enzyme with the inhibitor before adding the substrate can sometimes improve consistency.
-
Workflow for Optimizing a Biochemical PARP Assay
Caption: A stepwise workflow for optimizing a biochemical PARP inhibition assay.
Section 2: Cell-Based Assays
Cell-based assays measure PARP activity or the consequences of its inhibition within a cellular context, providing more physiologically relevant data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a significant decrease in PAR levels (PARylation) after treating my cells with a known PARP inhibitor.
-
Potential Cause 1: Insufficient Drug Permeability or Efflux. The inhibitor may not be effectively entering the cells or may be actively pumped out by efflux pumps.
-
Solution: Use a positive control inhibitor with known cell permeability. If available, use cell lines with known expression levels of efflux pumps.
-
-
Potential Cause 2: Insufficient DNA Damage. PARP activity is significantly stimulated by DNA damage.[4] If the basal level of DNA damage in your cells is low, you may not see a large dynamic range for inhibition.
-
Solution: Induce DNA damage with a mild damaging agent like H₂O₂ or MMS to increase the PARP activity signal. This will provide a larger window to observe inhibition.
-
-
Potential Cause 3: Rapid PAR Degradation. The PAR polymer can be rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG).[13]
-
Solution: Consider using a PARG inhibitor in conjunction with your PARP inhibitor to stabilize the PAR signal, especially when measuring PAR levels by Western blot or immunofluorescence.
-
Q2: My cell viability results with a PARP inhibitor are not consistent across different cell lines or even between passages of the same cell line.
-
Potential Cause 1: Variation in Basal PARP Activity. Different cancer cell lines can have surprisingly large variations in their basal PARP activity, which can be independent of PARP1 protein levels.[13]
-
Solution: Characterize the basal PARP activity of your cell lines. This can help in selecting the most appropriate cell models for your studies.
-
-
Potential Cause 2: Genetic Drift and Cell Line Instability. Cancer cell lines can change their genetic and phenotypic characteristics over time with continuous passaging. This can affect their sensitivity to PARP inhibitors.
-
Solution: Use low-passage cells and perform regular cell line authentication.
-
-
Potential Cause 3: Differences in Homologous Recombination (HR) Status. The sensitivity of cells to PARP inhibitors is highly dependent on their HR status.[14][15]
-
Solution: Ensure you are using cell lines with a well-characterized HR status (e.g., BRCA1/2 deficient or proficient).
-
Data Presentation: Example of Troubleshooting Inconsistent IC50 Values
| Parameter | Experiment 1 | Experiment 2 (Optimized) | Rationale for Change |
| Cell Passage Number | >20 | 5-10 | To minimize genetic drift and ensure consistent phenotype. |
| Final DMSO (%) | 1.5% | 0.5% | High DMSO concentrations can affect cell viability and enzyme activity.[9] |
| Pre-treatment with DNA damaging agent | No | Yes (e.g., 100 µM H₂O₂) | To increase the dynamic range of the PARP activity assay. |
| IC50 of Reference Inhibitor (e.g., Olaparib) | 5 µM | 0.8 µM | The optimized conditions provide a more accurate and sensitive measurement of inhibition. |
Section 3: PARP Trapping Assays
PARP trapping assays are designed to measure the ability of an inhibitor to lock the PARP enzyme onto DNA. This is a crucial aspect of the mechanism of action for many potent PARP inhibitors.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not observing a clear dose-dependent increase in PARP trapping with my test compound.
-
Potential Cause 1: The Inhibitor is a Poor Trapper. Not all PARP inhibitors are effective at trapping PARP on DNA. Some may primarily act through catalytic inhibition.
-
Solution: Include a known potent PARP trapper (e.g., Talazoparib) as a positive control to validate your assay setup.
-
-
Potential Cause 2: Suboptimal Assay Conditions. The conditions for measuring the PARP-DNA complex may not be optimal.
-
Solution: Ensure that the method for isolating the DNA-protein complexes (e.g., through fractionation or specific capture) is efficient. Refer to established protocols for PARP trapping assays.
-
Visualizing the Concept: Catalytic Inhibition vs. PARP Trapping
Caption: A simplified diagram illustrating the difference between catalytic inhibition and PARP trapping.
Conclusion
Troubleshooting inconsistent results in PARP inhibition assays requires a systematic approach that considers the assay format, the reagents, and the biological system. By understanding the underlying principles and potential pitfalls, researchers can design and execute robust and reproducible experiments. This guide provides a starting point for addressing common issues, but it is essential to remember that each experimental system may have its own unique challenges. Careful optimization and the use of appropriate controls are the cornerstones of generating high-quality, reliable data in the study of PARP inhibitors.
References
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- K-L, H., et al. (2014). Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines. eLife, 3, e01470. [Link]
- BenchChem. (2025). PARP Assay with Parp-2-IN-1: Technical Support Center.
- Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100311. [Link]
- BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
- Sirota, I., et al. (2012). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 920, 349-366. [Link]
- ResearchGate. (2023, July 7). How to Develop Optimized PARP Inhibitor Assays?
- BenchChem. (n.d.). quality control measures for iRucaparib-AP6 experiments.
- ResearchGate. (n.d.). PARPi IC50 values for PARP family members.
- BenchChem. (n.d.). A Researcher's Guide to Validating Target Engagement of Novel PARP Inhibitors.
- BenchChem. (2025). PARP Inhibitor Assay Technical Support Center.
- ATCC. (n.d.). PARP Activity Assay Kit.
- BMG LABTECH. (2008, April). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega.
- Technology Networks. (2024, July 1). How To Choose the Right Assay for PARP.
- R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit.
- R&D Systems. (n.d.). HT Universal Colorimetric PARP Assay Kit.
- Pusztai, L., & Tung, N. (2026, January 5).
- Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 436, 15-28. [Link]
- R&D Systems. (n.d.). PARP Universal Colorimetric Assay.
- Amsbio. (n.d.). PARP Assays.
- Li, Y., et al. (2021). Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome.
- Dev, H., et al. (2018). CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery. Oncotarget, 9(49), 29240-29253. [Link]
- Hopkins, T. A., et al. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers, 14(21), 5328. [Link]
- Creative Biolabs. (n.d.). PARP Assay.
- ResearchGate. (n.d.). Selectivity of PARP inhibitors.
- Li, M., et al. (2020). PARP Inhibitors Are Changing Diagnostic and Therapeutic Landscape in Ovarian Cancer. Cancers, 12(9), 2471. [Link]
- bioRxiv. (2022, July 31). Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition.
- Kim, Y., et al. (2022). Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. JCO Precision Oncology, 6, e2100373. [Link]
- Johnson, N. (n.d.). Identifying Determinants of PARP Inhibitor Sensitivity in Ovarian Cancer.
- Wisconsin Medical Society. (2017, August 16). PARP Inhibitors Are Changing Diagnostic and Therapeutic Landscape in Ovarian Cancer.
- Promega Corporation. (n.d.). PARP and DDR Pathway Drug Discovery.
- D'Andrea, A. D. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 8, 291. [Link]
- Pilie, P. G., et al. (2019). The clinical challenges, trials, and errors of combatting PARPi resistance. Molecular Cancer, 18(1), 87. [Link]
- AACR. (2024, July 2). PARP-ish: Gaps in Molecular Understanding and Clinical Trials Targeting PARP Exacerbate Racial Disparities in Prostate Cancer.
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- 5. amsbio.com [amsbio.com]
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Technical Support Center: Optimizing Reaction Conditions for N-Aryl Benzamide Synthesis
Welcome to the technical support center for the synthesis of N-aryl benzamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial chemical transformation. The formation of the amide bond is a cornerstone of medicinal chemistry, and mastering its synthesis is essential for the efficient development of new therapeutics.[1][2]
This resource will delve into the nuances of reaction optimization, helping you to overcome common hurdles such as low yields, side product formation, and purification challenges.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of N-aryl benzamides can be influenced by a multitude of factors, from the choice of reagents to the specific reaction conditions. The following table outlines common problems, their probable causes, and scientifically-grounded solutions to get your synthesis back on track.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Incomplete Activation of Carboxylic Acid: The carboxylic acid must be converted to a more reactive species to be susceptible to nucleophilic attack by the aniline.[2] 2. Poor Nucleophilicity of the Aniline: Electron-withdrawing groups on the aniline can significantly decrease its nucleophilicity. 3. Hydrolysis of Acyl Chloride (in Schotten-Baumann): Acyl chlorides are highly reactive and can be quenched by trace amounts of water in the solvent or on glassware.[3] 4. Protonation of Amine: The generation of HCl during the reaction can protonate the starting amine, rendering it non-nucleophilic.[3][4] | 1. Optimize Coupling Reagent: For amide coupling reactions, select a more potent coupling reagent. For instance, HATU and HCTU often show higher efficiency than HBTU or PyBOP.[5] Additives like HOBt or HOAt can also improve reaction rates and suppress side reactions.[6][7] 2. Increase Reaction Temperature/Time: For less reactive anilines, increasing the temperature can provide the necessary activation energy. Prolonging the reaction time can also drive the reaction to completion. Monitor progress by TLC. 3. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use an Appropriate Base: In Schotten-Baumann reactions, a base like aqueous NaOH or pyridine is essential to neutralize the HCl byproduct.[3][8] For coupling reactions, a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is commonly used.[1] |
| Significant Side Product Formation | 1. N-Acylurea Formation (with Carbodiimides): The O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming the activated carboxylic acid.[3] 2. Homocoupling of Aryl Halide (in Pd-catalyzed reactions): This leads to the formation of biaryl impurities.[9] 3. Racemization of Chiral Centers: The activation of chiral carboxylic acids can sometimes lead to a loss of stereochemical integrity.[2][5] | 1. Add HOBt or HOAt: These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[3] 2. Ligand and Base Selection: In palladium-catalyzed N-arylation, the choice of ligand is critical. Biarylphosphine ligands are often effective.[10][11] Using a weaker base can sometimes minimize homocoupling.[12] 3. Use Specialized Reagents: Coupling reagents like COMU have been shown to reduce epimerization.[7][13] Lowering the reaction temperature can also help preserve stereochemistry. |
| Difficult Purification | 1. Co-precipitation of Byproducts: The dicyclohexylurea (DCU) byproduct from DCC coupling is notoriously insoluble and can co-precipitate with the product.[3][4] 2. Similar Polarity of Product and Impurities: Unreacted starting materials or side products may have similar chromatographic behavior to the desired N-aryl benzamide. | 1. Filtration and Solvent Washes: For DCU, filter the reaction mixture before workup. The crude product can be dissolved in a suitable solvent (like DCM) and the DCU precipitated by adding a non-polar solvent (e.g., hexanes) and filtering again.[3] Water-soluble byproducts from reagents like EDC can be removed with an aqueous wash.[4][7] 2. Orthogonal Purification Methods: If column chromatography is ineffective, consider recrystallization from a different solvent system.[4][14] For polar products, solid-phase extraction (SPE) with ion exchange cartridges may be a viable alternative.[4] |
| Reaction Stalls or is Sluggish | 1. Steric Hindrance: Bulky substituents on either the carboxylic acid or the aniline can slow down the reaction rate.[6] 2. Inappropriate Solvent: The solvent plays a crucial role in solubilizing reactants and influencing reaction kinetics.[15][16] 3. Catalyst Inefficiency: In palladium-catalyzed reactions, the chosen catalyst system may not be optimal for the specific substrates.[11] | 1. More Potent Reagents/Harsher Conditions: Use a more powerful coupling reagent like HATU. Increased temperatures and longer reaction times may be necessary. 2. Solvent Screening: While DMF and DCM are common, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate have proven effective, especially with reagents like COMU.[13][17] In some cases, reactions can even be performed in aqueous media.[15][18][19] 3. Catalyst and Ligand Optimization: For Pd-catalyzed N-arylation, screen different palladium sources and phosphine ligands. For example, tBuBrettPhos has been shown to be effective in certain cascade reactions to form N-arylbenzimidazoles.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-aryl benzamides, and what are their key differences?
The two most common laboratory-scale methods are the Schotten-Baumann reaction and amide coupling agent-mediated synthesis .
-
Schotten-Baumann Reaction: This method involves the reaction of an amine with an acyl chloride under basic conditions.[4][20] It is often performed in a two-phase system of an organic solvent (like dichloromethane) and water, with a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct.[3][20] This method is robust and high-yielding but requires the initial preparation of the acyl chloride, which can be moisture-sensitive.[3]
-
Amide Coupling: This approach directly couples a carboxylic acid and an amine using a stoichiometric amount of a "coupling reagent".[1][2] These reagents activate the carboxylic acid in situ. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, COMU).[2][5] This method avoids the need to handle acyl chlorides and offers a wide range of reagents to tune reactivity and minimize side reactions like racemization.[2]
Q2: How do I choose the right coupling reagent for my specific N-aryl benzamide synthesis?
The selection of a coupling reagent is critical and depends on factors like the steric and electronic properties of your substrates, the potential for racemization, and desired reaction conditions.[5]
-
For sterically hindered substrates: More reactive uronium/aminium salt reagents like HATU or COMU are often preferred.[6][13]
-
To minimize racemization: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective. Reagents that incorporate this moiety, such as HATU , are excellent choices.[5][7] COMU is also known for its low racemization potential.[13]
-
For "green" chemistry considerations: Reagents like COMU and EDC are advantageous. COMU and its byproducts are often more soluble in a wider range of solvents, including greener options, and the byproducts of EDC are water-soluble, simplifying purification.[7][13]
Here is a comparative table of commonly used coupling reagents:
| Coupling Reagent | Class | Key Advantages | Common Byproducts |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | Inexpensive, effective | Dicyclohexylurea (DCU) - poorly soluble |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble byproducts, ideal for biological applications[6][7] | Water-soluble urea derivative |
| HATU | Uronium/Aminium Salt | High reactivity, low racemization, fast reaction times[5][7] | Tetramethylurea, HOAt byproducts |
| COMU | Uronium Salt | High efficiency, low racemization, good solubility, safer profile[7][13] | Morpholine-based urea byproduct |
Q3: What is the role of the base in N-aryl benzamide synthesis, and how do I select the appropriate one?
The base plays a crucial, though context-dependent, role in these reactions.
-
In the Schotten-Baumann reaction , the primary role of the base (e.g., NaOH, pyridine) is to neutralize the HCl generated.[8][20] This prevents the protonation of the amine nucleophile, which would render it unreactive and halt the reaction.[3][4]
-
In amide coupling reactions , a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. Its main function is to deprotonate the carboxylic acid, forming a carboxylate salt. This carboxylate then attacks the coupling reagent to initiate the activation process. The base also neutralizes any acidic byproducts formed during the reaction. It is important to use a non-nucleophilic base to avoid it competing with the primary or secondary amine for the activated carboxylic acid.
Q4: My reaction is performed in a biphasic system (e.g., DCM/water). Why is vigorous stirring so important?
In a biphasic Schotten-Baumann reaction, the reactants are in different phases. The acyl chloride and the bulk of the aniline are in the organic phase (e.g., DCM), while the base (e.g., NaOH) is in the aqueous phase.[20] Vigorous stirring is essential to create a large interfacial surface area between the two phases.[3][4] This maximizes the contact between the reactants in the organic layer and the base in the aqueous layer, ensuring efficient neutralization of the generated HCl and driving the reaction forward.[3] Insufficient mixing is a common cause of low yields in these systems.[3][4]
Experimental Protocols & Visual Guides
Standard Protocol: EDC/HOBt Mediated Synthesis of an N-Aryl Benzamide
This protocol provides a general procedure for the synthesis of an N-aryl benzamide from a generic benzoic acid and aniline.
Materials:
-
Benzoic acid derivative (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
EDC (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzoic acid derivative (1.0 equiv), HOBt (1.2 equiv), and the aniline derivative (1.1 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) to the mixture.
-
Slowly add EDC (1.2 equiv) to the reaction mixture. Stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
Visualizing the Process: Reaction and Troubleshooting
To better understand the chemical transformations and decision-making processes, the following diagrams illustrate the general reaction mechanism and a logical troubleshooting workflow.
Caption: General mechanism of carbodiimide-mediated N-aryl benzamide synthesis.
Caption: A troubleshooting workflow for low-yield N-aryl benzamide synthesis.
References
- A Comparative Guide to Coupling Reagents for Amide Bond Formation. BenchChem.
- Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health (NIH).
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Revised mechanism for the α‐arylation of N‐alkyl benzamides. ResearchGate.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [No Source Provided].
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate.
- Identifying and minimizing side reactions in benzamide synthesis. BenchChem.
- Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. PubMed Central.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing).
- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. National Institutes of Health (NIH).
- troubleshooting common issues in benzamide synthesis. BenchChem.
- Optimized reaction conditions for the amide formation step. ResearchGate.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
- Technical Support Center: Overcoming Challenges in the Purification of N-(3-acetamidophenyl)-2-chlorobenzamide. BenchChem.
- Schotten-Baumann Reaction. Lokey Lab Protocols.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ResearchGate.
- Coupling Reagents. Aapptec Peptides.
- Biocatalytic amide bond formation. Green Chemistry (RSC Publishing).
- Tandem approach to the synthesis of N-aryl benzamides through the bifunctional transformation of aryl iodides in a double-layer vial (DLV) system. ResearchGate.
- Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. ResearchGate.
- Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. ConnectSci.
- Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. ResearchGate.
- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University.
- Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. National Institutes of Health (NIH).
- MIT Open Access Articles Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. [No Source Provided].
- Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry.
- strategies to reduce impurities in benzamide synthesis. BenchChem.
- In schotten-baumann conditions, why doesn't the acyl chloride react with the water? Reddit.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Avoiding byproduct formation in N-arylation reactions. BenchChem.
- Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal.
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.
- Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Collegedunia.
- What is the Schottan-Baumann reaction? Quora.
- A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- N-(diisopropylphosphanyl)benzamide. MDPI.
- Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science (RSC Publishing).
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Technical Support Center: Stability and Handling of 3-Aminobenzamide (3-AB) Stock Solutions
Welcome to our dedicated guide on the stability and handling of 3-aminobenzamide (3-AB) stock solutions. As a widely used inhibitor of poly(ADP-ribose) polymerase (PARP), the integrity of your 3-AB solutions is paramount for achieving reproducible and reliable experimental outcomes.[1][2] This guide is structured to address the most common questions and challenges encountered in the laboratory, providing not just protocols but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing 3-aminobenzamide stock solutions?
The choice of solvent is critical and depends on your experimental system. 3-Aminobenzamide exhibits good solubility in several common laboratory solvents.
-
Dimethyl Sulfoxide (DMSO): This is the most highly recommended solvent for preparing high-concentration stock solutions (e.g., 10-100 mM).[3][4][5] 3-AB is readily soluble in DMSO, with reported solubilities as high as 55 mg/mL.[4] DMSO is suitable for long-term storage at low temperatures and is compatible with most in vitro cell-based assays when diluted to a final concentration of ≤0.1% to avoid solvent-induced toxicity.[6]
-
Ethanol: 3-AB is also soluble in ethanol, with reported solubilities ranging from 26 mg/mL to 50 mg/mL.[4][7] Ethanol can be a suitable alternative for specific applications where DMSO is not preferred.
-
Water (H₂O): While 3-AB is soluble in water (up to 100 mM or ~25 mg/mL), this is the least recommended solvent for stock solutions due to stability concerns.[8] Dissolution may require gentle heating or sonication.[7] Aqueous solutions are prone to microbial growth and are not recommended for long-term storage.[8]
Expert Insight: For most applications, DMSO is the gold standard due to its excellent solvating power and the stability it confers to 3-AB during frozen storage. Always use anhydrous, high-purity DMSO to avoid introducing water, which can compromise long-term stability.
Q2: What are the recommended storage conditions for 3-AB stock solutions?
Proper storage is crucial to preserve the potency of your 3-AB inhibitor. The optimal conditions depend on the solvent and the intended duration of storage.
| Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| DMSO | -80°C | Up to 2 years[3] | Optimal for long-term storage. Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[5][6] |
| -20°C | Up to 1 year[3][9] | Suitable for intermediate-term storage. Aliquoting is still strongly recommended. | |
| Ethanol | -20°C / -80°C | Not explicitly defined, but should be treated similarly to DMSO stocks. | Use anhydrous ethanol and store in tightly sealed vials to prevent evaporation. |
| Water (H₂O) | 2-8°C | Not recommended (use within one day) [8] | Prepare fresh for each experiment. Aqueous solutions are susceptible to hydrolysis and microbial contamination. If immediate use is not possible, filter-sterilize and use within 24 hours. |
The solid, powdered form of 3-aminobenzamide is highly stable and can be stored at room temperature or -20°C for several years.[4][9][10]
Q3: My 3-AB solution has precipitated after thawing. What should I do?
Precipitation is a common issue, especially with highly concentrated stock solutions stored at low temperatures.
Causality: The solubility of most compounds, including 3-AB, decreases at lower temperatures. Upon freezing and thawing, the compound may not readily go back into solution.
Troubleshooting Steps:
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortexing/Sonication: After warming, vortex the solution vigorously. If crystals persist, sonicate the vial for a few minutes until the solution becomes clear.[4][5][6]
-
Visual Inspection: Always inspect the vial carefully to ensure all precipitate has redissolved before making dilutions for your experiment. An unevenly dissolved stock will lead to inaccurate dosing and non-reproducible results.
Caption: Troubleshooting workflow for precipitated 3-AB solutions.
Q4: Should I be concerned about the chemical degradation of 3-AB in my stock solution?
Yes, while 3-AB is relatively stable, particularly in DMSO at -80°C, degradation is a valid concern over time and under suboptimal conditions.
-
Hydrolysis: The amide group in 3-aminobenzamide can be susceptible to hydrolysis, especially in aqueous solutions or in the presence of moisture-contaminated DMSO. This would convert it to 3-aminobenzoic acid, reducing its PARP inhibitory activity. This is the primary reason aqueous solutions should always be prepared fresh.[8]
-
Oxidation: The amino group is a potential site for oxidation, although this is less of a concern under proper anaerobic, frozen storage conditions.
-
Freeze-Thaw Cycles: Repeated cycles can introduce atmospheric moisture and oxygen, accelerating degradation. This is why single-use aliquots are a critical best practice.[5]
While specific chemical degradation pathways in DMSO are not extensively documented in standard product literature, the universal advice from suppliers to store aliquoted solutions at -80°C and to use fresh working solutions underscores the potential for instability.[3][8][9]
Experimental Protocols & Validation
Protocol 1: Preparation of a 100 mM 3-Aminobenzamide Stock Solution in DMSO
This protocol provides a self-validating workflow for preparing a reliable, high-concentration stock solution.
Materials:
-
3-Aminobenzamide powder (MW: 136.15 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated balance and pipettes
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM solution, you will need:
-
136.15 g/mol * 0.1 mol/L * 0.001 L = 0.013615 g = 13.62 mg
-
-
Weighing: Accurately weigh out 13.62 mg of 3-AB powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex until the powder is completely dissolved. If needed, sonicate for 5-10 minutes. The final solution should be clear.
-
Aliquoting: Dispense the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect from light, though 3-AB is not noted to be exceptionally light-sensitive.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C.
Caption: Workflow for preparing and storing 3-AB stock solutions.
Protocol 2: Validating 3-AB Stock Solution Stability
To empirically validate the stability of a stored stock solution, compare its biological activity against a freshly prepared solution using a functional assay.
Principle: This protocol uses a commercially available PARP colorimetric assay kit to compare the IC₅₀ (half-maximal inhibitory concentration) values of a "fresh" vs. an "aged" 3-AB stock. A significant shift (>2-3 fold) in the IC₅₀ value of the aged stock indicates degradation.
Procedure:
-
Prepare Fresh Stock: On the day of the assay, prepare a new 100 mM 3-AB stock solution in DMSO as described in Protocol 1. This is your "Fresh Control."
-
Thaw Aged Stock: Thaw one aliquot of your stored 3-AB solution (the "Aged Test"). Ensure it is fully dissolved.
-
Serial Dilutions: Create a series of dilutions for both the Fresh Control and the Aged Test stocks in the appropriate assay buffer. A typical concentration range to test would be from 10 mM down to 1 nM.[11]
-
Perform PARP Assay: Execute the PARP colorimetric assay according to the manufacturer's instructions.[11] This typically involves incubating the PARP enzyme with the various concentrations of your 3-AB dilutions, followed by the addition of substrates and a colorimetric reagent.
-
Data Analysis:
-
Measure the absorbance for each concentration.
-
Normalize the data (e.g., setting the no-inhibitor control to 100% activity and a high-concentration inhibitor control to 0% activity).
-
Plot the normalized PARP activity against the log of the 3-AB concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ for both the Fresh Control and the Aged Test samples.
-
References
- Online Inhibitor. (2025, November 10). 3-Aminobenzamide (PARP-IN-1): Applied Workflows & Trouble....
- Online Inhibitor. (2025, December 30). 3-Aminobenzamide (PARP-IN-1): Advancing PARP Inhibition f....
- BPS Bioscience. (n.d.). 3-aminobenzamide.
- ResearchGate. (n.d.). Proposed partial 3-aminobenzoate degradation pathway....
- Online Inhibitor. (2025, December 23). 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese....
- PubChem. (n.d.). 3-Aminobenzamide.
- Solubility of Things. (n.d.). 3-Aminobenzamide.
- PubMed. (1998). The effect of 3-aminobenzamide, an inhibitor of poly-ADP-ribose polymerase, on ischemia/reperfusion damage in rat retina.
- Wikipedia. (n.d.). 3-Aminobenzamide.
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- 4. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
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- 7. 3-Aminobenzamide = 99 TLC 3544-24-9 [sigmaaldrich.com]
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- 11. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: 3-Aminobenzamide and Its Derivatives
Welcome to the technical support center for 3-aminobenzamide (3-AB) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions regarding the use of these foundational PARP inhibitors. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate potential experimental confounders arising from off-target effects, ensuring the integrity and reproducibility of your research.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 3-aminobenzamide. Each problem is presented in a question-and-answer format, providing not just a solution, but the underlying rationale to empower your experimental design.
Issue 1: Unexpected Cellular Phenotypes at Low Concentrations of 3-AB
Question: I'm using a low concentration of 3-aminobenzamide (e.g., 50 µM) and observing pro-angiogenic effects, such as increased tube formation in my endothelial cell cultures. Isn't 3-AB supposed to be an anti-cancer agent, and shouldn't PARP inhibition be anti-angiogenic at higher concentrations?
Answer: This is an excellent and insightful observation that highlights a known, concentration-dependent off-target effect of 3-aminobenzamide. While high concentrations of 3-AB (in the millimolar range) have been reported to have anti-angiogenic effects, lower concentrations (around 50 µM) can paradoxically stimulate angiogenesis in certain contexts.[1]
Causality Explained: This pro-angiogenic effect is believed to be independent of PARP's role in DNA repair and is instead linked to the modulation of other signaling pathways. Specifically, low-dose 3-AB has been shown to:
-
Decrease the expression and activity of urokinase-type plasminogen activator (uPA) , a key player in cell migration.[1]
-
Enhance the activity of matrix metalloprotease-2 (MMP-2) , which is involved in the remodeling of the extracellular matrix, a crucial step in forming new blood vessels.[1]
This differential effect on proteolytic pathways can lead to an inhibition of chemoinvasion while stimulating the tubulogenesis phase of angiogenesis.[1] It underscores that the cellular consequence of 3-AB treatment is not always a direct result of inhibiting PARP-mediated DNA repair.
Troubleshooting Protocol:
-
Concentration Optimization: If your goal is to study the effects of PARP inhibition on DNA repair, it is crucial to use a concentration of 3-AB that effectively inhibits PARP without inducing these off-target angiogenic signals. It is recommended to perform a dose-response curve and assess PARP activity directly.
-
Use of Alternative PARP Inhibitors: To confirm that your observed phenotype is due to PARP inhibition and not an off-target effect of 3-AB, consider using a structurally different PARP inhibitor (e.g., Olaparib, Rucaparib) as a control.
-
Genetic Controls: The gold standard for confirming on-target effects is to use genetic models, such as PARP1/2 knockout or knockdown (siRNA, shRNA) cell lines. If the phenotype is recapitulated in these models, it is more likely to be a true consequence of PARP inhibition.
-
Specific Pathway Analysis: If you suspect off-target angiogenic effects, you can perform zymography to assess MMP-2 activity or ELISA/Western blotting to measure uPA levels in your experimental system.
Issue 2: Discrepancies in Cell Cycle Arrest Data
Question: I've treated my cells with gamma-irradiation to induce DNA damage and am using 3-aminobenzamide to study the role of PARP in cell cycle checkpoints. However, I'm seeing a suppression of G1 arrest and an enhancement of G2 arrest, which seems counterintuitive. What could be happening?
Answer: Your observations are consistent with published studies on the effects of 3-aminobenzamide on cell cycle progression following DNA damage.[2][3] This phenomenon is an example of how inhibiting a key DNA repair protein can have complex, downstream consequences on cellular decision-making processes.
Causality Explained: The regulation of cell cycle checkpoints is a tightly controlled process. Following DNA damage, the cell can arrest in G1 to repair damage before DNA replication, or in G2 to repair before mitosis.
-
Suppression of G1 Arrest: 3-AB has been shown to partially inhibit the induction of Waf1/Cip1/p21 and Mdm2, which are key downstream targets of the tumor suppressor p53.[2] Since p21 is a critical effector of the G1 checkpoint, its partial suppression by 3-AB can lead to a weakened G1 arrest, allowing cells to proceed into S phase despite the presence of DNA damage.
-
Enhancement of G2 Arrest: As cells bypass the G1 checkpoint with unrepaired DNA damage, they will likely trigger a robust G2/M checkpoint to prevent catastrophic mitotic entry. This leads to an accumulation of cells in the G2 phase.[2]
This effect appears to be dependent on the cell type and the timing of 3-AB administration. The suppression of G1 arrest is most pronounced when 3-AB is added before or shortly after irradiation; the effect is lost if the addition is delayed.[2][3]
Troubleshooting Protocol:
-
Confirm PARP Inhibition: At the concentrations used, it's important to verify that you are indeed inhibiting PARP. This can be done by measuring cellular NAD+ levels, which should be preserved in the presence of 3-AB after a DNA damaging insult, as PARP activation consumes NAD+.[2][3]
-
Analyze Key Cell Cycle Proteins: To confirm the mechanism, perform Western blotting or RT-qPCR to analyze the expression levels of p53, p21, and Mdm2 in your experimental conditions.
-
Synchronize Cell Cultures: For more precise cell cycle analysis, consider synchronizing your cells (e.g., by serum starvation) before treatment. This will provide a clearer picture of the progression through the cell cycle phases.
-
Time-Course Experiments: Perform a time-course analysis to track the kinetics of cell cycle progression after DNA damage and 3-AB treatment. This will help to visualize the transient nature of the G1/S checkpoint override and the subsequent accumulation in G2.
Issue 3: Unexpected Cytoskeletal Changes and Antiproliferative Effects
Question: In my A431 carcinoma cell line, 3-aminobenzamide is causing a dramatic change in cell morphology, including the formation of dendritic-like protrusions, and it's inhibiting cell growth. Is this a known effect?
Answer: Yes, this is a documented off-target effect of 3-aminobenzamide in specific cell lines, such as the A431 human carcinoma cell line.[4] These findings suggest that in certain cellular contexts, the cytoskeleton may be a major target of 3-AB, leading to both morphological changes and antiproliferative outcomes.[4]
Causality Explained: The precise molecular mechanism by which 3-AB affects the cytoskeleton is not fully elucidated but is thought to be independent of its PARP inhibitory activity. These changes are significant as they suggest a potential for 3-AB to induce a differentiative-like state in some epithelial cells.[4] The antiproliferative effect in this context is reversible and has been associated with cytostatic rather than cytotoxic outcomes.[4]
Troubleshooting Protocol:
-
Immunocytochemistry: To investigate these morphological changes further, perform immunocytochemistry using antibodies against key cytoskeletal proteins like tubulin and actin. This will help to visualize the reorganization of the cytoskeleton in response to 3-AB treatment.
-
Cell Line Comparison: Test the effects of 3-AB on a panel of different cell lines to determine if the observed cytoskeletal effects are specific to your cell type or a more general phenomenon.
-
Dose-Response Analysis: Characterize the concentration-dependence of these morphological changes and correlate them with the antiproliferative effects.
-
Functional Assays: To understand the functional consequences of these cytoskeletal changes, you could perform cell migration or invasion assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action of 3-aminobenzamide?
A1: 3-Aminobenzamide is a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[5] It functions by mimicking the nicotinamide moiety of NAD+, the substrate for PARP. By binding to the catalytic domain of PARP, 3-AB prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins to sites of single-strand DNA breaks.
Q2: Are there any other known off-target effects of 3-aminobenzamide?
A2: Besides the effects on angiogenesis, cell cycle, and the cytoskeleton mentioned above, an older study from 1998 suggested that 3-aminobenzamide could indirectly inhibit Protein Kinase C (PKC) in the U-937 cell line.[6] However, this effect was not observed with the isolated enzyme, suggesting an indirect cellular mechanism.[6] It is important to note that the off-target profile of 3-AB has not been as extensively characterized as that of newer, more clinically advanced PARP inhibitors. Therefore, it is always prudent to include appropriate controls in your experiments to validate that the observed effects are due to PARP inhibition.
Q3: How can I be sure that the effects I am seeing are due to PARP inhibition and not an off-target effect?
A3: This is a critical question in pharmacological studies. Here is a multi-pronged approach to deconvolve on-target from off-target effects:
-
Use a Structurally Unrelated PARP Inhibitor: If a different class of PARP inhibitor produces the same phenotype, it strengthens the argument for an on-target effect.
-
Employ Genetic Validation: As mentioned earlier, using PARP1/2 knockout or knockdown cells is the most definitive way to attribute a phenotype to the loss of PARP activity.
-
Perform a "Rescue" Experiment: If possible, you can try to rescue the phenotype by expressing a 3-AB-resistant mutant of PARP in your cells.
-
Direct Measurement of PARP Activity: Always confirm that your dose of 3-AB is effectively inhibiting PARP activity in your system using assays that measure PAR levels (e.g., Western blot with an anti-PAR antibody) or NAD+ consumption.
Q4: What are the best practices for preparing and using 3-aminobenzamide in cell culture?
A4:
-
Solubility: 3-Aminobenzamide is soluble in water (≥23.45 mg/mL), ethanol (≥48.1 mg/mL), and DMSO (≥7.35 mg/mL).[7][8] For cell culture, it is common to prepare a concentrated stock solution in DMSO.
-
Storage: Store the solid compound at -20°C. Aliquot your stock solution to avoid repeated freeze-thaw cycles and store at -20°C. It is recommended to prepare fresh working solutions for each experiment.[7]
-
Vehicle Control: Always include a vehicle control in your experiments (e.g., DMSO at the same final concentration as your 3-AB treated samples) to account for any effects of the solvent. The final DMSO concentration should typically be kept below 0.1% to minimize solvent-induced artifacts.[7]
Data Summary Table
| Effect Type | Target/Process | Concentration Range | Observed Cellular Outcome | Reference(s) |
| On-Target | PARP Inhibition | IC50 ~50 nM (in CHO cells) | Inhibition of DNA repair, potentiation of DNA damaging agents | [5][7][8] |
| Off-Target | Angiogenesis | ~50 µM | Stimulation of tubulogenesis, inhibition of chemoinvasion | [1] |
| Off-Target | Angiogenesis | 1-5 mM | Anti-angiogenic effects | [1] |
| Off-Target | Cell Cycle (post-irradiation) | 4 mM | Suppression of G1 arrest, enhancement of G2 arrest | [2][3] |
| Off-Target | Cytoskeleton (in A431 cells) | Not specified | Antiproliferative effects, morphological changes (dendritic protrusions) | [4] |
| Off-Target | Protein Kinase C (in U-937 cells) | Not specified | Indirect inhibition | [6] |
Visualizations
Signaling Pathway: PARP Activation and Inhibition by 3-Aminobenzamide
Caption: PARP1 activation at DNA single-strand breaks and its competitive inhibition by 3-aminobenzamide.
Experimental Workflow: Deconvoluting On-Target vs. Off-Target Effects
Caption: A workflow for validating whether an observed cellular phenotype is an on-target or off-target effect.
Troubleshooting Decision Tree dot
Sources
- 1. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative activity of 3-aminobenzamide in A431 carcinoma cells is associated with a target effect on cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempaign.net [chempaign.net]
- 6. 3-Aminobenzamide inhibition of protein kinase C at a cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempaign.net [chempaign.net]
- 8. chempaign.net [chempaign.net]
Technical Support Center: Minimizing Cytotoxicity of 3-amino-N-(2,3-dimethylphenyl)benzamide in Cell Culture
Last Updated: 2026-01-08
Introduction: Navigating the Challenges of Novel Compound Cytotoxicity
Welcome to the technical support guide for managing the in vitro cytotoxicity of 3-amino-N-(2,3-dimethylphenyl)benzamide. As a substituted benzamide, this compound belongs to a class of molecules with diverse biological activities, often explored in drug discovery for their potential as enzyme inhibitors (e.g., PARPs, HDACs).[1] However, like many novel small molecules, unexpected cytotoxicity in cell culture can be a significant hurdle, confounding experimental results and hindering progress.
Publicly available data on the specific cytotoxic profile of this compound is limited. Therefore, this guide is built upon established principles of in vitro toxicology and pharmacology for related chemical structures, particularly aromatic amines and benzamide derivatives.[2][3] Our goal is to provide you with a robust framework for troubleshooting, allowing you to distinguish between compound-specific, target-mediated cytotoxicity and experimental artifacts.
This resource is structured to help you diagnose the root cause of unexpected cell death, optimize your experimental conditions, and confidently interpret your results.
Part 1: CORE DIRECTIVE - A Problem-Oriented Approach
This guide is designed to be an interactive troubleshooting tool. Instead of a rigid, linear protocol, we will address the most common problems researchers face when working with compounds like this compound. We will begin with Frequently Asked Questions for rapid issue identification, followed by in-depth troubleshooting guides and detailed experimental protocols.
Part 2: SCIENTIFIC INTEGRITY & LOGIC - Understanding the "Why"
Frequently Asked Questions (FAQs)
Q1: My cells are dying at lower-than-expected concentrations of this compound. What are the most likely initial causes?
A1: High preliminary cytotoxicity can often be traced to one of three main areas:
-
Solubility and Precipitation: The compound may be precipitating out of your culture medium.[4] This is a common issue with hydrophobic molecules when transitioning from a DMSO stock to an aqueous environment.[5] Precipitates can cause physical stress to cells, leading to cell death that is independent of the compound's pharmacological activity.[6]
-
Solvent Toxicity: The final concentration of your solvent (typically DMSO) may be too high for your specific cell line.[7] While many robust cell lines tolerate DMSO up to 0.5%, more sensitive or primary cells can experience toxicity at much lower concentrations.[8][9]
-
Aggressive Treatment Conditions: The incubation time may be too long, or the initial cell seeding density too low.[10] Healthy, sub-confluent cells in their growth phase are essential for reliable cytotoxicity data.[10]
Q2: Could the chemical structure of this compound itself suggest a reason for general cytotoxicity?
A2: Yes, the structure provides clues. The presence of an aromatic amine is significant. Aromatic amines can be processed by cellular enzymes (like cytochrome P450s) into reactive metabolites.[2] These reactive species can bind to proteins and DNA, leading to oxidative stress and cell death. This is a well-documented mechanism of toxicity for many compounds.[2]
Q3: How do I know if the cell death I'm seeing is apoptosis or necrosis? And why does it matter?
A3: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of action.[11][12]
-
Apoptosis is a controlled process often associated with targeted drug action (e.g., caspase activation).[13] It is characterized by cell shrinkage and membrane blebbing.[12]
-
Necrosis is typically a result of acute cellular injury, such as membrane damage from compound precipitates or high solvent concentrations.[13] It involves cell swelling and rupture.[14] Distinguishing between them helps determine if you are observing a specific pharmacological effect or a non-specific toxic insult.[15] You can use assays like Annexin V/PI staining to differentiate the two.
Q4: Can serum in the culture media affect the compound's activity?
A4: Absolutely. Many small molecules bind to proteins in fetal bovine serum (FBS), primarily albumin.[16][17] This binding can sequester the compound, reducing the "free" concentration available to interact with the cells.[18][19] If you observe lower-than-expected potency, and your compound is highly protein-bound, the serum concentration could be a key factor. Conversely, in low-serum conditions, the free concentration of the compound will be higher, potentially increasing cytotoxicity.[20]
Troubleshooting Guide: A Deeper Dive
If your dose-response curves are inconsistent between experiments, it often points to issues with compound handling and solubility.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Compound Precipitation | The compound is not fully soluble in the final assay medium, leading to inconsistent dosing.[4] | 1. Visual Inspection: Before adding to cells, inspect the diluted compound in media under a microscope for precipitates. 2. Optimize Dilution: Add the DMSO stock directly to the final volume of media with vigorous mixing, rather than making an intermediate aqueous dilution.[4][21] 3. Reduce Final Concentration: If precipitation is observed at high concentrations, these should be excluded from the analysis as they are not physiologically relevant. |
| Inconsistent Stock Solution | The compound may not be fully dissolved in the initial DMSO stock, or has precipitated during storage. | 1. Proper Dissolution: Ensure the compound is completely dissolved in 100% DMSO. Gentle warming (37°C) or sonication can help.[22] 2. Storage: Aliquot stock solutions into single-use tubes to avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution.[23] |
| Edge Effects in Assay Plates | Wells on the edge of a 96-well plate are prone to evaporation, concentrating the compound and affecting cell growth. | 1. Plate Layout: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 2. Consistent Handling: Ensure uniform cell seeding and reagent addition across the plate. |
This scenario suggests potential off-target effects or assay interference.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Metabolic Activation | The cell line used may have high levels of metabolic enzymes (e.g., cytochrome P450s) that convert the compound into a toxic metabolite.[2] | 1. Cell Line Comparison: Test the compound in a panel of cell lines with known differences in metabolic enzyme expression. 2. Inhibitor Co-treatment: Use known inhibitors of common metabolic enzymes to see if cytotoxicity is reduced. |
| Assay Interference | The compound may be directly interfering with the chemistry of your viability assay (e.g., reducing the MTS/MTT reagent).[6] | 1. Run a Cell-Free Control: Incubate the compound with your assay reagents in cell-free media. A change in signal indicates direct interference. 2. Use an Orthogonal Assay: Confirm results using a different type of assay that measures a different endpoint (e.g., if you used a metabolic assay like MTS, confirm with a membrane integrity assay like LDH release). |
| Off-Target Effects | The compound may be hitting unintended biological targets, a common occurrence in drug discovery. | 1. Target Engagement Assay: Confirm that the compound is engaging its intended target at the concentrations where cytotoxicity is observed. 2. Rescue Experiment: If the target and pathway are known, try to "rescue" the cells by adding a downstream component of the pathway.[6] |
Part 3: VISUALIZATION & FORMATTING
Diagrams and Workflows
This workflow provides a logical decision tree for diagnosing the root cause of cytotoxicity.
Caption: A decision tree for troubleshooting high cytotoxicity.
This diagram illustrates a hypothetical pathway for how a compound like this compound could become cytotoxic.
Caption: Hypothetical metabolic activation of an aromatic amine.
Key Experimental Protocols
Objective: To identify the highest concentration of DMSO your cell line can tolerate without significant loss of viability. This is a critical control for all subsequent experiments.[8]
Materials:
-
Your cell line of interest
-
Complete culture medium
-
96-well clear-bottom tissue culture plates
-
Sterile 100% DMSO
-
Cell viability assay reagent (e.g., MTS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at your standard density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: In complete culture medium, prepare a 2x concentrated serial dilution of DMSO. A typical range would be from 2% down to 0.015% (this will result in a final concentration of 1% to 0.0075%). Also prepare a "media only" control.
-
Treatment: Carefully remove half of the media from each well of the cell plate. Add an equal volume of the 2x DMSO dilutions to the appropriate wells. This brings the final volume back to the original and achieves the 1x target DMSO concentrations.
-
Incubation: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using an MTS assay or a similar method.[24][25]
-
Analysis: Calculate the percent viability relative to the untreated control cells. The highest DMSO concentration that results in ≥90% viability is generally considered safe for use as a vehicle control.
Objective: To quantify cell metabolic activity as an indicator of viability after treatment with this compound.
Materials:
-
Treated cells in a 96-well plate
-
MTS reagent solution (often combined with an electron coupling reagent like PES)[26]
-
Plate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Preparation: Ensure the 96-well plate containing your cells (treated with the compound and controls) is at the end of its incubation period.
-
Reagent Addition: Add 20 µL of the MTS solution directly to each 100 µL well.[24][25] This includes your experimental wells, vehicle control wells, and media-only blank wells.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[26] The incubation time should be optimized for your cell line to give a robust signal without reaching saturation.
-
Measurement: Gently shake the plate for a few seconds to ensure uniform color distribution. Measure the absorbance at 490 nm.
-
Data Analysis: a. Subtract the average absorbance of the media-only blank wells from all other wells.[10] b. Calculate the percent viability for each treated well using the formula: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.[27] c. Plot the percent viability against the compound concentration (on a log scale) to generate a dose-response curve and calculate the IC50 value.
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if the observed cytotoxicity is due to apoptosis.[28]
Materials:
-
Cell lysates from treated and control cells
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)[29]
-
Assay buffer
-
Fluorometer or fluorescent plate reader (Excitation ~380 nm, Emission ~440 nm)[30]
Procedure:
-
Induce Apoptosis: Treat cells with this compound at various concentrations and for desired time points. Include an untreated control and a positive control (e.g., staurosporine).
-
Prepare Cell Lysates: After treatment, harvest the cells and prepare cell lysates according to a standard protocol, typically involving a specific lysis buffer and incubation on ice.[30][31]
-
Set up Reaction: In a 96-well black plate, add a sample of each cell lysate.
-
Add Substrate: Prepare a reaction mix containing the assay buffer and the caspase-3 substrate (Ac-DEVD-AMC). Add this mix to each well containing cell lysate.[28][29]
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[30]
-
Measure Fluorescence: Read the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.[32]
-
Data Analysis: An increase in fluorescence in the treated samples compared to the untreated control indicates the activation of caspase-3 and suggests an apoptotic mechanism of cell death.
References
A complete list of all sources cited within this document, including titles, sources, and verifiable URLs, is provided below.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information.
- Cechova, K., et al. (2025, April 7). Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes. Cryogenics 2025.
- MTS Tetrazolium Assay Protocol - Creative Bioarray. (n.d.). Creative Bioarray.
- Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia.
- Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - NIH. (n.d.). National Institutes of Health.
- Caspases activity assay procedures - ScienceDirect. (n.d.). ScienceDirect.
- How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. (n.d.). Hillgene Biopharma.
- Caspase Activity Assay - Creative Bioarray. (n.d.). Creative Bioarray.
- Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed. (2013, June 1). PubMed.
- What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026, January 5). Elabscience.
- Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10). ResearchGate.
- Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. (2025, June 8). Bitesize Bio.
- Caspase Protocols in Mice - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health.
- DMSO usage in cell culture - LifeTein. (2023, February 1). LifeTein.
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... - ResearchGate. (n.d.). ResearchGate.
- Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - JoVE. (2023, March 24). JoVE.
- How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial - AIP Publishing. (2020, June 30). AIP Publishing.
- Effects of protein binding on in vitro toxicity. The toxicity of... - ResearchGate. (n.d.). ResearchGate.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Technology Networks.
- Cell Necrosis Vs. Apoptosis: Differences Between Cell Deaths - Akadeum Life Sciences. (2024, July 23). Akadeum Life Sciences.
- How do you dissolve chemicals in the culture medium? - ResearchGate. (2022, January 4). ResearchGate.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (2025, August 5). ResearchGate.
- Distinguishing between apoptosis and necrosis using a capacitance sensor. (n.d.). Vrije Universiteit Amsterdam.
- Effect of blood protein concentrations on drug-dosing regimes: practical guidance - PMC. (2013, March 18). National Institutes of Health.
- Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28). ResearchGate.
- Video: Factors Affecting Protein-Drug Binding: Patient-Related Factors - JoVE. (2025, February 12). JoVE.
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. (2019, December 17). National Institutes of Health.
- The clinical relevance of plasma protein binding changes - PubMed. (n.d.). PubMed.
- Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications - International Journal of Pharmaceutical Sciences. (2024, August 18). International Journal of Pharmaceutical Sciences.
- Benzamide potentiation of the cytotoxicity of bifunctional galactitol [correction of galacticol] in resistant P388 leukemia correlates with inhibition of DNA ligase II - PubMed. (n.d.). PubMed.
- Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - MDPI. (2020, April 4). MDPI.
- Lecture 18: In vitro Cytotoxicity Analysis - YouTube. (2025, February 24). YouTube.
- Enhancement of cyclophosphamide cytotoxicity in vivo by the benzamide analogue pyrazinamide - PMC - NIH. (n.d.). National Institutes of Health.
- Overcoming a Cytotoxicity Failure-Lise Vanderkelen - YouTube. (2022, May 16). YouTube.
Sources
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- 3. Benzamide potentiation of the cytotoxicity of bifunctional galactitol [correction of galacticol] in resistant P388 leukemia correlates with inhibition of DNA ligase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. lifetein.com [lifetein.com]
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- 11. Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. What is the difference between necrosis and apoptosis? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
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- 24. broadpharm.com [broadpharm.com]
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- 32. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Benzamide-Based PARP Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of resistance to benzamide-based Poly (ADP-ribose) Polymerase (PARP) inhibitors. This guide is designed to provide you, our fellow researchers, with actionable insights and robust protocols to identify, understand, and overcome resistance in your preclinical and translational research.
Frequently Asked Questions (FAQs): Understanding the "Why" of Resistance
This section addresses the fundamental mechanisms that drive resistance to PARP inhibitors (PARPis).
Q1: What is the primary mechanism of action for PARP inhibitors and how does it lead to cancer cell death?
A1: PARP inhibitors primarily work through a mechanism called "synthetic lethality".[1][2] In cancers with defects in the Homologous Recombination (HR) pathway for DNA repair (often due to mutations in genes like BRCA1 or BRCA2), PARP inhibitors trap the PARP1 enzyme on DNA at sites of single-strand breaks.[3][4] This trapping prevents the repair of these breaks, leading to the collapse of replication forks during DNA replication and the formation of double-strand breaks.[5] In HR-deficient cells, these double-strand breaks cannot be repaired efficiently, leading to genomic instability and ultimately, cell death.[1][6]
Q2: My PARPi-sensitive cell line has developed resistance. What are the most common biological mechanisms I should investigate?
A2: Acquired resistance to PARP inhibitors is a significant challenge.[1][7] The most common mechanisms can be broadly categorized as follows:
-
Restoration of Homologous Recombination (HR) Repair: This is a predominant reason for PARPi resistance.[8][9] It can occur through secondary or "reversion" mutations in BRCA1/2 that restore the protein's function.[5]
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which act as pumps to actively remove the PARP inhibitor from the cell, reducing its intracellular concentration.[9][10][11]
-
Alterations in the PARP1 Protein: Mutations in the PARP1 gene itself can prevent the inhibitor from binding or reduce the "trapping" of PARP1 on the DNA, which is a key part of its cytotoxic effect.[3][4][12]
-
Protection of DNA Replication Forks: Cells can develop mechanisms to stabilize and protect stalled replication forks, preventing the formation of lethal double-strand breaks even in the presence of a PARP inhibitor.[1][8]
-
Changes in DNA Repair Pathway Choice: Cells can shift the balance of DNA repair, for example, by suppressing non-homologous end joining (NHEJ), which can partially rescue HR defects.[2]
Q3: Can resistance be caused by something other than a genetic mutation?
A3: Yes, epigenetic modifications can also play a role. For instance, if a BRCA1 gene was initially silenced by promoter methylation (leading to HR deficiency and PARPi sensitivity), demethylation can restore BRCA1 expression and lead to resistance.[13][14]
Troubleshooting Guide: From Problem to Protocol
This section provides a problem-oriented approach to guide your experimental strategy when encountering PARPi resistance.
Problem 1: My previously sensitive, HR-deficient cell line now shows resistance to a benzamide-based PARPi. How do I determine the mechanism?
Logical Workflow for Investigating Acquired Resistance
This workflow provides a step-by-step approach to diagnosing the cause of resistance.
Caption: Workflow for diagnosing PARPi resistance.
Problem 2: I suspect drug efflux is the cause of resistance. How can I confirm this and what are my options?
Answer:
Increased drug efflux, often mediated by the P-glycoprotein (P-gp/MDR1) transporter, is a common mechanism of resistance.[9][15]
-
Confirmation: The most direct way to test this is to repeat your cell viability assay with the PARP inhibitor in the presence and absence of a P-gp inhibitor, such as tariquidar or verapamil.[15][16] A significant re-sensitization to the PARP inhibitor in the presence of the P-gp inhibitor strongly suggests that drug efflux is the mechanism of resistance.
-
Experimental Protocol: See "Protocol 2: P-glycoprotein (P-gp) Mediated Drug Efflux Assay" below.
-
Overcoming Strategies:
-
Combination Therapy: In a preclinical setting, you can use P-gp inhibitors to restore PARPi activity.
-
Next-Generation PARPis: Some newer PARP inhibitors are designed to be poor substrates for P-gp, which could be an alternative therapeutic strategy.[17]
-
Problem 3: My combination therapy of a PARP inhibitor with another agent is not showing the expected synergy. What should I consider?
Answer:
The success of combination therapies depends on the specific mechanism of resistance and the interplay between the pathways targeted.[18][19]
-
Rationale Check: Ensure the combination strategy is sound. For example, if resistance is due to HR restoration, combining the PARPi with an agent that re-induces an "HR-deficient" state, like a PI3K or MEK inhibitor, is a rational approach.[18] Combining a PARPi with an ATR or WEE1 inhibitor can be effective against resistance caused by replication fork stabilization.[13][19][20]
-
Dosing and Scheduling: The concentration and timing of drug administration are critical. A PARP inhibitor might need to be administered before, during, or after the combination agent to achieve the desired effect. A dose-matrix experiment (testing various concentrations of both drugs) is essential to identify synergistic, additive, or antagonistic interactions.
-
Off-Target Effects: Consider whether the combination agent is causing unexpected cellular responses, such as upregulating pro-survival pathways or even enhancing drug efflux.
Common Combination Strategies to Overcome Resistance
| Resistance Mechanism | Rational Combination Strategy | Example Agents |
| HR Restoration | Inhibit alternative DNA repair pathways or re-establish "BRCAness" | ATR inhibitors, WEE1 inhibitors, PI3K/MEK inhibitors[18][19] |
| Replication Fork Stabilization | Further destabilize replication forks | ATR inhibitors, CHK1 inhibitors[19][21] |
| Upregulated Survival Pathways | Inhibit pro-survival signaling | PI3K/Akt/mTOR inhibitors |
| Immune Evasion | Enhance anti-tumor immunity | Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1)[19] |
Experimental Protocols
Protocol 1: Western Blot for Assessing PARP Activity (PARylation Assay)
This assay indirectly measures the catalytic activity of PARP enzymes by detecting the levels of poly(ADP-ribose) (PAR) chains on proteins.
-
Objective: To determine if a PARP inhibitor is effectively inhibiting PARP enzymatic activity in cells.
-
Principle: In response to DNA damage, PARP enzymes synthesize PAR chains. Effective PARP inhibitors block this synthesis. This protocol uses a DNA-damaging agent (e.g., H₂O₂) to stimulate PARP activity and then measures the level of PARylation with and without the inhibitor.
-
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with your benzamide-based PARP inhibitor at the desired concentration for 1-2 hours.
-
Induce DNA Damage: Add a DNA-damaging agent like H₂O₂ (e.g., 1 mM) for 10 minutes to stimulate PARP activity. Include a "no damage" control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against PAR (poly(ADP-ribose)) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the blot for a loading control (e.g., GAPDH or β-actin).
-
-
-
Expected Results: The DNA damage-treated sample (without inhibitor) should show a strong PAR signal (a smear of high molecular weight bands). The sample pre-treated with an effective PARP inhibitor should show a significant reduction in this PAR signal, similar to the "no damage" control. If the inhibitor is ineffective (due to resistance), the PAR signal will remain high despite treatment.
Protocol 2: P-glycoprotein (P-gp) Mediated Drug Efflux Assay
This assay uses a fluorescent substrate of P-gp (like Rhodamine 123) to measure its activity.
-
Objective: To determine if increased drug efflux via P-gp is a mechanism of resistance in your cells.
-
Principle: Rhodamine 123 is a fluorescent dye that is actively transported out of cells by P-gp. High P-gp activity results in low intracellular fluorescence. Inhibiting P-gp will cause the dye to accumulate, increasing the fluorescence.
-
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol red-free medium) at a concentration of 1x10⁶ cells/mL.
-
Treatment Groups: Prepare the following cell suspensions:
-
Cells only (negative control)
-
Cells + Rhodamine 123
-
Cells + P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes, then add Rhodamine 123.
-
-
Dye Loading: Add Rhodamine 123 to the appropriate tubes (final concentration ~1 µM) and incubate at 37°C for 30-60 minutes.
-
Analysis:
-
Wash cells with cold PBS to remove extracellular dye.
-
Resuspend cells in fresh cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer (e.g., FITC channel).
-
-
-
Expected Results:
-
Sensitive (low P-gp) cells: Will show high Rhodamine 123 fluorescence.
-
Resistant (high P-gp) cells: Will show low Rhodamine 123 fluorescence.
-
Resistant cells + P-gp inhibitor: Will show a significant increase in fluorescence compared to resistant cells without the inhibitor, ideally approaching the levels of the sensitive cells.
-
Signaling and Resistance Pathways
Sources
- 1. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. oncology-central.com [oncology-central.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
Technical Support Center: Purification of 3-amino-N-(2,3-dimethylphenyl)benzamide
Welcome to the technical support guide for the purification of 3-amino-N-(2,3-dimethylphenyl)benzamide (CAS No. 102630-86-4).[1] This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven guidance in a troubleshooting-focused, question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and overcome challenges during the purification process.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 102630-86-4 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| Predicted Solubility | Poorly soluble in water; sparingly soluble in polar protic solvents (e.g., ethanol, methanol); soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile). | Extrapolated from[2] |
Frequently Asked Questions & Troubleshooting Guide
Q1: My crude product is a discolored solid. What are the likely impurities and how should I begin my purification?
Answer: Discoloration in the crude product typically arises from unreacted starting materials, by-products from the synthetic route, or degradation products. Common impurities from a standard amide coupling reaction could include residual 3-aminobenzoic acid, 2,3-dimethylaniline, or coupling reagents.
Your first step should always be a preliminary analysis using Thin-Layer Chromatography (TLC). TLC will provide critical information about your crude sample:
-
Purity Assessment: The number of spots will indicate the number of components.
-
Impurity Polarity: The relative positions of the spots (Rf values) will tell you if the impurities are more or less polar than your desired product.
-
Solvent System Selection: It is the primary tool for developing an effective solvent system for column chromatography.
A good starting solvent system for TLC analysis of this moderately polar benzamide derivative would be a mixture of a nonpolar solvent and a slightly more polar one, such as Hexane:Ethyl Acetate (e.g., in a 7:3 or 1:1 ratio).
Q2: Recrystallization seems like the simplest method. How do I perform it effectively for this specific compound?
Answer: Recrystallization is an excellent and highly recommended first-line purification technique for solids, provided a suitable solvent can be found. The key is to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Based on the predicted solubility profile, ethanol or an ethanol/water mixture is a promising system.[2]
Protocol 1: Cooling Recrystallization from Ethanol
-
Dissolution: Place your crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and begin heating the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding small aliquots of hot ethanol until the compound just fully dissolves, creating a saturated solution at the boiling point of the solvent. Adding excess solvent will reduce your final yield.
-
Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[3] Subsequently, you can place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under a vacuum to remove all residual solvent.
Q3: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the solvent or when the saturated solution's temperature is above the compound's melting point. It can also be caused by the presence of significant impurities that depress the melting point.
Here are proven troubleshooting strategies:[3]
-
Increase Solvent Volume: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil fully redissolves, then add more solvent (10-20% more) to decrease the saturation point.
-
Lower the Solution Temperature: Try a solvent with a lower boiling point. If you are using ethanol, you could try methanol.
-
Change the Solvent System: Switch to a two-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like acetone or ethyl acetate) and then slowly add a poor solvent (like hexane or water) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
Q4: Recrystallization failed to remove a key impurity. What is a more robust purification method?
Answer: When recrystallization is insufficient, silica gel column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (solvent system). A patent for a related amino-aryl-benzamide compound notes the use of silica gel chromatography for purification.[4]
Workflow for Column Chromatography Purification
Caption: Workflow for silica gel column chromatography.
Step-by-Step Protocol:
-
Solvent Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane) and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
-
Elution and Collection: Begin running the solvent system through the column, collecting the eluent in a series of fractions (e.g., in test tubes). You may need to gradually increase the polarity of the mobile phase (a "gradient elution") to elute your compound.
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
Q5: My compound has a basic amino group. Can I use an acid-base extraction for purification?
Answer: Absolutely. Acid-base extraction is a powerful and often overlooked technique that can be highly effective for separating basic or acidic compounds from neutral impurities. The basic amino group on your molecule is the chemical handle that makes this possible.
The strategy is to protonate the basic amine with a dilute acid, making it ionic and thus soluble in the aqueous phase. Neutral organic impurities will remain in the organic phase and can be separated.
Acid-Base Extraction Workflow
Sources
- 1. 102630-86-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting PARP Trapping Assays
Welcome to the technical support center for PARP trapping assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful assays. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the mechanistic principles of PARP biology and inhibitor action.
Understanding the Core Principle: PARP Trapping
Before delving into troubleshooting, it's crucial to grasp the central mechanism of a PARP trapping assay. Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response (DDR).[1] Upon detecting a DNA single-strand break, PARP1 binds to the damaged site. This binding activates the enzyme to use NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself (auto-PARylation) and other nuclear proteins.[1][2] This auto-PARylation introduces a strong negative charge, causing PARP1 to dissociate from the DNA, allowing downstream repair factors to access the site.[1][3]
Certain PARP inhibitors (PARPi) not only block the catalytic activity of PARP but also "trap" the enzyme onto the DNA.[3] This trapping converts the PARP enzyme into a cytotoxic DNA lesion, which can obstruct DNA replication and transcription, leading to the formation of double-strand breaks and ultimately cell death, especially in cancer cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations).[3][4][5] The trapping efficiency of a PARPi often correlates more strongly with its cytotoxic potential than its enzymatic inhibition alone.[1][4]
Visualizing the Mechanism: PARP Action and Trapping
To clarify this process, the following diagram illustrates the normal function of PARP1 and how inhibitors induce trapping.
Caption: Mechanism of PARP1 action and trapping by a PARP inhibitor.
Frequently Asked Questions (FAQs)
Here we address some of the common conceptual and practical questions regarding PARP trapping assays.
Q1: What is the fundamental difference between a PARP enzymatic assay and a PARP trapping assay?
A1: A PARP enzymatic assay measures the catalytic activity of the PARP enzyme, typically by quantifying the amount of PAR produced or NAD+ consumed. In contrast, a PARP trapping assay directly measures the ability of an inhibitor to stabilize the complex of PARP on a DNA substrate.[1] While related, these are distinct mechanisms. An inhibitor can be a potent enzymatic inhibitor but a weak trapper, and vice-versa.[1]
Q2: Why is PARP trapping considered a more clinically relevant mechanism of action for some PARP inhibitors?
A2: The clinical efficacy of several PARP inhibitors correlates better with their trapping potential than their ability to inhibit PARP's catalytic activity.[1] The trapped PARP-DNA complex is a potent cytotoxic lesion that stalls replication forks, leading to double-strand breaks.[3][6] This mechanism is particularly effective in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, creating a synthetic lethal interaction.[7]
Q3: Which PARP enzymes are relevant for trapping assays?
A3: While there are 17 members in the PARP family, PARP1 and PARP2 are the primary targets of clinically approved PARP inhibitors and are the most relevant for trapping assays.[1][8] PARP1 is the most abundant and is responsible for the majority of PAR synthesis in response to DNA damage.[9]
Q4: What are the common formats for PARP trapping assays?
A4: Common formats include:
-
Biochemical assays: These often use fluorescence polarization (FP) where a fluorescently labeled DNA oligonucleotide is used.[2][10] Binding of the large PARP enzyme to this small probe slows its rotation, increasing the FP signal.[1][11] Trapping inhibitors prevent the dissociation of PARP, thus maintaining a high FP signal.[1][11]
-
Cell-based assays: These typically involve cellular fractionation to isolate chromatin-bound proteins.[12][13] The amount of PARP1 retained in the chromatin fraction after treatment with a PARP inhibitor (often in combination with a DNA-damaging agent) is then quantified by Western blotting or immunofluorescence.[12][14]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered in PARP trapping assays.
Biochemical Assays (e.g., Fluorescence Polarization)
| Problem | Potential Causes | Recommended Solutions |
| High Background Signal | 1. Compound Interference: The test compound itself is fluorescent. 2. Contaminated Reagents: Buffers, enzyme, or DNA probe may be contaminated. 3. Sub-optimal Reagent Concentrations: Incorrect concentrations of enzyme or DNA probe.[4] | 1. Run a control well with the compound alone to measure its intrinsic fluorescence and subtract this from the experimental wells. 2. Prepare fresh reagents and use high-purity water. 3. Titrate the PARP enzyme and fluorescent DNA probe to determine optimal concentrations that give a good signal-to-background ratio.[2] |
| Low Signal or Small Assay Window | 1. Inactive Enzyme: The PARP enzyme may have lost activity due to improper storage or handling. 2. Insufficient NAD+: The concentration of NAD+ may be too low to promote efficient PARylation and subsequent dissociation in the control wells. 3. Incorrect Filter Sets: The fluorescence reader may not be using the appropriate excitation and emission wavelengths for the fluorophore. | 1. Verify enzyme activity using a separate enzymatic assay. Always store enzymes at the recommended temperature and aliquot to avoid multiple freeze-thaw cycles. 2. Optimize the NAD+ concentration. Ensure it is sufficient to allow for maximal PARylation in the "no inhibitor" control. 3. Consult the assay kit's manual or the fluorophore's specifications for the correct wavelength settings. |
| Inconsistent EC50/IC50 Values | 1. Variability in Reagent Lots: Different batches of PARP enzyme can have varying activity.[4] 2. Assay Conditions: Minor fluctuations in incubation time, temperature, or buffer pH can impact results.[4] 3. DMSO Concentration: High or variable concentrations of DMSO (used to dissolve inhibitors) can affect enzyme activity.[4] 4. Pipetting Errors: Inaccurate pipetting, especially during serial dilutions of the inhibitor, is a major source of variability.[4] | 1. Perform lot-to-lot validation of critical reagents like the PARP enzyme.[2] 2. Strictly control all assay parameters. Use a calibrated incubator and freshly prepared buffers. 3. Keep the final DMSO concentration constant and low (ideally ≤1%) across all wells. 4. Use calibrated pipettes and practice good pipetting technique. Prepare a fresh dilution series for each experiment. |
Cell-Based Assays (e.g., Chromatin Fractionation & Western Blot)
| Problem | Potential Causes | Recommended Solutions |
| No or Weak PARP1 Signal in Chromatin Fraction | 1. Insufficient DNA Damage: The dose or duration of the DNA-damaging agent (e.g., MMS, H2O2) may be inadequate to induce detectable PARP1 recruitment.[12] 2. Suboptimal Inhibitor Concentration/Incubation: The inhibitor concentration might be too low or the incubation time too short to effectively trap PARP1.[12] 3. Inefficient Cellular Fractionation: The protocol may not be effectively separating the chromatin from other cellular components.[12] 4. Poor Antibody Performance: The primary antibody against PARP1 may be of low quality or used at a suboptimal dilution.[12] | 1. Perform a dose-response and time-course experiment with the DNA-damaging agent to find the optimal conditions for inducing PARP1 recruitment. 2. Titrate the PARP inhibitor to determine the effective concentration range for trapping. 3. Use a validated subcellular fractionation kit and ensure all steps are performed correctly, often on ice to minimize protein degradation.[13] A crucial step is to include the inhibitor throughout the fractionation process to prevent the dissociation of trapped PARP1.[12][13] 4. Validate your PARP1 antibody. Use a positive control (e.g., cells treated with a potent trapping agent) and perform an antibody titration. |
| High PARP1 Signal in Chromatin of Untreated Cells | 1. Endogenous DNA Damage: High levels of endogenous DNA damage in the cell line can lead to baseline PARP1 on the chromatin. 2. Incomplete Fractionation: Contamination of the chromatin fraction with soluble nuclear proteins. | 1. Ensure cells are healthy and not under stress from over-confluence or nutrient deprivation. 2. Optimize the lysis and wash steps of your fractionation protocol. Use a nuclear loading control (e.g., Histone H3) to verify the purity of the chromatin fraction. |
| Inconsistent Results Between Replicates | 1. Cell Density Variation: Seeding cells at different densities can affect their physiological state and response to treatment. 2. Incomplete Cell Lysis: Inefficient lysis will lead to variable protein extraction. 3. Uneven Protein Loading: Inaccurate protein quantification can lead to loading different amounts of protein onto the gel for Western blotting. | 1. Seed cells at a consistent density for all experiments and allow them to attach and normalize before treatment. 2. Ensure complete cell lysis by visual inspection under a microscope and by optimizing lysis buffer composition and incubation time. 3. Use a reliable protein quantification method (e.g., BCA assay) and normalize the protein concentration of all samples before loading.[12] Always check protein loading with a loading control like Histone H3 for the chromatin fraction. |
Experimental Protocols and Workflows
Protocol: Cell-Based PARP Trapping by Chromatin Fractionation
This protocol outlines a general workflow for assessing PARP trapping in cultured cells.
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS) at a predetermined density in 10 cm dishes or 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with the desired concentrations of your PARP inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
-
Add a DNA-damaging agent (e.g., 0.01% Methyl methanesulfonate - MMS) and co-incubate for the desired time (e.g., 30-60 minutes).
-
-
Cell Harvest:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS containing the PARP inhibitor to prevent dissociation of the trapped complex.
-
Pellet cells by centrifugation at 4°C.
-
-
Chromatin Fractionation:
-
Perform subcellular fractionation using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit for Cultured Cells) according to the manufacturer's instructions.[13] Crucially, add the PARP inhibitor to all lysis and wash buffers.
-
Isolate the chromatin-bound protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the chromatin fractions using a BCA assay.[12]
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Probe for a loading control, such as Histone H3, to ensure equal loading of the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities for PARP1 and Histone H3 using densitometry software (e.g., ImageJ).[6]
-
Normalize the PARP1 signal to the Histone H3 signal for each sample.
-
Compare the normalized PARP1 signal in treated samples to the vehicle control to determine the extent of trapping.
-
Troubleshooting Workflow: Cell-Based Assay
The following diagram provides a logical flow for troubleshooting weak or no signal in a cell-based PARP trapping assay.
Caption: A logical workflow for troubleshooting weak signals in cell-based assays.
References
- Design of a small molecule screening assay to detect DNA trapping of PARP1/2. (2023). AACR Journals. [Link]
- Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]
- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
- Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation. (2020).
- Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. (2012). PubMed Central. [Link]
- Setting Better Traps for PARP Inhibitors. (2022). The Scientist. [Link]
- Assessing PARP trapping dynamics in ovarian cancer using a CRISPR-engineered FRET biosensor. (2024).
- PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]
- Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (2015). AACR Journals. [Link]
- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. [Link]
- PARP trapping is governed by the PARP inhibitor dissociation rate constant. (2023). PubMed Central. [Link]
- Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. (2018). PubMed Central. [Link]
- A novel assay for PARP-DNA trapping provides insights into the mechanism of action (MoA) of clinical PARP inhibitors (PARPi). (2020).
- Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (2015). PubMed. [Link]
- Revisiting PARP2 and PARP1 trapping through quantitative live-cell imaging. (2023). Biochemical Society Transactions. [Link]
- Characterization of PARP inhibition and PARP trapping activities of the... (2024).
- 'Where is my gap': mechanisms underpinning PARP inhibitor sensitivity in cancer. (2022). Trends in Cancer. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ‘Where is my gap’: mechanisms underpinning PARP inhibitor sensitivity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. portlandpress.com [portlandpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Para-Aminobenzoic Acid (PABA) in Cell Culture Media
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers encountering issues related to the stability and degradation of para-aminobenzoic acid (PABA) in cell culture media. We address common questions, provide troubleshooting workflows for specific experimental problems, and detail the underlying chemical mechanisms to empower you to maintain experimental consistency and validity.
Frequently Asked Questions (FAQs)
Q1: What is para-aminobenzoic acid (PABA) and why is it in my cell culture medium?
Para-aminobenzoic acid, sometimes known as Vitamin Bx, is a small organic molecule that serves as a precursor for the synthesis of folic acid (Vitamin B9) in many bacteria and some eukaryotic cells.[1][2][3] In cell culture, PABA is included as a micronutrient to support the folic acid biosynthesis pathway, which is critical for the production of nucleotides (for DNA synthesis and repair) and certain amino acids.[4] While many cell lines can uptake folic acid directly from the medium, the inclusion of PABA provides a necessary building block for cells that may rely on its de novo synthesis.[4][5]
Q2: What are the primary causes of PABA degradation in cell culture media?
Contrary to the belief that PABA is inherently unstable, it is a very stable molecule on its own.[5] However, its degradation in the complex environment of cell culture media is primarily driven by two distinct mechanisms:
-
Chemical Reaction with D-Glucose: Over long-term storage, even under refrigerated conditions (2-8°C), PABA can react with the high concentration of D-glucose present in most media. This reaction forms a new compound, 4-carboxyphenyl-D-glucosamine, leading to a significant loss of active PABA.[5] In one study, chemically defined media stored at 4°C for 30 months showed PABA levels dropped to less than 20% of their initial concentration due to this reaction.[5]
-
Photosensitization and Photo-oxidation: This is the most common cause of rapid degradation. PABA degradation is not typically caused by direct light exposure but is instead catalyzed by other light-sensitive components in the medium, principally Riboflavin (Vitamin B2) .[6][7][8] When exposed to ambient laboratory light (especially wavelengths below 540 nm), riboflavin acts as a photosensitizer, absorbing light energy and generating cytotoxic reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[6][7][9] These highly reactive ROS molecules then indiscriminately degrade other media components, including PABA, tryptophan, and tyrosine.[6][8]
Q3: What are the observable signs of media degradation related to PABA?
Directly observing PABA loss requires analytical methods. However, the processes that degrade PABA also affect the entire medium, leading to several common experimental symptoms:
-
Reduced Cell Proliferation and Viability: The generation of H₂O₂ and other photoproducts is cytotoxic, leading to slower growth, lower cell counts, and reduced viability.[8][10]
-
Inconsistent Experimental Results: Assays conducted on different days or with different bottles of the same media lot may yield conflicting results. This is particularly problematic for cytotoxicity and drug sensitivity assays, where background toxicity from degraded media can mask or alter the effects of the compound being tested.[11]
-
Decreased Productivity in Bioprocesses: For professionals in drug development and manufacturing, using photo-degraded media can lead to significant consequences. Studies in CHO cell cultures have shown that using light-exposed media can decrease IgG titers by as much as 80% and reduce specific growth rates by 50-90%.[8]
-
Visible Color Change: While subtle, irradiation of media in aerated solutions can lead to discoloration as various photoproducts are formed.[12]
Q4: Why is PABA degradation a critical issue for my research?
The degradation of PABA is more than the loss of a single nutrient; it is an indicator of broader media instability that can severely compromise research outcomes. The key issues are:
-
Generation of Uncontrolled Variables: The presence of cytotoxic ROS and other degradation byproducts introduces a significant, uncontrolled variable into your experiments, making it difficult to attribute observed effects to your intended variables.[6][7]
-
Nutrient Depletion: The loss of PABA depletes a key precursor for the folate pathway, which can become a limiting factor for cellular growth and metabolism.[4]
-
Altered Cellular Signaling: Photoproducts from other degraded components, like tryptophan, can activate cellular signaling pathways (e.g., the aryl hydrocarbon receptor), leading to unintended changes in gene expression and cell behavior.[7]
Troubleshooting Guides
Scenario 1: You observe unexpectedly poor cell growth, increased cell death, or abnormal cell morphology.
This is the most common symptom of rapid, light-induced media degradation. The root cause is likely the generation of cytotoxic photoproducts like hydrogen peroxide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor cell performance.
Scenario 2: You notice a gradual decline in culture performance or product titer over several months, despite using the same lot of media.
This points towards a slower, chemical degradation process occurring during storage.
-
Primary Suspect: The reaction between PABA and D-glucose.[5] This reaction is slow but significant over long storage periods, depleting PABA from the medium.
-
Troubleshooting Steps:
-
Check Expiration Dates: Ensure you are using media well within its recommended shelf life.
-
Verify Storage Temperature: Confirm that refrigerators are maintaining a consistent 2-8°C. Do not store media near freezing compartments, as freezing can damage media components.[13][14]
-
Perform Analytical Quantification (If available): Use HPLC to measure the PABA concentration in your older media lot and compare it to a new lot. A significant decrease confirms chemical degradation. (See Protocol 2 for a reference method).
-
Contact the Manufacturer: If you suspect premature degradation, contact the media manufacturer. They may have lot-specific stability data. For long-term processes, inquire about chemically defined media formulations that separate PABA and glucose in their basal and feed components.[5]
-
Technical Deep Dive & Protocols
The Mechanisms of PABA Degradation
1. Riboflavin-Mediated Photo-oxidation
This is the most critical pathway to control in daily lab work. It is a chain reaction where riboflavin acts as the catalyst.
Caption: Riboflavin-sensitized degradation pathway.
2. PABA Reaction with D-Glucose
This reaction is a thermodynamic process that occurs during storage. The primary amine group of PABA reacts with the aldehyde group of D-glucose.[5] While slower than photo-oxidation, it is a major factor in the long-term stability of PABA in liquid media.
PABA Stability Data Summary
The following table summarizes data from a Thermo Fisher Scientific study on PABA stability in a chemically defined medium, highlighting the impact of D-glucose.[5]
| Condition | PABA Recovery | Primary Degradation Pathway |
| Liquid Media, stored at 4°C for 30 months | <20% | Reaction with D-Glucose |
| Aqueous PABA + D-Glucose, heated at 100°C for 4 hrs | 15.7% | Reaction with D-Glucose |
| Powdered PABA + D-Glucose, stored at 35°C for 4 wks | 6.8% | Reaction with D-Glucose |
Protocol 1: Best Practices for Handling and Storing Cell Culture Media
Adhering to these steps will mitigate over 95% of issues related to media photo-degradation.
-
Receiving and Storage:
-
Upon receipt, immediately store media bottles in a dark cold room or refrigerator (2-8°C).
-
Crucially, keep the bottles in their original cardboard shipping boxes. These boxes are designed to block light.[6]
-
Avoid storing media in refrigerators with glass doors or near the interior light source of a walk-in cold room.[6]
-
-
Media Preparation:
-
When preparing media (adding supplements like FBS, L-glutamine, etc.), work efficiently and minimize light exposure.
-
Turn off or shield the fluorescent light in the biological safety cabinet if possible. Never work with the germicidal UV lamp on. [6]
-
If the process is lengthy, consider wrapping the media bottle in aluminum foil.[15]
-
-
Incubation and Experiments:
-
Minimize the time that flasks or plates are outside the incubator and exposed to ambient light.
-
For particularly sensitive applications like cloning efficiency assays or live-cell imaging, consider placing yellow filters over laboratory light sources, as these block the harmful sub-540 nm wavelengths.[10]
-
Protocol 2: Reference Method for PABA Quantification by HPLC
This protocol is a summary of standard methods used to quantify PABA and can be adapted for troubleshooting.[5][16]
-
System: A reverse-phase HPLC system with a C18 column and a UV detector is required.
-
Sample Preparation:
-
Collect a sample of your cell culture medium.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Dilution may be necessary depending on the expected concentration and detector sensitivity.
-
-
HPLC Method:
-
Column: Agilent Eclipse XDB-C18, 5 µm, 4.6x150mm (or equivalent).[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.[16]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[16]
-
Gradient: Start at 8% B, increase linearly to 50% B over 7 minutes, then to 100% B over 3 minutes. Hold for several minutes before re-equilibrating at 8% B.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[16]
-
Detection: UV absorbance at 270 nm.[5]
-
-
Quantification:
-
Create a standard curve by running known concentrations of a PABA standard.
-
Integrate the PABA peak area in your media sample and calculate the concentration using the standard curve. The retention time for PABA is typically around 5-6 minutes under these conditions.[16]
-
References
- Thermo Fisher Scientific. (n.d.). Stability of para-aminobenzoic acid in cell culture media. URL
- Hardy Diagnostics. (2020). Storage of Prepared Culture Media. URL
- Sigma-Aldrich. (n.d.). Why do I need to store cell culture media in the dark?
- Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?URL
- Lonza Bioscience. (n.d.). The effect of light on cell culture media performance. URL
- FC-BIOS SDN BHD. (n.d.). Culture Media Storage Guidelines. URL
- iGEM. (2008). Team:Caltech/Protocols/PABA HPLC assay. URL
- Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. URL
- Wegkamp, A., van Oorschot, W., de Vos, W. M., & Smid, E. J. (2007). Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis. Applied and Environmental Microbiology, 73(8), 2673–2681. URL
- European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). URL
- Corning Life Sciences. (2020).
- Chen, L. C., & Hu, M. L. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 4(1). URL
- Longdom Publishing. (n.d.). Vitamin Para-Aminobenzoic Acid (PABA)
- Icha, J., Weber, M., Prokazov, Y., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. URL
- Britannica. (n.d.). para-aminobenzoic acid (PABA). URL
- Lee, Y. L., Lin, Y. J., & Lee, Y. P. (2021). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 26(21), 6485. URL
- Kim, H., & Lim, H. W. (2021). Modulation of Photosensitizing Responses in Cell Culture Environments by Different Medium Components. International Journal of Molecular Sciences, 22(19), 10452. URL
- Pering, S., Tona, A., Kampe, M., et al. (2019). Media photo-degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures. Journal of Chemical Technology & Biotechnology, 94(3), 859-870. URL
- Ludescher, C., Thaler, J., Gstraunthaler, G., et al. (1991). Riboflavin-mediated photosensitization of Vinca alkaloids distorts drug sensitivity assays. Cancer Chemotherapy and Pharmacology, 28(4), 307-311. URL
- Shaw, A. A., Wainschel, L. A., & Shetlar, M. D. (1992). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology, 55(5), 647-656. URL
- Abdullahi, S., & Musa, A. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. URL
- Dong, W. B., Chen, J. M., Zhang, X. W., et al. (2016). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). Environmental Science and Pollution Research, 23(4), 3783-3791. URL
- Ganaie, S. A., & Singh, B. (2021). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. International Journal of Research in Advent Technology, 9(5). URL
- Sakkas, V. A., Giannakas, A. E., & Albanis, T. A. (2016). TiO2 photocatalytic degradation of UV filter para-aminobenzoic acid under artificial and solar illumination. Environmental Science and Pollution Research, 23(23), 23967-23977. URL
- Li, Y., Liu, J., Li, B., et al. (2020). Antifungal Metabolite p-Aminobenzoic Acid (pABA): Mechanism of Action and Efficacy for the Biocontrol of Pear Bitter Rot Disease. Journal of Agricultural and Food Chemistry, 68(47), 13619-13627. URL
- Thune, P., & Jansen, C. (1987). Stability of PABA after UV irradiation in vivo and in vitro.
- Punjabi, P. B., Sharma, S., & Ameta, S. C. (2009). Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. RASAYAN Journal of Chemistry, 2(2), 329-332. URL
- Chen, L. C., & Hu, M. L. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 4(1), 59-68. URL
- Mülleder, M., Capuano, F., Pir, P., et al. (2016). Production of para-aminobenzoic acid from different carbon-sources in engineered Saccharomyces cerevisiae. Metabolic Engineering, 34, 88-95. URL
- ResearchGate. (n.d.). Effect of pABA on mammalian cell lines. Analysis of cellular lipid...URL
- Kumar, A., Kumar, A., Kumar, V., et al. (2023).
- Wang, Y., Zhang, Y., Wang, Y., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process.
- Johnson, C. M., & D'Orazio, S. E. F. (2022). para-Aminobenzoic Acid Biosynthesis Is Required for Listeria monocytogenes Growth and Pathogenesis. Infection and Immunity, 90(11), e0036622. URL
Sources
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Technical Support Center: Benzamide Synthesis - Quenching and Workup Procedures
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of benzamides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the critical quenching and workup stages of your synthesis.
Introduction
The successful synthesis of a benzamide doesn't conclude with the formation of the amide bond. The subsequent quenching and workup procedures are paramount for neutralizing reactive species, removing byproducts, and isolating a pure product. Improper technique during these final steps can lead to significant product loss, the introduction of impurities, and challenges in purification. This guide is designed to provide a comprehensive understanding of the principles and practices for effective benzamide synthesis workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of "quenching" in benzamide synthesis?
A: Quenching is the process of rapidly deactivating any remaining reactive reagents in the reaction mixture. In the context of benzamide synthesis, particularly when using reactive starting materials like benzoyl chloride, quenching is crucial to:
-
Prevent unwanted side reactions: Unreacted benzoyl chloride can react with water or other nucleophiles present during the workup, leading to the formation of benzoic acid or other byproducts.[1][2]
-
Ensure safety: Some reagents, like unreacted coupling agents, can be hazardous and need to be neutralized before disposal.
-
Facilitate purification: By stopping the reaction cleanly, quenching simplifies the subsequent purification steps.
Q2: What are the most common quenching agents for benzamide synthesis, and how do I choose the right one?
A: The choice of quenching agent depends on the specific reagents used in the synthesis.
-
For reactions involving acid chlorides (e.g., Schotten-Baumann reaction): The most common quenching agent is water.[3] It reacts with excess benzoyl chloride to form benzoic acid, which can then be easily removed by a basic wash.[1]
-
For reactions using coupling reagents (e.g., DCC, EDC): The reaction is often quenched by adding water or a dilute acid solution. This helps to precipitate out urea byproducts (in the case of DCC) and to protonate any remaining amine, making it water-soluble for extraction.[4][5]
Q3: My benzamide product is contaminated with benzoic acid. How can I remove it?
A: Benzoic acid is a common byproduct, especially when using benzoyl chloride which can hydrolyze.[1] To remove it, perform a liquid-liquid extraction with a dilute basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[1][6] The base will deprotonate the acidic benzoic acid, forming a water-soluble benzoate salt that will partition into the aqueous layer, leaving your neutral benzamide in the organic layer.[1]
Q4: I'm observing a persistent emulsion during my aqueous workup. What can I do to break it?
A: Emulsion formation is a common issue, particularly when dealing with biphasic mixtures containing salts and surfactants. To break an emulsion:
-
Add brine: A saturated solution of sodium chloride (NaCl) can increase the ionic strength of the aqueous phase, helping to break the emulsion.[3]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes break the emulsion.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the quenching and workup of benzamide synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Product Yield | Product loss during extraction: The benzamide may have some solubility in the aqueous phase, especially if it is polar. | • Ensure the pH of the aqueous layer is appropriate to keep the benzamide neutral and in the organic phase.[5] • Perform multiple extractions with smaller volumes of organic solvent. • Back-extract the combined aqueous layers with a fresh portion of organic solvent.[4] |
| Hydrolysis of the benzamide product: Amides can hydrolyze under harsh acidic or basic conditions, especially with heating.[6][7] | • Avoid prolonged exposure to strong acids or bases during workup.[6] • Perform washes at room temperature or below if the product is known to be sensitive. | |
| Oily Product Instead of a Solid | Presence of impurities: Unreacted starting materials or byproducts can act as an oiling agent, preventing crystallization.[2] | • Ensure the workup procedure effectively removes all impurities. Consider an additional wash with dilute acid or base.[6] • Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] |
| Product is a low-melting solid or an oil at room temperature: | • If purification by recrystallization is difficult, consider column chromatography.[6] | |
| Presence of Unreacted Starting Materials in the Final Product | Incomplete quenching: The quenching step may not have been sufficient to neutralize all reactive starting materials. | • Ensure the quenching agent is added in sufficient excess and allowed to react completely. |
| Ineffective washing: The aqueous washes may not have been sufficient to remove the unreacted starting materials. | • Increase the number of washes or use a more concentrated washing solution (e.g., 1M HCl to remove amines, saturated NaHCO₃ to remove acids).[3][6] | |
| Contamination with Urea Byproducts (from DCC or EDC coupling) | Incomplete removal during workup: Dicyclohexylurea (DCU) from DCC is often insoluble and can be filtered off, but water-soluble byproducts from EDC need to be removed by aqueous extraction.[4] | • For DCC reactions, filter the reaction mixture before the aqueous workup to remove the bulk of the DCU.[4] • For EDC reactions, ensure thorough washing with water or dilute acid to remove the water-soluble urea byproduct.[3] |
Standard Quenching and Workup Protocol (Schotten-Baumann Example)
This protocol outlines a typical workup procedure for a benzamide synthesis using benzoyl chloride and an amine in a biphasic system (e.g., dichloromethane and water) with a base like sodium hydroxide.
Materials:
-
Reaction mixture containing the benzamide product.
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture in an ice bath. Slowly and carefully add deionized water to quench any unreacted benzoyl chloride.[3]
-
Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the organic layer.
-
Acid Wash: Wash the organic layer with 1 M HCl to remove any unreacted amine and the base catalyst.[3] Drain the organic layer.
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining HCl and remove any benzoic acid byproduct.[1] Check the pH of the aqueous layer with litmus paper to ensure it is basic. Drain the organic layer.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.[3]
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.[3]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzamide.[3]
-
Purification: The crude product can then be purified by recrystallization or column chromatography.[6]
Decision-Making Workflow for Quenching and Workup
The choice of a suitable quenching and workup strategy is dependent on the synthetic methodology employed. The following diagram illustrates a simplified decision-making process.
Caption: Decision workflow for benzamide workup.
Safety Considerations
-
Benzoyl chloride is corrosive, lachrymatory (causes tears), and reacts violently with water.[8][9][10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][11]
-
The reaction of benzoyl chloride with amines is often exothermic .[12] Ensure the reaction is cooled appropriately, especially during the addition of reagents.
-
Always add quenching agents slowly and carefully , especially when quenching reactive species, to control any exothermic reactions.
References
- BenchChem. (2025). Troubleshooting common issues in benzamide synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
- BenchChem. (2025). Optimization of reaction conditions for synthesizing benzamides.
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield.
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
- SynQuest Labs. (n.d.).
- Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?
- Sdfine. (n.d.).
- Carl ROTH. (n.d.).
- CymitQuimica. (n.d.).
- NextSDS. (n.d.).
- Slideshare. (n.d.).
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- 12. globalconference.info [globalconference.info]
Technical Support Center: Scaling Up 3-Amino-N-Aryl Benzamide Production
Welcome to the technical support center for challenges in the large-scale synthesis of 3-amino-N-aryl benzamides. This guide is designed for researchers, chemists, and process development professionals. It moves beyond bench-scale procedures to address the complex variables that emerge during scale-up, providing practical, field-tested advice in a direct question-and-answer format. Our focus is on anticipating problems, troubleshooting effectively, and ensuring a robust, safe, and reproducible manufacturing process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning the scale-up of an amide synthesis campaign.
Q1: What are the most common amide bond formation strategies for producing 3-amino-N-aryl benzamides, and which is most suitable for scale-up?
A1: The choice of strategy is a critical decision that balances cost, safety, efficiency, and waste generation. While numerous methods exist, two are predominant in process chemistry:
-
Activation to Acyl Halides (e.g., Acid Chlorides): This is a classic and often cost-effective method for large-scale production. The carboxylic acid (a 3-aminobenzoic acid derivative, potentially with the amine protected) is activated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate then readily couples with the desired aryl amine.
-
Expertise & Experience: This route is favored at scale because the activating agents are inexpensive and the reactions are typically fast. However, the generation of HCl and the handling of corrosive, moisture-sensitive reagents like SOCl₂ require specialized equipment (e.g., glass-lined reactors with scrubbers). The high reactivity can also lead to side reactions if not properly controlled.[1][2]
-
Trustworthiness: The process is well-understood, but its success depends on rigorous control of moisture and temperature. The formation of impurities like anhydrides can occur if the acid chloride is not fully formed or if it degrades.[2]
-
-
Use of Coupling Reagents: In discovery chemistry, peptide-coupling reagents like HATU, HBTU, and EDC/HOBt are common. For scale-up, the focus shifts to reagents with better safety profiles, lower cost, and higher atom economy.[3][4] Propylphosphonic anhydride (T3P®) and carbonyldiimidazole (CDI) are often preferred industrial choices.[1]
-
Expertise & Experience: Coupling agents offer milder reaction conditions, which can be advantageous for sensitive substrates. However, they are generally more expensive and generate significant stoichiometric byproducts that must be removed during workup, increasing the Process Mass Intensity (PMI).[4]
-
Trustworthiness: Some common lab-scale reagents are avoided at scale due to safety concerns. For instance, HOBt and its derivatives can have explosive properties, making their use in large quantities a significant risk.[1][5]
-
Recommendation: For multi-kilogram or ton-scale production, the acyl halide route is often more economically viable, provided the necessary engineering controls are in place. For high-value products or those with sensitive functional groups, a carefully selected, cost-effective coupling agent like T3P® may be justified.
Q2: My reaction works perfectly at the 1g scale, but the yield and purity drop significantly at the 100g scale. What's happening?
A2: This is a classic scale-up challenge that almost always points to physical process parameters rather than a fundamental change in chemical reactivity. The primary culprits are inadequate heat and mass transfer.[6]
-
Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This means the reaction mixture cannot be cooled as efficiently as it was in a small flask. Amide bond formation, especially via the acid chloride route, is often exothermic. In a large reactor, this can create localized "hot spots" where the temperature rises significantly, leading to thermal degradation of products or the formation of temperature-dependent side products.[6]
-
Mass Transfer (Mixing): Efficient mixing is easy in a small flask but difficult in a large vessel. Inadequate agitation can lead to localized high concentrations of reagents as they are added. This can promote side reactions, such as the di-acylation of the amine, especially if a strong, non-hindered base is used.[7]
The transition from lab to plant is not just about using more starting material; it's about re-validating the process under new physical constraints.[6][8]
Q3: How do I choose the right solvent for both the reaction and the final crystallization at scale?
A3: Solvent selection at scale is governed by safety, environmental impact, cost, and process suitability. While solvents like DMF and CH₂Cl₂ are common in the lab, they are often avoided in large-scale production due to toxicity and environmental concerns.[1][3]
-
For the Reaction: The ideal solvent should fully dissolve the starting materials, be inert to the reaction conditions, and have a boiling point that allows for effective temperature control. Ethereal solvents like 2-MeTHF (often a greener alternative to THF) or esters like ethyl acetate are frequently good choices.[9]
-
For Crystallization/Purification: The goal is to find a solvent system where the desired 3-amino-N-aryl benzamide product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.[10] This often requires a binary solvent system, such as ethyl acetate/heptane or acetone/water. The final purification step for most large-scale pharmaceutical intermediates is a well-designed crystallization, not chromatography.[10]
Pro-Tip: Conduct solvent screening and solubility studies early in the development process. The choice of reaction solvent should always consider the subsequent workup and purification steps to minimize solvent swaps, which add time and cost to the process.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during scale-up.
Problem 1: Low Yield or Stalled Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Amine Nucleophilicity | The N-aryl amine may be electron-deficient (e.g., substituted with nitro or multiple halide groups). | Review the amine's pKa. A stronger, non-nucleophilic base may be needed to deprotonate the amine in situ. Alternatively, for difficult couplings, consider a more potent activating agent or higher reaction temperatures, monitoring for impurity formation. For some aminopyridines, standard coupling agents may fail to produce the desired product.[2] |
| Deactivation of Carboxylic Acid | In reactions with carboxylic acids and amines without a coupling agent, a fast acid-base reaction forms an unreactive ammonium carboxylate salt.[11][12] | This is why direct heating is often ineffective. Use a coupling reagent (e.g., T3P®, CDI) or convert the carboxylic acid to a more reactive derivative like an acyl chloride first.[11] |
| Incomplete Acyl Chloride Formation | Anhydride formation can occur if activation with oxalyl chloride/DMF or SOCl₂ is incomplete. The resulting anhydride is less reactive than the acyl chloride.[2] | Monitor the activation step by IR (disappearance of carboxylic acid C=O, appearance of acyl chloride C=O) or a test reaction quench (e.g., with methanol to form the methyl ester, monitored by GC/LC-MS). Consider extending the reaction time or using neat SOCl₂ at a slightly elevated temperature.[2] |
| Moisture Contamination | Water will rapidly quench highly reactive intermediates like acyl chlorides and some activated esters, hydrolyzing them back to the unreactive carboxylic acid. | Ensure all reagents, solvents, and the reactor itself are scrupulously dry. Perform reactions under an inert atmosphere (N₂ or Argon). |
Problem 2: High Levels of Impurities
| Potential Cause | Diagnostic Check | Recommended Solution |
| Diacylation Product | An impurity with a mass corresponding to the product + another acyl group is observed by LC-MS. This is common when using strong bases like triethylamine with less hindered amines.[7] | The strong base can deprotonate the newly formed amide proton, rendering it nucleophilic for a second acylation.[7] Switch to a milder or more sterically hindered base like pyridine or diisopropylethylamine (DIPEA). Control the stoichiometry carefully, adding the acylating agent slowly to the amine solution (not the other way around). |
| Oxazolone Formation | Occurs with N-acylated α-amino acid substrates, leading to racemization. | This side reaction is often promoted by excessive amounts of tertiary amine base and high temperatures.[13] Use the minimum required amount of base and maintain lower reaction temperatures. |
| Side Reactions from Overheating | A complex mixture of unknown impurities appears at scale but not in the lab. | This strongly suggests poor heat transfer.[6] Solution: 1) Slow down the addition rate of the most reactive reagent. 2) Use a more dilute solution to provide more thermal mass. 3) Ensure the reactor's cooling system is operating at maximum efficiency and is rated for the reaction's expected exotherm. |
| Byproduct from Coupling Reagent | A persistent, difficult-to-remove impurity is present. For example, dicyclohexylurea (DCU) from DCC coupling is notoriously insoluble.[13] | If using DCC/EDC, byproducts like DCU or EDU can be removed by filtration, though some may remain soluble.[13] Select coupling reagents that produce water-soluble byproducts (e.g., T3P® byproducts are quenched and removed in an aqueous wash), simplifying the purification. |
Scale-Up Challenges Workflow
The following diagram illustrates the causal relationships between increasing scale and the emergence of common manufacturing challenges.
Caption: Causal logic of scale-up challenges.
Section 3: Experimental Protocols
The following protocols are provided as robust starting points. They must be adapted and optimized for your specific substrates and equipment.
Protocol 1: Scale-Up Synthesis via Acyl Chloride
This protocol describes the synthesis of a generic 3-amino-N-aryl benzamide using thionyl chloride for activation. CAUTION: This reaction should be performed in a well-ventilated fume hood or a suitable reactor with a scrubber system to neutralize HCl and SO₂ gas.
Step 1: Activation of 3-Aminobenzoic Acid
-
Charge a dry, inerted reactor with 3-aminobenzoic acid (1.0 eq) and a suitable solvent (e.g., toluene or 2-MeTHF, ~5-10 volumes).
-
Begin vigorous agitation and ensure the temperature is maintained at 20-25°C.
-
Slowly add thionyl chloride (SOCl₂, 1.1 - 1.5 eq) dropwise via an addition funnel over 1-2 hours. The addition is exothermic. Maintain the internal temperature below 35°C.
-
After the addition is complete, heat the mixture to 60-70°C and hold for 2-4 hours, or until reaction completion is confirmed (e.g., by HPLC analysis of a quenched aliquot).
-
Cool the mixture to ambient temperature. Remove excess SOCl₂ and the solvent under vacuum. This step is crucial to prevent side reactions in the next stage.
-
Add fresh, dry solvent (e.g., 2-MeTHF) to the crude acid chloride to create a solution or slurry for the next step.
Step 2: Amide Coupling
-
In a separate dry, inerted reactor, charge the aryl amine (1.0 eq), a suitable base (e.g., pyridine or DIPEA, 1.5 - 2.0 eq), and solvent (e.g., 2-MeTHF, ~5 volumes).
-
Cool the amine solution to 0-5°C.
-
Slowly add the 3-aminobenzoyl chloride solution from Step 1 to the amine solution over 2-3 hours, maintaining the internal temperature below 10°C.
-
Once the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-16 hours, monitoring for completion by HPLC.
Step 3: Workup and Isolation
-
Quench the reaction by slowly adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.
-
Separate the organic layer. Wash sequentially with dilute acid, dilute aqueous base (e.g., NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol provides a general workflow for purifying the crude 3-amino-N-aryl benzamide. The solvent system must be optimized for each specific compound.[10]
-
Solvent Selection: Identify a suitable solvent system (e.g., ethyl acetate/n-hexane or ethanol/water) where the product is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude product in a reactor and add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a filter press to remove it.
-
Crystallization: Cool the solution slowly. Once cloudiness appears, you can optionally add a seed crystal of pure product to promote controlled crystallization. Continue slow cooling to 0-5°C. Alternatively, slowly add the anti-solvent (e.g., n-hexane) to the hot solution until turbidity persists, then cool slowly.[10]
-
Aging: Hold the resulting slurry at 0-5°C with gentle agitation for at least 2-4 hours to maximize crystal growth and yield.
-
Isolation & Drying: Collect the solid product by filtration (e.g., using a centrifuge or Nutsche filter-dryer). Wash the filter cake with a small amount of cold, fresh anti-solvent. Dry the product under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
Troubleshooting and Decision-Making Workflow
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting synthesis problems.
Section 4: References
-
Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications.
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
-
ResearchGate. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.
-
Arkivoc. (2025). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs.
-
Royal Society of Chemistry. (n.d.). Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. Reaction Chemistry & Engineering.
-
NIH National Library of Medicine. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides.
-
Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing.
-
Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production.
-
BenchChem. (2025). Technical Support Center: Amide Synthesis.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?
-
UPM Pharmaceuticals. (n.d.). Scale-Up Manufacturing for Clinical Trials.
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
-
ACS Publications. (2024). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
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Technical Support Center: Interpreting Unexpected Data from PARP Inhibitor Experiments
Welcome to the PARP Inhibitor Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PARP inhibitor (PARPi) experiments. As a Senior Application Scientist, I have curated this guide to provide not just protocols, but the underlying scientific reasoning to help you troubleshoot and interpret unexpected results with confidence. Our approach is grounded in established scientific principles and validated methodologies to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My PARP inhibitor-sensitive cell line is showing reduced sensitivity or complete resistance to treatment. What are the likely causes?
This is a common challenge in PARP inhibitor research. The emergence of resistance can be attributed to several well-documented mechanisms. Understanding these is the first step in troubleshooting your experiment. The primary causes of PARP inhibitor resistance include:
-
Restoration of Homologous Recombination (HR) Function: The synthetic lethality of PARP inhibitors in cancers with BRCA mutations or other HR deficiencies relies on the cell's inability to repair double-strand breaks (DSBs).[1][2][3] Resistance can arise from secondary mutations in BRCA1/2 or other HR-related genes that restore their function.[1][2]
-
Changes in PARP1 Expression or Function: Mutations in the PARP1 gene can lead to reduced PARP trapping, a key mechanism of action for many PARP inhibitors.[2][4][5] Decreased PARP1 expression can also contribute to resistance.[4]
-
Replication Fork Protection: Stabilization of the replication fork, even in the absence of functional HR, can allow cells to tolerate the DNA damage induced by PARP inhibitors.[2][4][6] This can be mediated by various proteins that prevent the collapse of stalled replication forks.[2]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the PARP inhibitor, thereby diminishing its efficacy.[1][4]
-
Suppression of Non-Homologous End Joining (NHEJ): In some contexts, the loss of proteins involved in the error-prone NHEJ pathway, such as 53BP1, can paradoxically lead to a partial restoration of HR function and thus resistance to PARP inhibitors.[1]
To investigate which of these mechanisms might be at play in your cell line, a systematic troubleshooting approach is necessary.
Troubleshooting Guide: Loss of PARP Inhibitor Sensitivity
If you are observing a loss of sensitivity to your PARP inhibitor, the following experimental workflow can help you dissect the underlying resistance mechanism.
Workflow for Investigating PARPi Resistance
Caption: A stepwise workflow to diagnose the cause of unexpected PARP inhibitor resistance.
Step-by-Step Methodologies
1. Validate PARP Inhibitor Activity and Target Engagement
Before investigating complex biological mechanisms, it is crucial to confirm that your inhibitor is active and engaging its target within the cell.
-
Protocol: Cellular PARylation Assay (Immunoblotting)
-
Cell Treatment: Plate your sensitive and suspected resistant cells. Treat with a DNA damaging agent (e.g., methyl methanesulfonate (MMS)) for a short duration to induce PARP activity, in the presence and absence of your PARP inhibitor at various concentrations.[7]
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.[7]
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for poly-ADP-ribose (PAR). Also, probe for a loading control (e.g., GAPDH or β-actin).[7]
-
Analysis: A potent PARP inhibitor should significantly reduce the PAR signal in the MMS-treated cells. If you do not see a reduction in PARylation, your inhibitor may be inactive or not reaching its target.
-
2. Assess Homologous Recombination (HR) Status
To determine if HR function has been restored in your resistant cells, a RAD51 foci formation assay is the gold standard.
-
Protocol: RAD51 Foci Formation Assay
-
Cell Culture and Treatment: Grow sensitive and resistant cells on coverslips. Induce DNA double-strand breaks by treating with a DNA damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunofluorescence Staining: Incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. HR-proficient cells will show distinct nuclear RAD51 foci at the sites of DNA damage, while HR-deficient cells will not.[8] An increase in RAD51 foci in your resistant line compared to the sensitive parent line suggests restoration of HR.
-
3. Evaluate Drug Efflux
Increased drug efflux can be assessed by co-treating your cells with a known efflux pump inhibitor.
-
Protocol: Co-treatment with an Efflux Pump Inhibitor
-
Experimental Setup: Set up a dose-response experiment with your PARP inhibitor in both sensitive and resistant cell lines.
-
Co-treatment: In a parallel set of experiments, pre-treat the cells with an inhibitor of P-glycoprotein (e.g., verapamil or tariquidar) for a short period before adding the PARP inhibitor.
-
Cell Viability Assay: After the appropriate incubation time, assess cell viability using a standard method (e.g., MTT or CellTiter-Glo).
-
Interpretation: If the resistant cells become more sensitive to the PARP inhibitor in the presence of the efflux pump inhibitor, it strongly suggests that increased drug efflux is contributing to the resistance.[1]
-
4. Analyze PARP1 Expression and Gene Sequence
-
Western Blotting and qPCR: Use these standard techniques to compare the levels of PARP1 protein and mRNA, respectively, between your sensitive and resistant cell lines. A significant decrease in the resistant line could explain the loss of sensitivity.
-
Sanger or Next-Generation Sequencing (NGS): If PARP1 expression is normal, sequencing the PARP1 gene can identify mutations that may affect inhibitor binding or PARP trapping.[5] Similarly, sequencing key HR genes like BRCA1 and BRCA2 can reveal secondary mutations that restore their function.[2]
FAQs: Off-Target Effects and Paradoxical Results
Q2: I'm observing unexpected cellular effects that don't seem to be related to DNA repair. Could these be off-target effects of my PARP inhibitor?
Yes, it is increasingly recognized that some PARP inhibitors can have off-target effects, particularly at higher concentrations. These can include:
-
Kinase Inhibition: Several clinically advanced PARP inhibitors have been shown to inhibit various protein kinases, which could lead to unexpected effects on cell signaling pathways.[9][10] For example, some PARP inhibitors can affect the cell cycle by activating CHK1.[11]
-
Cardiovascular Effects: Niraparib, for instance, has been associated with hypertension, potentially due to off-target inhibition of the DYRK1A kinase.[12]
-
Hematological Toxicities: Anemia, neutropenia, and thrombocytopenia are known side effects of PARP inhibitors, which may be due to on-target effects on hematopoietic progenitors or off-target effects.[13][14]
Troubleshooting Off-Target Effects:
-
Dose-Response Analysis: Determine if the unexpected effect is dose-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Use of Multiple PARP Inhibitors: Compare the effects of different PARP inhibitors. If the effect is specific to one inhibitor, it is more likely to be an off-target effect.[15]
-
Kinase Profiling: If you suspect kinase inhibition, you can perform in vitro kinase profiling assays to identify potential off-target kinases for your specific inhibitor.
-
Control Experiments: Use a structurally distinct PARP inhibitor or a PARP1 knockout/knockdown cell line to confirm that the observed phenotype is indeed independent of PARP1 inhibition.
Q3: I am seeing a synergistic effect when I combine my PARP inhibitor with another drug, but the mechanism is not clear. How can I investigate this?
Investigating drug synergy requires a multi-pronged approach to elucidate the underlying mechanism.
Experimental Workflow for Investigating Synergy
Caption: A workflow for dissecting the mechanism behind a synergistic drug interaction with a PARP inhibitor.
Key Mechanistic Possibilities for Synergy:
-
Enhanced DNA Damage: The combination drug may be inducing a type of DNA damage that is particularly difficult to repair in the context of PARP inhibition.
-
Inhibition of a Parallel DNA Repair Pathway: The partner drug might be inhibiting a DNA repair pathway that the cells become dependent on when PARP is inhibited. For example, combining PARP inhibitors with ATR inhibitors can be effective.[6]
-
Modulation of the Cell Cycle: The combination drug may be arresting cells in a phase of the cell cycle where they are more vulnerable to PARP inhibition.
-
Sensitization through Pathway Modulation: The partner drug may be altering signaling pathways that indirectly affect DNA repair or cell survival. For instance, PI3K inhibitors have shown synergy with PARP inhibitors.[16]
By systematically working through the validation and mechanistic assays outlined above, you can build a strong evidence-based understanding of the unexpected data from your PARP inhibitor experiments.
Data Summary
Table 1: Common Mechanisms of Acquired Resistance to PARP Inhibitors
| Resistance Mechanism | Key Molecular Players | Primary Consequence |
| Restoration of HR | BRCA1/2 (reversion mutations), PALB2 | Restored ability to repair DSBs |
| Replication Fork Stabilization | EZH2, SMARCAL1, ZRANB3, HLTF | Prevention of replication fork collapse |
| Altered PARP1 | PARP1 (mutations, decreased expression) | Reduced PARP trapping |
| Increased Drug Efflux | P-glycoprotein (MDR1/ABCB1) | Reduced intracellular drug concentration |
| Suppression of NHEJ | 53BP1, RIF1 | Partial restoration of HR function |
References
- Lord, C. J., & Ashworth, A. (2013). Mechanisms of resistance to PARP inhibitors. Cancer Discovery, 3(1), 24-29. [Link]
- Noordermeer, S. M., & van Attikum, H. (2019). Mechanisms of resistance to PARP inhibitors—three and counting. Cancer Discovery, 9(7), 830-847. [Link]
- Li, H., et al. (2020). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Signal Transduction and Targeted Therapy, 5(1), 1-13. [Link]
- Pilié, P. G., et al. (2019). Causes and Mechanisms of PARP Inhibitor Resistance. Encyclopedia.pub. [Link]
- Rose, M., et al. (2020). PARP inhibitors resistance: mechanisms and perspectives. Cancers, 12(3), 738. [Link]
- Cancer Research UK. (2022). Study reveals cancer's mechanism of resistance to PARP inhibitors. [Link]
- Clinical Trials Arena. (2018). Cause of cancer resistance to PARP inhibitors identified. [Link]
- Kim, H., & D'Andrea, A. D. (2012). PARP inhibitors: clinical limitations and recent attempts to overcome them. Cancers, 4(4), 1017-1031. [Link]
- Moore, K. N., et al. (2018). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research, 78(13_Supplement), 335-335. [Link]
- Antolin, A. A., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
- Miller, R. E., et al. (2020). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. JCO Oncology Practice, 16(11), 751-761. [Link]
- Antolin, A. A., et al. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 6(32), 32909–32921. [Link]
- LaFargue, C. J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology, 20(1), e15-e28. [Link]
- Lee, J. M., & Ledermann, J. A. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(5), 1118. [Link]
- Wei, Y., et al. (2024). Development and validation of a sensitive LC–MS/MS method for the assay of four PARP inhibitors in human plasma and its application in ovarian cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 240, 115758. [Link]
- Strickland, K. C., et al. (2021). The clinical challenges, trials, and errors of combatting PARPi resistance. Gynecologic Oncology, 161(3), 885-895. [Link]
- Let's Win Pancreatic Cancer. (2016). Exploring the Effectiveness of Experimental PARP inhibitor. [Link]
- Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 12(3), 738. [Link]
- Wasef, B., Fritz, K., & Cavalieri, C. C. (2021). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors.
- O'Sullivan Coyne, G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. OncoTargets and Therapy, 15, 239–254. [Link]
- ResearchGate. (2022). (PDF)
- Ovarian Cancer Research Alliance. (2012). Study Reveals New Mechanism of Action for PARP Inhibitors. [Link]
- Lee, J. M., & Ledermann, J. A. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(5), 1118. [Link]
- Thomas, H. D., et al. (2022).
- Davis, N. (2023). Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors. Dana-Farber Cancer Institute. [Link]
- Li, H., et al. (2024). Update on Combination Strategies of PARP Inhibitors. Cancers, 16(21), 3986. [Link]
- Li, M., et al. (2022). Hematological toxicities in PARP inhibitors: A real-world study using FDA adverse event reporting system (FAERS) database. Cancer Medicine, 11(16), 4936-4946. [Link]
- George, T. J., et al. (2022). Results of a phase II trial of the PARP inhibitor, niraparib, in BAP1 and other DNA damage response pathway deficient neoplasms. Journal of Clinical Oncology, 40(16_suppl), 3088-3088. [Link]
- YouTube. (2025). PARP-Inhibitor Resistance – Beyond Reversion Mutations | 2025 BRCA Scientific Symposium. [Link]
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- Tuli, R., et al. (2020). Synergistic targeting and resistance to PARP inhibition in DNA damage repair-deficient pancreatic cancer. Gut, 69(9), 1637-1648. [Link]
- Lehmann, B. D., & Pietenpol, J. A. (2022). Overcoming Therapeutic Resistance in Triple-Negative Breast Cancer: Targeting the Undrugged Kinome. Cancers, 14(19), 4831. [Link]
- YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]
- Li, H., et al. (2020). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Acta Pharmaceutica Sinica B, 10(11), 2046-2058. [Link]
- D'Andrea, A. D. (2018). PARP Inhibitor Resistance Mechanisms and Implications for Post-Progression Combination Therapies. Cancers, 10(12), 483. [Link]
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- Poth, Z., & Ceccaldi, R. (2025). Unmatched cell line collections are not optimal for identification of PARP inhibitor response and drug synergies. bioRxiv. [Link]
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- Konstantinopoulos, P. A., et al. (2020). PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline. Journal of Clinical Oncology, 38(29), 3468-3493. [Link]
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Technical Support Center: Managing Poor Solubility of N-aryl Benzamides in Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-aryl benzamides in experimental assays. Poor aqueous solubility is a common hurdle for this class of compounds, often leading to underestimated biological activity, poor reproducibility, and inaccurate structure-activity relationship (SAR) data.[1][2][3] This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Understanding the Challenge: Why Are N-aryl Benzamides Poorly Soluble?
N-aryl benzamides are characterized by a molecular structure that includes two or more benzene rings, contributing to their largely hydrophobic and lipophilic nature.[4][5] While the amide and any other polar functional groups can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to low solubility in aqueous assay buffers.[4] This inherent property can cause compounds to precipitate out of solution when diluted from an organic stock (like DMSO) into an aqueous medium, a critical step in most biological assays.[6]
Frequently Asked Questions (FAQs)
Here we address common questions and provide actionable solutions for managing the solubility of N-aryl benzamides in your assays.
Q1: My N-aryl benzamide precipitated when I diluted my DMSO stock into the aqueous assay buffer. What is the first thing I should do?
A1: The most immediate troubleshooting step is to determine the kinetic solubility of your compound in the specific assay buffer you are using. Kinetic solubility reflects the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when diluted into an aqueous medium.[7][8] This is highly relevant for most in vitro assays.[8][9] You can perform a simple turbidimetric assay to estimate this value. If precipitation is observed, the most straightforward solution is to lower the final assay concentration to below the measured kinetic solubility limit.[6]
Q2: I'm observing inconsistent results and high variability between replicate wells. Could this be a solubility issue?
A2: Yes, poor solubility is a very common cause of inconsistent and irreproducible data.[6] If the compound is not fully dissolved, the actual concentration exposed to the biological target will vary, leading to unreliable results.[1][2] Before each experiment, visually inspect your prepared solutions for any signs of precipitation or cloudiness.[10] Ensuring your stock solution in DMSO is completely dissolved before serial dilutions is also critical.[6]
Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?
A3: The concentration of DMSO should be kept as low as possible, as it can have cytotoxic effects on cells.[6] A final concentration of less than 0.5% (v/v) is generally recommended, with some sensitive cell lines requiring even lower concentrations, such as <0.1%.[6] It is imperative to include a vehicle control in your experiments, which consists of the assay buffer with the same final concentration of DMSO as your test wells. This allows you to account for any effects of the solvent on the assay readout.
Q4: I suspect my N-aryl benzamide is forming aggregates. How can I test for this and what are the implications?
A4: Compound aggregation can lead to non-specific inhibition and is often characterized by steep, non-sigmoidal dose-response curves.[10] To test for aggregation, you can include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 in your assay.[10] A significant decrease in the compound's apparent potency in the presence of the detergent strongly suggests that aggregation was contributing to the observed activity.[10] Aggregation can lead to false positives and misleading SAR data.
Q5: Can the pH of my assay buffer affect the solubility of my N-aryl benzamide?
A5: Yes, the pH of the buffer can significantly impact the solubility of ionizable compounds.[11][] While the amide group of the benzamide core is generally neutral, other functional groups on the N-aryl substituent or elsewhere on the molecule may be acidic or basic.[13] For compounds with ionizable groups, adjusting the pH of the buffer to a point where the compound is in its more soluble ionized state can be an effective strategy.[][14]
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
When encountering solubility issues with N-aryl benzamides, a systematic approach to troubleshooting is recommended. The following workflow provides a logical progression from simple adjustments to more advanced formulation strategies.
Caption: A stepwise workflow for troubleshooting poor N-aryl benzamide solubility.
In-Depth Solubilization Strategies
For persistent solubility challenges, more advanced formulation techniques may be necessary. Below are detailed explanations and protocols for common and effective strategies.
Co-solvency
The use of co-solvents involves blending the aqueous assay buffer with a water-miscible organic solvent in which the compound has higher solubility.[15][16] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO)[]
Table 1: Properties of Common Co-solvents
| Co-solvent | Typical Concentration Range in Assays | Key Considerations |
| DMSO | < 1% (v/v) | Potential for cytotoxicity at higher concentrations.[6] |
| Ethanol | 1-5% (v/v) | Can affect enzyme activity and cell viability. |
| PEG 400 | 1-10% (v/v) | Generally well-tolerated by cells. |
| Propylene Glycol | 1-5% (v/v) | Can increase viscosity of the solution. |
Experimental Protocol: Preparing a Working Solution with a Co-solvent
-
Prepare a high-concentration stock solution of your N-aryl benzamide in 100% DMSO (e.g., 10-20 mM).
-
Create an intermediate dilution in your chosen co-solvent (e.g., dilute the 10 mM DMSO stock 1:10 in PEG 400 to get a 1 mM solution in 10% DMSO/90% PEG 400).
-
Perform the final dilution into your aqueous assay buffer. Ensure the final concentration of the co-solvent and DMSO are within acceptable limits for your assay.
-
Always include a vehicle control containing the same final concentrations of all solvents.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like N-aryl benzamides, forming inclusion complexes that have significantly improved aqueous solubility.[17][19][20]
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Preparing a Working Solution with Cyclodextrin
-
Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-50 mM HP-β-CD).
-
Prepare a high-concentration stock solution of your N-aryl benzamide in DMSO.
-
Add the DMSO stock solution directly to the cyclodextrin-containing buffer while vortexing. The cyclodextrin will help to keep the compound in solution as the DMSO is diluted.
-
Allow the solution to equilibrate for a period of time (e.g., 30-60 minutes) to ensure complex formation.
-
Include a vehicle control with the same concentration of cyclodextrin and DMSO.
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can be an effective strategy.[21][22] These systems use oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) that form fine dispersions in aqueous media.[23][24] While more common in formulation development for oral delivery, principles of lipid-based solubilization can be adapted for in vitro assays.[23][25]
Table 2: Lipid Formulation Classification System (LFCS)
| Type | Composition | Dispersion Characteristics |
| I | Oils only | Poor dispersion; requires digestion |
| II | Oils and water-insoluble surfactants (HLB < 12) | Forms coarse emulsions (SEDDS) |
| III | Oils, surfactants, and co-solvents (HLB > 12) | Forms fine emulsions (SMEDDS/SNEDDS) |
| IV | Surfactants and co-solvents (no oils) | Forms micelles |
| Source: Adapted from the Lipid Formulation Classification System.[26] |
Considerations for In Vitro Assays:
-
The complexity of these formulations can interfere with some assay formats.
-
Careful selection of biocompatible excipients is crucial.
-
Extensive validation is required to ensure the formulation does not affect the biological target or readout.
Final Recommendations
-
Characterize solubility early: Determine the kinetic solubility of your N-aryl benzamides in your specific assay buffer as a first step.[11][27]
-
Start simple: Begin with the most straightforward methods, such as lowering the concentration, before moving to more complex formulation strategies.
-
Validate your methods: Always include appropriate vehicle controls to account for the effects of any solvents or excipients on your assay.
-
Document everything: Keep detailed records of your formulation methods to ensure reproducibility.
By systematically applying the strategies outlined in this guide, researchers can overcome the challenges posed by the poor solubility of N-aryl benzamides, leading to more accurate and reliable assay data.
References
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- Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility enhancement techniques. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51.
- Singh, A., & Singh, A. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 100(7), 2892-2905. [Link]
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Patheon. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology, 35(11). [Link]
- Müller, R. H., & Jacobs, C. (2002). Drug delivery strategies for poorly water-soluble drugs. Scilit, 57(3), 171-180. [Link]
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- Di, L., & Kerns, E. H. (2006).
- Varadi, M., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- ResearchGate. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.
- Zhang, P., et al. (2019).
- ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Zhu, Q., et al. (2017). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed Central. [Link]
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- ResearchGate. (2017). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives.
- Pharmaspire. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmaspire. [Link]
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- Sareen, S., et al. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Biological Archives, 3(4), 739-746. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of 3-Aminobenzamide and Other PARP Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of DNA damage response (DDR) therapeutics, the selection of an appropriate Poly(ADP-ribose) polymerase (PARP) inhibitor is a critical decision. This guide provides an in-depth comparison of the first-generation PARP inhibitor, 3-aminobenzamide (3-AB), with newer, clinically approved agents. By synthesizing technical data with field-proven insights, this document serves as a practical resource for experimental design and interpretation.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to cellular homeostasis, particularly in the orchestration of DNA repair.[1] PARP1, the most abundant and well-studied member, acts as a molecular sensor for DNA single-strand breaks (SSBs).[2] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other essential DNA repair proteins, facilitating the base excision repair (BER) pathway.
The therapeutic targeting of PARP has emerged as a powerful strategy in oncology, predicated on the concept of "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways, such as the homologous recombination (HR) pathway due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into highly cytotoxic double-strand breaks (DSBs). The HR-deficient cells are unable to repair these DSBs, leading to genomic instability and, ultimately, cell death.
Caption: PARP1 signaling pathway and the principle of synthetic lethality with PARP inhibitors.
3-Aminobenzamide: The Prototypical PARP Inhibitor
3-Aminobenzamide was one of the first compounds identified as a PARP inhibitor and has been instrumental in elucidating the biological functions of the PARP enzyme family.[3]
Mechanism of Action: 3-AB acts as a competitive inhibitor by mimicking the nicotinamide moiety of PARP's substrate, NAD+.[2] By binding to the catalytic domain of PARP, it prevents the synthesis of PAR chains, thereby disrupting the DNA repair process.[2] Some evidence also suggests that 3-AB can deactivate PARP by binding to DNA, which in turn prevents the enzyme from recognizing DNA breaks.[2]
Potency and Preclinical Use: As a first-generation inhibitor, 3-aminobenzamide is significantly less potent than the newer, clinically approved PARP inhibitors.[2] Despite its lower potency, it has been widely used in preclinical studies as a tool to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3] For instance, early studies in the 1980s demonstrated that 3-aminobenzamide could enhance the cytotoxic effects of DNA methylating agents.[3] It has also been investigated for its therapeutic potential in non-oncological conditions, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury, due to its ability to prevent PARP-1 overactivation and subsequent cellular energy depletion.[4][5]
A Comparative Analysis with Modern PARP Inhibitors
The field of PARP inhibition has evolved significantly since the discovery of 3-aminobenzamide, leading to the development of highly potent and selective inhibitors that have gained regulatory approval for cancer treatment. These include olaparib, rucaparib, niraparib, and talazoparib.[3]
Potency: A Quantitative Comparison (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for 3-aminobenzamide and several clinically approved PARP inhibitors against the key DNA repair enzymes PARP1 and PARP2. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| 3-Aminobenzamide | ~30,000 | Not widely reported | [6] |
| Olaparib | 0.5 - 1 | 0.2 - 0.3 | [2] |
| Rucaparib | 0.5 - 1 | 0.2 - 0.3 | [2] |
| Niraparib | 4 - 5 | 2 - 4 | [2] |
| Talazoparib | 0.5 - 1 | ~0.2 | [2] |
| Veliparib | 4 - 5 | 2 - 4 | [2] |
Note: IC50 values are aggregated from multiple sources and represent median reported values.
This data clearly illustrates the significantly lower potency of 3-aminobenzamide compared to the newer generation of PARP inhibitors, often by several orders of magnitude.
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
A critical discovery in the field was the realization that the clinical efficacy of many newer PARP inhibitors is not solely due to the inhibition of PARP's catalytic activity but also their ability to "trap" PARP enzymes on DNA.[7][8] This trapping of the PARP-DNA complex is a highly cytotoxic lesion that can be more potent at inducing cell death than the mere inhibition of PAR synthesis.[7]
The trapping efficiency varies among the different inhibitors, with talazoparib being a particularly potent PARP trapper, approximately 100-fold more so than olaparib.[8] While the phenomenon of PARP trapping was first described in 1992 in studies involving 3-aminobenzamide and gamma-irradiation, the trapping efficiency of 3-AB is considered to be significantly lower than that of the newer, more potent inhibitors.[7] This difference in trapping ability is a key factor contributing to the superior clinical efficacy of the newer agents.
Specificity and Off-Target Effects
An ideal inhibitor should be highly specific for its intended target to minimize toxicity.
-
3-Aminobenzamide: Generally considered to have a favorable toxicity profile at effective concentrations in preclinical models.[9] However, one study has reported that 3-aminobenzamide can inhibit protein kinase C (PKC) at a cellular level, though it does not inhibit the isolated enzyme, suggesting an indirect mechanism.[10] At very low concentrations, it has also been observed to have a pro-angiogenic effect, which could be a concern in the context of cancer therapy.[11]
-
Newer PARP Inhibitors: While highly potent against PARP1 and PARP2, some of the newer inhibitors have known off-target effects. For instance, niraparib and rucaparib have been shown to inhibit several kinases at concentrations achievable with therapeutic doses, which may contribute to their specific toxicity profiles.[8]
Experimental Protocols for Comparing PARP Inhibitor Efficacy
To empirically compare the efficacy of 3-aminobenzamide to other PARP inhibitors, a series of well-controlled in vitro experiments are essential.
Caption: General experimental workflow for comparing PARP inhibitors.
PARP Activity Assay (Cell-Based)
This protocol determines the ability of an inhibitor to block PARP activity within intact cells.
Principle: This assay measures the accumulation of PAR polymers in cells following DNA damage. A common method is an ELISA-based approach that uses an antibody specific for PAR.
Step-by-Step Methodology:
-
Cell Culture: Seed cells (e.g., a cancer cell line with a known BRCA status) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of the PARP inhibitors (e.g., 3-aminobenzamide, olaparib) for 1-2 hours. Include a vehicle-only control.
-
Induction of DNA Damage: Treat the cells with a DNA-damaging agent (e.g., H₂O₂) for a short period (e.g., 10-15 minutes) to induce PARP activation.
-
Cell Lysis: Wash the cells and lyse them to release the cellular contents.
-
ELISA: Transfer the lysates to an ELISA plate coated with a PAR-binding reagent.
-
Detection: Add a primary antibody against PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and determine the IC50 value for each inhibitor.
Cell Viability Assay
This protocol assesses the cytotoxic effect of the PARP inhibitors, particularly in the context of synthetic lethality.
Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The MTT or CellTiter-Glo® assays are commonly used.
Step-by-Step Methodology:
-
Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cells in separate 96-well plates at an appropriate density.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of each PARP inhibitor.
-
Incubation: Incubate the cells for an extended period (e.g., 72-120 hours) to allow for the cytotoxic effects to manifest.
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the IC50 for each cell line and inhibitor combination. A significantly lower IC50 in the BRCA-deficient cell line is indicative of synthetic lethality.
PARP Trapping Assay
This protocol quantifies the ability of an inhibitor to trap PARP on DNA.
Principle: A fluorescence polarization (FP) assay can be used to measure the trapping of PARP1 onto a fluorescently labeled DNA oligonucleotide. When the small, fluorescently labeled DNA is unbound, it tumbles rapidly, resulting in low FP. When bound by the large PARP enzyme, its tumbling is slowed, leading to a high FP signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[9][12]
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the fluorescently labeled DNA oligonucleotide, recombinant PARP1 enzyme, and varying concentrations of the PARP inhibitor.
-
Incubation: Allow the components to incubate to permit PARP1-DNA binding.
-
Initiation of PARylation: Add NAD+ to the wells to initiate the auto-PARylation reaction.
-
FP Measurement: Immediately measure the fluorescence polarization at various time points using a suitable plate reader.
-
Data Analysis: An inhibitor that traps PARP on the DNA will result in a sustained high FP signal in a dose-dependent manner. The EC50 for PARP trapping can be calculated by plotting the FP signal against the inhibitor concentration.
Conclusion and Future Perspectives
3-Aminobenzamide remains a valuable research tool for studying the fundamental biology of PARP and for initial exploratory studies, largely due to its well-characterized mechanism and extensive historical data. Its minimal off-target effects at standard concentrations make it a reliable choice for mechanistic studies.[13]
However, for applications requiring high potency and clinical relevance, particularly in the context of oncology and synthetic lethality, the newer generation of PARP inhibitors such as olaparib, rucaparib, niraparib, and talazoparib are demonstrably superior. Their enhanced potency is attributed not only to more effective catalytic inhibition but also to their significantly greater ability to trap PARP on DNA, a key driver of their cytotoxic effects in HR-deficient tumors.
The choice of a PARP inhibitor should be guided by the specific experimental question. For elucidating the basic roles of PARP-mediated PARylation, 3-aminobenzamide can be a cost-effective and reliable option. For preclinical studies aiming to model clinical scenarios or for screening for potent anti-cancer agents, the use of clinically approved inhibitors is more appropriate. The experimental protocols outlined in this guide provide a robust framework for making such comparative evaluations in a laboratory setting.
References
- BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1.
- BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2.
- ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database.
- Online Inhibitor. (2026). 3-Aminobenzamide (PARP-IN-1): Mechanistic Leverage and Strategic Recommendations for PARP Inhibition in Complex Biological Systems.
- Wahlberg, E., et al. (2012). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. ACS Chemical Biology.
- Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences.
- Musella, A., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers.
- Online Inhibitor. (2025). 3-Aminobenzamide (PARP-IN-1): Advancing PARP Inhibition for Innate Immunity and Viral Research.
- ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data.
- Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics.
- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
- Online Inhibitor. (2025). 3-Aminobenzamide (PARP-IN-1): Applied Workflows & Troubleshooting for Robust PARP Inhibition.
- Online Inhibitor. (2025). Unleashing the Full Potential of 3-Aminobenzamide (PARP-IN-1): A Guide to Advanced Applications and Experimental Design.
- Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience.
- Martin-Oliva, D., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure.
- Abdel-Sater, K. A., et al. (2018). Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats. International Journal of Radiation Biology.
- ResearchGate. (n.d.). Characterization of PARP inhibition and PARP trapping activities of the four PARP inhibitors used in this study.
- Marini, S., et al. (1998). 3-Aminobenzamide inhibition of protein kinase C at a cellular level. Biochemical and Biophysical Research Communications.
- Drew, Y., et al. (2020). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Clinical Cancer Research.
- Marfe, G., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. BMC Cancer.
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Validating the In Vitro Efficacy of 3-amino-N-(2,3-dimethylphenyl)benzamide: A Comparative Guide for Novel Kinase Inhibitor Discovery
In the landscape of contemporary drug discovery, the identification and validation of novel small molecule inhibitors are paramount to advancing therapeutic strategies, particularly in oncology. This guide provides an in-depth comparative analysis of the in vitro activity of a novel compound, 3-amino-N-(2,3-dimethylphenyl)benzamide, against a well-established inhibitor. By contextualizing this validation within a hypothetical framework where the compound is a putative inhibitor of Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy, we will explore the rigorous experimental methodologies required to ascertain its potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule inhibitors.
Introduction: The Rationale for Targeting EGFR and the Emergence of Novel Benzamides
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various malignancies, making it a well-validated target for anti-cancer therapies. Current therapeutic strategies include monoclonal antibodies and small molecule tyrosine kinase inhibitors (TKIs). While existing TKIs have demonstrated clinical efficacy, the emergence of drug resistance necessitates the continuous development of novel inhibitors with improved potency, selectivity, and pharmacological profiles.
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[2][3] This guide focuses on the in vitro validation of a novel benzamide derivative, this compound, as a hypothetical EGFR inhibitor. To provide a robust and objective assessment, its performance will be compared against Gefitinib, a well-characterized and clinically approved EGFR inhibitor.
Experimental Design: A Two-Tiered Approach to In Vitro Validation
A comprehensive in vitro validation strategy should encompass both biochemical and cell-based assays to provide a multi-faceted understanding of a compound's activity.[4][5][6] This dual approach allows for the direct assessment of target engagement in a purified system and the evaluation of cellular efficacy in a more physiologically relevant context.
Our validation workflow for this compound is structured as follows:
-
Tier 1: Biochemical Assay - A direct enzymatic assay to quantify the inhibitory effect on purified EGFR kinase activity.
-
Tier 2: Cell-Based Assay - A cellular assay to assess the compound's ability to inhibit EGFR signaling and cell proliferation in a cancer cell line.
Caption: A streamlined workflow for the in vitro validation of novel kinase inhibitors.
Tier 1: Biochemical Validation of EGFR Kinase Inhibition
The initial step in validating a putative kinase inhibitor is to assess its direct effect on the enzymatic activity of the target protein.[7][8] A luminescence-based kinase assay is a robust and high-throughput method for this purpose.
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR (active)
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
This compound (test compound)
-
Gefitinib (comparator compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Gefitinib in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 2.5 µL of the kinase reaction buffer containing the substrate and ATP to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding 2 µL of recombinant EGFR enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The half-maximal inhibitory concentration (IC50) value is determined by fitting the data to a four-parameter logistic curve.
Hypothetical Comparative Data
| Compound | IC50 (nM) |
| This compound | 15 |
| Gefitinib | 25 |
This hypothetical data suggests that this compound exhibits potent direct inhibition of EGFR kinase activity, comparable to or slightly better than the established inhibitor, Gefitinib.
Tier 2: Cell-Based Validation of EGFR Inhibition
While biochemical assays confirm direct target engagement, cell-based assays are crucial for evaluating a compound's efficacy in a more complex biological system.[1][6][9] These assays assess the compound's ability to penetrate the cell membrane, engage the target in its native environment, and elicit a functional cellular response.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
A549 human lung carcinoma cell line (EGFR-expressing)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Gefitinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Gefitinib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is determined by non-linear regression analysis.
Hypothetical Comparative Data
| Compound | Cellular IC50 (µM) |
| This compound | 0.5 |
| Gefitinib | 0.8 |
This hypothetical cellular data corroborates the biochemical findings, indicating that this compound effectively inhibits the proliferation of EGFR-dependent cancer cells.
Visualizing the Mechanism: EGFR Signaling Pathway
To better understand the context of this validation, the following diagram illustrates the simplified EGFR signaling pathway leading to cell proliferation.
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
Conclusion and Future Directions
This guide outlines a rigorous, two-tiered approach for the in vitro validation of this compound as a putative EGFR inhibitor. The hypothetical data presented suggests that this novel benzamide derivative demonstrates potent biochemical and cellular activity, warranting further investigation.
Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, non-competitive) through enzyme kinetics studies.[8][10]
-
Resistance Profiling: Evaluating the compound's activity against clinically relevant EGFR mutations that confer resistance to existing therapies.
-
In Vivo Efficacy: Progressing the compound to preclinical animal models to evaluate its anti-tumor efficacy and pharmacokinetic properties.
By adhering to a systematic and comprehensive validation strategy, researchers can confidently identify and advance promising new chemical entities like this compound in the drug discovery pipeline.
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- Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | France. (n.d.).
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- Biology Cell-Based Assays - Charles River Laboratories. (n.d.).
- Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20).
- Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors - PubMed. (2023, August 29).
- Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation - RSC Publishing. (n.d.).
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- Identification and Validation of a Selective Small Molecule Inhibitor Targeting the Diacylglycerol Acyltransferase 2 Activity - PubMed. (n.d.).
- Experimental Activity Validation of Inhibitors - Creative Enzymes. (2025, November 8).
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central. (n.d.).
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles - JoVE. (2014, November 17).
- Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors - PubMed. (n.d.).
- Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones - ResearchGate. (2000, September 1).
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
- Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC - PubMed Central. (n.d.).
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A Researcher's Guide to 3-Aminobenzamide: Profiling PARP Inhibition and Off-Target Cross-Reactivity
For decades, 3-aminobenzamide (3-AB) has served as a foundational tool for researchers investigating the roles of poly(ADP-ribose) polymerases (PARPs). As a competitive inhibitor of NAD+, 3-AB effectively blocks the catalytic activity of PARP enzymes, which are critical players in DNA repair, genomic stability, and cell death pathways.[1] However, its utility in precisely dissecting cellular mechanisms hinges on a thorough understanding of its enzymatic selectivity. This guide provides an in-depth comparison of 3-AB's activity against its primary target, PARP1, and discusses its potential for cross-reactivity with other NAD+-utilizing enzymes, offering experimental frameworks for validation.
Primary Target Profile: Potent PARP Inhibition
3-Aminobenzamide is a potent inhibitor of PARP enzymes.[2][3] In cellular models, such as Chinese Hamster Ovary (CHO) cells, 3-AB exhibits an IC50 (half-maximal inhibitory concentration) of approximately 50 nM, and concentrations above 1 µM can achieve greater than 95% inhibition of PARP activity with low cytotoxicity.[4][5][6][7] This potent inhibition stems from its structural similarity to the nicotinamide moiety of NAD+, allowing it to compete for the enzyme's active site.[1][8]
The primary role of PARP-1, the most abundant of the PARP family, is to act as a DNA damage sensor.[9][10] Upon detecting DNA strand breaks, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[11][12] This PARylation event serves as a scaffold to recruit a multitude of DNA repair factors, including those involved in base excision repair (BER), single-strand break repair (SSBR), and even double-strand break (DSB) repair pathways like homologous recombination (HR) and non-homologous end joining (NHEJ).[9][10][13] By inhibiting PARP, 3-AB prevents this crucial recruitment step, thereby disrupting the DNA damage response.
Cross-Reactivity Profile: A Look Beyond PARP
While highly effective against PARP1 and PARP2, the broad utility of 3-AB necessitates an evaluation of its effects on other NAD+-dependent enzymes. The cellular pool of NAD+ is a common substrate for several enzyme families, creating the potential for off-target interactions.
Mono(ADP-ribosyl)transferases (ARTs/PARPs): The PARP family is diverse, with members that catalyze mono-ADP-ribosylation rather than poly-ADP-ribosylation. Some studies suggest that while many potent PARP inhibitors, including benzamide derivatives, show high specificity for poly(ADP-ribose) synthetase (PARP1/2), their effects on mono-ARTs can vary.[14] For instance, some novel phenoxybenzamide derivatives have been developed to selectively target the mono-ART PARP10, with some showing minimal inhibition of PARP1. Researchers should be aware that 3-AB, as a first-generation inhibitor, may have some activity against other PARP family members involved in processes like antiviral responses (e.g., PARP12, PARP14).[6][15]
Sirtuins: Sirtuins are a class of NAD+-dependent protein deacetylases that play critical roles in metabolism, stress resistance, and aging.[16] Both PARPs and sirtuins compete for the same cellular NAD+ pool.[16] While direct, potent inhibition of sirtuins by 3-AB is not widely reported, its use in millimolar concentrations in cellular assays could lead to non-specific interactions.[16] More importantly, the inhibition of PARP by 3-AB can indirectly affect sirtuin activity by altering NAD+ availability.
The following table summarizes the known inhibitory concentrations of 3-AB against its primary target. Data on specific off-targets is less quantitative in the literature, highlighting a key area for experimental validation.
| Enzyme Target | IC50 / Ki | Cell Type / Condition | Reference |
| PARP | ~50 nM (IC50) | CHO Cells | [2][3][4][5][6] |
| PARP | 1.8 µM (Ki) | Biochemical Assay | [17] |
| PARP | 19.1 µM (IC50) | L1210 Murine Leukemia Cells | [4] |
| PARP1 | 45 µM (IC50) | Recombinant Enzyme Assay |
Note: IC50 values can vary significantly based on the assay conditions, including substrate concentrations (especially NAD+) and the specific enzyme source.
Experimental Validation of 3-AB Selectivity
To ensure the trustworthiness and specificity of experimental results, it is crucial to validate the activity and selectivity of 3-AB within the context of the system being studied. A robust, in-vitro enzyme activity assay is a cornerstone of this process.
Protocol: Fluorometric PARP1 Activity Assay
This protocol describes a homogeneous, fluorescence-based assay to measure PARP1 activity and determine the IC50 of 3-aminobenzamide. The assay measures the production of nicotinamide, a byproduct of NAD+ cleavage by PARP.
Principle: PARP1 utilizes NAD+ as a substrate to form PAR chains, releasing nicotinamide. A developer enzyme, nicotinamidase, hydrolyzes nicotinamide to produce ammonia. The developer reagent then reacts with ammonia to generate a fluorescent signal, which is directly proportional to PARP1 activity.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (pre-nicked)
-
β-NAD+
-
3-Aminobenzamide (3-AB)
-
PARP Assay Buffer
-
Nicotinamidase/Developer Reagent Mix
-
96-well black microtiter plate
-
Fluorescence plate reader (Excitation ~430 nm, Emission ~590 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 3-AB in DMSO (e.g., 10 mM). Explain the causality: DMSO is a standard solvent for many inhibitors, but the final concentration in the assay should be kept low (e.g., <1%) to avoid solvent-induced enzyme inhibition.
-
Prepare serial dilutions of 3-AB in PARP Assay Buffer to create a dose-response curve (e.g., 100 µM to 1 nM final concentration).
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
PARP Assay Buffer
-
Activated DNA (e.g., 50 ng/reaction). Explain the causality: PARP1 activity is potently stimulated by DNA breaks; activated DNA serves as the essential cofactor.
-
Desired concentration of 3-AB or vehicle control (DMSO).
-
Recombinant PARP1 enzyme (e.g., 50 ng/reaction). Explain the causality: The amount of enzyme should be titrated to ensure the reaction proceeds in the linear range for the chosen incubation time.
-
-
-
Initiate Reaction:
-
Add β-NAD+ (e.g., 0.5 mM final concentration) to each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The plate should be protected from light.
-
-
Develop Signal:
-
Stop the reaction and develop the signal by adding the Nicotinamidase/Developer Reagent mix to each well.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent product.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each 3-AB concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the 3-AB concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Workflow for Assessing 3-AB Inhibition
Caption: Workflow for determining the IC50 of 3-aminobenzamide on PARP1 activity.
Signaling Pathway Implications
The inhibition of PARP by 3-AB has profound effects on cellular signaling, primarily centered on the DNA Damage Response (DDR).
Caption: PARP1's role in the DNA damage response and its inhibition by 3-aminobenzamide.
When DNA damage occurs, PARP1 is rapidly activated.[12] Its inhibition by 3-AB prevents the synthesis of PAR and the subsequent recruitment of repair machinery.[11] This can lead to an accumulation of unrepaired DNA lesions. In normal cells, this might slow proliferation, but in cancer cells with pre-existing defects in other DNA repair pathways (like BRCA1/2 mutations), this inhibition can be synthetically lethal, forming the basis of PARP inhibitor therapy in oncology.[13]
However, hyperactivation of PARP-1 due to massive DNA damage can lead to severe depletion of cellular NAD+ and ATP pools, triggering a form of programmed necrosis called parthanatos.[18] In this context, 3-AB can be protective by preserving cellular energy stores.[1][18] This dual role makes 3-AB a valuable tool for studying cell fate decisions in response to genotoxic stress.
Furthermore, because 3-AB can spare the NAD+ pool that would otherwise be consumed by PARP, it may indirectly increase the substrate available for other enzymes like sirtuins, potentially altering metabolic signaling pathways.[16] Researchers should consider these indirect effects when interpreting data from experiments using high concentrations or long incubation times with 3-AB.
Conclusion and Recommendations
3-aminobenzamide remains a cornerstone inhibitor for studying the function of poly(ADP-ribose) polymerases. Its high potency against PARP1/2 is well-documented. However, researchers must remain vigilant about its potential for cross-reactivity, particularly with other NAD+-dependent enzymes like mono-ARTs and the indirect effects on sirtuin pathways.
Recommendations for Researchers:
-
Determine Empirical IC50: Always determine the IC50 of 3-AB in your specific experimental system rather than relying solely on literature values.
-
Use the Lowest Effective Concentration: Titrate 3-AB to use the minimum concentration required to achieve the desired level of PARP inhibition, minimizing potential off-target effects.
-
Include Control Experiments: When possible, use structurally different PARP inhibitors as controls to confirm that the observed phenotype is due to PARP inhibition and not a unique off-target effect of 3-AB.
-
Monitor Cellular Health: Be mindful of the potential for 3-AB to be either cytotoxic or cytoprotective depending on the cellular context and the nature of the stressor.[19][20][21][22]
By employing rigorous experimental design and maintaining a critical perspective on its selectivity, researchers can continue to leverage 3-aminobenzamide as a powerful tool to unravel the complex biology of ADP-ribosylation.
References
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- Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). PARPs and the DNA damage response. Carcinogenesis, 33(10), 1892–1901. [Link]
- Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 18(10), 610–621. [Link]
- Langelier, M. F., Zmeeva, E., & Pascal, J. M. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences, 43(10), 785–798. [Link]
- Li, M., & Yu, X. (2019). PARP-1 and its associated nucleases in DNA damage response. DNA Repair, 81, 102664. [Link]
- Banasik, M., Komura, H., Shimoyama, M., & Ueda, K. (1992). Specific Inhibitors of poly(ADP-ribose) Synthetase and mono(ADP-ribosyl)transferase. Journal of Biological Chemistry, 267(3), 1569–1575. [Link]
- Hopkins, T. A., Ainsworth, W. B., & Ellis, P. A. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS, 119(11), e2118829119. [Link]
- Bai, P., & Canto, C. (2012). Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes. Molecular Aspects of Medicine, 33(6), 635–648. [Link]
- Tabassum, I., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology, 11, 1047308. [Link]
- Lehtiö, L., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen, 10(9), 939–948. [Link]
- Piro, M., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2.
- Martin, D. N., et al. (2015). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 37(3), 486-492. [Link]
- Boulares, A. H., et al. (2003). 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. Experimental Neurology, 184(2), 973-980. [Link]
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- ResearchGate. (n.d.). Treatment with 3-aminobenzamide (3-AB) attenuates poly(ADP-ribose) polymerase (PARP) activation increased by glucose in LLC-PK1 kidney proximal tubule epithelial cells.
- Taylor & Francis Online. (n.d.). 3-Aminobenzamide – Knowledge and References.
- Tabassum, I., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology. [Link]
- Shall, S., et al. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis, 3(12), 1463-1467. [Link]
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"3-aminobenzamide versus olaparib in BRCA-mutated cancer cells"
An In-Depth Comparison for Drug Development Professionals: 3-Aminobenzamide vs. Olaparib in BRCA-Mutated Cancer Cells
Introduction: The Dawn of Synthetic Lethality in Oncology
The concept of synthetic lethality—where the simultaneous loss of two gene functions is lethal to a cell, while the loss of either one alone is not—has revolutionized targeted cancer therapy. This principle is elegantly exploited in cancers harboring mutations in the BRCA1 or BRCA2 genes. These tumor suppressor genes are critical for the high-fidelity repair of DNA double-strand breaks (DSBs) via the homologous recombination (HR) pathway.[1] When BRCA function is lost, cancer cells become heavily reliant on alternative, lower-fidelity DNA repair mechanisms to survive.
One such crucial pathway is the base excision repair (BER) pathway, orchestrated by the Poly(ADP-ribose) polymerase (PARP) enzyme family. PARP proteins, particularly PARP1 and PARP2, are essential for detecting and signaling DNA single-strand breaks (SSBs).[2][3] Inhibiting PARP in a BRCA-deficient cell creates a lethal scenario: SSBs cannot be efficiently repaired, and during DNA replication, these unrepaired lesions collapse replication forks, leading to the formation of DSBs.[4] Without a functional HR pathway to repair these DSBs, the cell accumulates catastrophic genomic instability, triggering cell cycle arrest and apoptosis.[5]
This guide provides a comprehensive comparison of two seminal PARP inhibitors (PARPi): 3-aminobenzamide (3-AB), a first-generation tool compound that was instrumental in validating the PARP inhibition concept, and olaparib, a potent, first-in-class clinical PARPi that has transformed patient outcomes.
The Contenders: A Tale of Two Inhibitors
3-Aminobenzamide (3-AB): The Foundational Tool Identified over three decades ago, 3-aminobenzamide was one of the first PARP inhibitors discovered.[6][7] As a structural analog of nicotinamide, it acts as a competitive inhibitor of the PARP substrate, NAD+.[8] While its development as a therapeutic was discontinued, 3-AB remains a vital research tool, historically used to potentiate the cytotoxic effects of DNA-damaging agents and to probe the fundamental biology of PARP-mediated DNA repair.[7][8][9]
Olaparib (Lynparza®): The Clinical Vanguard Olaparib is a potent, orally bioavailable inhibitor of PARP1 and PARP2 that has received FDA approval for treating a range of cancers with deleterious BRCA mutations, including ovarian, breast, pancreatic, and prostate cancers.[10][11][12] Its success stems not only from potent catalytic inhibition but also from a more complex mechanism known as "PARP trapping," which significantly enhances its cytotoxicity in HR-deficient cells.[11][13] Olaparib's journey from bench to bedside is a landmark achievement in precision oncology.[6]
Comparative Analysis: Mechanism, Potency, and Efficacy
The critical differences between 3-AB and olaparib lie in their potency and their precise mechanisms of action at the molecular level.
Mechanism of Action: Catalytic Inhibition vs. PARP Trapping
While both compounds inhibit PARP's enzymatic activity, olaparib possesses a second, more cytotoxic mechanism.
-
3-Aminobenzamide: Functions primarily as a competitive inhibitor of NAD+ at the PARP catalytic site.[8] This prevents the synthesis of poly(ADP-ribose) chains, thereby blocking the recruitment of downstream DNA repair factors. Its effect is largely limited to enzymatic inhibition.
-
Olaparib: In addition to inhibiting PARP's catalytic activity, olaparib traps the PARP enzyme onto the DNA at the site of a single-strand break.[11][14] This olaparib-PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, converting a transient repair intermediate into a highly toxic lesion that can generate a DSB.[15] This trapping mechanism is now considered a primary driver of the synthetic lethal effect and a key differentiator among various clinical PARP inhibitors.[13]
Figure 1. Contrasting mechanisms of 3-AB and Olaparib.
Potency and Selectivity
A stark contrast exists in the inhibitory potency of the two molecules, which directly translates to their utility in research and clinical settings.
| Parameter | 3-Aminobenzamide | Olaparib | Reference(s) |
| Target(s) | PARP (General) | PARP1, PARP2 | [8],[6] |
| Mechanism | Catalytic Inhibition | Catalytic Inhibition & PARP Trapping | [8],[11] |
| IC₅₀ (PARP1) | ~21 µM (isolated enzyme) | ~5 nM | [16],[5][17] |
| IC₅₀ (PARP2) | Not widely reported | ~1 nM | [17] |
| Cell-based IC₅₀ | ~50 nM (CHO cells) | Varies by cell line (nM range) | [18][19][20],[21][22] |
| Clinical Status | Research Tool (Discontinued) | FDA Approved | [9],[23] |
IC₅₀ values can vary based on assay conditions and cell types.
Olaparib is several orders of magnitude more potent than 3-aminobenzamide at inhibiting the PARP1 and PARP2 enzymes. This higher potency allows for effective target engagement at clinically achievable concentrations with a better therapeutic window.[21]
Experimental Protocols for Comparative Evaluation
To empirically compare PARP inhibitors like 3-AB and olaparib in a laboratory setting, a series of validated assays are required. The causality behind these experimental choices is to build a comprehensive picture, from target engagement to cellular phenotype.
Figure 2. Experimental workflow for comparing PARPi efficacy.
Protocol 1: Long-Term Cell Viability Assay
Rationale: Standard short-term cytotoxicity assays (24-72h) are often insufficient for PARP inhibitors. The synthetic lethal phenotype requires cells to enter S-phase and accumulate lethal DNA damage over several cell cycles. Long-term (7-14 day) clonogenic or luminescence-based assays provide a more accurate measure of efficacy.[24]
Methodology (Luminescence-Based):
-
Cell Plating: Seed BRCA-mutated (e.g., HCC1937) and BRCA wild-type (e.g., MCF7) cells in 96-well white, clear-bottom plates at a low density (e.g., 500-1000 cells/well) to allow for long-term growth.
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution series for both 3-aminobenzamide and olaparib in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: 24 hours after plating, replace the medium with the medium containing the inhibitors or vehicle.
-
Incubation: Incubate cells for 7 to 14 days. Change the drug-containing medium every 3-4 days to ensure consistent inhibitor concentration.
-
Viability Measurement: At the endpoint, equilibrate the plate to room temperature. Add a volume of a luminescence-based reagent (e.g., CellTiter-Glo®) equal to the culture volume.
-
Reading: Lyse cells by shaking on an orbital shaker for 2 minutes, followed by a 10-minute incubation at room temperature to stabilize the signal. Read luminescence on a plate reader.
-
Analysis: Normalize luminescence values to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression.
Protocol 2: In-Cell PARP Activity Assay
Rationale: This assay directly measures the pharmacodynamic effect of the inhibitors on their target. It confirms that the compounds are cell-permeable and engage PARP at the concentrations tested. A chemiluminescent ELISA-based format provides high sensitivity.[25]
Methodology (Chemiluminescent ELISA):
-
Cell Culture and Treatment: Plate cells in a 10-cm dish and grow to ~80% confluency. Treat with inhibitors (e.g., at 1x, 10x, and 100x their respective IC₅₀) for 1-4 hours. Include a positive control for DNA damage (e.g., 1 mM H₂O₂) and a vehicle control.
-
Cell Lysis: Harvest and lyse cells in a buffer containing protease inhibitors. Determine protein concentration using a BCA assay.[25]
-
PARP Assay: Normalize lysate concentrations. Add 20-40 µg of protein to a 96-well strip plate pre-coated with histones (the substrate for PARylation).
-
Reaction: Initiate the PARP reaction by adding a cocktail containing biotinylated NAD+. Incubate for 60 minutes at 37°C.
-
Detection: Wash the wells to remove unreacted components. Add Streptavidin-HRP conjugate, which binds to the incorporated biotinylated ADP-ribose chains.
-
Signal Generation: After washing, add a chemiluminescent HRP substrate. Immediately read the luminescent signal on a microplate reader.
-
Analysis: Compare the signal from inhibitor-treated cells to the positive and vehicle controls to quantify the degree of PARP inhibition.
Protocol 3: DNA Double-Strand Break (DSB) Formation Assay (γH2AX)
Rationale: The ultimate consequence of synthetic lethality is the formation of irreparable DSBs. Phosphorylation of the histone variant H2AX at serine 139 (to form γH2AX) is one of the earliest markers of a DSB. Quantifying γH2AX foci via immunofluorescence provides a direct visualization of the cytotoxic DNA damage induced by the inhibitors.
Methodology (Immunofluorescence):
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with 3-AB and olaparib at relevant concentrations for 24-48 hours.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain nuclei with DAPI. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). An increase in foci indicates an increase in DSBs.
Conclusion and Future Perspectives
The comparison between 3-aminobenzamide and olaparib is a study in the evolution of targeted drug discovery.
-
3-Aminobenzamide served its purpose as a pioneering chemical probe. Its modest potency and lack of a trapping mechanism render it unsuitable for clinical use, but it remains a valuable, cost-effective tool for preclinical studies aimed at validating the general consequences of PARP catalytic inhibition.[6][7]
-
Olaparib represents a highly optimized therapeutic agent. Its nanomolar potency and, critically, its ability to trap PARP on DNA, make it a powerful and selective weapon against BRCA-mutated cancers.[5][11] Clinical trials have unequivocally demonstrated its ability to improve progression-free survival in this patient population.[10][26]
For researchers and drug developers, the choice is clear. For fundamental studies on the role of PARP's catalytic function, 3-AB can be a useful control. However, for any translational research or preclinical study aiming to model the clinical activity of modern PARP inhibitors, olaparib or other potent trapping-proficient agents are the appropriate choice. The story of these two molecules underscores a critical lesson in modern pharmacology: moving beyond simple enzyme inhibition to exploit more complex, cytotoxic mechanisms like protein-DNA trapping can be the key to unlocking profound clinical efficacy.
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- IC 50 of different compounds in sensitive and olaparib resistant...
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A Head-to-Head Comparison of Benzamide-Based PARP Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in the homologous recombination (HR) DNA repair pathway. At the heart of the approved and clinical-stage PARP inhibitors lies the benzamide scaffold, a pharmacophore critical for their mechanism of action. This guide provides a detailed head-to-head comparison of the leading benzamide-based PARP inhibitors, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Central Role of PARP and the "Synthetic Lethality" Principle
Poly(ADP-ribose) polymerases, primarily PARP1 and PARP2, are crucial enzymes in the base excision repair (BER) pathway, responsible for identifying and signaling single-strand DNA breaks (SSBs). Upon detecting a break, PARP enzymes synthesize long chains of poly(ADP-ribose) (PAR) on themselves and adjacent proteins, recruiting other DNA repair factors to the site of damage.
The therapeutic efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality." In cancer cells with mutations in genes essential for HR, such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is already compromised. When PARP is inhibited, SSBs are not efficiently repaired and can collapse replication forks during S-phase, leading to an accumulation of DSBs. In HR-deficient cells, this overwhelming level of DNA damage cannot be resolved, leading to genomic instability and, ultimately, cell death.
All benzamide-based PARP inhibitors function by competitively binding to the nicotinamide (NAD+) binding pocket of the PARP enzymes, thereby inhibiting their catalytic activity. However, a key differentiator among these inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's potency. The differential ability to trap PARP is a major factor influencing the clinical activity and toxicity profiles of these drugs.[1][2][3]
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Confirming the On-Target Activity of 3-amino-N-(2,3-dimethylphenyl)benzamide: A Comparative Guide to Target Engagement Strategies
In the landscape of contemporary drug discovery, the validation of a compound's on-target activity is a critical milestone. It serves as the foundation upon which further preclinical and clinical development is built. This guide provides an in-depth, technical comparison of methodologies to confirm the on-target activity of the novel small molecule, 3-amino-N-(2,3-dimethylphenyl)benzamide. For the purpose of this illustrative guide, we will hypothesize that this compound is a putative inhibitor of a specific cellular kinase, "Kinase X." We will explore robust experimental strategies to verify this hypothesis, comparing its performance with a well-characterized, hypothetical alternative, "Compound Y."
The core principle of this guide is to move beyond simple activity readouts and delve into the biophysical confirmation of target engagement within a physiologically relevant cellular environment. As such, we will focus on two complementary and powerful techniques: the Cellular Thermal Shift Assay (CETSA) for direct target binding verification in cells, and comprehensive kinase profiling for assessing selectivity.
The Imperative of Direct Target Engagement Verification
Phenotypic screening can identify compounds that elicit a desired cellular response. However, such screens do not elucidate the direct molecular target responsible for the observed phenotype. Ascribing a mechanism of action based solely on phenotypic data is fraught with peril, as off-target effects can often be the true drivers of cellular changes. Therefore, direct measurement of a compound's interaction with its intended target is paramount.[1] This not only validates the primary mechanism of action but also provides a quantitative measure of target engagement that can be correlated with downstream biological effects.
I. Cellular Thermal Shift Assay (CETSA): Visualizing Target Engagement in Situ
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly assess the binding of a ligand to its target protein within the complex milieu of a living cell.[2][3][4] The principle of CETSA is based on the well-established phenomenon of ligand-induced thermal stabilization.[3][5][6] When a protein binds to its ligand, the resulting complex is often more resistant to thermal denaturation. CETSA leverages this by subjecting intact cells or cell lysates to a temperature gradient and then quantifying the amount of soluble target protein remaining at each temperature. A shift in the melting curve of the target protein in the presence of the compound provides direct evidence of binding.[5][7]
Experimental Workflow: CETSA
The following diagram outlines the key steps in a typical CETSA experiment designed to test the engagement of this compound with its putative target, Kinase X.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Step-by-Step Protocol for CETSA
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses the target of interest, Kinase X, to a confluency of 70-80%.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into two groups: one treated with a predetermined concentration of this compound and a control group treated with the vehicle (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot the treated and control cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and apply a temperature gradient for a fixed duration (e.g., 3 minutes). A typical gradient might range from 40°C to 70°C in 2°C increments.
-
-
Cell Lysis and Fractionation:
-
After the heat treatment, lyse the cells to release their contents. This can be achieved through methods such as freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble Kinase X in each sample using a method such as Western blotting, which requires a specific antibody for the target protein.[8] Other detection methods like mass spectrometry can also be employed for a more unbiased, proteome-wide analysis.[8]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the percentage of soluble Kinase X relative to the non-heated control against the corresponding temperature.
-
A positive result is indicated by a rightward shift in the melting curve for the compound-treated group compared to the vehicle control, signifying thermal stabilization of Kinase X upon binding of this compound.
-
II. Kinase Profiling: Assessing Selectivity and Off-Target Effects
While CETSA provides strong evidence for target engagement, it does not reveal the selectivity of the compound. A promiscuous compound that binds to multiple kinases can lead to undesirable off-target effects and toxicity. Therefore, it is crucial to assess the selectivity of this compound against a broad panel of kinases. Several commercial services offer comprehensive kinase profiling.[9][10][11][12][13] These services typically utilize in vitro biochemical assays to measure the inhibitory activity of a compound against a large number of purified kinases.
Experimental Workflow: Kinase Profiling
The following diagram illustrates a generalized workflow for kinase profiling.
Caption: A generalized workflow for in vitro kinase profiling.
General Protocol for Kinase Profiling
-
Compound Preparation: Prepare a series of dilutions of this compound, typically in DMSO.
-
Assay Setup: In a multi-well plate format, a large panel of purified kinases is arrayed.
-
Kinase Reaction: The test compound is added to each well containing a specific kinase. The enzymatic reaction is initiated by the addition of ATP and a substrate specific to that kinase.
-
Detection: After a set incubation time, the reaction is stopped, and a detection reagent is added. The signal, which is proportional to the kinase activity, is measured. Common detection methods include luminescence-based assays that quantify the amount of ATP remaining or fluorescence-based assays that measure the phosphorylation of the substrate.
-
Data Analysis: The percentage of inhibition for each kinase at each compound concentration is calculated. For kinases that show significant inhibition, a dose-response curve is generated to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity). The selectivity profile is then visualized, often as a dendrogram or a heatmap, to provide a clear picture of the compound's on-target and off-target activities.
III. Comparative Analysis: this compound vs. Compound Y
To put the on-target activity of this compound into context, it is essential to compare it with a known inhibitor of Kinase X, which we will call "Compound Y." This comparative analysis provides a benchmark for potency and selectivity.
| Parameter | This compound (Hypothetical Data) | Compound Y (Hypothetical Data) | Interpretation |
| CETSA Thermal Shift (ΔTm) | +5.2 °C | +6.5 °C | Both compounds demonstrate direct engagement with Kinase X in a cellular context, with Compound Y showing slightly greater thermal stabilization. |
| Kinase X IC50 | 85 nM | 20 nM | Compound Y is more potent in inhibiting the enzymatic activity of Kinase X in a biochemical assay. |
| Selectivity Score (S-score at 1 µM) | 0.08 | 0.02 | A lower S-score indicates higher selectivity. Compound Y is more selective for Kinase X over other kinases in the panel. |
| Number of Off-Target Kinases Inhibited >50% at 1 µM | 6 | 1 | This compound exhibits more off-target activity at a concentration of 1 µM compared to Compound Y. |
This comparative data suggests that while this compound does engage its intended target, Kinase X, it is less potent and less selective than the benchmark inhibitor, Compound Y. This information is crucial for guiding further medicinal chemistry efforts to optimize the lead compound.
Conclusion
Confirming the on-target activity of a novel compound like this compound requires a multi-faceted approach that goes beyond simple functional assays. The combination of the Cellular Thermal Shift Assay and comprehensive kinase profiling provides a robust framework for validating target engagement and assessing selectivity. CETSA offers undeniable evidence of direct binding in a native cellular environment, while kinase profiling provides a broader view of the compound's interaction with the kinome. By comparing the data with a known inhibitor, researchers can make informed decisions about the future development of a compound, ensuring that its biological effects are indeed mediated through its intended target. This rigorous, data-driven approach is fundamental to the principles of modern drug discovery and is essential for the successful translation of novel chemical entities into effective therapeutics.
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A Senior Application Scientist's Guide to the Reproducibility of Experiments Using 3-Aminobenzamide
An Objective Comparison and Best-Practice Protocols for Researchers
Executive Summary
3-Aminobenzamide (3-AB) is a foundational tool in cellular and molecular biology, primarily utilized for its potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] Its application spans diverse research areas, from DNA damage repair and oxidative stress to cancer therapy and neurodegenerative disorders.[3][4][5] However, the utility of 3-AB, like any chemical probe, is contingent upon the reproducibility of the experiments in which it is used. This guide provides an in-depth analysis of 3-AB, offering a framework for achieving high-fidelity, reproducible results. We will dissect its mechanism of action, provide a self-validating experimental protocol, compare it to alternative PARP inhibitors, and delineate the critical factors that underpin experimental consistency.
Core Concepts: The "Why" Behind 3-Aminobenzamide's Mechanism of Action
Understanding the causality behind 3-AB's effects is the first step toward designing robust experiments. 3-AB's primary molecular target is the family of Poly(ADP-ribose) polymerase (PARP) enzymes, with PARP1 being the most abundant and well-studied.[5]
The PARP Signaling Cascade:
-
DNA Damage Sensing: PARP1 acts as a critical sensor for DNA single-strand breaks (SSBs), which can arise from oxidative stress or exposure to DNA-damaging agents.[6]
-
Enzymatic Activation: Upon binding to damaged DNA, PARP1 undergoes a conformational change and becomes catalytically active.
-
PAR Chain Synthesis: Activated PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, a process termed PARylation.[2][5]
-
Recruitment of Repair Machinery: The negatively charged PAR chains act as a scaffold, recruiting other key DNA repair proteins (like XRCC1) to the site of damage, facilitating the base excision repair (BER) pathway.[6]
3-Aminobenzamide's Intervention:
3-Aminobenzamide functions as a competitive inhibitor.[7] Its chemical structure mimics the nicotinamide portion of NAD+, allowing it to bind to the catalytic domain of PARP.[2][5] This binding event prevents PARP from utilizing NAD+ to synthesize PAR chains, effectively halting the DNA repair signaling cascade.[5] In cells with deficiencies in other repair pathways (e.g., BRCA1/2 mutations), this inhibition can be synthetically lethal, a principle widely exploited in cancer therapy.[8][9]
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Benchmarking 3-amino-N-(2,3-dimethylphenyl)benzamide: A Comparative Guide to an Emerging Anticancer Agent
Introduction: The Therapeutic Potential of Novel Benzamides in Oncology
The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents.[1][2] Within oncology, benzamide derivatives have emerged as promising therapeutics, notably as inhibitors of two critical enzyme families: Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[3][4][5] This guide introduces a novel benzamide derivative, 3-amino-N-(2,3-dimethylphenyl)benzamide , and provides a comprehensive framework for its preclinical benchmarking against established standards in cancer cell lines.
The structural features of this compound, particularly the N-aryl substitution, suggest a potential for interaction with either PARP or HDAC enzymes. The N-(2-aminophenyl)benzamide core is a known pharmacophore for class I HDAC inhibitors, while a benzamide core is also central to the structure of several clinical PARP inhibitors.[6][7] This dual potential necessitates a rigorous comparative evaluation to elucidate its primary mechanism of action and therapeutic promise.
This guide is designed for researchers, scientists, and drug development professionals. It will provide not only the "how" but also the "why" behind the experimental design, ensuring a scientifically robust evaluation of this novel compound. We will detail the protocols for assessing its anticancer activity, compare its performance with known standards, and explore the underlying signaling pathways.
Comparative Standards: Rationale for Selection
To comprehensively benchmark this compound, a panel of well-characterized inhibitors targeting both PARP and HDACs is essential. The selection of these standards is critical for contextualizing the potency and selectivity of our test compound.
-
Doxorubicin: A widely used chemotherapeutic agent that induces DNA damage and inhibits topoisomerase II. It will serve as a general positive control for cytotoxicity across all tested cell lines.
-
Olaparib: A potent, clinically approved PARP inhibitor.[8][9] Its inclusion is vital for a direct comparison if this compound exhibits activity in DNA repair-deficient cancer models.
-
Entinostat (MS-275): A selective class I HDAC inhibitor with a benzamide structure.[1][4][10] This is a crucial comparator due to the structural similarities with our test compound and will help determine if the primary mechanism of action is through HDAC inhibition.
-
Vorinostat (SAHA): A pan-HDAC inhibitor, which will provide a broader perspective on HDAC inhibition and help to classify the selectivity of our test compound if it demonstrates HDAC-inhibitory activity.
Experimental Design: A Multi-faceted Approach to Characterization
Our benchmarking strategy will employ a tiered approach, starting with a broad assessment of cytotoxicity and narrowing down to a more mechanistic evaluation based on the initial findings.
Phase 1: In Vitro Cytotoxicity Screening
The initial phase will determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines. The choice of cell lines is critical for discerning the potential mechanism of action.
Selected Cancer Cell Lines:
| Cell Line | Cancer Type | Key Characteristics | Rationale for Inclusion |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+), wild-type BRCA. | A common starting point for anticancer drug screening.[11] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (TNBC), sensitive to some PARP inhibitors despite being BRCA-proficient.[12] | To assess activity in a more aggressive breast cancer subtype. |
| UWB1.289 | Ovarian Cancer | BRCA1-mutated. | Highly sensitive to PARP inhibitors, will indicate a potential PARP-inhibitory mechanism.[13][14] |
| A549 | Lung Carcinoma | Wild-type BRCA. | A standard cell line for general cytotoxicity screening. |
| HCT116 | Colon Carcinoma | Wild-type BRCA. | To evaluate broad-spectrum anticancer activity. |
| Jurkat | T-cell Leukemia | Known to be sensitive to HDAC inhibitors.[10] | To specifically probe for HDAC-inhibitory effects. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in their respective culture media. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and the standard compounds (Doxorubicin, Olaparib, Entinostat, Vorinostat) in a suitable solvent (e.g., DMSO). Create a series of dilutions in the culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing various concentrations of the test and standard compounds. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
The results of the MTT assay should be presented in a clear and concise table to allow for easy comparison of the cytotoxic potential of this compound and the standard compounds.
Table 1: Comparative IC50 Values (µM) of Test and Standard Compounds across a Panel of Cancer Cell Lines
| Compound | MCF-7 | MDA-MB-231 | UWB1.289 | A549 | HCT116 | Jurkat |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | ||||||
| Olaparib | ||||||
| Entinostat (MS-275) | ||||||
| Vorinostat |
Note: The IC50 values for the standard compounds should be determined concurrently with the test compound for accurate comparison.
Phase 2: Mechanistic Elucidation
Based on the IC50 data from Phase 1, the subsequent experiments will be designed to probe the likely mechanism of action. For instance, if this compound shows potent activity in the UWB1.289 cell line, a PARP-inhibitory mechanism will be investigated. Conversely, high potency in the Jurkat cell line would suggest an HDAC-inhibitory mechanism.
Hypothesized Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and the experimental workflow for mechanistic investigation.
Diagram 1: Hypothesized PARP Inhibition Pathway
Caption: Hypothesized PARP inhibition by this compound leading to cancer cell death.
Diagram 2: Hypothesized HDAC Inhibition Pathway
Caption: Hypothesized HDAC inhibition by this compound leading to altered gene expression and apoptosis.
Diagram 3: Experimental Workflow for Benchmarking
Caption: A streamlined workflow for the comprehensive benchmarking of the novel benzamide derivative.
Conclusion: A Path Forward for a Promising Anticancer Candidate
This guide provides a robust and scientifically grounded framework for the initial benchmarking of this compound. By systematically evaluating its cytotoxic effects against a well-chosen panel of cancer cell lines and comparing its performance to established PARP and HDAC inhibitors, researchers can gain critical insights into its therapeutic potential. The proposed experimental workflow, from broad cytotoxicity screening to focused mechanistic studies, will enable a comprehensive characterization of this novel compound. The data generated from these studies will be instrumental in determining the future direction of its development as a potential anticancer agent.
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A Senior Application Scientist's Guide to Assessing the Specificity of 3-Aminobenzamide Analogs and Next-Generation PARP Inhibitors
Executive Summary
Since its identification as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP), 3-aminobenzamide (3-AB) has served as a foundational tool for studying cellular DNA damage responses.[1] However, its relatively low potency and lack of specificity have driven the development of numerous analogs and next-generation inhibitors with vastly improved pharmacological profiles. This guide provides an in-depth comparison of these compounds, focusing on the critical parameter of specificity. We will explore the essential methodologies for assessing inhibitor performance, present comparative data for key compounds, and provide detailed, field-tested protocols to empower researchers in their own investigations. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of PARP inhibition and select the appropriate tools for their experimental needs.
Introduction: The Critical Need for Specificity in PARP Inhibition
The human genome encodes 17 distinct PARP family proteins, each with unique structures and cellular functions ranging from DNA repair to RNA regulation and mitotic spindle assembly.[2] PARP1 and PARP2 are the primary enzymes responsible for forming complex poly(ADP-ribose) (PAR) chains in response to DNA damage, a process central to the Base Excision Repair (BER) pathway.[3][4]
1.1 3-Aminobenzamide: The Progenitor Compound
3-Aminobenzamide (3-AB) was one of the first compounds identified as a PARP inhibitor.[1] It acts by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site.[5][6] While instrumental in early studies, 3-AB suffers from modest potency (with reported Ki and IC50 values in the low micromolar and high nanomolar range, respectively) and, crucially, a lack of specificity across the PARP family.[4][7][8][9] This pan-inhibitory nature can confound experimental results, as effects may not be solely attributable to the inhibition of PARP1, the primary target in cancer therapy.
1.2 The Evolution to Specificity: From Analogs to Targeted Drugs
The limitations of 3-AB spurred the development of potent and selective PARP inhibitors (PARPi). These "analogs" in a broader sense, including FDA-approved drugs like Olaparib, Rucaparib, Niraparib, and Talazoparib, were engineered for higher affinity to PARP1 and PARP2.[10][11] Their clinical success, particularly in cancers with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), is based on the principle of synthetic lethality.[12] Differences in their efficacy and toxicity profiles can be partly attributed to their varying specificity for different PARP family members and their potency in "trapping" PARP enzymes on DNA.[12][13] Therefore, a rigorous assessment of specificity is not merely an academic exercise but a critical step in drug development and mechanistic studies.
Methodologies for Assessing Inhibitor Specificity
Determining the specificity of a 3-AB analog or any PARP inhibitor requires a multi-faceted approach, progressing from simple biochemical assays to complex cellular models. The choice of assay depends on the research question, whether it's screening a compound library, determining an IC50 value, or confirming target engagement in a living system.[3]
2.1 Foundational Technique: Biochemical Enzyme Inhibition Assays
These in vitro assays are the first-line method for quantifying an inhibitor's potency against purified, recombinant PARP enzymes. They provide the half-maximal inhibitory concentration (IC50), a core metric for comparison.
-
Mechanism: Histone proteins are coated on a plate, and the PARP enzyme is added along with biotin-labeled NAD+.[14] The enzyme's activity is measured by the amount of biotinylated PAR incorporated, typically detected with a streptavidin-HRP conjugate that generates a chemiluminescent or colorimetric signal.[14][15]
-
Causality: This direct measurement of enzymatic activity provides a clean, unambiguous assessment of a compound's ability to interfere with the catalytic function of a specific PARP isoform. By running the assay with different PARP family members, a specificity profile can be generated. Commercially available kits offer formats like ELISA, AlphaLISA®, and Fluorescence Polarization (FP) to suit different throughput needs.[14]
2.2 Cellular Confirmation: Quantifying PARP Activity in a Biological Context
While biochemical assays are essential, they do not account for cell permeability, metabolic stability, or off-target effects. Cellular assays are therefore a mandatory validation step.
-
Mechanism: Cells are pre-treated with the inhibitor, followed by the induction of DNA damage (e.g., with H₂O₂ or MMS) to activate PARP.[16][17] The level of intracellular PARylation is then quantified. This can be done via several methods:
-
In-Cell Western Blot / ELISA: Lysates are analyzed using antibodies specific to PAR polymers, allowing for quantification of total cellular PARylation.[17][18]
-
Immunofluorescence Microscopy: Cells are fixed and stained with a PAR-specific antibody. The intensity of nuclear staining provides a visual and quantifiable measure of PARP activity at the single-cell level.[19]
-
-
Causality: A reduction in the DNA damage-induced PAR signal in the presence of an inhibitor confirms target engagement and cellular efficacy. Comparing the IC50 values from these assays with biochemical IC50s provides insight into the compound's bioavailability and performance in a complex biological system.[18]
2.3 Advanced Specificity: The PARP Trapping Assay
Modern PARP inhibitors do more than just block catalytic activity; they also "trap" the PARP enzyme on the DNA at the site of a single-strand break.[13] This PARP-DNA complex is highly cytotoxic, and the trapping efficiency varies significantly between inhibitors.[13][20]
-
Mechanism: This assay measures the accumulation of PARP1 on chromatin. Cells are treated with the inhibitor and a DNA damaging agent.[17] The cells are then lysed and fractionated to separate chromatin-bound proteins from soluble proteins. The amount of PARP1 in the chromatin fraction is quantified by Western blot.[17]
-
Causality: A potent trapping agent will cause a significant increase in chromatin-bound PARP1.[17] This assay is critical because trapping potency, not just catalytic inhibition, often correlates more closely with an inhibitor's cytotoxic effects.[21] For example, Talazoparib is a vastly more potent PARP trapper than other inhibitors, which contributes to its high efficacy.[13][20]
Workflow for Assessing PARP Inhibitor Specificity
Caption: A streamlined workflow for comprehensive PARP inhibitor validation.
Comparative Analysis of 3-Aminobenzamide Analogs and Next-Generation Inhibitors
The evolution from 3-AB to modern, clinically approved PARP inhibitors is a story of dramatically increasing potency and refined specificity. While 3-AB acts as a broad, low-potency inhibitor, its successors are highly potent against PARP1 and PARP2.
| Compound | Target | Biochemical IC50 (nM) | Cellular PARP Inhibition | PARP Trapping Potency |
| 3-Aminobenzamide | Pan-PARP | ~50 nM (in CHO cells)[5][6][7][8][9][16][22] | >1 µM for >95% inhibition[5][6][16][22] | Low / Not a primary mechanism |
| Olaparib | PARP1/2 | PARP1: ~1-5 nM | High | Moderate[13][21] |
| Rucaparib | PARP1/2 | PARP1: ~1-2 nM | High | Moderate[13][23] |
| Niraparib | PARP1/2 | PARP1: ~2-4 nM | High | High[13][21] |
| Talazoparib | PARP1/2 | PARP1: <1 nM | High | Very High (~100x Olaparib)[13][20][21] |
Note: IC50 values are approximate and can vary based on assay conditions. The data presented is a synthesis from multiple sources to show relative potencies.
This data clearly illustrates the quantum leap in performance. While 3-AB requires micromolar concentrations for effective cellular inhibition, next-generation compounds operate in the low nanomolar range.[5][6][16][22] Furthermore, the significant differences in PARP trapping ability among the newer inhibitors highlight why a simple catalytic IC50 is insufficient for a complete assessment.[13][21] Talazoparib's exceptional trapping potency, for instance, is a key differentiator.[13][20]
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed, self-validating protocols for key assays.
4.1 Protocol: Cellular PARP Inhibition Assay (via In-Cell Western Blot)
This protocol quantifies PARP activity by measuring PAR polymer levels in cell lysates.
-
Cell Plating: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of your test compound (and a positive control like Olaparib) in culture medium. Replace the medium in the wells with the inhibitor-containing medium. Include a "vehicle only" (e.g., 0.1% DMSO) control. Incubate for 1-2 hours.
-
Induction of DNA Damage: To activate PARP, add a DNA damaging agent directly to the wells. A common choice is 500 µM H₂O₂ for 10-15 minutes at 37°C. Include a "no damage" control group.
-
Cell Lysis: Aspirate the medium and immediately lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors. Agitate on a plate shaker for 15 minutes.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar protein assay. This is critical for normalizing the final signal.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against PAR polymers (e.g., a pan-ADP-ribose binding reagent).
-
Simultaneously, probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.[17]
-
Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye.
-
-
Data Analysis:
-
Image the blot and quantify the band intensities for the PAR polymer signal and the loading control.
-
Normalize the PAR signal to the loading control for each lane.
-
Plot the normalized PAR signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the cellular IC50 value. The vehicle-treated, DNA-damaged sample represents 0% inhibition, and the no-damage control represents ~100% inhibition.
-
4.2 Protocol: PARP Trapping Assay (via Chromatin Fractionation)
This protocol measures the amount of PARP1 that becomes locked onto chromatin, a key indicator of trapping potency.
-
Cell Culture and Treatment: Plate cells as in the previous protocol. Treat with the desired concentration of PARP inhibitor (e.g., 1 µM) or vehicle for 1 hour.
-
DNA Damage: Treat cells with a low dose of a DNA alkylating agent like methyl methanesulfonate (MMS, e.g., 0.01%) for 15-30 minutes to induce single-strand breaks and PARP1 recruitment.[17]
-
Cell Lysis and Fractionation:
-
Harvest the cells and lyse them using a buffer with a mild detergent (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M sucrose, 10% glycerol, 0.1% Triton X-100, plus inhibitors) to separate the soluble proteins (cytoplasmic and nucleoplasmic) from the insoluble chromatin.[17]
-
Centrifuge the lysate at low speed (e.g., 1,300 x g for 5 min) to pellet the nuclei.
-
Remove the supernatant (this is the soluble fraction).
-
Wash the nuclear pellet to remove non-specifically bound proteins.
-
Lyse the nuclei and solubilize the chromatin-bound proteins with a high-salt or nuclease-containing buffer. This is your chromatin fraction.
-
-
Western Blotting:
-
Data Analysis:
-
Quantify the PARP1 signal in the chromatin-bound fraction relative to the Histone H3 signal.
-
An increase in the normalized PARP1 signal in the inhibitor-treated sample compared to the vehicle control indicates PARP trapping.[17]
-
The PARP Signaling Axis in DNA Repair
To contextualize the action of these inhibitors, it is essential to visualize the central role of PARP1 in the DNA damage response.
PARP1 Activation in Base Excision Repair
Caption: PARP1's role in DNA repair and points of inhibitor intervention.
Conclusion and Future Perspectives
The journey from the promiscuous activity of 3-aminobenzamide to the highly specific and potent action of modern PARP inhibitors represents a triumph of rational drug design. For researchers, this evolution underscores the necessity of using precisely characterized tools. Assessing specificity through a combination of biochemical, cellular, and mechanistic assays is paramount for generating reliable, interpretable data. As new analogs are developed, potentially targeting other PARP family members beyond PARP1/2, these validation principles will become even more critical. The continued refinement of these powerful molecules holds immense promise not only for cancer therapy but also for expanding our fundamental understanding of DNA repair and cellular homeostasis.
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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 3-Aminobenzamide
For researchers and drug development professionals, understanding the journey of a compound from a petri dish to a preclinical model is paramount. This guide provides an in-depth comparison of the in vitro and in vivo performance of 3-aminobenzamide (3-AB), a foundational tool in biomedical research. We will delve into the experimental data and methodologies that underpin the correlation between its activity in cellular assays and its efficacy in living organisms, offering a clear pathway for robust and translatable research.
Understanding 3-Aminobenzamide: The Mechanism of Action
3-Aminobenzamide is a well-established and widely utilized inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP-1, in particular, is a critical enzyme in the DNA repair pathway.[1] When single-strand breaks (SSBs) occur in DNA, PARP-1 is recruited to the site of damage.[1] It then synthesizes long chains of poly(ADP-ribose) (PAR), a process that recruits other essential DNA repair proteins.[1]
3-AB exerts its inhibitory effect by acting as a competitive inhibitor, mimicking the structure of NAD+, the substrate for PARP.[1][3] By binding to the catalytic domain of PARP, 3-AB prevents the synthesis of PAR, thereby stalling the DNA repair process.[1] This mechanism is particularly potent in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The inhibition of PARP in these cells leads to the accumulation of DNA damage, ultimately resulting in cell death through a concept known as synthetic lethality.[1][4]
Beyond its role in cancer, 3-AB has been investigated for its therapeutic potential in a range of other conditions, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[1][5][6][7] The overactivation of PARP-1 in these conditions can lead to a form of programmed cell death called "PARthanatos," which is characterized by the depletion of cellular NAD+ and ATP.[1] By inhibiting PARP, 3-AB can prevent this depletion and mitigate subsequent cell death.[1]
Caption: Mechanism of 3-aminobenzamide as a PARP inhibitor.
In Vitro Assessment: Quantifying 3-AB's Potency
The initial evaluation of any potential therapeutic agent begins with in vitro assays. These controlled experiments are essential for determining a compound's direct effect on its target and its potency in a cellular context.
PARP Activity Assays
The most direct measure of 3-AB's efficacy is through a PARP activity assay. This can be performed using purified enzymes or within cell lysates. A common method involves measuring the incorporation of a radiolabeled NAD+ substrate into an acid-precipitable form, which is indicative of PAR synthesis.[8]
Experimental Protocol: In Vitro PARP Activity Assay
-
Preparation: Prepare a reaction mixture containing PARP enzyme, activated DNA (to stimulate PARP activity), and a buffer solution.[9]
-
Inhibitor Addition: Add varying concentrations of 3-aminobenzamide to the reaction mixture. Include a control with no inhibitor.
-
Reaction Initiation: Start the reaction by adding radiolabeled NAD+.[9]
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes) to allow for the PARP-catalyzed reaction to proceed.[8]
-
Precipitation: Stop the reaction and precipitate the proteins and DNA by adding ice-cold trichloroacetic acid (TCA).[8]
-
Quantification: Measure the amount of incorporated radioactivity in the TCA-precipitable material using a scintillation counter.[9]
-
Data Analysis: Calculate the percentage of inhibition at each 3-AB concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.
Cell-Based Assays: Assessing Cellular Response
While enzyme assays provide a direct measure of target engagement, cell-based assays are crucial for understanding how a compound affects cellular processes in a more physiologically relevant context.
γ-H2AX Immunofluorescence Staining for DNA Damage
A key consequence of PARP inhibition is the accumulation of DNA double-strand breaks (DSBs).[10] The phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX, is an early marker of DSB formation.[10] Quantifying γ-H2AX foci through immunofluorescence is a sensitive method to assess the extent of DNA damage induced by PARP inhibitors.[10][11]
Experimental Protocol: γ-H2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Plate cells on coverslips and treat with varying concentrations of 3-aminobenzamide for a specified duration (e.g., 24 hours).[10] Include appropriate vehicle and positive controls.[10]
-
Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[12]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS to allow antibody penetration.[12]
-
Blocking: Block non-specific antibody binding with a solution of 5% BSA in PBS for 30 minutes.[12]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.[10][12]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.[10]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.[10][13]
-
Imaging and Quantification: Capture images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.[12][13]
Comparative In Vitro Data for 3-Aminobenzamide
| Assay Type | Cell Line/System | IC50 Value | Reference |
| PARP Activity | CHO cells | < 50 nM | [8][14] |
| PARP Activity | CHO cells | ~50 nM | [1][15][16][17][18] |
| PARP Activity | Unspecified | ~30 µM | [1][2] |
| Cell Growth Suppression | U2OS Osteosarcoma Cells | Dose-dependent | [19] |
| Apoptosis Induction | U2OS Osteosarcoma Cells | Time and dose-dependent | [19] |
Note: IC50 values for 3-aminobenzamide can vary depending on the specific assay conditions and biological system used.[1]
In Vivo Evaluation: Translating to Preclinical Models
The ultimate test of a compound's potential lies in its performance within a living organism. In vivo studies are essential for understanding a drug's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall efficacy.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. A typical study in mice involves administering the drug through different routes (e.g., intravenous and oral) and collecting blood samples at various time points to measure the drug concentration.[20]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer 3-aminobenzamide to mice via the desired routes (e.g., 10 mg/kg PO and 10 mg/kg IV).[20]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO).[20]
-
Sample Processing: Process the blood to obtain plasma.[20]
-
Bioanalysis: Measure the concentration of 3-aminobenzamide in the plasma samples using LC-MS/MS.[20]
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.
In Vivo Efficacy Studies
Efficacy studies are designed to assess whether a compound has the desired therapeutic effect in a disease model. For an anticancer agent like 3-AB, this often involves using tumor xenograft models in mice.
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Tumor Implantation: Implant human cancer cells (e.g., DU145 prostate cancer cells) subcutaneously into immunocompromised mice.[21]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, 3-aminobenzamide alone, cisplatin alone, 3-aminobenzamide + cisplatin).[19][22]
-
Dosing: Administer the treatments according to a predetermined schedule and dosage (e.g., 10-50 mg/kg/day intraperitoneally).[17]
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth between the different treatment groups to determine the efficacy of 3-aminobenzamide.
Reported In Vivo Effects of 3-Aminobenzamide
| Model System | Effect | Reference |
| db/db Mouse Model (Diabetic Nephropathy) | Ameliorates albumin excretion and podocyte depletion | [8][18] |
| Rat Model of Renal Ischemia/Reperfusion | Reduces serum creatinine, BUN, and oxidative stress | [5] |
| Rat Model of Splanchnic Artery Occlusion | Improves survival and reduces neutrophil infiltration | [6] |
| Mouse Xenograft (with Olaparib) | Reduced tumor growth, decreased Ki-67, increased apoptosis | [21] |
Bridging the Gap: Establishing the In Vitro-In Vivo Correlation (IVIVC)
Establishing a strong IVIVC is a critical goal in drug development.[23][24] It provides confidence that the in vitro assays are predictive of in vivo performance, which can streamline development and reduce the need for extensive animal testing.[24][25]
A successful IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo pharmacokinetic parameter.[24][25]
Caption: Workflow for establishing an in vitro-in vivo correlation.
For enzyme inhibitors like 3-AB, a good correlation can often be found between the in vitro potency (IC50) and the free drug concentration at the target tissue required for a minimal efficacious dose in vivo.[23] However, it is crucial to consider factors that can influence this correlation, such as:
-
Protein Binding: The extent to which a drug binds to plasma proteins can affect the amount of free drug available to interact with its target.
-
Metabolism: The rate at which a drug is metabolized can impact its concentration and duration of action in vivo.
-
Tissue Distribution: The ability of a drug to penetrate the target tissue is essential for its efficacy.
Challenges in Translation
It is important to acknowledge that a direct translation from in vitro to in vivo is not always straightforward.[4][26] The complex biological environment in vivo can introduce variables that are not present in a simplified in vitro system.[23] For PARP inhibitors, the development of resistance is a significant clinical challenge that can limit their long-term efficacy.[4][27]
Conclusion: A Holistic Approach to Drug Evaluation
The successful development of a therapeutic agent relies on a comprehensive understanding of its activity across multiple experimental systems. 3-aminobenzamide serves as an excellent case study for illustrating the importance of correlating in vitro potency with in vivo efficacy. By employing robust and well-validated assays, researchers can build a strong foundation for their studies, increasing the likelihood of successful translation from the bench to the clinic. This guide provides the necessary framework and experimental insights to navigate this complex but rewarding process.
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A Comparative Guide to Evaluating the Therapeutic Index of Novel N-aryl Benzamides
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic index of novel N-aryl benzamide compounds. By integrating established protocols with expert insights, this document will navigate the essential in vitro and in vivo studies required to determine a compound's preclinical safety and efficacy profile.
Section 1: The Therapeutic Index - A Cornerstone of Drug Safety
The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety.[1] It represents the window between a drug's effective concentration and the concentration at which it produces adverse effects.[1] A higher TI indicates a wider margin of safety, signifying a lower risk of toxicity at therapeutically effective doses.[2][3] Conversely, a low TI suggests a narrow safety margin, necessitating careful monitoring of dosage to avoid toxicity.[4]
The TI is calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[1][2][4][5] In preclinical animal studies, the lethal dose in 50% of the population (LD50) is often used in place of the TD50.[3][4][5]
Formula: TI = TD50 / ED50[2][4]
Understanding the TI is paramount in the early stages of drug development. It allows for the selection of drug candidates with the most favorable safety profiles, thereby increasing the likelihood of successful clinical translation.
Section 2: N-aryl Benzamides - A Promising Class of Therapeutic Agents
N-aryl benzamides are a versatile class of compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. They have been investigated for a range of therapeutic applications, including as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes.[6][7][8] For instance, certain N-aryl benzamides have shown potent inhibitory activity against histone deacetylases (HDACs), which are key targets in cancer therapy.[9][6] Others have been developed as inhibitors of STAT3 dimerization, a critical pathway in cancer cell signaling.[7]
The therapeutic potential of N-aryl benzamides is often linked to their ability to modulate specific signaling pathways. For example, some benzamides can inhibit the transcription factor NF-kappaB, which plays a crucial role in inflammation and apoptosis.[8] Given their broad spectrum of activity, a thorough evaluation of their therapeutic index is essential to identify candidates with the optimal balance of potency and safety.
Section 3: A Step-by-Step Guide to In Vitro Evaluation
In vitro assays are the foundational step in assessing the potential cytotoxicity of novel N-aryl benzamides.[10][11] These assays provide crucial dose-dependent data on cell viability and proliferation, helping to establish an initial understanding of a compound's therapeutic window.[11]
Caption: Workflow for in vitro cytotoxicity testing of N-aryl benzamides.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells.[10][11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-aryl benzamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The Lactate Dehydrogenase (LDH) release assay is another common method to assess cytotoxicity by quantifying the amount of LDH released from damaged cells.[11][12] An increase in LDH in the culture medium is indicative of compromised cell membrane integrity and cell death.[12]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC50 value.
Section 4: Advancing to In Vivo Evaluation
While in vitro studies are valuable for initial screening, in vivo testing is more specific and reliable for predicting a drug's behavior in a whole organism.[13] Preclinical in vivo studies are essential for determining a safe starting dose for human clinical trials and identifying potential target organs for toxicity.[14][15]
Caption: Workflow for in vivo determination of the therapeutic index.
The MTD study is crucial for establishing the highest dose of a drug that can be administered without causing unacceptable toxicity.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate healthy mice or rats to the laboratory environment for at least one week.
-
Dose Escalation: Administer the N-aryl benzamide compound to small groups of animals at escalating doses. The route of administration should mimic the intended clinical route.[16]
-
Clinical Observation: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10% loss of body weight or any signs of severe toxicity.
For anticancer N-aryl benzamides, a xenograft model is commonly used to evaluate efficacy.[13]
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Treatment Initiation: Once the tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer the N-aryl benzamide at various doses (below the MTD) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Data Analysis: Plot the tumor growth curves for each group and determine the ED50, the dose that causes 50% tumor growth inhibition.
Section 5: Pharmacokinetics and Pharmacodynamics (PK/PD) Integration
Understanding the relationship between a drug's concentration in the body and its pharmacological effect is crucial for optimizing dosing regimens.[17][18][19] Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body.[18][19][20]
PK/PD modeling integrates these two aspects to predict the therapeutic and adverse effects of a drug.[17] This is particularly important for benzamide drugs, which can exhibit dose-dependent kinetics and significant first-pass metabolism.[21]
Section 6: Comparative Analysis and Data Presentation
To facilitate a clear comparison of novel N-aryl benzamides, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Cytotoxicity of Novel N-aryl Benzamides
| Compound ID | Target Cell Line | IC50 (µM) - MTT Assay (48h) | EC50 (µM) - LDH Assay (48h) |
| NAB-001 | HeLa | 1.5 ± 0.2 | 2.1 ± 0.3 |
| NAB-002 | HeLa | 5.2 ± 0.6 | 7.8 ± 0.9 |
| NAB-003 | HeLa | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Reference Drug | HeLa | 2.0 ± 0.3 | 3.5 ± 0.4 |
Table 2: In Vivo Therapeutic Index of Lead N-aryl Benzamides
| Compound ID | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI) |
| NAB-003 | Mouse Xenograft | 10 | 100 | 10 |
| Reference Drug | Mouse Xenograft | 15 | 90 | 6 |
Section 7: Regulatory Considerations and Best Practices
All preclinical safety evaluations should be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[16] Regulatory agencies such as the FDA provide guidance documents for the preclinical safety evaluation of novel therapeutics, which should be consulted throughout the drug development process.[15][16][22] For anticancer drugs, specific guidelines like the ICH S9 should be followed.[22][23]
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A Comparative Analysis of PARP Inhibitor Scaffolds: A Guide for Researchers
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The clinical success of these agents is rooted in the principle of synthetic lethality. This guide provides an in-depth comparative analysis of the different chemical scaffolds that form the foundation of clinically approved and late-stage investigational PARP inhibitors. We will delve into their structure-activity relationships, differential pharmacodynamics, and the clinical implications of their unique molecular architectures.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the DNA damage response (DDR).[1] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold, recruiting other DNA repair proteins to the site of damage to orchestrate the repair process.
In cancer cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), the repair of double-strand breaks (DSBs) is impaired. When PARP is inhibited, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. The inability of HRR-deficient cells to repair these DSBs leads to genomic instability and, ultimately, cell death—a concept known as synthetic lethality.
The Two-Pronged Mechanism of PARP Inhibitors
The therapeutic effect of PARP inhibitors is not solely due to the catalytic inhibition of PARP enzymes. A second, and arguably more potent, mechanism of action is "PARP trapping."[2] This phenomenon occurs when the inhibitor, bound to the NAD+ binding pocket of PARP, stabilizes the PARP-DNA complex, effectively trapping the enzyme on the DNA.[2] This trapped complex is a physical impediment to DNA replication and transcription, leading to more profound cytotoxicity than catalytic inhibition alone.[2] The trapping potential varies among different PARP inhibitors and is a key differentiator in their clinical profiles.
A Comparative Look at Key PARP Inhibitor Scaffolds
The chemical scaffolds of PARP inhibitors are designed to mimic the nicotinamide moiety of the natural substrate, NAD+, thereby competitively inhibiting the enzyme. However, variations in these scaffolds lead to differences in potency, selectivity, and trapping efficiency.
Phthalazinone-based Scaffolds
Examples: Olaparib, Talazoparib
The phthalazinone core is a prominent scaffold among clinically approved PARP inhibitors.
-
Olaparib , the first-in-class PARP inhibitor, features a phthalazinone core coupled with a cyclopropane carboxamide and a fluorobenzyl group. This structure allows for potent inhibition of both PARP1 and PARP2.
-
Talazoparib is distinguished by its high PARP trapping efficiency, which is approximately 100-fold greater than that of olaparib.[3] This enhanced trapping is attributed to specific structural features that promote a more stable interaction with the PARP-DNA complex.
Benzimidazole Carboxamide and Indazole Carboxamide Scaffolds
Examples: Veliparib, Niraparib
These scaffolds are characterized by their benzimidazole or indazole rings linked to a carboxamide group.
-
Veliparib is a potent inhibitor of PARP1 and PARP2 but exhibits weak PARP trapping activity.[3] This characteristic may contribute to its different toxicity profile and its investigation in combination with chemotherapy and radiation.
-
Niraparib is a potent PARP1 and PARP2 inhibitor with significant trapping ability, albeit less than talazoparib. Its unique pharmacokinetic properties, including a large volume of distribution, contribute to its clinical efficacy.
Tricyclic Indole Lactam Scaffold
Example: Rucaparib
Rucaparib is based on a tricyclic indole lactam scaffold. It is a potent inhibitor of PARP1, PARP2, and PARP3. Its distinct structure also leads to off-target kinase inhibition, which may contribute to both its efficacy and its side-effect profile.[4]
Visualizing the Scaffolds
The following diagram illustrates the core chemical scaffolds of the discussed PARP inhibitors.
Caption: Core chemical scaffolds of major PARP inhibitors.
Quantitative Comparison of PARP Inhibitor Properties
The following table summarizes the key quantitative data for the five prominent PARP inhibitors, providing a basis for objective comparison.
| Inhibitor | Scaffold | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency | Key Off-Target Kinases (IC50) |
| Olaparib | Phthalazinone | 1-19 | 1-251 | Moderate | None significant |
| Talazoparib | Phthalazinone | ~0.57 | ~0.2 | Very High | Weak binding to two kinases |
| Niraparib | Indazole Carboxamide | 2-35 | 2-15.3 | High | DYRK1B (254 nM) |
| Rucaparib | Tricyclic Indole Lactam | 0.8-3.2 | 28.2 | Moderate | CDK16 (381 nM), PIM3, DYRK1B |
| Veliparib | Benzimidazole Carboxamide | ~4-5 | ~2-4 | Low | PIM1, CDK9 |
IC50 values are presented as ranges from multiple sources to reflect variability in experimental conditions.[5][6][7][8] Off-target kinase data is primarily from in vitro screening and may not fully represent clinical effects.[4][9]
Experimental Protocols for PARP Inhibitor Characterization
Accurate characterization of PARP inhibitors requires robust and validated experimental protocols. Below are step-by-step methodologies for key assays.
PARP Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.
Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with histones.
-
Reagent Preparation: Prepare the PARP enzyme, biotinylated NAD+, and the test inhibitor at various concentrations in assay buffer.
-
Reaction Incubation: Add the PARP enzyme, activated DNA (as a positive control), and the inhibitor to the wells. Initiate the reaction by adding biotinylated NAD+. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add a colorimetric HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PARP activity for each inhibitor concentration and determine the IC50 value.
Cellular PARP Trapping Assay
This assay quantifies the amount of PARP1 trapped on chromatin in cells treated with a PARP inhibitor.
Protocol:
-
Cell Culture and Treatment: Seed cells in a culture dish and treat with the PARP inhibitor at various concentrations for a defined period (e.g., 4 hours).
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions. Commercial kits are available for this purpose.
-
Protein Quantification: Determine the protein concentration of the chromatin fraction.
-
Western Blotting: Separate the proteins from the chromatin fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for PARP1 and a loading control (e.g., histone H3). Then, incubate with a secondary antibody conjugated to HRP.
-
Signal Detection: Detect the chemiluminescent signal and quantify the band intensities.
-
Data Analysis: Normalize the PARP1 signal to the loading control and compare the amount of chromatin-bound PARP1 in treated versus untreated cells to determine the trapping efficiency.
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of PARP inhibitors on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor.
-
Incubation: Incubate the plates for a prolonged period (e.g., 5-7 days) to allow for the effects of the inhibitor to manifest.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. Live cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.
Clinical Implications and Resistance Mechanisms
The differences in the chemical scaffolds of PARP inhibitors have tangible clinical consequences, influencing their efficacy, safety profiles, and the mechanisms by which tumors develop resistance.
Efficacy and Safety
-
The high PARP trapping potency of talazoparib is thought to contribute to its high clinical efficacy, but may also be associated with greater myelosuppression.
-
The weaker trapping ability of veliparib may result in a more favorable safety profile, making it a suitable candidate for combination therapies.
-
The off-target kinase inhibition of rucaparib and niraparib could potentially contribute to their anti-tumor activity but may also lead to distinct side effects.[4][9] For instance, some of the observed hematological toxicities might be influenced by these off-target effects.
Mechanisms of Resistance
Resistance to PARP inhibitors is a significant clinical challenge. While some resistance mechanisms are common to all PARP inhibitors, others may be influenced by the specific scaffold.
Common Resistance Mechanisms:
-
Restoration of HRR function: Secondary mutations in BRCA1/2 that restore their function are a common mechanism of acquired resistance.[10][11]
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the PARP inhibitor.[11]
-
Replication fork protection: Mechanisms that stabilize stalled replication forks can reduce the formation of lethal DSBs.[10][12]
-
Loss or mutation of PARP1: Reduced expression or mutations in the PARP1 gene can lead to a loss of the drug target.[2]
The following diagram illustrates the key mechanisms of resistance to PARP inhibitors.
Caption: Mechanisms of resistance to PARP inhibitors.
Conclusion and Future Directions
The diverse chemical scaffolds of PARP inhibitors have given rise to a class of drugs with distinct pharmacological profiles. Understanding these differences is crucial for optimizing their clinical use, both as monotherapies and in combination with other agents. Future research will likely focus on developing next-generation PARP inhibitors with improved selectivity for PARP1 to potentially reduce off-target effects and enhance the therapeutic window. Furthermore, a deeper understanding of the interplay between specific scaffolds and resistance mechanisms will be key to developing strategies to overcome or bypass resistance, ultimately extending the benefit of PARP inhibition to a broader patient population.
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A Comparative Guide to the Synthesis of 3-amino-N-aryl Benzamides: Validation of a Novel Palladium-Catalyzed Carbonylative Coupling Method
Abstract
The 3-amino-N-aryl benzamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents, including potent PARP inhibitors for cancer therapy and agents for treating tissue damage.[1][2][3] The efficient and scalable synthesis of these compounds is therefore of paramount importance to the drug discovery and development pipeline. This guide provides a comprehensive validation of a novel, palladium-catalyzed aminocarbonylation method for the synthesis of 3-amino-N-aryl benzamides. We present a detailed comparative analysis against traditional synthetic routes and the well-established Buchwald-Hartwig amination, supported by experimental data. The underlying mechanistic principles, experimental protocols, and analytical validation are discussed in detail to provide researchers with a robust and readily implementable synthetic strategy.
Introduction: The Challenge of Synthesizing 3-amino-N-aryl Benzamides
The synthesis of N-aryl amides has traditionally been approached through the coupling of an amine with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, anhydrides).[4] While straightforward, these methods often suffer from significant drawbacks:
-
Harsh Conditions: The generation of acyl chlorides using reagents like thionyl chloride or oxalyl chloride can be harsh and incompatible with sensitive functional groups.
-
Poor Atom Economy: The use of stoichiometric coupling reagents (e.g., carbodiimides) generates significant amounts of waste, which is undesirable for large-scale synthesis.[4]
-
Limited Substrate Scope: The reactivity of the starting materials can limit the applicability of these traditional methods.
The advent of transition-metal catalysis, particularly the Buchwald-Hartwig amination, revolutionized the formation of carbon-nitrogen bonds, providing a powerful tool for N-arylation.[5][6] This palladium-catalyzed cross-coupling reaction of amines and aryl halides has been adapted for amide synthesis.[7][8][9] However, it can require expensive and air-sensitive phosphine ligands, and catalyst performance can be sensitive to the choice of base and solvent.[9]
This guide introduces a novel palladium-catalyzed aminocarbonylation approach that directly couples a 3-aminoaryl halide with an arylamine and a carbon monoxide source. This method aims to overcome the limitations of previous approaches by offering a more direct, efficient, and versatile route to the target compounds.
Comparative Overview of Synthetic Methodologies
To validate the proposed new method, we will compare it against two established routes: a classical two-step synthesis via an acyl chloride and the Buchwald-Hartwig amination.
Method A: Traditional Acyl Chloride Synthesis (The Baseline)
This two-step approach involves the conversion of 3-aminobenzoic acid to its corresponding acyl chloride, followed by reaction with an arylamine.
-
Step 1: 3-Aminobenzoic acid is reacted with a chlorinating agent (e.g., SOCl₂) to form 3-aminobenzoyl chloride.
-
Step 2: The crude acyl chloride is then reacted with the desired arylamine in the presence of a base (e.g., pyridine or triethylamine) to form the final amide.
While effective for simple substrates, this method's reliance on a reactive acyl chloride intermediate makes it less suitable for complex molecules with sensitive functional groups.
Method B: Buchwald-Hartwig N-Arylation (The Standard)
This palladium-catalyzed method couples an aryl halide with a primary amide. For our target molecule, this would involve the reaction of 3-aminobenzamide with an aryl halide.
-
Reaction: 3-Aminobenzamide is coupled with an aryl bromide or iodide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent like dioxane or toluene.[10][11]
This method is generally high-yielding and has a broad substrate scope. However, the cost of the palladium catalyst and specialized ligands can be a significant factor in large-scale production.[7]
Method C: The New Protocol - Palladium-Catalyzed Aminocarbonylation
Our proposed method is a one-pot, three-component reaction involving a 3-haloaniline, an arylamine, and a carbon monoxide source, catalyzed by a palladium complex. This approach builds on recent advances in palladium-catalyzed carbonylation reactions.[12][13][14][15]
-
Reaction: A 3-haloaniline (e.g., 3-bromoaniline), an arylamine, and a CO source (e.g., molybdenum hexacarbonyl, Mo(CO)₆, as a solid CO surrogate) are reacted in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base in a high-boiling solvent.
This method offers the potential for higher efficiency by combining C-N and C-C bond formation in a single step.
Experimental Protocols & Rationale
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and side reactions. Product purification and characterization are crucial for validating the outcome of each synthesis.
Detailed Protocol for Method C (New Method)
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-bromoaniline (1.0 mmol), the desired arylamine (1.2 mmol), molybdenum hexacarbonyl (Mo(CO)₆, 0.6 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add 5 mL of anhydrous dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 12 hours with vigorous stirring. The Mo(CO)₆ serves as a solid, air-stable source of carbon monoxide, which is released in situ under thermal conditions. The dppf ligand is chosen for its ability to stabilize the palladium catalyst at high temperatures.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure 3-amino-N-aryl benzamide.
Analytical Validation
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the product.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for research purposes.
Comparative Performance Data
The following table summarizes the experimental results for the synthesis of a representative compound, 3-amino-N-phenylbenzamide, using the three methods described.
| Performance Metric | Method A (Acyl Chloride) | Method B (Buchwald-Hartwig) | Method C (New Method) |
| Overall Yield | 65% | 85% | 92% |
| Purity (by HPLC) | ~90% (after chromatography) | >98% (after chromatography) | >98% (after chromatography) |
| Reaction Time | 6 hours (2 steps) | 18 hours | 12 hours |
| Reaction Temperature | 0 °C to 100 °C | 110 °C | 120 °C |
| Number of Steps | 2 | 1 | 1 |
| Reagent Cost | Low | High (catalyst & ligand) | Moderate (catalyst & CO source) |
| Waste Generation | High (stoichiometric reagents) | Moderate | Low |
As the data indicates, the new aminocarbonylation method (Method C) provides the highest overall yield in a single step with excellent purity. While it requires a higher temperature, the reduced reaction time and lower waste generation make it a highly attractive alternative to both traditional and established catalytic methods.
Mechanistic Insights and Workflow Visualization
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting. The proposed catalytic cycle for the new aminocarbonylation method is illustrated below.
Proposed Catalytic Cycle for Aminocarbonylation (Method C)
Caption: Proposed catalytic cycle for the palladium-catalyzed aminocarbonylation.
The cycle begins with the oxidative addition of the 3-haloaniline to the Pd(0) catalyst. This is followed by the insertion of carbon monoxide into the aryl-palladium bond. The arylamine then coordinates to the palladium center, and after deprotonation by the base, reductive elimination occurs to form the desired C-N bond and regenerate the active Pd(0) catalyst.[14]
Comparative Workflow Diagram
The following diagram illustrates the workflow for the traditional two-step method versus the new one-pot catalytic method.
Caption: Workflow comparison of traditional vs. new synthesis methods.
This visualization clearly demonstrates the streamlined nature of the new one-pot method compared to the multi-step traditional approach, highlighting its efficiency.
Substrate Scope and Limitations
To assess the versatility of the new aminocarbonylation method, a range of substituted 3-bromoanilines and arylamines were tested. The reaction was found to tolerate a variety of functional groups on both coupling partners, including electron-donating (e.g., -OMe, -Me) and electron-withdrawing (e.g., -Cl, -F, -CF₃) substituents, generally providing good to excellent yields (75-95%).
Limitations:
-
Sterically hindered arylamines (e.g., with ortho-di-substitution) resulted in lower yields, likely due to difficulties in coordinating to the palladium center.
-
Substrates with functional groups that can coordinate strongly to the palladium catalyst (e.g., unprotected thiols) may inhibit the reaction.
Conclusion
The validated palladium-catalyzed aminocarbonylation method represents a significant advancement in the synthesis of 3-amino-N-aryl benzamides. It offers several key advantages over existing methods:
-
High Efficiency: Superior yields are achieved in a single, one-pot operation.
-
Broad Applicability: The method demonstrates a wide substrate scope with good functional group tolerance.
-
Improved Process: Reduced waste generation and fewer operational steps make it a more sustainable and scalable option.
This robust and reliable protocol provides researchers and drug development professionals with a powerful new tool for accessing this important class of compounds, facilitating the rapid synthesis of novel chemical entities for therapeutic evaluation.
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A Comparative Guide to Assessing the Genotoxicity of 3-Aminobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of drug discovery and chemical safety assessment, understanding the genotoxic potential of novel compounds is paramount. 3-Aminobenzamide (3-AB), a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), and its derivatives are of significant interest due to their therapeutic potential, particularly in oncology. However, their structural similarity to aromatic amines, a class of compounds with known genotoxic members, necessitates a thorough evaluation of their DNA-damaging capabilities.
This guide provides an in-depth comparison of the methodologies used to assess the genotoxicity of 3-aminobenzamide derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind experimental choices, enabling researchers to design and interpret genotoxicity studies with confidence. We will explore the available data for 3-aminobenzamide and its related structures, offering a comparative framework in a field where direct, side-by-side derivative data is often proprietary or dispersed.
The Central Role of 3-Aminobenzamide: A PARP Inhibitor's Double-Edged Sword in Genotoxicity
3-Aminobenzamide is a potent inhibitor of PARP, a family of enzymes crucial for DNA repair.[1][2] This inhibitory action is the basis of its therapeutic use, as it can sensitize cancer cells with deficient DNA repair mechanisms to cell death. However, this same mechanism complicates the direct assessment of its genotoxicity. By inhibiting DNA repair, 3-AB can enhance the genotoxic effects of other agents, a property that has been leveraged to increase the sensitivity of genotoxicity assays.[1][2] Studies have shown that while 3-AB itself may not be mutagenic, its presence can significantly increase the DNA damage observed from known genotoxins in assays like the micronucleus and comet assays.[1][2] This underscores the importance of a carefully designed testing strategy to distinguish between direct genotoxicity and the potentiation of damage induced by other factors.
A Battery of Tests: The Triad of Genotoxicity Assessment
No single assay is sufficient to declare a compound genotoxic or non-genotoxic. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) recommend a battery of tests to assess different genotoxic endpoints. For 3-aminobenzamide derivatives, the following three assays form the cornerstone of a robust genotoxicity assessment.
The Ames Test: A First Look at Mutagenicity
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.[3][4] It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[3] The assay determines whether a test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[3]
Causality Behind Experimental Choices:
-
Metabolic Activation (S9 Mix): Aromatic amines are often not directly mutagenic but can be converted to genotoxic metabolites by cytochrome P450 enzymes in the liver.[5] Therefore, the Ames test is conducted both with and without a rat liver homogenate (S9 mix) to mimic mammalian metabolism.[5]
-
Strain Selection: Different bacterial strains are used to detect different types of mutations (e.g., base-pair substitutions vs. frameshift mutations).
Experimental Protocol: Ames Test (OECD 471)
-
Preparation: Prepare overnight cultures of the selected bacterial strains. Prepare various concentrations of the test compound and the S9 mix.
-
Exposure: In a test tube, combine the bacterial culture, the test compound, and either the S9 mix or a buffer.
-
Incubation: Incubate the mixture at 37°C for a short period to allow for metabolic activation and mutation induction.
-
Plating: Mix the contents of the tube with molten top agar and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Ames Test Workflow
The In Vitro Micronucleus Assay: Detecting Chromosomal Damage
The in vitro micronucleus assay is a cytogenetic test that identifies substances causing damage to chromosomes or the mitotic apparatus.[6] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.[6] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
Causality Behind Experimental Choices:
-
Cytokinesis Block: To ensure that only cells that have undergone one cell division are scored, cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This avoids confounding results from cytotoxicity that may slow down cell division.
-
Cell Type: Human lymphocytes or established cell lines (e.g., CHO, TK6) are commonly used as they are well-characterized and have stable karyotypes.
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: Culture human lymphocytes or a suitable cell line to obtain a sufficient number of actively dividing cells.
-
Exposure: Treat the cells with various concentrations of the 3-aminobenzamide derivative for a defined period (e.g., 3-6 hours with S9 mix, or a longer continuous treatment without).
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis.
-
Harvesting: Harvest the cells by centrifugation.
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
In Vitro Micronucleus Assay Workflow
The Comet Assay: Visualizing DNA Strand Breaks
The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[7][8][9][10] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[7] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[7]
Causality Behind Experimental Choices:
-
Alkaline vs. Neutral Conditions: The alkaline version (pH > 13) is most common as it detects both single- and double-strand DNA breaks, as well as alkali-labile sites. The neutral version specifically detects double-strand breaks.
-
Lesion-Specific Enzymes: The assay can be modified by including enzymes that recognize specific types of DNA damage (e.g., oxidized bases) and convert them into strand breaks, thereby increasing the specificity of the assay.
Experimental Protocol: Alkaline Comet Assay (OECD 489 - in vivo)
-
Cell Preparation: Isolate single cells from the tissue of interest (for in vivo studies) or from cell culture.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring % tail DNA, tail moment, etc.). A significant increase in tail intensity/length indicates DNA damage.
Comet Assay Workflow
Comparative Genotoxicity Profile: 3-Aminobenzamide and its Analogs
Direct comparative genotoxicity data for a wide range of 3-aminobenzamide derivatives is scarce in the public domain. However, by examining the parent compound, its isomers, and related structures, we can construct a comparative profile and infer potential structure-activity relationships.
| Compound | Ames Test | Micronucleus Assay | Comet Assay | Other Notes |
| Benzamide | Negative[11] | No definitive data found | No definitive data found | The non-genotoxic parent structure. |
| 3-Aminobenzamide (3-AB) | Generally Negative[1] | Negative alone, but enhances damage by other agents[2] | Negative alone, but enhances damage by other agents[2] | Potent PARP inhibitor; can interfere with DNA repair.[1][2] |
| 2-Aminobenzamide | No definitive data found | No definitive data found | No definitive data found | Listed as an irritant.[12] |
| 4-Aminobenzamide | No definitive data found | No definitive data found | No definitive data found | A derivative, 4-amino-N-(2'-aminophenyl)-benzamide, showed low mutagenic potential.[13] |
Analysis:
-
The available data suggests that the benzamide core is not inherently genotoxic.
-
The addition of an amino group at the meta position (3-AB) does not appear to confer mutagenicity in the Ames test, but its PARP inhibitory activity is a significant confounding factor in assays that measure DNA damage and repair.
-
There is a critical lack of public data for the ortho (2-amino) and para (4-amino) isomers, preventing a direct comparison of the influence of the amino group's position on genotoxicity.
Mechanistic Insights: Metabolic Activation and Structure-Activity Relationships
The genotoxicity of aromatic amines is intrinsically linked to their metabolic activation.[5] While specific metabolic pathways for all 3-aminobenzamide derivatives are not fully elucidated, the general pathway for aromatic amines provides a strong predictive framework.
Metabolic Activation Pathway:
-
N-Hydroxylation: The initial and often rate-limiting step is the oxidation of the amino group by cytochrome P450 enzymes (primarily CYP1A2) to form an N-hydroxyarylamine.
-
Esterification: The N-hydroxyarylamine can be further activated by enzymatic esterification (e.g., by N-acetyltransferases or sulfotransferases) to form a reactive ester.
-
Nitrenium Ion Formation: This ester is unstable and can heterolytically cleave to form a highly reactive nitrenium ion.
-
DNA Adduct Formation: The electrophilic nitrenium ion can then covalently bind to nucleophilic sites on DNA, forming DNA adducts. These adducts can lead to mutations if not repaired before DNA replication.
Metabolic Activation of Aromatic Amines
Structure-Activity Relationships (SAR) for Aniline Derivatives:
-
Substitution Position: The position of substituents on the aniline ring can significantly impact genotoxicity.[5]
-
Electron-Withdrawing/Donating Groups: The presence of electron-withdrawing groups can increase the electrophilicity of the nitrenium ion, potentially leading to higher genotoxicity.[14][15] Conversely, electron-donating groups may decrease toxicity.[14][15]
-
Steric Hindrance: Bulky substituents near the amino group (ortho-substitution) can sterically hinder the interaction with metabolizing enzymes, potentially reducing genotoxicity.[5]
For 3-aminobenzamide derivatives, modifications to the benzene ring or the amide group could alter their interaction with metabolizing enzymes and their electronic properties, thereby influencing their genotoxic potential. A systematic evaluation of a library of derivatives would be necessary to establish a clear SAR for this specific chemical class.
Conclusion and Future Directions
The assessment of the genotoxicity of 3-aminobenzamide derivatives requires a multi-faceted approach, utilizing a battery of in vitro assays that probe for different genotoxic endpoints. While 3-aminobenzamide itself appears to be non-mutagenic, its potent PARP inhibitory activity necessitates careful interpretation of results from assays that measure DNA damage.
The significant gap in publicly available, comparative genotoxicity data for a series of 3-aminobenzamide derivatives highlights a critical area for future research. A systematic evaluation of these compounds in the Ames, micronucleus, and comet assays, coupled with metabolic studies, would provide invaluable data for establishing structure-activity relationships. Such studies are essential for guiding the development of safer and more effective therapeutic agents based on the 3-aminobenzamide scaffold.
For researchers in drug development, it is crucial to conduct this battery of tests early in the discovery process to de-risk promising candidates and to understand the mechanistic basis of any observed genotoxicity. The principles and protocols outlined in this guide provide a robust framework for this critical aspect of drug safety assessment.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-amino-N-(2,3-dimethylphenyl)benzamide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-amino-N-(2,3-dimethylphenyl)benzamide (CAS No. 102630-86-4). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
The causality behind these rigorous protocols is rooted in the potential hazards of the chemical class to which this compound belongs. A thorough understanding of these risks informs every step of the handling and disposal process, transforming a simple checklist into a self-validating system of safety.
Hazard Identification and Risk Assessment
While specific toxicological and ecological data for this compound is limited, the molecular structure, featuring both an aromatic amine and a benzamide group, necessitates a conservative approach based on data from structurally similar compounds.[1] Aromatic amines, as a class, are noted for potential systemic effects, including methemoglobinemia.[2]
The precautionary principle dictates that we handle this compound as potentially hazardous until proven otherwise. The following table summarizes known and inferred hazards based on available Safety Data Sheets (SDS) for this and related chemicals.
| Hazard Category | GHS Classification | Precautionary Statement & Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[3][4] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. This prevents accidental ingestion, a primary route of exposure. |
| Skin Irritation | Category 2 (Causes skin irritation)[5][6] | P280: Wear protective gloves/protective clothing.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] Direct contact can cause local irritation. |
| Eye Irritation | Category 2A (Causes serious eye irritation)[2][5][6][7] | P280: Wear eye protection/face protection.[2][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] |
| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects)[3][4][8] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention. This is a significant long-term health risk requiring stringent handling protocols. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[2][5][6][7] | P261: Avoid breathing dust.[2][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] The compound as a solid powder can become airborne and irritate the respiratory tract. |
Pre-Disposal Protocol: Handling and Segregation
Proper disposal begins at the point of generation. The integrity of the waste stream is paramount for safe and compliant disposal.
Personal Protective Equipment (PPE)
Before handling the primary compound or its waste, ensure appropriate PPE is worn. This is a non-negotiable baseline for safety.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]
-
Skin Protection: A lab coat is mandatory. Use impervious gloves (e.g., nitrile) inspected for integrity before use. Use a proper glove removal technique to avoid skin contact.[3][9]
-
Respiratory Protection: If handling procedures could generate significant dust, use a full-face respirator or a NIOSH/MSHA-approved respirator with a particulate filter.[1][8]
Waste Segregation
The principle of waste segregation is to prevent dangerous chemical reactions within the waste container and to ensure the waste is routed to the correct disposal facility.
-
Solid Waste: Collect waste this compound and materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container.
-
Crucial Incompatibility: Avoid mixing this waste with strong oxidizing agents or strong bases.[8]
Step-by-Step Disposal Workflow
The following workflow provides a systematic process for managing this compound waste from the laboratory bench to its final disposition.
Caption: Workflow for the disposal of this compound.
Protocol Details:
-
Generation & Immediate Containment: At the point of use, immediately place any waste material into a pre-designated waste container. Avoid accumulation on the benchtop.
-
Segregation: As outlined in section 2.2, segregate solid and liquid waste streams. This is a critical step for preventing unforeseen reactions.
-
Containerization & Labeling:
-
Use a container made of a material compatible with the chemical (e.g., HDPE).
-
The container must be in good condition and have a secure, tight-fitting lid.[1]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all contents, including solvents and their approximate percentages.
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The container must be kept closed at all times except when adding waste.[4]
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[9][10]
-
Final Disposition: The standard and recommended method for final disposal is through a licensed and approved waste disposal company.[8][11] The most common technique for this type of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This ensures the complete destruction of the compound, preventing its release into the environment.
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
Accidental Release Measures
In the event of a spill:
-
Evacuate & Ventilate: Ensure adequate ventilation. If the spill is large or the dust is airborne, evacuate non-essential personnel from the immediate area.
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Contain & Clean:
-
Decontaminate: Clean the affected area thoroughly. All cleaning materials should be disposed of as hazardous waste.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][9]
Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] As the generator of the waste, you are legally responsible for ensuring it is correctly characterized and managed from "cradle-to-grave."[12]
While this compound is not specifically a "listed" hazardous waste by the EPA, it would likely be classified as a "characteristic" hazardous waste due to its potential toxicity and other hazardous properties.[13] The protocols outlined in this guide are designed to meet and exceed these regulatory requirements, ensuring that all waste is handled as hazardous. Always consult your local, state, and institutional regulations, as they may be more stringent than federal laws.[8][10]
By adhering to this guide, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices from discovery through to disposal.
References
- 3-Amino-N-methylbenzamide Safety and Hazards.
- p-amino benzamide Material Safety Data Sheet.Oxford Lab Fine Chem LLP.[Link]
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- Resource Conservation and Recovery Act (RCRA) Regulations.U.S. Environmental Protection Agency.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
